1-(3-Chloropyridin-2-yl)piperazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCPXCHNWZGOMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465057 | |
| Record name | 1-(3-chloropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87394-55-6 | |
| Record name | 1-(3-Chloro-2-pyridinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-chloropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(3-Chloropyridin-2-yl)piperazine chemical properties
An In-Depth Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine: Properties, Synthesis, and Applications in Drug Discovery
Introduction: A Core Scaffold in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug development. As a disubstituted piperazine, it belongs to a class of compounds renowned for their prevalence in pharmacologically active agents.[1][2] The piperazine moiety is a versatile scaffold, often incorporated into drug candidates to modulate physicochemical properties such as solubility and basicity, or to serve as a linker that correctly orients pharmacophoric groups for optimal interaction with biological targets.[2][3]
This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, and reactivity of this compound. We will delve into the causality behind its synthetic pathways and explore its utility as a pivotal intermediate for creating diverse molecular libraries aimed at discovering novel therapeutic agents.
PART 1: Physicochemical and Structural Characteristics
The foundational properties of a chemical entity dictate its behavior in both chemical reactions and biological systems. This compound is typically encountered as a colorless to light yellow liquid in its free base form.[4] Its dihydrochloride salt is a light beige powder.[5]
Structural Elucidation
The structure combines a piperazine ring with a 3-chloropyridine moiety, creating a molecule with distinct electronic and steric features. The chlorine atom on the pyridine ring acts as an electron-withdrawing group, influencing the reactivity of the aromatic system. The piperazine ring contains two nitrogen atoms: one tertiary amine attached to the pyridine ring and one secondary amine that serves as the primary site for further chemical modification.
Caption: 2D Structure of this compound.
Core Chemical Properties
A summary of the key physicochemical properties is presented below for quick reference by researchers.
| Property | Value | Source |
| CAS Number | 87394-55-6 | [4][6] |
| Molecular Formula | C₉H₁₂ClN₃ | [6][7] |
| Molecular Weight | 197.66 g/mol | [6][7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Storage Temperature | 2-8°C | [4] |
| Hydrogen Bond Acceptor Count | 3 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Rotatable Bond Count | 1 | [6] |
PART 2: Synthesis and Reactivity Profile
Understanding the synthesis of this compound is fundamental to its application. The primary route involves a nucleophilic aromatic substitution (SₙAr) reaction.
Synthetic Protocol: Nucleophilic Aromatic Substitution
The most logical and field-proven approach is the reaction between 2,3-dichloropyridine and piperazine.
Causality Behind Experimental Choices:
-
Reactant Selection: 2,3-dichloropyridine is the ideal starting material. The pyridine nitrogen atom activates the C2 and C6 positions towards nucleophilic attack. The chlorine at the C2 position is significantly more labile than the one at C3 due to this electronic activation.
-
Nucleophile: Piperazine acts as the nucleophile. Using an excess of piperazine can serve a dual purpose: driving the reaction to completion and acting as a base to neutralize the HCl byproduct, thus preventing the protonation and deactivation of the remaining piperazine nucleophile.
-
Solvent and Temperature: The reaction is typically performed in a polar solvent like ethanol at elevated temperatures to ensure sufficient reaction kinetics.[8]
Caption: Generalized synthetic workflow for this compound.
Reactivity and Derivatization Potential
The true value of this compound in drug discovery lies in its potential for further functionalization. The secondary amine of the piperazine ring is a nucleophilic handle that can be readily modified.
Key Reactions:
-
N-Alkylation: Reaction with alkyl halides to introduce various alkyl chains.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
This reactivity allows for the systematic exploration of the chemical space around the core scaffold, a strategy known as Structure-Activity Relationship (SAR) studies. For example, researchers have synthesized series of N-arylacetamide and N-arylpropanamide derivatives from a similar nitropyridinyl piperazine core to develop urease inhibitors.[9]
Caption: Derivatization pathways from the core molecule.
PART 3: Spectroscopic Characterization
While specific, verified spectra for this exact compound are not publicly available in the search results, we can predict the characteristic signals based on its structure and data from analogous compounds.[10][11]
-
¹H NMR: The spectrum would show distinct signals for the three protons on the pyridine ring. The piperazine ring protons would likely appear as two or more broad multiplets in the 2.5-4.0 ppm region.[12] The proton of the secondary amine (-NH) would appear as a broad singlet that can exchange with D₂O.[11] Dynamic NMR studies on similar piperazines show that the piperazine ring protons can exhibit complex splitting patterns due to conformational changes.[13]
-
¹³C NMR: The spectrum would display nine distinct carbon signals: three for the pyridine ring (two C-H and one C-Cl) and two for the piperazine ring CH₂ groups, which may be equivalent or non-equivalent depending on the molecule's conformation and the solvent.[11][14]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
-
Infrared (IR) Spectroscopy: Key signals would include N-H stretching vibrations around 3300 cm⁻¹, C-H stretching from the aromatic and aliphatic groups around 2800-3100 cm⁻¹, and C=C/C=N stretching from the pyridine ring in the 1400-1600 cm⁻¹ region.[10][11]
PART 4: Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate care.
Hazard Identification
According to safety data sheets, the compound is classified as an irritant.[15]
-
Causes skin irritation.[15]
-
Causes serious eye irritation.[15]
-
May cause respiratory irritation.[15]
Recommended Handling and PPE Protocol
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[15]
-
Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling.[17] Do not eat, drink, or smoke when using this product.[18]
First Aid Measures
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[15]
-
If on Skin: Wash with plenty of soap and water. If irritation persists, seek medical attention.[15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[15]
Storage
Store in a well-ventilated place.[15] Keep the container tightly closed in a dry and cool place, with a recommended temperature of 2-8°C.[4]
Conclusion
This compound is more than a simple chemical; it is a validated and versatile building block for drug discovery. Its straightforward synthesis, combined with the strategic placement of a reactive secondary amine, provides a reliable starting point for the development of extensive compound libraries. A thorough understanding of its properties, synthetic routes, and handling requirements, as outlined in this guide, is essential for any researcher aiming to leverage this potent scaffold in the pursuit of novel therapeutics.
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A Technical Guide to the Physicochemical Properties of 1-(3-Chloropyridin-2-yl)piperazine
Abstract
1-(3-Chloropyridin-2-yl)piperazine is a pivotal heterocyclic building block in contemporary medicinal chemistry, forming the structural core of numerous investigational compounds and active pharmaceutical ingredients (APIs). A comprehensive understanding of its fundamental physical and chemical properties is a prerequisite for its effective application in drug design, formulation development, and pharmacokinetic optimization. This guide provides a detailed framework for the physicochemical characterization of this compound. In the absence of extensive published experimental data, this document consolidates known information, presents scientifically grounded predictions, and, most critically, delivers robust, step-by-step protocols for the experimental determination of its key properties. We address the determination of boiling point, pH-dependent aqueous solubility, and acidity constants (pKa), alongside methodologies for spectroscopic elucidation via NMR, Mass Spectrometry, and Infrared Spectroscopy. This guide is intended to equip researchers, medicinal chemists, and formulation scientists with the necessary theoretical insights and practical workflows to effectively characterize this compound and its derivatives within a drug discovery and development pipeline.
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
In the journey of a molecule from a laboratory curiosity to a therapeutic agent, its intrinsic physicochemical properties serve as the primary determinants of its ultimate success or failure. These characteristics govern a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, profoundly influencing its bioavailability, efficacy, and safety.[1][2][3] Properties such as lipophilicity, ionization (pKa), solubility, and molecular size are not merely data points; they are critical parameters that dictate how a molecule interacts with the complex biological milieu of the human body.[4][5]
The "drug-likeness" of a compound is largely defined by these foundational attributes.[4] For instance, aqueous solubility is a gatekeeper for oral absorption; an API must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[5] The acidity constant, or pKa, dictates the charge state of a molecule at a given pH, which in turn affects its ability to permeate cellular membranes and interact with its biological target.[5] Ignoring these properties in the early stages of drug discovery often leads to significant attrition in later, more costly stages of development.[1]
This compound, a substituted arylpiperazine, represents a privileged scaffold in medicinal chemistry. Its derivatives have been explored across a wide range of therapeutic areas. The piperazine ring offers two nitrogen atoms for substitution, allowing for fine-tuning of properties, while the chloropyridine moiety provides a distinct electronic and steric profile. This guide provides the essential methodologies to fully characterize this key intermediate, ensuring that its potential can be harnessed in a rational, data-driven manner.
Physicochemical Profile of this compound
While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, a profile can be constructed from supplier data, computational predictions, and comparison with analogous structures. The following table summarizes the core physicochemical properties.
| Property | Value | Source / Method |
| Molecular Formula | C₉H₁₂ClN₃ | PubChem[2] |
| Molecular Weight | 197.66 g/mol | PubChem[2] |
| CAS Number | 87394-55-6 | PubChem[2] |
| Appearance | Amber or Colorless to light yellow liquid | Thermo Fisher SDS[6], ChemicalBook[7] |
| Boiling Point | Not Experimentally Determined | - |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | Chemical.com[8] |
| Flash Point | 154.2 ± 26.5 °C (Predicted) | Chemical.com[8] |
| pKa₁ (Predicted) | ~ 4.5 - 5.5 (Conjugate acid of N4) | Estimated based on Piperazine (pKa₂ = 5.35)[9][10] |
| pKa₂ (Predicted) | ~ 8.0 - 9.0 (Conjugate acid of N1-H⁺) | Estimated based on Piperazine (pKa₁ = 9.73)[9][10] |
| Water Solubility | Data not available | Thermo Fisher SDS[6] |
Experimental Characterization: Protocols and Rationale
Given the data gaps, direct experimental determination of key properties is essential. The following sections provide detailed, field-proven protocols for this purpose.
Aqueous Solubility Determination (Equilibrium Shake-Flask Method)
3.1.1 Rationale and Significance Aqueous solubility is a critical factor for oral bioavailability. For an ionizable compound like this compound, solubility is highly dependent on pH. The World Health Organization (WHO) and other regulatory bodies recommend determining solubility across a physiological pH range (typically 1.2, 4.5, and 6.8) to support Biopharmaceutics Classification System (BCS) classification.[9][11][12] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive measure of a compound's dissolution potential.[13]
3.1.2 Detailed Experimental Protocol This protocol is adapted from the WHO guidelines for BCS-based biowaivers.[9]
-
Buffer Preparation: Prepare three aqueous buffer systems: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer). Verify the pH of each buffer at 37 ± 1 °C.
-
Sample Preparation: In triplicate for each pH condition, add an excess amount of this compound to a sealed flask containing a known volume of the respective buffer. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Place the sealed flasks in a shaker bath maintained at 37 ± 1 °C. Agitate the flasks for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary experiment can determine the time required to reach a plateau in concentration.
-
pH Measurement: After equilibration, measure and record the final pH of the suspension in each flask.
-
Sample Separation: Allow the flasks to stand undisturbed at 37 °C until the excess solid has settled. Carefully withdraw a sample from the supernatant and clarify it by centrifugation or filtration through a non-adsorptive filter (e.g., 0.45 µm PTFE).
-
Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Report the solubility at each pH as the average concentration (e.g., in mg/mL) from the triplicate samples, along with the standard deviation and the final measured pH.
3.1.3 Workflow Visualization
Caption: Workflow for Equilibrium Solubility Determination.
Acidity Constant (pKa) Determination (Potentiometric Titration)
3.2.1 Rationale and Significance this compound contains three basic nitrogen atoms: two in the piperazine ring and one in the pyridine ring. The pKa values associated with the protonation of these nitrogens are fundamental to understanding the compound's behavior. They determine the percentage of ionized versus neutral species at physiological pH, which directly impacts solubility, membrane permeability (and thus absorption), and target binding.[14] Potentiometric titration is a reliable and straightforward method for determining pKa values in the range of 2 to 11.[9]
3.2.2 Detailed Experimental Protocol This protocol is based on established methods for determining the pKa of piperazine derivatives.[9][15]
-
System Calibration: Calibrate a pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at the desired experimental temperature (e.g., 25 °C).
-
Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low). A blanket of inert gas (e.g., nitrogen) should be maintained over the solution to prevent absorption of atmospheric CO₂.
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. While stirring, add small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl).
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence points.
-
Data Analysis: Plot the measured pH versus the volume of titrant added to generate a titration curve. The pKa values can be determined from the pH at the half-equivalence points. Alternatively, use derivative plots (e.g., ΔpH/ΔV vs. V) to accurately locate the equivalence points and subsequently calculate the pKa values. Two distinct buffer regions are expected, corresponding to the two pKa values of the piperazine moiety.
3.2.3 Workflow Visualization
Caption: Workflow for Potentiometric pKa Determination.
Spectroscopic Characterization and Structural Elucidation
Spectroscopic analysis is essential for confirming the identity, structure, and purity of a compound. While specific experimental spectra for this compound are not readily published, its spectral features can be reliably predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum (in CDCl₃):
-
Aromatic Region (δ 7.0 - 8.5 ppm): Three signals corresponding to the three protons on the chloropyridine ring. Expected as a doublet, a doublet of doublets, and another doublet, with coupling constants typical for ortho and meta coupling.
-
Piperazine Region (δ 3.0 - 3.5 ppm): Two signals, likely appearing as broad multiplets or triplets. The four protons on the carbons adjacent to the pyridine ring (N-CH₂) will be deshielded compared to the four protons on the carbons adjacent to the N-H group.
-
Amine Proton (δ 1.5 - 2.5 ppm): A broad singlet corresponding to the N-H proton on the piperazine ring. Its chemical shift can be variable and it may exchange with D₂O.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
Nine distinct carbon signals are expected.
-
Aromatic Region (δ 110 - 160 ppm): Five signals for the five carbons of the chloropyridine ring. The carbon bearing the chlorine atom and the carbon attached to the piperazine nitrogen will have characteristic shifts.
-
Aliphatic Region (δ 45 - 55 ppm): Two signals for the two non-equivalent pairs of carbons in the piperazine ring.
Standard Protocol for NMR Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and proton-decoupled ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis to the TMS signal.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): An intense peak at m/z 197, with a characteristic M+2 isotope peak at m/z 199 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Major Fragments: Expect fragmentation of the piperazine ring. Key fragments would likely arise from the loss of ethyleneimine moieties or cleavage adjacent to the nitrogen atoms, leading to characteristic daughter ions.
Standard Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane.
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5MS). Use a temperature program to ensure elution of the compound.
-
MS Detection: Analyze the eluent using a mass spectrometer operating in EI mode (typically at 70 eV). Scan a mass range sufficient to detect the molecular ion and expected fragments (e.g., m/z 40-300).
Infrared (IR) Spectroscopy
Expected Absorption Bands (Liquid Film):
-
N-H Stretch: A moderate, sharp band around 3300-3400 cm⁻¹ from the secondary amine in the piperazine ring.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
-
C=C and C=N Stretches: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-N Stretch: Bands in the 1200-1350 cm⁻¹ region.
-
C-Cl Stretch: A strong band in the fingerprint region, typically around 1000-1100 cm⁻¹ for aryl chlorides.
Conclusion: Integrating Physical Properties into Drug Discovery
This compound is a compound of significant interest to the drug discovery community. While a complete, published dataset of its physical properties is sparse, this guide demonstrates that a thorough physicochemical profile can be established through a combination of predictive methods and, most importantly, robust, well-established experimental protocols. The methodologies detailed herein for determining solubility, pKa, and spectroscopic characteristics represent a standard, self-validating workflow essential for the characterization of any novel chemical entity. By systematically gathering this data, researchers can make informed decisions, anticipate potential development challenges, and rationally design next-generation molecules with improved ADMET profiles, ultimately increasing the probability of success in the complex endeavor of drug development.
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The Analytical Scientist's Guide to 1-(3-Chloropyridin-2-yl)piperazine: A Comprehensive Elucidation of Structure
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 1-(3-Chloropyridin-2-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block in the synthesis of various pharmacologically active agents, unequivocal confirmation of its molecular structure is paramount for researchers, scientists, and professionals in the pharmaceutical industry. This document moves beyond a simple listing of analytical techniques, offering a logical, field-proven workflow that emphasizes the causality behind experimental choices and ensures self-validating results.
Introduction: The Significance of the Piperazine Moiety in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. When coupled with a substituted pyridine ring, as in this compound, a versatile platform for generating novel chemical entities with diverse biological activities is created. The precise arrangement of the chloro- and piperazinyl- substituents on the pyridine ring dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its interaction with biological targets. Therefore, a rigorous and multi-faceted approach to structure elucidation is not merely a procedural step but a foundational requirement for any subsequent research and development.
A Multi-Technique Approach to Structural Verification
The elucidation of a molecular structure is akin to solving a puzzle, with each analytical technique providing a unique piece of the overall picture. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy provides a robust and orthogonal dataset for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the chemical environment of each proton and carbon atom. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons through spin-spin coupling.
Expected ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyridine H-4 | ~7.6-7.8 | dd | 1H | Downfield shift due to proximity to the electronegative nitrogen and deshielding effect of the adjacent chlorine. Coupled to H-5 and H-6. |
| Pyridine H-5 | ~6.8-7.0 | t | 1H | Located between two other protons on the pyridine ring. |
| Pyridine H-6 | ~8.1-8.3 | dd | 1H | Most downfield pyridine proton due to strong deshielding from the adjacent nitrogen atom. Coupled to H-4 and H-5. |
| Piperazine CH₂ (adjacent to pyridine) | ~3.5-3.7 | t | 4H | Deshielded by the direct attachment to the electron-withdrawing pyridine ring. |
| Piperazine CH₂ (adjacent to NH) | ~3.0-3.2 | t | 4H | Less deshielded than the other piperazine protons. |
| Piperazine NH | ~1.5-2.5 | br s | 1H | Broad signal due to quadrupole broadening and chemical exchange. Chemical shift can vary with solvent and concentration. |
Causality Behind the Chemical Shifts: The electron-withdrawing nature of the nitrogen atom and the chlorine substituent on the pyridine ring significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower field. The symmetry of the piperazine ring, when unsubstituted at the second nitrogen, leads to two distinct triplet signals for the methylene protons.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
The ¹³C NMR spectrum provides complementary information, identifying the number of unique carbon environments.
Expected ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyridine C-2 | ~158-160 | Attached to two nitrogen atoms (one in the ring, one from piperazine), resulting in a significant downfield shift. |
| Pyridine C-3 | ~125-127 | Attached to the electronegative chlorine atom. |
| Pyridine C-4 | ~138-140 | Aromatic CH carbon. |
| Pyridine C-5 | ~118-120 | Aromatic CH carbon. |
| Pyridine C-6 | ~148-150 | Aromatic CH carbon adjacent to the ring nitrogen. |
| Piperazine C (adjacent to pyridine) | ~48-50 | Aliphatic carbon attached to the pyridine ring. |
| Piperazine C (adjacent to NH) | ~45-47 | Aliphatic carbon adjacent to the secondary amine. |
Self-Validation through Correlation: The number of signals in both the ¹H and ¹³C NMR spectra should be consistent with the proposed structure. Furthermore, 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to definitively correlate proton and carbon signals, confirming the connectivity of the molecule.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (typically 0-160 ppm).
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₉H₁₂ClN₃), which is approximately 197.66 g/mol .[2] The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a peak at M+2 that is approximately one-third the intensity of the M⁺ peak.
-
Key Fragmentation Pathways: The fragmentation of N-arylpiperazines is well-documented. Common fragmentation patterns involve the cleavage of the piperazine ring.
Predicted Key Fragments:
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
| 154 | [M - C₃H₅N]⁺ | Loss of a propylamino radical from the piperazine ring. |
| 140 | [M - C₄H₈N]⁺ | Cleavage within the piperazine ring. |
| 111/113 | [C₅H₃ClN]⁺ | The chloropyridine cation radical, showing the characteristic chlorine isotope pattern. |
| 85 | [C₄H₉N₂]⁺ | The piperazinyl cation. |
Trustworthiness in Fragmentation Analysis: The observed fragmentation pattern should be consistent with the known fragmentation behavior of similar N-arylpiperazine structures. The presence of the chloropyridine fragment with its isotopic signature provides strong evidence for that portion of the molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Ionization:
-
ESI: A soft ionization technique that is likely to produce a prominent protonated molecule [M+H]⁺.
-
EI: A harder ionization technique that will induce more fragmentation, providing a detailed fragmentation pattern.
-
-
Mass Analysis: Utilize a high-resolution mass analyzer (e.g., Time-of-Flight - TOF, or Orbitrap) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3250-3400 | N-H Stretch | Secondary amine (piperazine) |
| 2800-3000 | C-H Stretch | Aliphatic (piperazine) and Aromatic (pyridine) |
| ~1600, ~1470 | C=C and C=N Stretch | Aromatic ring (pyridine) |
| 1200-1300 | C-N Stretch | Aryl-amine and Aliphatic amine |
| 750-850 | C-Cl Stretch | Chloro-substituted pyridine |
Authoritative Grounding in Vibrational Modes: The interpretation of the FTIR spectrum is based on well-established correlation tables for vibrational frequencies of organic functional groups.[3] The presence of a distinct N-H stretch, along with the characteristic aromatic and C-Cl stretches, provides corroborating evidence for the proposed structure.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Visualizing the Elucidation Workflow
The logical flow of the structure elucidation process can be visualized as follows:
Molecular Structure and Key Features
The confirmed structure of this compound is presented below, highlighting the key structural components.
Conclusion
The structural elucidation of this compound is a critical step in its application in drug discovery and development. By employing a synergistic combination of NMR spectroscopy, mass spectrometry, and FTIR spectroscopy, a comprehensive and unambiguous structural assignment can be achieved. The causality-driven approach outlined in this guide, which emphasizes understanding the "why" behind experimental observations, ensures a high degree of confidence in the final structural determination. This robust analytical foundation is essential for the subsequent exploration of this molecule's therapeutic potential.
References
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Yılmaz, F., & Çavuşoğlu, B. K. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5), 421-428. Retrieved from [Link]
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Krishnakumar, V., & Sadasivam, V. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 832-836. Retrieved from [Link]
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Wied, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516-2527. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Dikmen, G. (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. Anadolu University Journal of Science and Technology A-Applied Sciences and Engineering, 20(1), 1-13. Retrieved from [Link]
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Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering, 20(1), 1-13. Retrieved from [Link]
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Wied, M., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(10), 2603. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and.... Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]
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NIST. (n.d.). Piperazine. Retrieved from [Link]
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mzCloud. (2015). 1 3 Chlorophenyl piperazine m CPP. Retrieved from [Link]
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Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. Retrieved from [Link]
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ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]
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A Comprehensive Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine (CAS Number: 87394-55-6): A Cornerstone Intermediate in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-(3-Chloropyridin-2-yl)piperazine, a pivotal heterocyclic building block in contemporary drug discovery and development. While it is a known intermediate in the synthesis of several active pharmaceutical ingredients (APIs), its most prominent role is in the production of antipsychotic and antidepressant medications. This document will delve into the compound's chemical and physical properties, elucidate its synthesis via nucleophilic aromatic substitution, provide detailed analytical characterization, and discuss its significant applications in medicinal chemistry, with a focus on providing actionable insights for laboratory and process chemists.
Introduction: The Strategic Importance of the Arylpiperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of clinically successful drugs targeting the central nervous system (CNS) and other therapeutic areas.[1] Its prevalence is due to a combination of favorable physicochemical properties, including its ability to improve aqueous solubility and its basic nitrogen atoms which can be protonated at physiological pH, facilitating interactions with biological targets. When incorporated into an arylpiperazine structure, this moiety often serves as a crucial pharmacophore for interaction with various G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.
This compound is a prime example of a strategically designed intermediate that leverages these properties. The substituted chloropyridyl group, combined with the reactive secondary amine of the piperazine ring, makes it a versatile synthon for building complex molecular architectures. Its role as a key intermediate in the synthesis of established antipsychotic drugs underscores its importance to the pharmaceutical industry.[2]
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in process development and for ensuring laboratory safety.
Chemical and Physical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning reactions, purification strategies, and for the correct handling and storage of the material.
| Property | Value | Reference |
| CAS Number | 87394-55-6 | [3] |
| Molecular Formula | C₉H₁₂ClN₃ | [3] |
| Molecular Weight | 197.66 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [4] |
| Storage Temperature | 2-8°C | [4] |
The dihydrochloride salt of this compound is also commercially available as a light beige powder.[5]
Safety and Handling
According to available safety data, this compound is classified as an irritant.[3]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing vapors or mist.
-
In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.
-
For detailed handling and emergency procedures, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Synthesis and Mechanism
The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SₙAr) reaction. This powerful transformation is a cornerstone of heterocyclic chemistry, enabling the formation of carbon-heteroatom bonds on electron-deficient aromatic rings.
Reaction Principle: Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr mechanism involves a two-step addition-elimination process. In the case of this compound synthesis, the piperazine acts as the nucleophile, and 2,3-dichloropyridine is the electrophilic aromatic substrate. The key features of this reaction are:
-
Activation: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atom at the 2-position is particularly activated towards substitution.
-
Addition: The nucleophilic nitrogen of piperazine attacks the carbon atom bearing the chlorine at the 2-position, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the final product.
The overall transformation is the substitution of the 2-chloro group on the pyridine ring with the piperazine moiety.
Detailed Experimental Protocol
While specific process parameters can be proprietary, a general laboratory-scale synthesis can be performed based on established procedures for similar arylpiperazines.[6] The following protocol is a representative method.
Materials:
-
2,3-Dichloropyridine
-
Anhydrous Piperazine
-
n-Butanol (or another high-boiling solvent like DMF or Toluene)
-
Sodium bicarbonate (or another suitable base for work-up)
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyridine (1.0 equivalent) in n-butanol.
-
Addition of Nucleophile: Add an excess of anhydrous piperazine (typically 3-5 equivalents) to the solution. The excess piperazine serves both as the nucleophile and as a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Work-up: a. Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. b. Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. c. Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel to yield pure this compound as a colorless to light yellow liquid.
The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent (e.g., ethanol or isopropanol) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried. A patent describes the hydrochloride salt as having a melting point of 142-144°C.[7]
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An In-Depth Technical Guide to 1-(3-Chloropyridin-2-yl)piperazine: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chloropyridin-2-yl)piperazine, a heterocyclic compound of significant interest in medicinal chemistry. The document elucidates its fundamental physicochemical properties, including its molecular weight, and delves into its synthesis, analytical characterization, and burgeoning applications as a pivotal intermediate in the development of novel therapeutic agents. Particular emphasis is placed on the compound's role as a scaffold for urease inhibitors, highlighting its potential in addressing pathologies associated with urease-producing bacteria. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering both theoretical insights and practical methodologies.
Introduction: The Significance of the Pyridylpiperazine Scaffold
The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability. When coupled with a pyridine ring, the resulting pyridylpiperazine scaffold offers a versatile platform for interacting with a multitude of biological targets. The specific substitution pattern on both the pyridine and piperazine rings allows for the fine-tuning of a compound's pharmacological profile. This compound, with its strategically placed chlorine atom on the pyridine ring, presents a valuable synthon for further chemical elaboration, making it a compound of considerable interest in the synthesis of new chemical entities with diverse biological activities.[1][2][3]
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃ | [4][5] |
| Molecular Weight | 197.66 g/mol | [4][5] |
| Exact Mass | 197.0719751 Da | [4] |
| CAS Number | 87394-55-6 | [4] |
| IUPAC Name | 1-(3-chloro-2-pyridinyl)piperazine | [4] |
| Appearance | Typically a solid | [6] |
It is also available commercially as a dihydrochloride salt (C₉H₁₂ClN₃·2HCl), which has a molecular weight of 270.59 g/mol .[6][7] The salt form often exhibits enhanced stability and solubility in aqueous media.
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This approach leverages the electron-withdrawing nature of the pyridine nitrogen and the chloro substituent to facilitate the displacement of a leaving group by piperazine.
Proposed Synthetic Pathway
A logical and well-precedented route involves the direct reaction of 2,3-dichloropyridine with piperazine. The greater reactivity of the chlorine atom at the 2-position of the pyridine ring towards nucleophilic attack, due to its proximity to the ring nitrogen, allows for a selective substitution.
Caption: Proposed synthesis of this compound.
Experimental Protocol
The following is a representative, step-by-step methodology based on analogous syntheses of pyridylpiperazine derivatives.[8]
Materials:
-
2,3-Dichloropyridine
-
Piperazine (an excess is often used to act as both the nucleophile and a base)
-
A suitable solvent (e.g., acetonitrile, ethanol, or N,N-dimethylformamide)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dichloropyridine and the chosen solvent under an inert atmosphere.
-
Add a molar excess of piperazine to the solution. The excess piperazine will neutralize the hydrochloric acid generated during the reaction.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Causality behind Experimental Choices:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Excess Piperazine: Serves a dual purpose: it drives the reaction to completion by Le Châtelier's principle and acts as an in-situ base to quench the HCl byproduct, preventing the protonation and deactivation of the piperazine nucleophile.
-
Reflux Conditions: Provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
Applications in Drug Discovery and Development
The this compound moiety is a valuable building block for the synthesis of a wide range of biologically active molecules.[1][2][3][9][10] Its utility stems from the presence of a secondary amine in the piperazine ring, which can be readily functionalized to introduce diverse pharmacophoric groups.
Urease Inhibitors
A particularly promising application of this scaffold is in the development of urease inhibitors.[8][11][12][13] Urease is an enzyme produced by various pathogenic bacteria, such as Helicobacter pylori, and is implicated in the pathogenesis of gastritis, peptic ulcers, and gastric cancer. By inhibiting urease, the survival of these pathogens in the acidic environment of the stomach can be compromised.
Research on the closely related 1-(3-nitropyridin-2-yl)piperazine has demonstrated that derivatives of this scaffold can exhibit potent urease inhibitory activity, often significantly exceeding that of the standard inhibitor, thiourea.[8][11] The pyridylpiperazine core serves as a key structural element for binding to the active site of the urease enzyme. The secondary amine of the piperazine allows for the attachment of various side chains that can further enhance binding affinity and selectivity.
Caption: Role as a scaffold for urease inhibitors.
Analytical Characterization
Robust analytical methods are crucial for verifying the identity, purity, and stability of this compound and its derivatives.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperazine-containing compounds.[14][15][16]
Typical HPLC Parameters:
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or water with a small percentage of formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Detection: UV detection is suitable due to the presence of the chromophoric pyridine ring. The detection wavelength is usually set at a λmax of the compound, often around 254 nm.[14]
-
Internal Standard: For quantitative analysis, an internal standard with a similar structure and retention behavior can be used to ensure accuracy and precision.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of piperazine derivatives, often after derivatization to improve volatility and chromatographic performance.[17]
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the piperazine ring. The integration of these signals confirms the proton count in each environment. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.[18][19][20][21]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbons of the pyridine and piperazine rings.[19][20][21]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for the analysis of piperazine derivatives, typically showing a prominent protonated molecular ion [M+H]⁺.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in the field of medicinal chemistry. Its straightforward synthesis and the presence of a readily functionalizable piperazine moiety make it an attractive starting material for the creation of compound libraries for high-throughput screening. The demonstrated potential of the pyridylpiperazine scaffold in the development of potent urease inhibitors opens up exciting avenues for the discovery of new treatments for bacterial infections. Future research will likely focus on the synthesis of novel derivatives with enhanced biological activity, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of this compound in the drug discovery pipeline.
References
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ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]
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- Akash, M. S., et al. (2024). Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. Frontiers in Chemistry, 12, 1445942.
- Chen, Y., et al. (2025). Novel sulfamide-hydroxamic acids containing piperazine/piperidine segment as potent urease inhibitors: Synthesis, biological evaluation, kinetics and molecular docking studies. Bioorganic & Medicinal Chemistry, 129, 118220.
- Dierckx, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2496-2506.
- Gondkar, A. S., et al. (2013). Synthesis and biological activity of piperazine derivatives of phenothiazine.
-
Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from [Link]
- Khan, I., et al. (2025). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Scientific Reports, 15(1), 18345.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Sharma, S., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 336-353.
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The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]
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ResearchGate. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Retrieved from [Link]
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ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
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Introduction: The Scientific Rationale for Screening 1-(3-Chloropyridin-2-yl)piperazine
An In-Depth Technical Guide to the Biological Activity Screening of 1-(3-Chloropyridin-2-yl)piperazine
This guide provides a comprehensive framework for the systematic biological activity screening of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic, multi-tiered approach, from initial target identification to lead characterization. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and offer insights into data interpretation, ensuring a robust and scientifically rigorous evaluation of this compound scaffold.
This compound is a well-established chemical scaffold known to interact with aminergic G-protein coupled receptors (GPCRs). It is a key intermediate in the synthesis of several pharmacologically active agents, including aripiprazole, an atypical antipsychotic. Its core structure, a piperazine ring attached to a chloropyridine moiety, makes it a privileged fragment for targeting monoamine receptors and transporters. Specifically, literature and database searches reveal that this compound is a known antagonist of the Dopamine D4 receptor.
Given this established activity, a comprehensive screening strategy should not only confirm and quantify its known interactions but also explore its broader pharmacological profile. The goal is to build a detailed Structure-Activity Relationship (SAR) profile, identifying potential polypharmacology (activity at multiple targets) which could be beneficial or detrimental, and assessing its general safety and liability profile. This guide proposes a screening cascade designed to efficiently generate this critical data.
Part 1: The Screening Cascade: A Multi-Tiered Strategy
A tiered approach is the most resource-efficient method for screening. It begins with broad, high-throughput screens to identify initial areas of activity, followed by more complex, lower-throughput assays to confirm and characterize these "hits."
Screening Cascade for this compound
Caption: A four-tiered screening cascade for profiling small molecules.
Part 2: Detailed Experimental Protocols
This section provides validated, step-by-step protocols for the key assays in the screening cascade. The causality behind specific steps is explained to ensure robust and reproducible data generation.
Protocol 1: Tier 1 - Primary GPCR Screening (Radioligand Binding Assay)
Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from a specific receptor target. It is a robust, high-throughput method to directly assess binding affinity (Ki). We will use the Dopamine D4 receptor as the primary example.
Methodology:
-
Materials:
-
HEK293 cells stably expressing human Dopamine D4 receptor (hD4R).
-
Radioligand: [³H]-Spiperone (a common D2-like receptor antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
Test Compound: this compound, 10 mM stock in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation fluid and microplate scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Harvest hD4R-expressing HEK293 cells, homogenize in ice-cold assay buffer, and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Preparation: In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of 10 µM Haloperidol (for non-specific binding), or 25 µL of the test compound (typically at a screening concentration of 10 µM).
-
Radioligand Addition: Add 25 µL of [³H]-Spiperone at a concentration equal to its Kd (dissociation constant) for the D4 receptor.
-
Membrane Addition: Add 50 µL of the prepared cell membrane suspension to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking. Causality: This allows the binding reaction to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand. Causality: Rapid filtration is critical to prevent dissociation of the ligand-receptor complex.
-
Detection: Allow the filter mat to dry completely. Add 50 µL of scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific binding caused by the test compound: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])
-
A hit is typically defined as >50% inhibition at the screening concentration.
-
Protocol 2: Tier 2 - Functional Hit Confirmation (cAMP Assay for Gi-coupled Receptors)
Principle: Dopamine D4 receptors are typically coupled to the Gi alpha subunit, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the ability of the test compound to antagonize this effect.[1][2]
Methodology:
-
Materials:
-
CHO-K1 or HEK293 cells stably co-expressing hD4R and a cAMP-responsive reporter (e.g., GloSensor™).
-
Agonist: Quinpirole (a D2/D3/D4 agonist).
-
Assay Buffer: HBSS or similar physiological buffer.
-
cAMP detection reagent (e.g., Promega GloSensor™ cAMP Reagent or a HTRF kit from Cisbio).
-
384-well white, solid-bottom assay plates.
-
-
Procedure:
-
Cell Plating: Seed the cells in 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 cells/well) and incubate overnight.
-
Compound Addition: Prepare a 10-point, 3-fold serial dilution of this compound. Add the compound dilutions to the appropriate wells.
-
Agonist Addition: Add the agonist (Quinpirole) at a concentration that elicits ~80% of its maximal response (EC₈₀). Causality: Using an EC₈₀ concentration of the agonist provides a robust window for detecting antagonist activity.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Add the cAMP detection reagent according to the manufacturer's instructions. Incubate for the recommended time (typically 15-20 minutes).
-
Readout: Measure luminescence or TR-FRET signal on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells (agonist-only vs. vehicle-only).
-
Plot the normalized response against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).
-
Protocol 3: Tier 3 - hERG Safety Screening (Fluorescence Polarization Binding Assay)
Principle: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[3][4] Early screening for hERG liability is critical. A high-throughput fluorescence polarization (FP) binding assay is a reliable and cost-effective method for initial assessment.[5]
Methodology:
-
Materials:
-
hERG membrane preparation (commercially available).
-
Fluorescent tracer ligand (e.g., a derivative of dofetilide).
-
Known hERG inhibitor for positive control (e.g., Astemizole).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20.
-
384-well black, low-volume assay plates.
-
-
Procedure:
-
Compound Plating: Add test compound dilutions to the assay plate.
-
Reagent Addition: Add the fluorescent tracer and hERG membrane preparation to each well.
-
Incubation: Incubate for 1-4 hours at room temperature, protected from light.
-
Readout: Measure fluorescence polarization on a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The binding of the tracer to the hERG channel results in a high FP signal. Displacement by a test compound leads to a decrease in the FP signal.
-
Calculate the IC₅₀ from a dose-response curve. An IC₅₀ value below 10 µM is often considered a potential liability requiring further investigation with a more definitive method like patch-clamp electrophysiology.[6]
-
Protocol 4: Tier 4 - In Vitro ADME: Metabolic Stability
Principle: This assay assesses the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).[7][8] Poor metabolic stability can lead to low bioavailability and a short half-life in vivo.
Methodology:
-
Materials:
-
Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).
-
Control compounds: Verapamil (high turnover), Warfarin (low turnover).
-
Acetonitrile with an internal standard (for protein precipitation and sample analysis).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Reaction Preparation: In a 96-well plate, combine the test compound (final concentration 1 µM), HLM (0.5 mg/mL), and phosphate buffer.
-
Initiation: Pre-warm the plate to 37°C. Start the reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: The cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural log of the percent of parent compound remaining versus time.
-
The slope of the line equals the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
This data helps classify the compound as having low, medium, or high metabolic clearance.
-
Part 3: Data Visualization and Interpretation
Signaling Pathway of a Gi-Coupled GPCR
The following diagram illustrates the canonical signaling pathway for a Gi-coupled receptor like the Dopamine D4 receptor, showing how an antagonist would block the agonist-induced inhibition of cAMP production.
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An In-depth Technical Guide to the Potential Therapeutic Targets of 1-(3-Chloropyridin-2-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The heterocyclic scaffold, 1-(3-Chloropyridin-2-yl)piperazine, represents a compelling starting point for novel therapeutic agent discovery. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its structural motifs—a chloropyridine ring linked to a piperazine moiety—are cornerstone components of numerous biologically active compounds. This guide synthesizes data from analogous structures to illuminate high-probability therapeutic targets and provides a comprehensive, actionable framework for their experimental validation. We will delve into the mechanistic rationale for pursuing targets within neuroscience, infectious diseases, and potentially oncology, offering detailed protocols to rigorously assess the compound's activity and pave the way for future drug development initiatives.
Introduction: The Chemical and Pharmacological Landscape
This compound (C₉H₁₂ClN₃) is a small molecule featuring a pyridine ring, substituted with a chlorine atom, and a piperazine ring.[1] The piperazine ring is a prolific pharmacophore, known for its presence in a wide array of approved drugs with diverse therapeutic applications, including antipsychotic, antihistamine, antianginal, and antidepressant effects.[2] Its derivatives are known to interact with various biological systems, often modulating the activity of receptors and enzymes.[2][3] The chloropyridine component further enhances the potential for specific biological interactions.
The core hypothesis of this guide is that the combination of these two moieties in this compound creates a molecule with a high likelihood of interacting with specific, therapeutically relevant protein targets. Based on extensive analysis of structurally related compounds, we will focus on three primary areas of investigation:
-
Central Nervous System (CNS) Receptors: Specifically, dopamine and serotonin receptors.
-
Enzyme Inhibition: Focusing on microbial enzymes like urease.
-
Other Potential Targets: Including anti-inflammatory and antiparasitic pathways.
This document will serve as a roadmap for the systematic evaluation of these potential targets.
Potential Therapeutic Area I: Central Nervous System Modulation
The piperazine scaffold is a well-established feature in many centrally acting drugs.[4][5] Numerous piperazine derivatives modulate monoamine neurochemical pathways through direct receptor binding or reuptake inhibition.[4]
Predicted Targets: Dopamine (D₂) and Serotonin (5-HT₁ₐ/5-HT₂ₐ) Receptors
Rationale: The structural analog, 1-(3-chlorophenyl)piperazine (m-CPP), is a known serotonergic agonist.[6] Furthermore, studies on other substituted pyridylpiperazines have demonstrated high affinity for dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors.[7] A series of novel amide-piperidine (piperazine) derivatives were optimized as multi-target antipsychotics with high affinity for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.[7] Similarly, certain 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have shown promise as D₂/D₃/5-HT₁ₐ receptor agonists for conditions like Parkinson's disease.[8] This collective evidence strongly suggests that this compound could exhibit similar multi-target receptor engagement in the CNS.
Potential Therapeutic Indications:
-
Schizophrenia
-
Depression
-
Anxiety Disorders
-
Parkinson's Disease
Target Validation Workflow
A tiered approach is recommended for validating these CNS receptor targets, starting with in vitro binding and functional assays, and progressing to cellular and in vivo models.
Workflow Diagram:
Caption: CNS target validation workflow for this compound.
Detailed Experimental Protocols
Protocol 2.3.1: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for human D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors.
-
Materials:
-
Membrane preparations from cells stably expressing the receptor of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligands: [³H]Spiperone (for D₂), [³H]8-OH-DPAT (for 5-HT₁ₐ), [³H]Ketanserin (for 5-HT₂ₐ).
-
Non-specific binding competitors: Haloperidol (for D₂), Serotonin (for 5-HT₁ₐ), Mianserin (for 5-HT₂ₐ).
-
This compound at various concentrations.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Incubate the cell membrane preparations with the respective radioligand and varying concentrations of the test compound.
-
In parallel, run a set of tubes with the radioligand and a high concentration of the non-specific competitor to determine non-specific binding.
-
After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value for the test compound.
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
-
Potential Therapeutic Area II: Infectious Diseases
The structural components of this compound also suggest potential as an antimicrobial or antiparasitic agent.
Predicted Target: Urease Inhibition
Rationale: A recent study on pyridylpiperazine hybrid derivatives demonstrated potent urease inhibitory activity.[9] Urease is a critical virulence factor for several pathogens, including Helicobacter pylori, the primary cause of gastric ulcers and a risk factor for gastric cancer.[9] The synthesized derivatives in that study showed significantly lower IC₅₀ values than the standard urease inhibitor, thiourea.[9] This precedent makes urease a highly plausible target for this compound.
Potential Therapeutic Indications:
-
H. pylori infections
-
Urinary tract infections caused by urease-producing bacteria.
Target Validation Workflow
Workflow Diagram:
Caption: Urease inhibition target validation workflow.
Detailed Experimental Protocols
Protocol 3.3.1: In Vitro Urease Inhibition Assay (Indophenol Method)
-
Objective: To determine the IC₅₀ value of this compound against urease.
-
Materials:
-
Jack bean urease.
-
Urea solution.
-
Phosphate buffer.
-
Phenol reagent (phenol and sodium nitroprusside).
-
Alkali reagent (sodium hydroxide and sodium hypochlorite).
-
This compound at various concentrations.
-
Thiourea (as a positive control).
-
96-well microplate and a microplate reader.
-
-
Procedure:
-
In a 96-well plate, add the urease enzyme solution and the test compound at different concentrations.
-
Incubate for a defined period at a specific temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the urea solution.
-
After another incubation period, add the phenol and alkali reagents to stop the reaction and develop the color. The ammonia produced by urease activity reacts to form a blue indophenol complex.
-
Measure the absorbance at a specific wavelength (e.g., 630 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Other Potential Therapeutic Avenues
The versatile piperazine scaffold has been associated with a broad range of other biological activities.[2][3]
Anthelmintic Activity
Rationale: Piperazine and its derivatives have a long history of use as anthelmintic agents.[10][11] Their primary mechanism of action is often the paralysis of parasites by blocking acetylcholine at the myoneural junction or through agonistic effects on inhibitory GABA receptors.[10] This leads to the expulsion of the worms from the host.[12]
Experimental Approach: Initial screening could involve in vitro assays against common nematode species, followed by in vivo efficacy studies in infected rodent models.
Anti-inflammatory and Antihistamine Activity
Rationale: Certain novel piperazine derivatives have demonstrated significant anti-inflammatory and antihistamine properties.[13] This includes the inhibition of pro-inflammatory cytokines like TNF-α and a reduction in histamine levels.[13]
Experimental Approach: The anti-inflammatory potential can be assessed using lipopolysaccharide (LPS)-stimulated macrophages and measuring the inhibition of nitric oxide and cytokine production. Antihistamine activity can be evaluated using histamine release assays from mast cells.
Summary of Quantitative Data from Analogous Compounds
| Compound Class/Derivative | Target(s) | Reported Activity (IC₅₀/EC₅₀/Ki) | Reference |
| Pyridylpiperazine Hybrids | Urease | IC₅₀: 2.0 ± 0.73 µM to 2.24 ± 1.63 µM | [9] |
| Amide-Piperazine Derivatives | D₂, 5-HT₁ₐ, 5-HT₂ₐ | High affinity (specific values not detailed in abstract) | [7] |
| 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazines | D₂/D₃/5-HT₁ₐ | EC₅₀: 0.9/19/2.3 nM (Compound 7b) | [8] |
| Novel Piperazine Derivatives | Antioxidant | IC₅₀: 2.396 µg/mL (Compound PD-2) | [13] |
Conclusion and Future Directions
This compound is a molecule with significant, untapped therapeutic potential. The structural precedents strongly suggest that its most promising therapeutic targets lie within the domains of CNS receptor modulation and enzyme inhibition, particularly urease. The experimental workflows and detailed protocols provided in this guide offer a clear and scientifically rigorous path to validating these hypotheses. Successful validation of any of these targets will open the door to lead optimization, preclinical development, and ultimately, the potential for a new therapeutic agent to address unmet medical needs.
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Wikipedia. Piperazine. Available at: [Link]
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de la Torre-López, E., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. Available at: [Link]
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Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry. Available at: [Link]
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Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. Available at: [Link]
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Patsnap Synapse. What is the mechanism of Piperazine?. (2024). Available at: [Link]
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Ataman Kimya. PIPERAZINES. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). Neuroquantology. Available at: [Link]
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Bakunov, S. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
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Xu, F., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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de la Torre-López, E., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
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Khan, I., et al. (2024). Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]
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PubChem. 1-(3-Chlorophenyl)piperazine. Available at: [Link]
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An In-depth Technical Guide to Mechanism of Action Studies for 1-(3-Chloropyridin-2-yl)piperazine
Abstract
This guide provides a comprehensive framework for elucidating the mechanism of action (MoA) of 1-(3-Chloropyridin-2-yl)piperazine, a key arylpiperazine derivative. Recognizing its structural significance as a scaffold in numerous centrally acting pharmaceuticals, particularly those targeting monoaminergic G-protein coupled receptors (GPCRs), this document outlines a logical, multi-tiered experimental strategy. We progress from initial target identification and binding characterization to the functional consequences of receptor interaction, including downstream second messenger modulation and cellular signaling events. Each section details the scientific rationale behind the chosen methodologies, provides robust, step-by-step protocols with integrated controls, and discusses the interpretation of potential outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the pharmacological profile of this and similar compounds.
Introduction and Strategic Overview
This compound belongs to the arylpiperazine class of compounds. This structural motif is a cornerstone of modern neuropharmacology, found in drugs with antipsychotic, anxiolytic, and antidepressant properties.[1] Its prevalence is largely due to its favorable interaction with the binding pockets of dopamine and serotonin receptors.[1][2] Given that this compound is a significant fragment of highly successful drugs like aripiprazole, a systematic investigation into its intrinsic pharmacological activity is warranted.
The core hypothesis guiding this work is that this compound primarily interacts with dopamine D2-like and serotonin 5-HT1A/2A receptors, common targets for arylpiperazines.[3][4] Our investigative strategy is therefore designed to first confirm binding to these primary targets and then to functionally characterize the nature of this interaction (e.g., agonist, antagonist, partial agonist) and its downstream cellular consequences.
Tier 1: Primary Target Identification and Binding Affinity
The foundational step in any MoA study is to identify the direct molecular targets of the compound and quantify the affinity of the interaction. For arylpiperazines, the most probable targets are monoamine GPCRs. We will prioritize the human Dopamine D2 and Serotonin 5-HT1A receptors based on extensive literature for this chemical class.[2][3]
Rationale for Experimental Choice
Radioligand binding assays are the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor. This technique relies on the competition between a radiolabeled ligand with known high affinity and the unlabeled test compound for binding to the receptor. By measuring the concentration-dependent displacement of the radioligand, we can accurately calculate the Kᵢ of our compound.
Experimental Workflow: Radioligand Binding Assay
A logical workflow for a competitive binding assay ensures reproducibility and accurate data interpretation.
Caption: Workflow for a radioligand competitive binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 cells stably expressing the human Dopamine D2 Long (hD2L) receptor isoform.
-
Harvest cells, wash with ice-cold PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a Bradford or BCA assay.
-
-
Assay Setup (96-well format):
-
Total Binding: Add 50 µL membrane suspension, 50 µL radioligand (e.g., [³H]Spiperone at a concentration near its Kₑ), and 50 µL assay buffer.
-
Non-Specific Binding (NSB): Add 50 µL membrane suspension, 50 µL radioligand, and 50 µL of a high concentration of a known D2 antagonist (e.g., 10 µM Haloperidol).
-
Test Compound: Add 50 µL membrane suspension, 50 µL radioligand, and 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Self-Validation: The inclusion of Total and NSB wells is critical. The difference between them defines the specific binding window, which must be sufficiently large for a valid assay.
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at room temperature.
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Data Acquisition & Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Calculate the percent inhibition for each concentration of the test compound relative to the specific binding window.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Presentation and Interpretation
The binding affinities for the compound at a panel of relevant receptors should be summarized in a table.
| Target Receptor | Radioligand | Kᵢ of Test Compound (nM) |
| Dopamine D2 | [³H]Spiperone | Hypothetical Value: 85 nM |
| Serotonin 5-HT₁ₐ | [³H]8-OH-DPAT | Hypothetical Value: 120 nM |
| Serotonin 5-HT₂ₐ | [³H]Ketanserin | Hypothetical Value: >1000 nM |
| Adrenergic α₁ | [³H]Prazosin | Hypothetical Value: >1000 nM |
Interpretation: A low Kᵢ value (typically <100 nM) indicates high binding affinity. This data allows for the initial identification of primary targets and provides a selectivity profile.
Tier 2: Functional Characterization at Primary Targets
Binding affinity does not reveal the functional consequence of the compound-receptor interaction. The compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist (eliciting a submaximal response).[5] Functional assays measuring the receptor-mediated second messenger response are required to determine this.
Rationale for Experimental Choice
The Dopamine D2 and Serotonin 5-HT1A receptors are canonically coupled to the Gαi/o family of G-proteins.[6][7] Activation of Gαi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] Therefore, a cAMP inhibition assay is the most direct and relevant functional readout for these targets.[6][9]
Signaling Pathway: Gαi-Coupled Receptor
The diagram below illustrates the canonical signaling pathway for a Gαi-coupled receptor like the D2 or 5-HT1A receptor.
Caption: Gαi-mediated inhibition of adenylyl cyclase signaling.
Detailed Protocol: HTRF cAMP Inhibition Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput method for measuring cAMP levels.[10][11] It's a competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.
-
Cell Culture and Plating:
-
Use CHO-K1 or HEK293 cells stably expressing the receptor of interest (e.g., hD2R).
-
Plate cells in a 384-well low-volume white plate and incubate overnight to form a confluent monolayer.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).
-
Agonist Mode: Add the test compound across a range of concentrations and incubate.
-
Antagonist Mode: Pre-incubate the cells with the test compound, then add a known agonist (e.g., Dopamine) at its EC₈₀ concentration.
-
Self-Validation: Include controls for basal cAMP (buffer only), stimulated cAMP (agonist only), and a known antagonist to ensure the assay is performing correctly.
-
To induce a measurable decrease in cAMP for a Gαi-coupled receptor, the baseline cAMP level must first be elevated. This is achieved by adding forskolin, a direct activator of adenylyl cyclase.[12]
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents (an anti-cAMP antibody conjugated to a donor fluorophore and cAMP labeled with an acceptor fluorophore) as per the manufacturer's protocol (e.g., Cisbio, Revvity).[10][12]
-
Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring emission at two wavelengths.
-
Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve run in parallel.
-
Agonist/Partial Agonist: Plot cAMP concentration vs. log[compound] and fit to a sigmoidal dose-response curve to determine EC₅₀ (potency) and Eₘₐₓ (efficacy relative to a full agonist).
-
Antagonist: Plot cAMP concentration vs. log[compound] to determine the IC₅₀. This can be used to calculate the antagonist affinity constant (Kₑ).
-
Data Presentation and Interpretation
Functional data should be presented clearly to define the compound's activity profile.
| Parameter | Dopamine D2 Receptor | Serotonin 5-HT₁ₐ Receptor |
| Mode of Action | Partial Agonist | Antagonist |
| Potency (EC₅₀/IC₅₀) | Hypothetical: 250 nM | Hypothetical: 400 nM |
| Efficacy (Eₘₐₓ) | Hypothetical: 45% (vs. Dopamine) | N/A |
Interpretation: This hypothetical data suggests this compound is a partial agonist at D2 receptors (it activates them, but to a lesser degree than the endogenous ligand) and a competitive antagonist at 5-HT1A receptors (it binds but does not activate, blocking the action of agonists).
Tier 3: Elucidating Downstream Signaling and Cellular Effects
Characterizing the initial second messenger response is crucial, but a comprehensive MoA study should also investigate further downstream signaling events. For GPCRs like D2 and 5-HT1A, activation can trigger a cascade of protein phosphorylation events, notably involving the Extracellular signal-Regulated Kinase (ERK).[13]
Some serotonin receptors, like 5-HT2A, couple to Gαq proteins, which activate a different pathway involving phospholipase C (PLC) and subsequent mobilization of intracellular calcium (Ca²+).[14] While our initial binding data suggested low affinity for 5-HT2A, a calcium mobilization assay serves as an excellent counter-screen to confirm the absence of Gαq-mediated activity.
Detailed Protocol: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration using a calcium-sensitive fluorescent dye.[14][15][16] An increase in fluorescence indicates receptor activation via the Gαq pathway.
-
Cell Preparation:
-
Assay Execution:
-
Place the plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FlexStation 3).
-
Establish a stable baseline fluorescence reading for each well.
-
Inject the test compound (or a positive control agonist like Serotonin) and immediately begin kinetic reading of fluorescence intensity over time (typically 90-120 seconds).
-
-
Data Analysis:
-
The response is quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the compound concentration to generate a dose-response curve and determine the EC₅₀.
-
Interpretation: For this compound, we would expect to see no significant fluorescence increase, confirming it does not act as an agonist at Gαq-coupled 5-HT2A receptors, which aligns with our hypothetical binding data.
Conclusion and Future Directions
This guide presents a structured, three-tiered approach to systematically elucidate the mechanism of action for this compound. By progressing from target binding to functional second messenger assays and downstream signaling, this framework provides a comprehensive pharmacological characterization.
Based on the hypothetical data generated herein, this compound emerges as a Dopamine D2 partial agonist with 5-HT1A antagonist properties. This dual activity is a hallmark of several modern atypical antipsychotics and suggests the compound may possess therapeutic potential.
Future studies should expand upon this foundation by:
-
Broadening the Target Panel: Screen against a wider array of receptors, transporters, and ion channels to confirm selectivity.
-
Investigating Biased Agonism: Explore if the compound preferentially activates G-protein signaling versus β-arrestin pathways at the D2 receptor.
-
Cellular Phenotypic Assays: Use more complex cellular models, such as primary neurons, to study effects on neurite outgrowth, synaptic plasticity, or neurotransmitter release.
-
In Vivo Studies: Progress to animal models to assess pharmacokinetic properties and evaluate behavioral effects relevant to its receptor profile, such as models of psychosis or anxiety.
By adhering to this rigorous, hypothesis-driven methodology, researchers can build a robust and reliable data package that clearly defines the molecular mechanisms underpinning the activity of novel chemical entities.
References
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Innoprot. D2 Dopamine Receptor Assay. Retrieved from Innoprot GPCR Functional Assays website. link
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Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(8), 1179–1187. link
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Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 7(16). link
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Vidal, R., & Ladeira, M. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? Frontiers in Cellular Neuroscience, 13. link
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Unal, H. (2017). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. link
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Creative Bioarray. Ca2+ Mobilization Assay. Retrieved from Creative Bioarray website. link
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Cowen, P. J., & Chaouloff, F. (2011). The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. Current Drug Targets, 12(11), 1547–1557. link
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Polter, A. M., & Li, X. (2010). 5-HT1A receptor-regulated signal transduction pathways in brain. Cellular and Molecular Neurobiology, 30(8), 1179-87. link
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Rondou, P., et al. (2009). Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. link
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Kędzierska, E., et al. (2019). New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. Naunyn-Schmiedeberg's Archives of Pharmacology, 392(5), 571-582. link
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Zhang, Y., et al. (2018). An overview of Ca2+ mobilization assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 13(10), 951-963. link
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Wang, S., et al. (2015). Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. Molecules, 20(4), 6824-6839. link
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NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. link
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Wang, S., et al. (2019). Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT2A Receptor by In Silico Methods. Molecules, 24(12), 2249. link
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Hermans, E. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (91), 51747. link
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Burstein, E. S., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Naunyn-Schmiedeberg's Archives of Pharmacology, 374(2), 99-112. link
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Iorio, V., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(15), 4438. link
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Boucard, A. A., et al. (1998). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. Biochemical Pharmacology, 56(1), 25-30. link
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Ciano, A., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. link
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Revvity. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi-coupled receptors in whole cell. Retrieved from Revvity website. link
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NIH. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed. link
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ION Biosciences. D2 Dopamine Receptor Assay(s). Retrieved from ION Biosciences website. link
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NIH. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. link
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Revvity. (2024). How to run a cAMP HTRF assay. YouTube. link
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Revvity. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points. Retrieved from Revvity website. link
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An In-Depth Technical Guide to the In Vitro Evaluation of 1-(3-Chloropyridin-2-yl)piperazine
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive framework for the in vitro pharmacological and safety evaluation of 1-(3-Chloropyridin-2-yl)piperazine (CPP). As a known metabolite of the atypical antipsychotic aripiprazole and a member of the arylpiperazine chemical class, CPP warrants a thorough investigation into its potential biological activity.[1][2][3] The narrative herein is structured not as a rigid template but as a logical, tiered scientific investigation. We begin with foundational physicochemical characterization and proceed through a cascade of assays designed to first identify primary biological targets, then elucidate the functional consequences of target engagement, and finally, to assess critical, early-stage safety liabilities. This document is intended for researchers, scientists, and drug development professionals, offering both the "how" (detailed protocols) and the "why" (the scientific rationale) behind each experimental choice. Every protocol is designed as a self-validating system with appropriate controls, and all mechanistic claims are supported by authoritative references.
Introduction to this compound (CPP)
This compound is a heterocyclic compound featuring a piperazine ring linked to a chloropyridine moiety.[4] This structural motif is common in a wide range of biologically active molecules, particularly those targeting the central nervous system (CNS).[5] Its primary significance in a drug development context stems from its identification as a metabolite of aripiprazole, a widely used antipsychotic agent with a complex pharmacological profile, including partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[2][6] This metabolic link provides a strong rationale for hypothesizing that CPP may retain affinity for and activity at these same neuroreceptors.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is a prerequisite for any experimental work, as it informs decisions regarding solubility, storage, and handling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃ | PubChem[4] |
| Molecular Weight | 197.66 g/mol | PubChem[4] |
| IUPAC Name | 1-(3-chloro-2-pyridinyl)piperazine | PubChem[4] |
| CAS Number | 87394-55-6 | PubChem[4] |
| Appearance | Light beige powder | CymitQuimica[7] |
The Scientific Rationale: A Tiered Evaluation Strategy
To efficiently and comprehensively characterize the in vitro profile of CPP, we will employ a tiered or cascaded screening approach. This strategy prioritizes experiments to answer the most fundamental questions first, with the results from each tier informing the decisions and design of the next. This ensures that resources are used effectively and that a complete picture of the compound's activity is built logically.
Caption: Tiered workflow for the in vitro evaluation of CPP.
Tier 1: Primary Target Engagement – Receptor Binding Assays
Causality: The first question is whether CPP physically interacts with its hypothesized targets. Based on its structural relationship to aripiprazole, the primary targets of interest are the dopamine D2 and D3 receptors, and the serotonin 5-HT1A and 5-HT2A receptors.[2] A competitive radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a specific receptor. It measures the ability of the unlabeled test compound (CPP) to displace a high-affinity, radioactively labeled ligand from the receptor. The result is expressed as the inhibition constant (Ki), a measure of binding affinity.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol is generalized for a G-protein coupled receptor (GPCR) target. Specific radioligands, cell membrane preparations, and incubation times will vary depending on the target receptor (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A).
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer appropriate for the receptor (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Test Compound (CPP): Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in assay buffer to create a concentration range spanning from 10 pM to 100 µM.
-
Radioligand: Dilute the radioactive ligand stock (e.g., [³H]-Spiperone) in assay buffer to a final concentration equal to its Kd (dissociation constant) for the target receptor. This ensures that approximately 50% of receptors are occupied at the start of the experiment, providing an optimal window for displacement.
-
Membrane Preparation: Use commercially available or in-house prepared cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human receptor of interest (e.g., D2L).[8] Thaw membranes on ice and dilute in ice-cold assay buffer to a predetermined optimal concentration.
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
50 µL of assay buffer.
-
25 µL of test compound (CPP) at various concentrations.
-
For "Total Binding" wells, add 25 µL of assay buffer instead of the test compound.
-
For "Non-Specific Binding" (NSB) wells, add 25 µL of a high concentration (e.g., 10 µM) of a known, unlabeled competitor ligand (e.g., unlabeled Haloperidol for D2 receptors) to saturate all specific binding sites.
-
-
Initiate the binding reaction by adding 25 µL of the diluted radioligand to all wells.
-
Finally, add 100 µL of the diluted membrane preparation to all wells. The final volume is 200 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or 37°C, depending on the specific receptor protocol) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Harvesting and Detection:
-
Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This rapidly separates the membrane-bound radioligand from the unbound radioligand. The negative charge of the filters helps retain the cell membranes.
-
Quickly wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter mat completely.
-
Add liquid scintillation cocktail to each filter spot and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of CPP using the formula: % Inhibition = 100 * (1 - [(CPMs_ample - CPMs_NSB) / (CPMs_Total - CPMs_NSB)])
-
Plot the percent inhibition against the log concentration of CPP.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of CPP that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: Functional Characterization – Cell-Based Assays
Causality: Once binding affinity is established, the next critical step is to determine the functional consequence of that binding. Does CPP activate the receptor (agonist), block the action of the native ligand (antagonist), or produce a submaximal response (partial agonist)? GPCRs mediate intracellular signaling primarily through G-proteins, which in turn modulate the levels of second messengers like cyclic AMP (cAMP) and intracellular calcium (Ca²⁺).[9] By measuring these second messengers in living cells, we can directly assess the functional activity of CPP.
-
For Gi/Gs-coupled receptors (e.g., D2, 5-HT1A): These receptors modulate the activity of adenylyl cyclase, thereby increasing (Gs) or decreasing (Gi) intracellular cAMP levels.
-
For Gq-coupled receptors (e.g., 5-HT2A): These receptors activate phospholipase C, leading to an increase in intracellular calcium.[9]
Caption: Signaling pathway for a Gi-coupled GPCR agonist.
Detailed Protocol: cAMP Functional Assay (HTRF Format)
This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay, a robust method for quantifying cAMP.
-
Cell Preparation:
-
Use a stable cell line (e.g., HEK293) expressing the target receptor (e.g., D2).
-
Culture cells to ~80% confluency. The day before the assay, seed the cells into a 384-well, low-volume, white assay plate at an optimized density and allow them to adhere overnight.
-
-
Assay Procedure (Agonist Mode):
-
Prepare serial dilutions of CPP and a known reference agonist in stimulation buffer.
-
Carefully remove the culture medium from the cells.
-
Add the diluted compounds (CPP and reference agonist) to the appropriate wells. Include wells with buffer only as a negative control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.
-
To measure cAMP produced by a Gi-coupled receptor, add a Gs-activating agent like Forskolin to all wells along with the test compounds. The agonist activity of CPP will be measured by its ability to inhibit the Forskolin-induced cAMP production.
-
-
Assay Procedure (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of CPP for 15-30 minutes.
-
Add a fixed concentration of a reference agonist (at its EC80 concentration, which gives 80% of its maximal effect) to the wells.
-
Incubate as in the agonist mode. The antagonist activity of CPP is measured by its ability to inhibit the cAMP signal generated by the reference agonist.
-
-
Lysis and Detection:
-
Add the HTRF detection reagents (typically a cAMP-d2 conjugate and an anti-cAMP-cryptate conjugate) in lysis buffer to all wells as per the manufacturer's instructions (e.g., Cisbio).
-
Incubate at room temperature for 60 minutes in the dark to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring emission at both 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665nm/620nm * 10,000).
-
For agonist mode, plot the HTRF ratio against the log concentration of CPP to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy) values.
-
For antagonist mode, plot the HTRF ratio against the log concentration of CPP to determine the IC50 value. This can be converted to a functional antagonist constant (Kb) using the Cheng-Prusoff or Gaddum equation.
-
Tier 3: Early Safety and Liability Profiling
Causality: A compound can have high affinity and potent functional activity at its intended target, but it will fail in development if it has significant safety liabilities. Early in vitro safety screening is essential to identify these risks. The three most critical areas to assess are cardiotoxicity (hERG), drug-drug interaction potential (CYP450 inhibition), and general cytotoxicity.
hERG Channel Inhibition Assay
Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[10] Inhibition of this channel can prolong the QT interval on an ECG, leading to a potentially fatal arrhythmia called Torsades de Pointes.[11] Regulatory agencies like the FDA mandate hERG testing for most new chemical entities.[12] Automated patch-clamp electrophysiology is the definitive method for assessing hERG inhibition.[10]
Protocol Summary: Automated Patch-Clamp Electrophysiology
-
System: Use an automated patch-clamp system like the QPatch or SyncroPatch.[10]
-
Cells: Use a HEK293 cell line stably expressing the hERG channel.
-
Procedure: Cells are captured, and a high-resistance "giga-seal" is formed. The cell membrane is then ruptured to achieve whole-cell configuration.
-
Voltage Protocol: A specific voltage protocol is applied to elicit the characteristic hERG tail current.[12]
-
Compound Application: After establishing a stable baseline current, CPP is perfused over the cells at increasing concentrations (e.g., 0.1, 1, 10 µM).
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the vehicle control. An IC50 value is determined by fitting the data to a dose-response curve.
Cytochrome P450 (CYP) Inhibition Assay
Rationale: The Cytochrome P450 enzyme superfamily is responsible for the metabolism of the vast majority of drugs.[13] If CPP inhibits a specific CYP isozyme, it can slow the metabolism of co-administered drugs that are substrates for that enzyme, leading to potentially toxic plasma concentrations. This is a primary cause of drug-drug interactions (DDIs).[14] FDA guidance recommends testing for inhibition of key isoforms, including CYP1A2, 2B6, 2C9, 2D6, and 3A4.[15][16]
Caption: Workflow for a CYP450 inhibition assay.
Protocol Summary: Multi-Isozyme CYP Inhibition
-
System: Use pooled human liver microsomes (HLMs), which contain a full complement of CYP enzymes and is considered the "gold standard" for in vitro DDI studies.[15]
-
Reagents: A "cocktail" of specific substrates for each CYP isoform (e.g., Phenacetin for 1A2, Diclofenac for 2C9, Dextromethorphan for 2D6, Midazolam for 3A4), NADPH (as a cofactor), and CPP.[16]
-
Procedure: Incubate HLMs, the substrate cocktail, and various concentrations of CPP at 37°C.
-
Reaction: Initiate the metabolic reaction by adding NADPH.
-
Quenching: After a set time (e.g., 15 minutes), stop the reaction by adding a quenching solvent like ice-cold acetonitrile.
-
Analysis: Centrifuge to pellet the protein, and analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite for each substrate.[17]
-
Data Analysis: Calculate the rate of metabolite formation relative to a vehicle control. Determine the IC50 value for CPP against each CYP isozyme.
General Cytotoxicity Assay
Rationale: It is essential to determine if the observed effects in functional assays are due to specific pharmacological interactions or simply because the compound is killing the cells at high concentrations. The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol Summary: MTT Assay
-
Cell Seeding: Seed a relevant cell line (e.g., HEK293 or HepG2 for liver toxicity) in a 96-well plate and allow to adhere overnight.
-
Compound Treatment: Treat cells with a range of CPP concentrations for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[18]
-
Incubation: Incubate for 2-4 hours. Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[19]
-
Readout: Measure the absorbance of the purple solution on a spectrophotometric plate reader (typically at ~570 nm).
-
Data Analysis: Cell viability is proportional to the absorbance. Calculate the percentage of viability relative to vehicle-treated cells and determine the CC50 (cytotoxic concentration 50%).
Data Interpretation and Building a Compound Profile
The culmination of this tiered approach is an integrated data package that provides a comprehensive in vitro profile of CPP.
| Assay Tier | Key Parameter | Interpretation |
| Tier 1: Binding | Ki (nM) | Potency of binding. A lower Ki indicates higher affinity. Values < 100 nM are generally considered potent. |
| Tier 2: Function | EC50 (nM) / Emax (%) | Agonist Activity. EC50 is the concentration for 50% maximal effect (potency). Emax is the maximal effect relative to a full agonist (efficacy). |
| Tier 2: Function | IC50 / Kb (nM) | Antagonist Activity. The concentration that inhibits 50% of the agonist response (potency). |
| Tier 3: Safety | hERG IC50 (µM) | Cardiotoxicity Risk. A large margin (>30-fold) between the hERG IC50 and therapeutic plasma levels is desired. |
| Tier 3: Safety | CYP IC50 (µM) | DDI Risk. IC50 values < 1 µM are a significant concern and may trigger further investigation.[13] |
| Tier 3: Safety | CC50 (µM) | General Toxicity. The therapeutic window is the ratio of CC50 to the pharmacologically effective concentration (e.g., EC50). A large window is desirable. |
By comparing these parameters, a scientist can conclude, for example, that CPP is a potent (Ki < 50 nM) and full agonist (Emax ~100%) at the 5-HT1A receptor, with a 50-fold selectivity window over the D2 receptor. Furthermore, if its hERG and CYP inhibition IC50 values are >10 µM and its cytotoxicity CC50 is >50 µM, it would be flagged as a promising compound with a favorable early safety profile, warranting further investigation in more complex in vivo models.
References
- MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors.
- Biocompare. (2013). Cell-based Assays for GPCR Activity.
- PubMed. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride.
- Agilent. GPCR Signaling Assays.
- Physiological Reviews. Recent progress in assays for GPCR drug discovery.
- Thermo Fisher Scientific. Cell-Based GPCR Reporter Assays.
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The Emergence of 1-(3-Chloropyridin-2-yl)piperazine: A Privileged Fragment for Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery Researchers
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening for identifying novel lead compounds.[1][2] This approach focuses on screening low molecular weight fragments (typically < 300 Da) that bind weakly but efficiently to biological targets.[1] These initial hits serve as high-quality starting points for optimization into potent, drug-like molecules through structure-guided design.[3] Within the vast chemical space of available fragments, the 1-(3-chloropyridin-2-yl)piperazine core has emerged as a particularly valuable scaffold. Its unique combination of a hydrogen bond donor, a hydrogen bond acceptor, an aromatic system capable of various interactions, and a strategic halogen atom provides a rich platform for elaboration. This guide provides an in-depth technical analysis of this fragment, detailing its physicochemical properties, synthesis, application in screening cascades, and strategies for hit-to-lead optimization.
The Fragment Core: Physicochemical Profile and Strategic Value
The utility of a fragment is defined by its structural and chemical characteristics. This compound is an exemplary starting point that adheres well to the "Rule of Three," a common guideline for fragment library composition.[4]
Physicochemical Properties
The properties of this fragment make it an ideal candidate for screening campaigns, offering a balance of complexity and solubility required for detecting weak but meaningful interactions.
| Property | Value | "Rule of Three" Guideline | Significance for FBDD |
| Molecular Formula | C₉H₁₂ClN₃ | - | Provides a simple, non-greasy core. |
| Molecular Weight | 197.66 g/mol [5][6] | < 300 Da | Ensures higher hit rates and greater room for optimization. |
| cLogP | ~1.3[5] | ≤ 3 | Balances solubility with sufficient lipophilicity for binding. |
| Hydrogen Bond Donors | 1 (Piperazine N-H) | ≤ 3 | Provides a key interaction point for anchoring to the target. |
| Hydrogen Bond Acceptors | 3 (Pyridine N, 2 Piperazine Ns) | ≤ 3 | Offers multiple potential interaction sites. |
| Rotatable Bonds | 1 | ≤ 3 | Low conformational flexibility reduces entropic penalty upon binding. |
Structural Rationale for Inclusion in Fragment Libraries
The inclusion of this compound in a screening library is a strategic decision rooted in its inherent medicinal chemistry advantages:
-
The Piperazine Moiety: This is a classic "privileged scaffold" in medicinal chemistry.[7] Its presence often confers favorable pharmacokinetic (ADME) properties, such as improved aqueous solubility and oral bioavailability.[8][9] The secondary amine provides a crucial hydrogen bond donor and an accessible vector for chemical modification.[10]
-
The 2-Substituted Pyridine: This arrangement places the piperazine ring adjacent to the pyridine nitrogen, creating a defined chemical environment. The pyridine ring itself can engage in π-stacking or cation-π interactions with the target protein.
-
The Chlorine Atom: Far from being a passive substituent, the chlorine atom at the 3-position serves multiple roles. It modulates the electronics of the pyridine ring and can form specific halogen bonds with backbone carbonyls or other electron-rich pockets in a protein, an increasingly recognized interaction in drug design. It also provides a potential vector for further chemical modification via cross-coupling reactions.
Synthesis of the Core Fragment
The accessibility of a fragment is key to its utility. This compound can be synthesized through straightforward and scalable chemical reactions, most commonly via nucleophilic aromatic substitution (SNAr).
General Synthetic Protocol
A typical synthesis involves the reaction of 2,3-dichloropyridine with piperazine. The greater electrophilicity of the C2 position, activated by both adjacent chlorine and the ring nitrogen, favors substitution at this site.
-
Reactants: 2,3-Dichloropyridine and an excess of piperazine (or using a mono-protected piperazine followed by deprotection).
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or a high-boiling point alcohol.
-
Conditions: The reaction is typically heated to drive the SNAr reaction to completion.
-
Workup: Following the reaction, an aqueous workup is performed to remove excess piperazine and salts. The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: The crude product is purified using column chromatography or crystallization to yield the final compound. A similar, well-documented procedure for a related isomer provides a strong procedural basis.[11]
Fragment Screening and Hit Identification: A Practical Workflow
Identifying the weak binding of a fragment like this compound requires highly sensitive biophysical techniques.[1][2] The three primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.
// Style Edges edge [arrowhead=normal]; Lib -> Screen [color="#4285F4"]; Screen -> Hits [color="#4285F4"]; Hits -> Struct [color="#34A853"]; Struct -> Chem [color="#34A853"]; Chem -> Lead [color="#EA4335"]; }
Caption: High-level workflow for Fragment-Based Drug Discovery (FBDD).
Comparison of Primary Screening Techniques
The choice of screening method depends on the nature of the target protein, available resources, and the desired information.
| Technique | Throughput | Protein Consumption | Information Gained | Key Advantage |
| NMR Spectroscopy | Low-Medium | High | Binding, Affinity (Kd), Binding Site | Detailed structural information on binding site and solution-state dynamics.[12][13][14] |
| Surface Plasmon Resonance (SPR) | Medium-High | Low | Binding, Affinity (Kd), Kinetics (ka, kd) | Real-time kinetic data, low protein requirement.[15][16][17] |
| X-ray Crystallography | Low | Low (per crystal) | Direct 3D Binding Mode | Unambiguous, high-resolution structural view of the protein-fragment interaction.[18][19][20] |
Experimental Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is a powerful label-free technology for primary screening due to its sensitivity and real-time data acquisition.[16][21]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target protein onto a carboxymethylated dextran sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Aim for an immobilization level of 10,000 - 15,000 Response Units (RU) to maximize the signal for small fragment binding.
-
A reference flow cell should be prepared by activating and deactivating the surface without protein to serve as a control for nonspecific binding and bulk refractive index changes.[21]
-
-
Fragment Solution Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the fragment into the running buffer (e.g., HBS-EP+) to a final screening concentration (typically 100-200 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer (e.g., 2%).[17] Mismatched DMSO is a major source of false positives.[15]
-
-
Screening Assay:
-
Inject the fragment solution over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the change in response units (RU) in real-time. A positive binding event is indicated by a higher response in the target cell compared to the reference cell.
-
Include buffer-only injections periodically for double referencing, which corrects for signal drift.
-
-
Data Analysis and Hit Validation:
-
Subtract the reference cell signal and the buffer-only signal from the target cell signal.
-
Fragments showing a reproducible and concentration-dependent binding response are considered primary hits.
-
Hits should be re-tested and a full dose-response curve generated to determine the equilibrium dissociation constant (Kd).
-
Experimental Protocol: NMR-Based Screening (Saturation Transfer Difference)
Ligand-observed NMR methods, like Saturation Transfer Difference (STD), are excellent for detecting weak binding without requiring isotope-labeled protein.[13][22]
Objective: To identify fragments that bind to a target protein by observing the transfer of magnetic saturation from the protein to the ligand.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., PBS in D₂O).
-
Add the fragment, this compound, to the protein solution at a higher concentration (e.g., 100-500 µM).
-
-
NMR Data Acquisition:
-
Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated with a train of radiofrequency pulses at a frequency where only protein protons resonate (e.g., -1 ppm), and an "off-resonance" spectrum where the saturation pulse is applied at a frequency far from any protein or ligand signals (e.g., 40 ppm).
-
The total saturation time is typically 1-2 seconds to allow for efficient transfer to binders.
-
-
Data Processing and Interpretation:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from protons of the fragment that were in close proximity to the saturated protein.
-
The presence of signals in the STD spectrum is a clear indication of binding.
-
The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface (the binding epitope).
-
Experimental Protocol: X-ray Crystallography Screening
Crystallography provides the most detailed structural information, confirming not only if a fragment binds but precisely how it binds.[19][23][24]
Objective: To determine the three-dimensional structure of the target protein in complex with the fragment.
Methodology:
-
Crystal Preparation:
-
Grow robust crystals of the target protein that diffract to a high resolution (<2.5 Å). The crystal system must be able to tolerate soaking with organic solvents like DMSO.[20]
-
-
Fragment Soaking:
-
Prepare a "soaking solution" containing the this compound fragment at a high concentration (e.g., 10-50 mM) dissolved in the crystal mother liquor, often with a small percentage of DMSO.
-
Transfer a protein crystal into the soaking solution and allow it to incubate for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.[18]
-
-
Data Collection and Structure Determination:
-
Cryo-protect the soaked crystal and collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the protein structure using molecular replacement if a native structure is available.
-
Carefully analyze the resulting electron density maps. The presence of a clear, unambiguous region of electron density in the protein's binding site that fits the shape of the fragment confirms binding and reveals its precise orientation and interactions.
-
From Fragment Hit to Potent Lead: Structure-Guided Optimization
Once this compound is validated as a hit, the next phase is to increase its binding affinity from the millimolar or high micromolar range into the nanomolar range. This is achieved through iterative, structure-guided medicinal chemistry.[1][25]
Caption: Key strategies for hit-to-lead optimization in FBDD.
Fragment Growing
This is the most common strategy, where the initial fragment serves as an anchor, and chemical functionality is added to engage with adjacent pockets of the protein, thereby increasing affinity.[3]
-
Vector 1 (Piperazine N-H): The secondary amine of the piperazine ring is the most intuitive point for elaboration. Acylation, alkylation, or sulfonylation can introduce new groups that pick up additional hydrogen bonds, van der Waals contacts, or ionic interactions. Structure-activity relationship (SAR) studies are crucial here to guide the choice of substituents.[10]
-
Vector 2 (Pyridine Ring): If the structural data shows an available vector on the pyridine ring, modifications can be made, for example, by replacing the chlorine atom via Suzuki or Buchwald-Hartwig cross-coupling reactions to explore new chemical space.
Fragment Linking
If a second, distinct fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two fragments.[3] This can lead to a dramatic increase in affinity and is a powerful strategy for developing potent inhibitors.[3] The length and chemical nature of the linker are critical parameters that must be optimized.
Therapeutic Potential and Future Outlook
The pyridylpiperazine scaffold is a common feature in many centrally active agents and other therapeutic classes.[26][27] Its presence in numerous biologically active compounds suggests that derivatives of this compound could be developed for a wide range of targets. For instance, related pyridylpiperazine derivatives have recently been synthesized and evaluated as potent urease inhibitors for the potential treatment of H. pylori infections.[28]
The future of this fragment lies in its continued use in screening campaigns against novel and challenging targets, including allosteric sites and protein-protein interactions, where the subtle yet specific binding of fragments can uncover new therapeutic avenues.[1]
Conclusion
This compound represents more than just a simple chemical. It is a strategically designed starting point for drug discovery, embodying the core principles of FBDD. Its favorable physicochemical properties, synthetic accessibility, and multiple vectors for chemical optimization make it a high-value fragment for identifying and developing next-generation therapeutics. By leveraging sensitive biophysical screening techniques and structure-guided design, researchers can effectively translate this simple core into highly potent and selective lead compounds.
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An In-depth Technical Guide to the Structure-Activity Relationship of Chloropyridinylpiperazines
Introduction: The Privileged Scaffold of Chloropyridinylpiperazines in Modern Drug Discovery
The chloropyridinylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a variety of biological targets with high affinity. This versatility has positioned these compounds as critical starting points for the development of novel therapeutics targeting a range of central nervous system (CNS) disorders. The inherent features of this scaffold—a basic piperazine nitrogen for key receptor interactions, a variable aryl substituent for modulating selectivity and physicochemical properties, and a chloropyridine ring that influences electronic properties and metabolic stability—provide a rich molecular landscape for structure-activity relationship (SAR) exploration. This guide will provide an in-depth technical analysis of the SAR of chloropyridinylpiperazines, with a primary focus on their well-established roles as antagonists of the dopamine D4 and serotonin 5-HT1A receptors, both of which are implicated in various neurological and psychiatric conditions. We will delve into the causal relationships behind experimental design, provide detailed protocols for key assays, and present quantitative data to illuminate the path from molecular structure to biological function.
Core Biological Targets and Therapeutic Rationale
Chloropyridinylpiperazines have demonstrated significant affinity and selectivity for G-protein coupled receptors (GPCRs), particularly those within the dopaminergic and serotonergic systems. Understanding the function and signaling of these primary targets is crucial for interpreting the SAR data.
The Dopamine D4 Receptor: A Key Player in Cognition and Psychosis
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus—brain regions critically involved in cognition, emotion, and memory.[1] D4 receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The atypical antipsychotic drug clozapine exhibits a higher affinity for the D4 receptor compared to the D2 receptor, which is thought to contribute to its efficacy in treating the negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects.[3] This has spurred significant interest in developing selective D4 receptor antagonists as potential treatments for schizophrenia and other cognitive disorders.[4]
The Serotonin 5-HT1A Receptor: A Hub for Mood and Anxiety Regulation
The serotonin 5-HT1A receptor is the most extensively studied serotonin receptor subtype and is widely distributed throughout the CNS, with high densities in the hippocampus, septum, and raphe nuclei.[5] As a Gαi/o-coupled receptor, its activation also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[6] 5-HT1A receptors function as both postsynaptic receptors, mediating the effects of serotonin in target neurons, and as presynaptic autoreceptors on serotonin neurons, providing a negative feedback mechanism on serotonin release.[6] Ligands targeting the 5-HT1A receptor have shown efficacy as anxiolytics, antidepressants, and antipsychotics.[5]
Structure-Activity Relationship (SAR) of Chloropyridinylpiperazines
The biological activity of chloropyridinylpiperazines is exquisitely sensitive to structural modifications at several key positions. The following sections will dissect the SAR at the chloropyridine ring, the piperazine core, and the terminal aryl group, with a focus on optimizing affinity and selectivity for the dopamine D4 and serotonin 5-HT1A receptors.
Modifications of the Arylpiperazine Moiety: Tuning Selectivity for the Dopamine D4 Receptor
A significant body of research has focused on arylpiperazines as selective D4 receptor antagonists. One of the most potent and selective compounds identified is FAUC 213 , 2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine.[7] The SAR around this scaffold reveals critical insights:
-
The Nature of the Aryl Group: The presence of a chlorine atom at the para-position of the phenyl ring is a consistent feature in many high-affinity D4 ligands. For instance, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) exhibits an exceptionally high affinity for the D4 receptor (IC50 = 0.057 nM) and over 10,000-fold selectivity against the D2 receptor.[8] This suggests that the electronic properties and steric bulk of the chloro-substituent are optimal for interaction with a specific hydrophobic pocket within the D4 receptor.
-
The Linker and Heterocyclic Core: The linker connecting the piperazine to the terminal heterocyclic system plays a crucial role in orienting the molecule within the receptor binding site. In the case of FAUC 213, the methylene linker and the pyrazolo[1,5-a]pyridine core are essential for its high affinity and antagonist properties.[7] Another potent and selective D4 antagonist, 3-((4-(4-chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo[2,3-b]pyridine, further underscores the importance of a properly positioned heterocyclic system for achieving high D4 affinity.[9]
| Compound | R Group (Aryl) | Heterocycle | D4 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D4) |
| FAUC 213 | 4-chlorophenyl | pyrazolo[1,5-a]pyridine | 0.5 | >1000 | >2000 |
| Compound 17 | 4-chlorophenyl | 3-methoxybenzamide | 0.057 (IC50) | >570 (IC50) | >10000 |
| L750,667 | 4-iodophenyl | 1H-pyrrolo[2,3-b]pyridine | ~1 | >1000 | >1000 |
Data compiled from multiple sources for illustrative purposes.[7][8][10]
The Role of the Chloropyridine Ring in Modulating Serotonin 5-HT1A Receptor Affinity
While the arylpiperazine portion often dictates selectivity for dopamine receptors, the chloropyridine moiety can be systematically modified to tune affinity for serotonin receptors, particularly the 5-HT1A subtype.
-
Position of the Chlorine Atom: The position of the chlorine atom on the pyridine ring significantly impacts receptor affinity. In many cases, a 2-chloropyridine substitution is favored.
-
Linker to the Piperazine: Similar to the D4 antagonists, the nature and length of the linker between the chloropyridine and the piperazine are critical. Alkyl chains of varying lengths are commonly employed to optimize the spatial relationship between the two aromatic systems.
The following table illustrates the impact of linker length and aryl substitution on 5-HT1A receptor affinity for a series of 1-(chloropyridinyl)-4-arylpiperazines.
| Compound ID | Chloropyridine Isomer | Linker (n) | Aryl Group | 5-HT1A Ki (nM) |
| CP-1a | 2-chloro | 2 | Phenyl | 15 |
| CP-1b | 2-chloro | 3 | Phenyl | 8 |
| CP-1c | 2-chloro | 4 | Phenyl | 25 |
| CP-2a | 2-chloro | 2 | 2-methoxyphenyl | 5 |
| CP-2b | 2-chloro | 3 | 2-methoxyphenyl | 2 |
| CP-3 | 3-chloro | 2 | Phenyl | 45 |
Hypothetical data for illustrative purposes, based on general SAR principles for arylpiperazines.[11][12]
Key Experimental Protocols
The elucidation of the SAR of chloropyridinylpiperazines relies on robust and reproducible experimental methodologies. The following sections provide detailed, step-by-step protocols for the synthesis of a representative chloropyridinylpiperazine and for the key biological assays used to determine receptor affinity and functional activity.
Synthesis of a Representative 1-(2-Chloropyridin-4-yl)-4-(4-chlorophenyl)piperazine
This protocol describes a typical nucleophilic aromatic substitution reaction to synthesize a core chloropyridinylpiperazine scaffold.
Materials:
-
2,4-Dichloropyridine
-
1-(4-Chlorophenyl)piperazine
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 1-(4-chlorophenyl)piperazine (1.0 eq) in DMF, add 2,4-dichloropyridine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 1-(2-chloropyridin-4-yl)-4-(4-chlorophenyl)piperazine.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
This protocol details a competition binding assay to determine the inhibitory constant (Ki) of a test compound for the dopamine D4 receptor.[7][13]
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D4 receptor.
-
[3H]-Spiperone (radioligand)
-
Test compounds (chloropyridinylpiperazine derivatives)
-
Haloperidol (non-specific binding control)
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Scintillation cocktail
-
Glass fiber filters (GF/B)
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of haloperidol (10 µM final concentration, for non-specific binding), or 50 µL of the test compound dilution.
-
Add 50 µL of [3H]-Spiperone (final concentration ~0.2 nM) to all wells.
-
Add 150 µL of the cell membrane preparation (containing ~15 µg of protein) to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for GPCR Antagonists
This protocol describes a functional assay to determine the potency of a test compound as an antagonist at a Gαi-coupled receptor, such as the dopamine D4 or serotonin 5-HT1A receptor, by measuring changes in intracellular cAMP levels.[6][9]
Materials:
-
CHO-K1 cells stably expressing the human dopamine D4 or serotonin 5-HT1A receptor.
-
Forskolin
-
A known agonist for the target receptor (e.g., dopamine for D4, 8-OH-DPAT for 5-HT1A)
-
Test compounds (chloropyridinylpiperazine derivatives)
-
cAMP assay kit (e.g., HTRF, AlphaScreen)
-
Cell culture medium and reagents
Procedure:
-
Seed the cells in a 96-well plate and incubate overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound (antagonist) for 15-30 minutes.
-
Add a fixed concentration of forsklin (to stimulate adenylyl cyclase) and the agonist (at its EC80 concentration) to the wells.
-
Incubate for 30 minutes at 37 °C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve for the antagonist and determine its IC50 value.
Visualizing the Molecular Logic: Pathways and Workflows
To better understand the mechanisms of action and the experimental approaches discussed, the following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: A typical workflow for the structure-activity relationship (SAR) study of novel compounds.
Conclusion and Future Directions
The chloropyridinylpiperazine scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective ligands for dopamine and serotonin receptors. The SAR studies highlighted in this guide demonstrate that subtle modifications to the arylpiperazine moiety and the heterocyclic core can dramatically influence affinity, selectivity, and functional activity. The development of highly selective D4 antagonists like FAUC 213 showcases the potential of this chemical class for treating CNS disorders with improved side-effect profiles.
Future research in this area will likely focus on several key aspects. The exploration of a wider range of heterocyclic replacements for the pyridine ring could yield novel intellectual property and uncover new pharmacological profiles. Furthermore, a deeper understanding of the role of biased agonism at these receptors may lead to the design of chloropyridinylpiperazine derivatives that selectively activate specific downstream signaling pathways, offering a more nuanced therapeutic approach. Finally, the application of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a pivotal role in rationally guiding the design and optimization of the next generation of chloropyridinylpiperazine-based therapeutics.
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Schetz, J. A., Sibley, D. R., & Leff, S. E. (2004). Certain 1,4-disubstituted aromatic piperidines and piperazines with extreme selectivity for the dopamine D4 receptor interact with a common receptor microdomain. Molecular pharmacology, 66(6), 1595–1606. [Link]
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Popik, P., & Pytka, K. (2013). 7-3-Chlorophenypiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione as a serotonin receptor ligands with potential antidepressant activity. Pharmacological reports : PR, 66(4), 626–633. [Link]
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An In-depth Technical Guide to the Receptor Binding Affinity of 1-(3-Chloropyridin-2-yl)piperazine
Preamble: Navigating the Known and the Unknown
To our fellow researchers, scientists, and drug development professionals: this guide addresses the receptor binding affinity of the specific compound 1-(3-Chloropyridin-2-yl)piperazine. It is critical to establish at the outset that, as of the current literature landscape, specific binding affinities for this exact molecule are not extensively published. This is not an uncommon scenario in the fast-paced world of novel compound synthesis.
However, the absence of direct data does not preclude a rigorous scientific approach. The arylpiperazine scaffold, to which our target compound belongs, is a "privileged structure" in medicinal chemistry, known for its ability to bind to multiple receptors with high affinity.[1] This guide is therefore structured to provide a robust framework for the characterization of this compound, drawing upon established principles of receptor pharmacology and the extensive data available for structurally related pyridinylpiperazines and arylpiperazines.[2][3]
We will proceed by first examining the structural features of this compound to hypothesize its likely receptor targets. Following this, we will provide detailed, field-proven protocols for determining its binding affinity at these targets, explaining the rationale behind each step. This document serves not only as a guide to what is known but as a comprehensive roadmap for the empirical determination of this compound's pharmacological profile.
Part 1: Structural Analysis and Target Hypothesis
The structure of this compound, with its aryl (in this case, pyridinyl) group linked to a piperazine ring, strongly suggests interaction with monoamine G protein-coupled receptors (GPCRs). The piperazine moiety is a common pharmacophore in ligands for serotonergic, dopaminergic, and adrenergic receptors.[4]
The replacement of a phenyl ring, as seen in the well-studied compound m-chlorophenylpiperazine (mCPP), with a 3-chloropyridin-2-yl group is a significant structural modification. The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor and alters the electronic distribution of the aromatic system, which can profoundly influence receptor recognition and binding.[5]
Based on structure-activity relationship (SAR) studies of related arylpiperazines, we can postulate the following primary and secondary receptor targets for this compound:
-
Primary Hypothesized Targets:
-
Serotonin Receptors (5-HT): The arylpiperazine scaffold is a classic feature of ligands for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7.[6]
-
Dopamine Receptors (D): Many arylpiperazines exhibit affinity for D2-like (D2, D3, D4) receptors. The specific substitutions on the aryl ring are key determinants of affinity and selectivity.[7]
-
-
Secondary Hypothesized Targets:
-
Adrenergic Receptors (α): Studies on pyridinylpiperazines have demonstrated potent and selective antagonism at α2-adrenoceptors.[2]
-
Sigma Receptors (σ): While not always a primary target, some piperazine derivatives show significant affinity for σ1 and σ2 receptors, which can be an important consideration for off-target effects.[8]
-
The following sections will detail the experimental workflows necessary to confirm these hypotheses and precisely quantify the binding affinity of this compound at these potential targets.
Part 2: The Cornerstone of Affinity Determination: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. The fundamental principle is competition: the ability of an unlabeled compound (our "test ligand," this compound) to displace a radiolabeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.
Experimental Workflow: A Self-Validating System
The following workflow is designed to be a self-validating system, with built-in controls to ensure the accuracy and reproducibility of the generated data.
Caption: A generalized workflow for a radioligand binding assay.
Detailed Protocol: Determination of Binding Affinity at the Human Serotonin 5-HT2A Receptor
This protocol provides a specific example for one of the hypothesized primary targets. The same principles apply to other GPCR targets, with appropriate changes in the choice of radioligand and cell line.
1. Materials and Reagents:
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin (a selective 5-HT2A antagonist).
-
Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO) to create a stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand for the 5-HT2A receptor (e.g., spiperone).
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter and Cocktail.
2. Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture the HEK-293 cells expressing the 5-HT2A receptor to a sufficient density.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay). The final membrane preparation should be aliquoted and stored at -80°C.
-
-
Assay Plate Setup:
-
Prepare a dilution series of the test compound, this compound, in assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + [3H]Ketanserin + vehicle.
-
Non-specific Binding: Membrane preparation + [3H]Ketanserin + a saturating concentration of spiperone.
-
Competition: Membrane preparation + [3H]Ketanserin + each concentration of the test compound.
-
-
-
Incubation:
-
Add the membrane preparation, radioligand, and test compound/control to the wells as defined above. The final concentration of [3H]Ketanserin should be close to its Kd value for the 5-HT2A receptor.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membranes (with bound radioligand) from the incubation buffer (containing free radioligand).
-
Immediately wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Count the radioactivity in each vial using a scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).
-
3. Data Analysis:
-
Calculate Specific Binding: For each data point, subtract the average CPM from the non-specific binding wells from the CPM of the total binding and competition wells.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. The resulting curve should be sigmoidal.
-
Determine the IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Calculate the Ki (Inhibition Constant): The IC50 is dependent on the concentration of the radioligand used. To obtain a true measure of affinity, the Ki is calculated using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Quantitative Data Presentation
The results of these binding assays should be summarized in a clear, tabular format for easy comparison across multiple receptor targets.
| Receptor Subtype | Radioligand | Test Compound Ki (nM) |
| Human 5-HT1A | [3H]8-OH-DPAT | To be determined |
| Human 5-HT2A | [3H]Ketanserin | To be determined |
| Human D2 | [3H]Spiperone | To be determined |
| Human D3 | [3H]Spiperone | To be determined |
| Human α2-Adrenergic | [3H]Clonidine | To be determined |
Part 3: Understanding Functional Consequences: Signaling Pathways
Binding affinity (Ki) is a measure of how tightly a ligand binds to a receptor, but it does not describe the functional consequence of that binding (i.e., whether the ligand is an agonist, antagonist, or inverse agonist). To understand this, one must investigate the downstream signaling pathways.
Dopamine D2 Receptor Signaling
The D2 receptor is a canonical Gi/o-coupled GPCR. Its activation typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
Caption: Simplified signaling pathway of the Dopamine D2 receptor.
Serotonin 5-HT2A Receptor Signaling
The 5-HT2A receptor is a Gq/11-coupled GPCR. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate protein kinase C (PKC).
Caption: Simplified Gq signaling pathway for the 5-HT2A receptor.
Conclusion: From Affinity to Insight
This guide provides a comprehensive framework for the characterization of this compound's receptor binding profile. While direct data for this specific molecule remains to be published, the principles of structure-activity relationships within the arylpiperazine class allow for the formulation of strong, testable hypotheses regarding its likely targets.
The detailed protocols for radioligand binding assays represent a robust and validated methodology to empirically determine the compound's affinity at serotonin, dopamine, and adrenergic receptors. By following these rigorous experimental workflows and data analysis procedures, researchers can generate high-quality, reproducible data that will elucidate the pharmacological profile of this novel compound. Understanding this profile is the foundational first step in the long and rewarding journey of drug discovery and development.
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An In-Depth Technical Guide to the Pharmacology of 1-(3-Chloropyridin-2-yl)piperazine Derivatives
Abstract
The 1-(3-Chloropyridin-2-yl)piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of psychotropic agents. This guide provides an in-depth exploration of the pharmacology of its derivatives, which include prominent atypical antipsychotics like Aripiprazole, Brexpiprazole, and Cariprazine. We will dissect their complex mechanism of action, which extends beyond simple receptor antagonism to nuanced concepts of partial agonism and functional selectivity at dopamine and serotonin receptors. This document synthesizes key structure-activity relationships (SAR), presents comparative receptor binding data, and details authoritative, step-by-step protocols for the essential pharmacological assays used to characterize these compounds. Designed for researchers, scientists, and drug development professionals, this guide aims to provide both a comprehensive overview and actionable, field-proven insights into this critical class of therapeutic agents.
Introduction: The Significance of the Arylpiperazine Scaffold
The arylpiperazine moiety is a privileged structure in central nervous system (CNS) drug discovery, renowned for its ability to interact with a wide range of aminergic G protein-coupled receptors (GPCRs).[1][2][3] Derivatives built upon the this compound core are particularly noteworthy for their therapeutic success in treating complex neuropsychiatric disorders such as schizophrenia, bipolar disorder, and major depressive disorder.[4][5]
Unlike first-generation antipsychotics that act as pure antagonists at the dopamine D2 receptor (D2R), leading to a high incidence of extrapyramidal side effects (EPS), this newer class of drugs exhibits a more sophisticated pharmacological profile.[6][7] Their efficacy is largely attributed to a unique combination of partial agonism at dopamine D2/D3 receptors and serotonin 5-HT1A receptors, coupled with potent antagonism at 5-HT2A receptors.[8][9] This multi-target engagement allows them to function as "dopamine system stabilizers," reducing dopaminergic neurotransmission in hyperactive states (e.g., the mesolimbic pathway in psychosis) and enhancing it in hypoactive states (e.g., the mesocortical pathway in cognitive deficits).[4][7] This guide will delve into the molecular mechanisms, structural requirements, and experimental validation that define this important class of compounds.
Pharmacology and Mechanism of Action
The therapeutic effects of this compound derivatives are not the result of interacting with a single target, but rather the integrated outcome of their activity at multiple receptors.
Dopamine D2 Receptor Partial Agonism and Functional Selectivity
The hallmark of this drug class is its partial agonism at the D2 receptor.[7] A partial agonist binds to a receptor but elicits a response that is lower than that of the endogenous full agonist (dopamine). This property allows these drugs to act as functional antagonists in the presence of high dopamine concentrations and as functional agonists where dopamine levels are low.[6] Aripiprazole, for instance, has a very high affinity for D2Rs (Ki = 0.34 nM) and occupies up to 95% of striatal receptors at therapeutic doses, yet it produces a low incidence of EPS because its intrinsic activity is lower than dopamine's.[6][7]
More recently, the concept of functional selectivity , or biased agonism , has become crucial to understanding their action.[10][11][12] Upon activation, a GPCR like the D2R can signal through two major pathways:
-
G-protein Pathway: The canonical pathway, typically involving Gαi/o proteins, which inhibits the production of the second messenger cyclic AMP (cAMP).[13][14]
-
β-arrestin Pathway: A G-protein-independent pathway that mediates receptor desensitization, internalization, and can initiate its own distinct signaling cascades.[13][15][16]
It is now understood that different ligands can stabilize receptor conformations that preferentially activate one pathway over the other.[12][17] It has been proposed that the therapeutic antipsychotic effects are primarily mediated by G-protein signaling antagonism, while the adverse effects (like EPS) may be linked to β-arrestin recruitment.[13][16] Derivatives like aripiprazole and its successors are considered "biased ligands" that finely tune the balance between these two pathways, contributing to their improved tolerability.[10][18]
Caption: D2R functional selectivity: G-protein vs. β-arrestin pathways.
Serotonin Receptor Interactions
The "atypical" nature of these antipsychotics is heavily influenced by their interactions with serotonin receptors:
-
5-HT1A Receptor Partial Agonism: This action is thought to contribute significantly to anxiolytic and antidepressant effects and may also mitigate EPS.[4][8]
-
5-HT2A Receptor Antagonism: This is a key feature of many atypical antipsychotics. It is believed to reduce the negative symptoms of schizophrenia and further decrease the risk of EPS by enhancing dopamine release in the nigrostriatal pathway.[5][8]
-
Other Serotonin Receptors: High affinity for receptors like 5-HT2B and 5-HT7 may also play a role in the cognitive-enhancing and antidepressant effects of these drugs.[7][8]
Structure-Activity Relationships (SAR) and Key Derivatives
The pharmacological profile of this compound derivatives can be finely tuned by modifying their chemical structure.[11][19] The general scaffold consists of the arylpiperazine core, a flexible linker, and a terminal moiety.[1]
Prominent examples include Aripiprazole, Brexpiprazole, and Cariprazine. While they share a core mechanism, their subtle differences in receptor affinity and intrinsic activity lead to distinct clinical profiles.[5][20][21]
-
Aripiprazole: The prototypical dopamine system stabilizer.[7]
-
Brexpiprazole: Exhibits lower intrinsic activity at the D2 receptor compared to aripiprazole, which is expected to reduce akathisia. It also has a roughly 10-fold higher affinity for 5-HT1A and 5-HT2A receptors.[20][21]
-
Cariprazine: Shows a 3- to 10-fold greater selectivity for the dopamine D3 receptor over the D2 receptor, which may contribute to pro-cognitive effects.[20][21]
The following table summarizes the receptor binding affinities (Ki, in nM) for these key compounds. Lower values indicate higher affinity.
| Receptor | Aripiprazole | Brexpiprazole | Cariprazine | Primary Contribution |
| Dopamine D2 | 0.34[7] | 0.30[22] | 0.49[22] | Antipsychotic Efficacy |
| Dopamine D3 | 0.80[7] | 1.1[22] | 0.085[22] | Pro-cognitive/Negative Symptoms |
| Serotonin 5-HT1A | 1.7[7] | 0.12[22] | 2.6[22] | Antidepressant/Anxiolytic |
| Serotonin 5-HT2A | 3.4[7] | 0.47[22] | 18.8[21] | EPS Reduction/Negative Symptoms |
| Serotonin 5-HT7 | 39[8] | 1.9[5] | 111[22] | Antidepressant/Pro-cognitive |
| Adrenergic α1B | 57[5] | 0.17[5] | 155[5] | Side Effects (e.g., Hypotension) |
| Histamine H1 | 61[5] | 19[22] | 23.2[22] | Side Effects (e.g., Sedation) |
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Key Derivatives.
Experimental Protocols for Pharmacological Characterization
Validating the pharmacological profile of novel derivatives requires robust and reproducible assays. Below are detailed, field-proven protocols for two fundamental characterization assays.
Radioligand Competition Binding Assay for D2 Receptor Affinity
This assay determines a compound's affinity (Ki) for a target receptor by measuring how effectively it competes with a known high-affinity radiolabeled ligand.
Caption: Experimental workflow for a radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the human dopamine D2 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[23]
-
Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[23]
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in an assay binding buffer and determine the protein concentration (e.g., via BCA assay). Store aliquots at -80°C.[23]
-
-
Assay Execution (96-well plate format):
-
To each well, add the following in order:
-
150 µL of the membrane preparation (diluted in assay buffer to 50-120 µg protein/well).[23]
-
50 µL of the competing test compound at various concentrations (typically a 10-point serial dilution). For control wells, add 50 µL of buffer (for total binding) or a saturating concentration of a known D2 antagonist like haloperidol (for non-specific binding).
-
50 µL of the radioligand (e.g., [3H]Spiperone) at a concentration near its Kd value.[23][24]
-
-
Incubate the plate with gentle agitation for 60-90 minutes at 30°C to reach equilibrium.[23]
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by vacuum filtering the contents of each well onto a glass fiber filter mat (e.g., GF/C, pre-soaked in polyethyleneimine to reduce non-specific binding).[23]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity retained on each filter using a scintillation counter.[23]
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to get specific binding.
-
Plot the specific binding versus the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]
-
cAMP Accumulation Functional Assay for Gαi Activity
This assay measures a compound's functional effect (agonist, antagonist, or partial agonist) on the Gαi-coupled D2 receptor by quantifying changes in intracellular cAMP levels.
Step-by-Step Methodology:
-
Cell Preparation:
-
Culture cells stably expressing the human D2 receptor (e.g., HEK293 or CHO cells) to an appropriate confluency.
-
Harvest the cells and resuspend them in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Assay Execution (Gαi Agonist Mode):
-
Dispense cells into a 384-well assay plate.[26]
-
Add a Gαs pathway activator, Forskolin , to all wells (except the negative control) to stimulate adenylyl cyclase and generate a high basal level of cAMP. This is necessary because Gαi-coupled receptors function by inhibiting cAMP production.[27]
-
Add the test compound at various concentrations.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.[28]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[26][29]
-
In a competitive HTRF assay, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody.[28][29]
-
A high intracellular cAMP level results in a low FRET signal, while a low cAMP level (due to D2R Gαi activation) results in a high FRET signal.[26]
-
-
Data Analysis:
-
Generate a standard curve to convert the raw assay signal (e.g., HTRF ratio) into cAMP concentrations.[29]
-
Plot the percent inhibition of forskolin-stimulated cAMP levels versus the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 (potency) and the maximal effect (Emax, a measure of intrinsic activity) for the compound. A full agonist will maximally inhibit cAMP production, while a partial agonist will produce a submaximal inhibition.
-
Conclusion and Future Directions
The this compound scaffold has yielded a highly successful class of CNS therapeutics by enabling the development of drugs with complex, multi-target pharmacology. The evolution from Aripiprazole to Brexpiprazole and Cariprazine demonstrates how subtle modifications to the core structure can refine receptor affinities and intrinsic activities, leading to potentially improved clinical profiles.[5][30] The key to their success lies in moving beyond simple antagonism to embrace the principles of partial agonism and functional selectivity, thereby achieving a balance between efficacy and tolerability.[6][10]
Future research will likely focus on further dissecting the roles of specific signaling pathways (G-protein vs. β-arrestin) in both therapeutic action and side effects.[12][13] The development of even more highly biased ligands could lead to next-generation antipsychotics with superior efficacy for negative and cognitive symptoms and an even lower burden of adverse effects. The robust experimental protocols detailed herein provide the foundational tools necessary for scientists to continue innovating within this vital area of drug discovery.
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1-(3-Chloropyridin-2-yl)piperazine: A Technical Guide for Serotonin Receptor Ligand Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-chloropyridin-2-yl)piperazine as a promising scaffold for the development of novel serotonin receptor ligands. Arylpiperazine derivatives have demonstrated significant potential in modulating serotonergic systems, which are implicated in a wide range of physiological and pathological processes.[1][2] This document details the synthesis, characterization, and in-depth pharmacological evaluation of this compound, offering a roadmap for researchers in the field of neuroscience and drug discovery. We will explore its binding affinity at various serotonin receptor subtypes, dissect its functional activity through downstream signaling pathway analysis, and discuss its potential therapeutic applications. The methodologies presented herein are designed to be robust and reproducible, providing a solid foundation for further investigation and lead optimization.
Introduction: The Significance of Serotonin Receptor Modulation
The serotonergic system, with its array of 15 receptor subtypes, is a critical regulator of mood, cognition, and behavior.[3] Dysregulation of this intricate network is a hallmark of numerous neurological and psychiatric disorders, making serotonin receptors prime targets for therapeutic intervention. The development of selective ligands that can precisely modulate the activity of specific receptor subtypes is a key objective in modern drug discovery.[4] Arylpiperazines represent a versatile chemical class that has yielded numerous clinically successful drugs targeting serotonin receptors.[5] this compound, a specific derivative, presents a unique substitution pattern that warrants detailed investigation for its potential to interact with and modulate serotonin receptor function. This guide will provide the necessary technical framework to explore this potential.
Synthesis and Characterization of this compound
The synthesis of this compound is a critical first step in its evaluation as a serotonin receptor ligand. A reliable and scalable synthetic route is essential for producing the high-purity compound required for pharmacological assays.
Synthetic Pathway
A common and effective method for the synthesis of 1-(aryl)piperazines involves the nucleophilic aromatic substitution of a halogenated pyridine with piperazine.[6]
Diagram: Synthesis of this compound
Caption: General synthetic scheme for this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2,3-dichloropyridine (1 equivalent) and an excess of piperazine (e.g., 4-5 equivalents) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to a temperature of 120-150°C and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired this compound.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using a suite of analytical techniques:
| Analytical Technique | Purpose | Expected Outcome |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and connectivity of atoms. | Characteristic peaks corresponding to the protons and carbons of the chloropyridine and piperazine rings. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of C₉H₁₂ClN₃. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. | A single major peak indicating a high degree of purity (>95%). |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | Characteristic absorption bands for C-H, C-N, and C-Cl bonds. |
In Vitro Pharmacological Evaluation
The in vitro pharmacological assessment is crucial to determine the affinity and functional activity of this compound at various serotonin receptor subtypes.
Radioligand Binding Assays: Determining Receptor Affinity
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[7] These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand from the receptor.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation: Homogenize cells or tissues expressing the serotonin receptor subtype of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.[8] Resuspend the membrane pellet in fresh buffer.[8]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A receptors), and varying concentrations of this compound.[8]
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[8]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[8]
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional Assays: Assessing Agonist or Antagonist Activity
Functional assays are essential to determine whether a ligand activates (agonist), blocks (antagonist), or has no effect on receptor signaling.[9][10] Most serotonin receptors, with the exception of the 5-HT₃ subtype, are G protein-coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation.[11][12]
Diagram: Serotonin Receptor Signaling Pathways
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The Urease Inhibition Potential of 1-(3-Chloropyridin-2-yl)piperazine Analogs: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical exploration of the potential of 1-(3-chloropyridin-2-yl)piperazine analogs as urease inhibitors. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this promising class of compounds. While direct studies on the this compound core are limited, this guide draws authoritative insights from closely related analogs, particularly 1-(3-nitropyridin-2-yl)piperazine derivatives, to provide a robust framework for future research and development.
The Critical Role of Urease in Pathogenesis and the Rationale for Inhibition
Urease, a nickel-dependent metalloenzyme, is a crucial virulence factor for several pathogenic bacteria, most notably Helicobacter pylori, the primary causative agent of gastritis, peptic ulcers, and a significant risk factor for gastric cancer.[1][2] The enzyme catalyzes the hydrolysis of urea to ammonia and carbamate, which subsequently decomposes to a second molecule of ammonia and carbon dioxide.[3] This process leads to a localized increase in pH, allowing the acid-sensitive H. pylori to survive and colonize the highly acidic environment of the stomach.[1] Therefore, the inhibition of urease activity presents a compelling therapeutic strategy to counteract the pathogenic effects of H. pylori and other urease-producing microorganisms.
The piperazine scaffold is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous approved drugs.[4] The linkage of a substituted pyridine ring, such as 3-chloropyridine, to a piperazine moiety creates a chemical space with significant potential for designing potent and selective enzyme inhibitors.
Synthesis of this compound Analogs: A Proposed Synthetic Pathway
Based on established synthetic methodologies for analogous pyridylpiperazine derivatives, a general and efficient synthetic route for this compound analogs can be proposed.[3][5] The core scaffold, this compound, can be synthesized through a nucleophilic aromatic substitution reaction between 2,3-dichloropyridine and an excess of piperazine. The resulting intermediate can then be further functionalized at the N4 position of the piperazine ring to generate a diverse library of analogs.
A plausible synthetic scheme is outlined below:
Caption: Experimental workflow for the in vitro urease inhibition assay.
Structure-Activity Relationship (SAR) and Molecular Docking Insights
While specific SAR data for this compound analogs is not yet available, valuable insights can be extrapolated from studies on structurally similar 1-(3-nitropyridin-2-yl)piperazine derivatives. [3] Key SAR Observations from Analogs:
-
Influence of Substituents on the Aryl Ring: The nature and position of substituents on an aryl ring attached to the piperazine nitrogen significantly impact the inhibitory activity.
-
Electron-withdrawing groups (EWGs) such as chloro (Cl) and nitro (NO2) at the ortho and meta positions of the aryl ring have been shown to enhance urease inhibitory potential. [3][4] * The presence of a chlorine atom at the ortho-position of an N-phenylpropionamide moiety attached to the piperazine ring resulted in potent inhibition. [4] * Conversely, electron-donating groups (EDGs) like methyl and methoxy groups tend to decrease the inhibitory activity. [3]* Impact of Halogen Substitution: The electronegativity and size of the halogen substituent are critical. While chlorine substitution is often favorable, larger halogens like bromine can lead to a decrease in activity. [3][4] Molecular Docking Studies:
-
In silico molecular docking studies on related pyridylpiperazine derivatives have provided valuable insights into their binding interactions with the active site of urease. [1][3]These studies suggest that potent inhibitors form favorable interactions with key amino acid residues and the nickel ions in the active site. The binding energy of these compounds is often significantly lower (indicating stronger binding) than that of the standard inhibitor, thiourea. [1][3] For the this compound scaffold, it is hypothesized that the pyridine nitrogen and the piperazine nitrogens can act as hydrogen bond acceptors, while the chlorine atom can participate in halogen bonding or other electrostatic interactions within the enzyme's active site.
Caption: Proposed mechanism of urease inhibition by this compound analogs.
Data Summary and Future Perspectives
The following table summarizes the urease inhibitory activity of some representative 1-(3-nitropyridin-2-yl)piperazine analogs, which can serve as a benchmark for future studies on the corresponding chloro-substituted derivatives. [3]
| Compound | Aryl Substituent | IC50 (µM) |
|---|---|---|
| 5a | Unsubstituted | 3.58 ± 0.84 |
| 5b | 2-Chloro | 2.0 ± 0.73 |
| 5c | 3-Chloro | 2.13 ± 0.82 |
| 5i | 3-Nitro | 2.56 ± 0.55 |
| 7e | 3-Bromo | 2.24 ± 1.63 |
| Thiourea | Standard Inhibitor | 23.2 ± 11.0 |
The this compound scaffold represents a promising starting point for the development of novel and potent urease inhibitors. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of these analogs. Key areas for further investigation include:
-
Systematic SAR studies: To elucidate the precise effects of various substituents on the pyridine and piperazine rings.
-
Kinetic studies: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed).
-
In vivo efficacy studies: To evaluate the therapeutic potential of the most promising candidates in animal models of H. pylori infection.
-
Toxicology and ADMET profiling: To assess the safety and drug-like properties of the lead compounds.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel urease inhibitors based on the this compound core, ultimately contributing to new therapeutic options for the treatment of urease-associated diseases.
References
-
Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]
-
Synthesis and biological evaluation of piperazine- and piperidine-substituted 5-phenyl-1,3,4-oxadiazole-2(3H)-thiones as potent urease inhibitors. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry. Retrieved January 11, 2026, from [Link]
-
Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. (2024). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. (2024). Frontiers in Chemistry. Retrieved January 11, 2026, from [Link]
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Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central. Retrieved January 11, 2026, from [Link]
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Methodological & Application
Synthesis of 1-(3-Chloropyridin-2-yl)piperazine protocol
An Application Note for the Synthesis of 1-(3-Chloropyridin-2-yl)piperazine: A Key Intermediate for Pharmaceutical Research
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol details a robust and reproducible method based on the nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyridine and piperazine. This application note is intended for researchers, chemists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and characterization methods.
Introduction and Scientific Background
This compound is a key intermediate in the synthesis of various biologically active compounds. The piperazine moiety is a common scaffold in many approved drugs due to its favorable physicochemical properties and its ability to interact with various biological targets[1]. The pyridinylpiperazine core, specifically, is present in compounds investigated for a range of therapeutic applications.
The synthesis described herein proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, the electron-deficient pyridine ring, further activated by two electron-withdrawing chlorine atoms, is susceptible to attack by a nucleophile—in this case, the secondary amine of piperazine[2][3].
Mechanism and Regioselectivity:
The reaction between 2,3-dichloropyridine and piperazine presents a question of regioselectivity. The nucleophile can potentially attack the C2 or C3 position. The pyridine nitrogen atom strongly activates the ortho (C2) and para (C4) positions towards nucleophilic attack by stabilizing the negative charge in the intermediate Meisenheimer complex. Therefore, substitution is highly favored at the C2 position over the C3 position. This principle is well-established in pyridine chemistry and has been demonstrated in similar reactions, such as the synthesis of 1-(3-nitropyridin-2-yl)piperazine from 2-chloro-3-nitropyridine, where the nitro group further activates the C2 position[4]. The reaction proceeds as follows:
Caption: General mechanism for the SNAr reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 2,3-Dichloropyridine | ≥98% | Sigma-Aldrich | 2418-52-2 | Corrosive, handle with care. |
| Piperazine (anhydrous) | ≥99% | Acros Organics | 110-85-0 | Hygroscopic, store in a desiccator. |
| n-Butanol | Anhydrous, ≥99% | Fisher Scientific | 71-36-3 | Flammable liquid and vapor. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | VWR | 144-55-8 | Used for aqueous workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | EMD Millipore | 141-78-6 | Flammable, used for extraction. |
| Brine (Saturated NaCl) | N/A | Lab Prepared | 7647-14-5 | Used for washing organic layers. |
| Anhydrous Magnesium Sulfate | Laboratory Grade | Alfa Aesar | 7487-88-9 | Drying agent. |
| Hydrochloric Acid (HCl) | Concentrated | J.T. Baker | 7647-01-0 | For salt formation/purification. |
Safety Precaution: This synthesis involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Refer to the Safety Data Sheets (SDS) for all reagents before commencing work.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 1-(3-halo-2-pyridinyl)piperazines[5].
Step-by-Step Procedure:
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2,3-dichloropyridine (7.40 g, 50.0 mmol, 1.0 equiv.).
-
Add anhydrous piperazine (21.5 g, 250 mmol, 5.0 equiv.). Using a large excess of piperazine is crucial. It acts as both the nucleophile and the base to neutralize the HCl generated during the reaction, which helps to drive the reaction to completion and minimize the formation of undesired byproducts.
-
Add 100 mL of n-butanol to the flask. This solvent is chosen for its high boiling point, which allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate[5].
-
-
Reaction Execution:
-
Flush the system with nitrogen.
-
Heat the reaction mixture to reflux (approx. 117 °C) with vigorous stirring.
-
Maintain the reflux for 18-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the n-butanol.
-
To the resulting residue, add 100 mL of deionized water and 100 mL of ethyl acetate.
-
Stir the biphasic mixture for 15 minutes. Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers. Wash the combined organic phase with a saturated sodium bicarbonate solution (50 mL) to remove any acidic impurities, followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or a semi-solid.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol or ethyl acetate/hexanes containing 1% triethylamine to prevent the product from streaking on the column.
-
Alternatively, the product can be purified via acid-base extraction. Dissolve the crude product in diethyl ether and treat with a stoichiometric amount of ethereal HCl. The resulting hydrochloride salt will precipitate and can be collected by filtration. The free base can then be regenerated by treatment with a base like NaOH or NaHCO₃. The dihydrochloride salt is also commercially available[6].
-
Caption: Experimental workflow for the synthesis of this compound.
Characterization and Data
The final product should be characterized to confirm its identity and purity.
-
Appearance: Pale yellow oil or low-melting solid.
-
Molecular Formula: C₉H₁₂ClN₃[7].
-
Molecular Weight: 197.66 g/mol [7].
-
Expected Yield: 60-75% (after purification).
-
¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons on the pyridine ring and aliphatic protons of the piperazine ring.
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for aromatic and aliphatic carbons.
-
Mass Spectrometry (ESI+): m/z = 198.07 [M+H]⁺.
-
Purity (HPLC): ≥95%.
The product is known to cause skin and eye irritation and may cause respiratory irritation. Appropriate handling procedures are necessary[8].
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend reaction time and ensure the temperature is at reflux. Confirm the quality of anhydrous piperazine. |
| Loss during workup. | Ensure pH is basic before extraction to keep the product in the organic phase. Perform multiple extractions. | |
| Impure Product | Presence of starting material. | Ensure sufficient reaction time or increase the temperature slightly. Optimize chromatography conditions. |
| Formation of disubstituted product. | Ensure a sufficient excess of piperazine (at least 5 equivalents) is used. | |
| Product Streaking on TLC | Basic nature of the product. | Add 1% triethylamine or ammonia to the eluent system for both TLC and column chromatography. |
Conclusion
The protocol described provides a reliable and scalable method for synthesizing this compound. By leveraging a regioselective nucleophilic aromatic substitution reaction, this key pharmaceutical intermediate can be obtained in good yield and high purity. Careful adherence to the reaction conditions and safety protocols is essential for a successful outcome.
References
- ResearchGate. (n.d.). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Temple, D. L., Jr., & Lobeck, W. G., Jr. (1982). 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them.
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
- Organic Syntheses. (n.d.). A. 3-Chloro-N-phenyl-pyridin-2-amine (1). Org. Synth. 2016, 93, 272.
- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
- International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES.
- MDPI. (n.d.). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. Chem. Commun., 2020, 56, 1234-1237.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- Santa Cruz Biotechnology. (n.d.). This compound dihydrochloride.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- Zhang, L. J., & Wan, R. (2009). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- Justia Patents. (2001, October 25). Novel method for the preparation of piperazine and its derivatives.
- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ChemicalBook. (n.d.). This compound.
- Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry, 12.
- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
- ResearchGate. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4).
- National Institutes of Health. (n.d.). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(20), 7088.
- Journal of Medicinal Chemistry. (2001). Design and Synthesis of [(2,3-Dichlorophenyl) piperazin-1-yl]alkylfluorenylcarboxamides as Novel Ligands Selective for the Dopamine D3 Receptor Subtype. J. Med. Chem., 44(19), 3175–3186.
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Application Note & Protocol: Regioselective Synthesis of 1-(3-Chloropyridin-2-yl)piperazine via Nucleophilic Aromatic Substitution
Abstract
This technical guide provides a comprehensive protocol for the synthesis of 1-(3-chloropyridin-2-yl)piperazine, a valuable intermediate in pharmaceutical development, from 2,3-dichloropyridine and piperazine. The core of this synthesis is a regioselective nucleophilic aromatic substitution (SNAr) reaction. This document elucidates the underlying reaction mechanism, offers a detailed, step-by-step experimental protocol, outlines critical safety precautions, and describes methods for product purification and characterization. The content is structured to provide researchers, chemists, and drug development professionals with both the theoretical understanding and the practical guidance required for successful synthesis.
Introduction and Mechanistic Rationale
2,3-Dichloropyridine is a versatile heterocyclic building block used in the synthesis of various agrochemical and pharmaceutical compounds. The differential reactivity of its two chlorine atoms allows for selective functionalization. The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
In this reaction, piperazine acts as the nucleophile. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, a reactivity that is enhanced by the electron-withdrawing chlorine substituents. Crucially, the reaction exhibits high regioselectivity. The nucleophilic attack preferentially occurs at the C2 position over the C3 position. This is because the nitrogen atom in the pyridine ring can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during the C2 attack through resonance. This stabilization is significantly less pronounced for an attack at the C3 position, making the C2 pathway kinetically favored.
Reaction Scheme:
2,3-Dichloropyridine + Piperazine → this compound + Piperazine·HCl
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The diagram below illustrates the stepwise mechanism, highlighting the formation of the resonance-stabilized Meisenheimer intermediate.
Caption: Regioselective attack at C2 leads to a stabilized intermediate.
Safety and Handling
Proper safety protocols are mandatory when performing this synthesis. Researchers must familiarize themselves with the Safety Data Sheets (SDS) for all reagents before commencing work.
-
2,3-Dichloropyridine: This compound is an irritant to the skin, eyes, and respiratory system.[1] Handle exclusively in a certified chemical fume hood.[1]
-
Piperazine (Anhydrous): Corrosive and can cause severe skin burns and eye damage.[2] It is also a respiratory and skin sensitizer.[2] It is hygroscopic and should be handled under an inert atmosphere if possible.
-
Personal Protective Equipment (PPE): At a minimum, standard PPE including a flame-resistant lab coat, chemical splash goggles, and nitrile gloves must be worn.[1][3] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to institutional and local regulations.[1][4]
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All glassware should be oven-dried and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2,3-Dichloropyridine (≥98%) | 3-neck round-bottom flask (250 mL) |
| Piperazine, anhydrous (≥99%) | Reflux condenser with nitrogen inlet |
| Toluene, anhydrous | Magnetic stirrer and hotplate |
| Sodium Hydroxide (NaOH) | Thermometer or thermocouple |
| Deionized Water | Separatory funnel (500 mL) |
| Dichloromethane (DCM) | Büchner funnel and filter flask |
| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Celite® | Beakers, Erlenmeyer flasks |
Synthesis Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous piperazine (11.0 g, 127.7 mmol, 3.0 equiv).
-
Solvent Addition: Add 100 mL of anhydrous toluene to the flask. Begin stirring to dissolve the piperazine.
-
Reactant Addition: Dissolve 2,3-dichloropyridine (6.3 g, 42.6 mmol, 1.0 equiv) in 20 mL of anhydrous toluene. Add this solution to the piperazine mixture dropwise via an addition funnel over 15 minutes at room temperature.
-
Causality Note: Using an excess of piperazine serves two roles: it acts as the nucleophile and as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 16-24 hours.[5]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is Dichloromethane:Methanol (95:5). The product spot should be UV active and stain with potassium permanganate.
-
Work-up - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the piperazine hydrochloride salt that has precipitated. Wash the filter cake with a small amount of toluene. c. Transfer the filtrate to a separatory funnel. Add 100 mL of deionized water and shake vigorously. d. Separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL). e. Combine all organic layers. Wash the combined organic phase with a 1 M aqueous solution of NaOH (50 mL) to remove any remaining salts, followed by a wash with brine (50 mL).
-
Causality Note: The aqueous wash and extraction steps are crucial for removing the excess piperazine and its salt, which are water-soluble.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a yellow to brown oil or solid.
Purification
The crude product can be purified by one of the following methods, depending on the purity and physical state.
-
Recrystallization (if solid): The crude solid can be recrystallized from a suitable solvent system like ethanol/water or hexanes/ethyl acetate. The choice of solvent should be determined by small-scale solubility tests.[6]
-
Column Chromatography (if oil or highly impure): Purify the crude material on a silica gel column. Elute with a gradient of ethyl acetate in hexanes or methanol in dichloromethane. The appropriate eluent system should be determined by prior TLC analysis.[6]
Data Summary and Characterization
| Parameter | Value |
| Reactant: 2,3-Dichloropyridine | 6.3 g (42.6 mmol) |
| Reactant: Piperazine | 11.0 g (127.7 mmol) |
| Solvent | Toluene, 120 mL |
| Reaction Temperature | ~110 °C (Reflux) |
| Reaction Time | 16-24 hours |
| Expected Product | This compound |
| Molecular Formula | C₉H₁₂ClN₃ |
| Molecular Weight | 197.66 g/mol [7] |
| Theoretical Yield | 8.42 g |
| Appearance | Off-white to light yellow solid |
Characterization Methods:
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺ ≈ 198.08).
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A C18 column with a mobile phase of acetonitrile/water containing 0.1% formic acid is a common starting point for analysis of piperazine derivatives.[8]
Experimental Workflow Diagram
The following diagram provides a high-level overview of the entire synthetic and purification process.
Caption: High-level workflow from reaction setup to final product analysis.
Conclusion
This application note details a reliable and regioselective method for synthesizing this compound from 2,3-dichloropyridine. By leveraging the principles of nucleophilic aromatic substitution, this protocol offers a clear pathway to obtaining this key pharmaceutical intermediate. Adherence to the outlined safety measures, experimental procedures, and purification techniques is essential for achieving a high yield of a pure product.
References
-
Thermo Fisher Scientific. (2010). Safety Data Sheet: Piperazine, anhydrous. Retrieved from [Link]
-
ChemDmart. (n.d.). Safety Data Sheet: N-(2,3-Dichlorophenyl)piperazine Hydrochloride. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for reaction involving 2,3-dichloropyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Application Notes & Protocols: Strategic Synthesis of 1-(3-Chloropyridin-2-yl)piperazine via Nucleophilic Aromatic Substitution
Preamble: The Strategic Importance of the Arylpiperazine Scaffold
The 1-arylpiperazine motif is a cornerstone in modern medicinal chemistry, appearing in the structures of numerous FDA-approved drugs. Its prevalence is due to its unique physicochemical properties, which can enhance aqueous solubility, and its ability to act as a versatile scaffold for positioning pharmacophoric groups in precise three-dimensional orientations to interact with biological targets[1]. The target molecule of this guide, 1-(3-Chloropyridin-2-yl)piperazine, is a particularly valuable intermediate. The presence of the chlorine atom on the pyridine ring offers a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the synthesis of diverse and complex molecular libraries essential for drug discovery programs. This document provides a detailed exploration of its synthesis via Nucleophilic Aromatic Substitution (SNAr), offering both mechanistic insights and a field-proven experimental protocol.
The Mechanistic Underpinnings: SNAr on an Electron-Deficient Heterocycle
Nucleophilic Aromatic Substitution (SNAr) is a powerful method for functionalizing aromatic rings, particularly those that are electron-deficient.[2][3] Unlike typical SN2 reactions, which are unfeasible at an sp²-hybridized carbon, the SNAr pathway proceeds through a distinct addition-elimination mechanism.[2][3]
Pillars of the SNAr Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile—in this case, the secondary amine of piperazine—on the electron-poor carbon atom of the pyridine ring bearing the leaving group (a chloride atom).[4]
-
Formation of the Meisenheimer Complex: This attack temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] The stability of this complex is the linchpin of the entire reaction.
-
Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (chloride), yielding the final substituted product.[5]
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This feature makes it more susceptible to nucleophilic attack compared to a standard benzene ring.[2] The attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[4][6] This regioselectivity is a direct consequence of the stabilization of the Meisenheimer complex; when the attack occurs at these positions, a key resonance structure can be drawn where the negative charge is placed directly on the electronegative nitrogen atom, providing significant stabilization.[4] Attack at the C3 (meta) position does not allow for this crucial stabilization, making it far less favorable.[4][6]
For the synthesis of this compound, starting from 2,3-dichloropyridine, the nucleophilic attack by piperazine preferentially occurs at the C2 position due to this electronic stabilization.
Caption: Figure 1: SNAr Mechanism for this compound Synthesis
Experimental Protocol
This protocol details a robust method for the synthesis of this compound. The causality behind the choice of reagents and conditions is explained to ensure reproducibility and understanding.
Materials & Equipment:
-
2,3-Dichloropyridine (1.0 eq)
-
Piperazine (anhydrous, 3.0-5.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) (Optional, see Table 1)
-
N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dichloropyridine (1.0 eq) and the chosen solvent (DMF or DMSO, approx. 5-10 mL per gram of dichloropyridine).
-
Rationale: Dry glassware is crucial to prevent unwanted side reactions with water. DMF and DMSO are polar aprotic solvents that are excellent for S
NAr reactions as they effectively solvate the cationic species and do not interfere with the nucleophile.[6]
-
-
Addition of Reagents: To the stirred solution, add anhydrous piperazine (3.0-5.0 eq). If using an additional base, add potassium carbonate (2.0 eq).
-
Rationale: A significant excess of piperazine is used for two primary reasons. First, it drives the reaction equilibrium towards the product (Le Châtelier's principle). Second, piperazine itself acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.[7] Using K₂CO₃ is an alternative or supplementary non-nucleophilic base.
-
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring Progress: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes, with a small percentage of triethylamine to prevent streaking of the amine products. The reaction is typically complete within 4-12 hours.
-
Work-up: a. Once the starting material is consumed, allow the reaction mixture to cool to room temperature. b. Pour the mixture into a separatory funnel containing deionized water (approx. 5-10 times the volume of the reaction solvent). c. Extract the aqueous layer three times with ethyl acetate.
-
Rationale: This aqueous work-up removes the polar solvent (DMF/DMSO), excess piperazine, and any inorganic salts. Ethyl acetate is a suitable solvent for extracting the desired, less polar product. d. Combine the organic layers and wash with brine.
-
Rationale: The brine wash helps to remove residual water from the organic phase. e. Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc). The fractions containing the pure product can be identified by TLC.
-
Rationale: Chromatography is necessary to remove any unreacted starting material, regioisomers (if any), and potential di-substituted byproducts.
-
-
Characterization: Evaporate the solvent from the pure fractions to yield this compound as a solid or viscous oil. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Caption: Figure 2: General Experimental Workflow
Optimization and Critical Parameters
The success of this synthesis relies on the careful control of several key parameters. The following table summarizes their impact and provides guidance for optimization.
| Parameter | Recommendation | Rationale & Impact on Reaction | Potential Issues |
| Piperazine Stoichiometry | 3.0 - 5.0 equivalents | Using a large excess favors the desired mono-substitution product and acts as an in-situ base to neutralize HCl.[7] This increases the reaction rate by keeping the nucleophile in its active, deprotonated state. | Using less than 2.0 equivalents can lead to incomplete conversion and protonation of the nucleophile, stalling the reaction. Gross excess can complicate purification. |
| Solvent Choice | DMSO, DMF, NMP | Polar aprotic solvents stabilize the charged Meisenheimer complex, accelerating the reaction.[6] Their high boiling points are also suitable for the required reaction temperatures. | Protic solvents (e.g., alcohols) can hydrogen-bond with the nucleophile, reducing its reactivity. Less polar solvents will result in significantly slower reaction rates. |
| Temperature | 100 - 120 °C | S | Temperatures that are too high (>150 °C) can lead to solvent decomposition and the formation of undesired byproducts. Insufficient temperature will result in a sluggish or incomplete reaction. |
| Base | Excess Piperazine or K₂CO₃/Cs₂CO₃ | A base is essential to scavenge the HCl produced.[9] Without a base, the piperazine nucleophile will be protonated to form an unreactive ammonium salt, effectively stopping the reaction. | Using a strong, nucleophilic base (e.g., NaOH, NaOMe) could lead to competitive substitution by the base itself (e.g., formation of a hydroxypyridine). |
Conclusion
The synthesis of this compound via Nucleophilic Aromatic Substitution is a reliable and scalable method for producing this key pharmaceutical intermediate. A thorough understanding of the underlying SNAr mechanism, particularly the factors influencing regioselectivity and reaction rate on the electron-deficient pyridine ring, is paramount. By carefully controlling the stoichiometry of the piperazine nucleophile, selecting an appropriate polar aprotic solvent, and applying sufficient thermal energy, researchers can achieve high yields of the desired product. The protocol and optimization parameters detailed herein provide a comprehensive and validated framework for professionals in drug development and chemical research.
References
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Title: nucleophilic aromatic substitutions - YouTube Source: YouTube URL: [Link]
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Title: Nucleophilic aromatic substitution reactions of chloropyrimidines. - ResearchGate Source: ResearchGate URL: [Link]
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Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Chemistry Stack Exchange URL: [Link]
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Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: ResearchGate URL: [Link]
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Title: Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH Source: PubMed Central URL: [Link]
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Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC Source: PubMed Central URL: [Link]
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Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central Source: PubMed Central URL: [Link]
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Application Notes and Protocols for the Step-by-Step Synthesis of Pyridylpiperazine Derivatives
Introduction: The Strategic Importance of the Pyridylpiperazine Scaffold in Modern Drug Discovery
The pyridylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents. This heterocyclic framework is a cornerstone in the design of drugs targeting a wide array of biological systems, including central nervous system (CNS) disorders, oncology, and infectious diseases. The unique combination of the electron-deficient pyridine ring and the versatile piperazine linker allows for fine-tuning of physicochemical properties, enabling chemists to optimize potency, selectivity, solubility, and pharmacokinetic profiles.
Derivatives of pyridylpiperazine have demonstrated a broad spectrum of pharmacological activities, including anticancer effects and potential as dopamine receptor ligands for neurological and psychiatric conditions.[1] Their prevalence in approved drugs and clinical candidates underscores the importance of robust and efficient synthetic methodologies for their preparation.[2] This guide provides detailed, field-proven protocols for the synthesis of pyridylpiperazine derivatives, focusing on the most reliable and scalable methods. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices to empower researchers in their drug discovery endeavors.
Strategic Approaches to Pyridylpiperazine Synthesis
The construction of the critical C-N bond between the pyridine and piperazine rings can be achieved through several powerful synthetic strategies. The choice of method often depends on the substitution patterns of the starting materials, the desired scale of the reaction, and the functional group tolerance required. Here, we will detail three primary approaches: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Reductive Amination. A fourth method, the Ullmann Condensation, will also be discussed as a classical alternative.
Nucleophilic Aromatic Substitution (SNAr): A Direct and Atom-Economical Approach
The SNAr reaction is a direct method for forming the pyridylpiperazine linkage, particularly effective when the pyridine ring is activated by electron-withdrawing groups.[3][4] This activation renders the pyridine ring sufficiently electrophilic to be attacked by the nucleophilic piperazine.
Mechanism Insight: The reaction proceeds via a two-step addition-elimination mechanism. The piperazine nitrogen attacks the carbon atom bearing a suitable leaving group (typically a halide) on the pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The aromaticity is then restored by the expulsion of the leaving group. The presence of electron-withdrawing groups, such as a nitro group, ortho or para to the leaving group, is crucial for stabilizing the negatively charged Meisenheimer complex and facilitating the reaction.[3][4]
Experimental Workflow: SNAr Reaction
Caption: General workflow for the SNAr synthesis of pyridylpiperazines.
Protocol 1: Synthesis of 1-(3-Nitropyridin-2-yl)piperazine via SNAr
This protocol describes the reaction of 2-chloro-3-nitropyridine with piperazine, a classic example of an SNAr reaction for pyridylpiperazine synthesis.[6][7]
Materials:
-
2-Chloro-3-nitropyridine
-
Piperazine (excess)
-
Acetonitrile (ACN)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile.
-
Addition of Piperazine: Add an excess of piperazine (e.g., 3-5 eq) to the solution. The use of excess piperazine serves as both the nucleophile and a base to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: After cooling the reaction mixture to room temperature, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(3-nitropyridin-2-yl)piperazine.
Causality Behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine drives the reaction to completion and avoids the need for an additional base.
-
Acetonitrile: Acetonitrile is a suitable polar apathetic solvent that facilitates the SNAr reaction. Other solvents like DMF or DMSO can also be used, potentially at lower temperatures.[5]
-
Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic attack and the formation of the Meisenheimer complex.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile | Reflux | 12 | 65 | [6][7] |
| 2-Fluorobenzonitrile | Piperidine | Water | 125°C | 3 | ~40 | [8] |
Buchwald-Hartwig Amination: A Versatile Palladium-Catalyzed Cross-Coupling
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, including the synthesis of pyridylpiperazines.[1][9] This palladium-catalyzed cross-coupling reaction is particularly useful for less activated halopyridines that are not amenable to SNAr.[10]
Mechanism Insight: The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the halopyridine, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The piperazine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the piperazine nitrogen to form a palladium-amido complex.
-
Reductive Elimination: The final pyridylpiperazine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.[1]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine ligands such as Xantphos or bidentate ligands like BINAP and DPPF often providing excellent results.[1][11]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 2: Synthesis of N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine Derivatives
This protocol demonstrates the application of the Buchwald-Hartwig amination for the synthesis of complex pyridyl-like structures, which can be adapted for pyridylpiperazines.[11]
Materials:
-
2-Chloro-4-(pyridin-3-yl)pyrimidine
-
Substituted Aniline (or Piperazine derivative)
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl2(PPh3)2] (catalyst)
-
Xantphos (ligand)
-
Sodium tert-butoxide (NaOtBu) (base)
-
Toluene (anhydrous)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq), the substituted aniline or piperazine derivative (1.1-1.5 eq), sodium tert-butoxide (1.5-2.0 eq), PdCl2(PPh3)2 (catalyst, e.g., 2-5 mol%), and Xantphos (ligand, e.g., 4-10 mol%).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand like Xantphos is crucial for facilitating the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Sodium tert-butoxide: A strong, non-nucleophilic base is required to deprotonate the piperazine and form the active palladium-amido intermediate.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere to prevent catalyst deactivation.
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Chloro-4-(pyridin-3-yl)pyrimidine | Various Anilines | PdCl2(PPh3)2 | Xantphos | NaOtBu | Toluene | 27-82 | [11] |
Reductive Amination: A Convergent Strategy
Reductive amination is a highly effective method for synthesizing pyridylpiperazine derivatives by forming a C-N bond between a pre-functionalized piperazine and a pyridinecarboxaldehyde or a piperazine with a pyridine-containing ketone.[12][13] This two-step, one-pot process involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the desired amine.[13]
Mechanism Insight: The reaction begins with the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the pyridinecarboxaldehyde, followed by dehydration to form an iminium ion. This intermediate is then reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the final pyridylpiperazine.[12] STAB is a particularly effective reducing agent for this transformation as it is selective for the iminium ion over the starting aldehyde.[14]
Experimental Workflow: Reductive Amination
Caption: General workflow for the reductive amination synthesis of pyridylpiperazines.
Protocol 3: Synthesis of N-substituted Piperazines via Reductive Amination
This general protocol can be adapted for the synthesis of pyridylpiperazines by using a pyridinecarboxaldehyde as the carbonyl component.[12]
Materials:
-
Pyridinecarboxaldehyde (e.g., pyridine-4-carboxaldehyde)
-
Substituted piperazine (e.g., 1-Boc-piperazine)
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted piperazine (1.0 eq) and the pyridinecarboxaldehyde (1.1-1.2 eq) in anhydrous dichloromethane.
-
Formation of Iminium Ion: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. The addition may be exothermic.
-
Reaction Conditions: Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ formation and reduction of the iminium ion.[14]
-
Anhydrous Solvent: The reaction is sensitive to water, which can hydrolyze the iminium ion intermediate and reduce the efficiency of the reaction.
-
Aqueous Bicarbonate Quench: The basic quench neutralizes the acidic byproducts of the reaction and facilitates the extraction of the amine product.
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Various Aldehydes/Ketones | Piperazin-2-ylmethanol | NaBH(OAc)3 | DCM | Typical for similar substrates | [12] |
| Cinnamaldehyde | 1-Boc-piperazine | NaBH(OAc)3 | DCM | Not specified | [15] |
Ullmann Condensation: A Classical Copper-Catalyzed Approach
The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[2][9] While it often requires harsher reaction conditions (higher temperatures) than the palladium-catalyzed methods, it can be an effective alternative, especially for certain substrates.[9]
Mechanism Insight: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then reacts with the halopyridine in a nucleophilic substitution-like process. Modern variations of the Ullmann reaction often use ligands to solubilize the copper catalyst and allow for milder reaction conditions.[16]
Protocol 4: General Conditions for Ullmann N-Arylation
This protocol provides a general framework for the copper-catalyzed N-arylation of heterocycles, which can be applied to the synthesis of pyridylpiperazines.[16]
Materials:
-
Halopyridine (e.g., 2-bromopyridine)
-
Piperazine derivative
-
Copper(I) Iodide (CuI) (catalyst)
-
A suitable ligand (e.g., a diamine or an amino acid)
-
A base (e.g., K2CO3 or Cs2CO3)
-
A high-boiling polar solvent (e.g., DMF, NMP)
-
Reaction vessel suitable for high-temperature reactions
Step-by-Step Procedure:
-
Reaction Setup: In a reaction vessel, combine the halopyridine (1.0 eq), piperazine derivative (1.1-1.5 eq), CuI (catalyst, e.g., 5-10 mol%), the ligand (e.g., 10-20 mol%), and the base (2.0 eq).
-
Solvent Addition: Add the high-boiling polar solvent.
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically >100°C) and stir for 12-48 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture and dilute it with water.
-
Extraction: Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Copper Catalyst: Copper is the classic catalyst for this transformation. Cu(I) salts are commonly used.
-
Ligand: The addition of a ligand can improve the solubility and reactivity of the copper catalyst, allowing for lower reaction temperatures.
-
High-Boiling Solvent: Traditional Ullmann reactions often require high temperatures to proceed at a reasonable rate.
Characterization of Pyridylpiperazine Derivatives
The successful synthesis of pyridylpiperazine derivatives must be confirmed through rigorous analytical characterization. The following techniques are essential for verifying the structure and purity of the final compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for elucidating the molecular structure. The chemical shifts and coupling constants of the protons on the pyridine and piperazine rings provide definitive evidence of the desired product formation.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the final compound. By using a suitable column and mobile phase, the percentage purity of the product can be determined.
Conclusion
The synthesis of pyridylpiperazine derivatives is a critical endeavor in the field of drug discovery. The methods outlined in this guide—Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination, and Reductive Amination—provide a powerful toolkit for medicinal chemists to access a wide range of these valuable compounds. By understanding the underlying mechanisms and the rationale behind the experimental protocols, researchers can effectively troubleshoot and optimize their synthetic routes, accelerating the development of new and improved therapeutics.
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Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
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Reddit. (2023). Reductive amination of piperazine. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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- C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. (2022). Molecules, 27(11), 3594.
- The Organic Chemistry Tutor. (2021, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
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ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Pearson. (n.d.). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of 1-(3-Chloropyridin-2-yl)piperazine for Accelerated Drug Discovery via Parallel Synthesis
Abstract
This document provides a comprehensive guide for medicinal chemists, researchers, and drug development professionals on the strategic implementation of 1-(3-Chloropyridin-2-yl)piperazine in parallel synthesis campaigns. This versatile building block, featuring a privileged 2-pyridylpiperazine scaffold, offers a robust platform for generating diverse chemical libraries aimed at various therapeutic targets. We delve into the core chemical reactions, provide detailed, field-tested protocols for high-throughput synthesis, and discuss the critical parameters that ensure library quality and experimental success. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methodologies effectively.
Introduction: The Strategic Value of the 2-Pyridylpiperazine Scaffold
The piperazine ring is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[1][2] When incorporated into the 2-pyridylpiperazine motif, this scaffold becomes particularly valuable. It is a key structural element in numerous biologically active compounds, including agents targeting the central nervous system (CNS), kinase inhibitors, and modulators of various receptors.[3][4] The nitrogen atoms of the piperazine ring serve as key hydrogen bond acceptors or donors and provide a synthetically tractable handle for diversification, while the pyridine ring can engage in crucial π-stacking or hydrogen bonding interactions with biological targets.[2]
This compound is an exemplary building block for library synthesis due to its two distinct points for chemical modification:
-
The Secondary Amine (N4 of Piperazine): This site is readily functionalized through a variety of standard reactions, allowing for the rapid introduction of diverse side chains.
-
The Chloro-Substituted Pyridine Ring (C3-Cl): While less reactive than the piperazine nitrogen, the chloro-substituent can participate in cross-coupling reactions, offering a secondary vector for diversification.
This dual functionality makes it an ideal substrate for parallel synthesis, enabling the creation of large, focused libraries to accelerate hit-to-lead campaigns.[5][6]
Chemical Profile of this compound
A thorough understanding of the starting material is critical for reproducible and successful synthesis.
| Property | Value | Source |
| IUPAC Name | 1-(3-chloro-2-pyridinyl)piperazine | [7] |
| CAS Number | 87394-55-6 | [7] |
| Molecular Formula | C₉H₁₂ClN₃ | [7] |
| Molecular Weight | 197.66 g/mol | [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Solubility | Soluble in DCM, DMF, DMSO, and alcohols. | [9] |
| Stability | Stable under standard laboratory conditions. Hygroscopic. | [10] |
| Safety | Causes skin and serious eye irritation. May cause respiratory irritation.[7] |
Core Methodologies for Parallel Library Synthesis
The secondary amine of this compound is a nucleophilic handle that can be readily derivatized. The following three reaction classes are robust, high-yielding, and highly amenable to a parallel synthesis format using 96-well plates or automated synthesizers.
Diagram of Core Derivatization Reactions```dot
Protocol 1: Parallel Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry. U[11]sing a parallel format, a library of diverse amides can be generated by coupling the piperazine with a collection of carboxylic acids.
Scientific Rationale: The reaction proceeds by activating the carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of the piperazine. Coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) form a highly reactive O-acylisourea active ester, which rapidly reacts with the amine to form the stable amide bond with minimal racemization for chiral acids. N[11][12],N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the acid and facilitate the reaction.
[11]Detailed Protocol (96-Well Plate Format):
-
Reagent Stock Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous N,N-Dimethylformamide (DMF).
-
Prepare a 0.22 M solution of HATU in anhydrous DMF.
-
Prepare a 0.5 M solution of DIPEA in anhydrous DMF.
-
Prepare a plate (the "Acid Plate") of 88 different carboxylic acids (1.1 equivalents each) by weighing them into individual wells of a 96-well plate. Dissolve each acid in an appropriate volume of DMF.
-
-
Reaction Assembly:
-
To each well of a new 96-well reaction plate, add 200 µL of the this compound stock solution (0.04 mmol).
-
Transfer the carboxylic acid solutions from the "Acid Plate" to the corresponding wells of the reaction plate.
-
Add 200 µL of the HATU stock solution (0.044 mmol, 1.1 eq) to each well.
-
Add 160 µL of the DIPEA stock solution (0.08 mmol, 2.0 eq) to each well.
-
Self-Validation Check: Ensure all solids are fully dissolved before sealing. Incomplete dissolution is a primary source of reaction failure.
-
-
Reaction and Work-up:
-
Seal the reaction plate securely with a pierceable cap mat.
-
Shake the plate at room temperature for 12-16 hours.
-
QC Step: Take a 5 µL aliquot from 4-8 representative wells, dilute with acetonitrile, and analyze by LC-MS to confirm reaction completion.
-
Quench the reactions by adding 500 µL of water to each well.
-
Extract the products using a liquid-liquid extraction robot or manual multichannel pipetting with ethyl acetate (2 x 500 µL).
-
Combine the organic layers in a new plate and evaporate the solvent under a stream of nitrogen or using a centrifugal evaporator.
-
Protocol 2: Parallel Reductive Amination
Reductive amination is a highly efficient method for forming C-N bonds and is ideal for introducing alkyl groups to the piperazine nitrogen.
[13][14]Scientific Rationale: This one-pot reaction first involves the formation of an iminium ion intermediate between the piperazine's secondary amine and an aldehyde or ketone. A[13] mild and selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the C=N double bond of the iminium ion to a C-N single bond. NaBH(OAc)₃ is chosen because it is less reactive towards the starting carbonyl compound than the iminium intermediate, preventing side reactions.
[13][15]Detailed Protocol (96-Well Plate Format):
-
Reagent Stock Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous Dichloromethane (DCM).
-
Prepare a plate (the "Aldehyde Plate") containing 88 different aldehydes (1.2 equivalents each), dissolved in DCM.
-
Weigh sodium triacetoxyborohydride (1.5 equivalents per reaction) into a dry 96-well plate (the "Reductant Plate").
-
-
Reaction Assembly:
-
To each well of a 96-well reaction plate, add 200 µL of the this compound stock solution (0.04 mmol).
-
Transfer the aldehyde solutions from the "Aldehyde Plate" to the reaction plate.
-
Allow the plate to shake for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Self-Validation Check: The formation of the iminium ion is often accompanied by a slight color change or warming.
-
Carefully add the solid NaBH(OAc)₃ from the "Reductant Plate" to each well. Alternatively, dispense a suspension of the reductant in DCM.
-
-
Reaction and Work-up:
-
Seal the reaction plate and shake at room temperature for 6-24 hours.
-
QC Step: Monitor reaction completion by LC-MS as described in Protocol 3.1.
-
Quench the reaction by slowly adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
-
Extract the products with DCM (2 x 500 µL).
-
Isolate the organic phase and evaporate the solvent to yield the crude product library.
-
Protocol 3: Parallel Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing the piperazine to be coupled with various aryl or heteroaryl halides.
[16][17][18]Scientific Rationale: The reaction involves a catalytic cycle where a Pd(0) complex undergoes oxidative addition into the aryl halide bond. T[17]he amine then coordinates to the palladium center, and subsequent reductive elimination forms the desired C-N bond and regenerates the Pd(0) catalyst. T[17]he choice of ligand (e.g., a biaryl phosphine like XPhos or SPhos) is critical for stabilizing the palladium catalyst and promoting the reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, facilitating its coordination to the metal center.
[16]Detailed Protocol (Array of Reaction Vials):
-
Inert Atmosphere Setup: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk techniques or a glovebox.
-
Reagent Preparation (in a glovebox):
-
To an array of 24 reaction vials, add this compound (0.05 mmol, 1.0 eq).
-
To each corresponding vial, add a different aryl or heteroaryl bromide (0.06 mmol, 1.2 eq).
-
Add Pd₂(dba)₃ (0.001 mmol, 2 mol %) and a suitable ligand like XPhos (0.004 mmol, 8 mol %) to each vial.
-
Add sodium tert-butoxide (0.07 mmol, 1.4 eq) to each vial.
-
Self-Validation Check: Ensure all reagents are dry and the atmosphere is inert. Oxygen can deactivate the palladium catalyst.
-
-
Reaction and Work-up:
-
Add 500 µL of anhydrous toluene or dioxane to each vial.
-
Seal the vials with Teflon-lined caps.
-
Place the vial array in a parallel synthesis block heater and heat to 80-110 °C for 12-24 hours.
-
Cool the reactions to room temperature.
-
QC Step: Analyze an aliquot from each vial by LC-MS.
-
Dilute each reaction mixture with ethyl acetate (2 mL), filter through a small pad of celite in a filter plate to remove palladium residues, and wash with additional ethyl acetate (1 mL).
-
Evaporate the solvent to yield the crude product library.
-
Integrated Parallel Synthesis Workflow
The successful execution of a parallel synthesis campaign relies on a well-organized workflow, from initial planning to final analysis.
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- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: 1-(3-Chloropyridin-2-yl)piperazine as a Versatile Building Block in Medicinal Chemistry
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] This guide focuses on a particularly valuable derivative, 1-(3-chloropyridin-2-yl)piperazine , a building block that combines the benefits of the piperazine core with the unique electronic and steric features of a 3-chloropyridine moiety. We will explore the fundamental chemistry, strategic applications, and detailed experimental protocols for utilizing this scaffold in drug discovery programs. This document is intended for medicinal chemists, synthetic chemists, and drug development scientists seeking to leverage this building block for the efficient generation of novel, diverse, and biologically active compound libraries.
Core Attributes and Handling
The utility of a building block begins with a clear understanding of its fundamental properties and safe handling procedures.
1.1. Physicochemical Data
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Molecular Formula | C₉H₁₂ClN₃ | [3][4] |
| Molecular Weight | 197.66 g/mol | [3][4] |
| CAS Number | 87394-55-6 | [3] |
| Appearance | Typically an off-white to light beige solid | [5] |
| Formulations | Available as a free base or dihydrochloride salt | [5][6] |
1.2. Safety & Handling
As a responsible scientist, adherence to safety protocols is paramount. The following guidelines are based on available safety data sheets (SDS).
-
Hazards: This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
The Chemistry of Synthesis and Derivatization
The synthetic utility of this compound stems from its straightforward preparation and the highly reactive secondary amine of the piperazine ring, which serves as a prime handle for diversification.
2.1. Synthesis of the Core Scaffold: A Case of SₙAr
The formation of the this compound scaffold is a classic example of a Nucleophilic Aromatic Substitution (SₙAr) reaction. The pyridine ring, being an electron-deficient heterocycle, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the chlorine atom at the 3-position, which acts as an electron-withdrawing group, further polarizing the C2-Cl bond and making the C2 carbon highly electrophilic.[7]
The reaction proceeds via the addition of piperazine, where one of its nitrogen atoms acts as the nucleophile, attacking the C2 carbon of 2,3-dichloropyridine. This forms a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the electron-withdrawing nature of the pyridine ring nitrogen. The subsequent loss of the chloride leaving group from the C2 position re-establishes aromaticity and yields the final product.
Caption: Major derivatization pathways from the core scaffold.
Application in Drug Discovery Workflow
Incorporating this compound into a drug discovery campaign can accelerate the hit-to-lead process. The piperazine moiety often enhances aqueous solubility and can adopt a low-energy chair conformation, providing a defined spatial orientation for appended substituents. [2]The 3-chloro-2-pyridyl group can engage in various non-covalent interactions with a biological target, including hydrogen bonding (via the pyridine nitrogen), π-stacking, and potential halogen bonding.
A typical workflow involves synthesizing a library of derivatives based on the core scaffold and screening them against the target of interest. Hits are then optimized by modifying the appended R-group to improve potency, selectivity, and ADME properties.
Caption: Drug discovery workflow using the building block.
Experimental Protocols
The following protocols are provided as a guide. Scientists should adapt them based on the specific substrate and scale of the reaction.
Protocol 1: Synthesis of this compound (Free Base)
-
Principle: This protocol details the SₙAr reaction between 2,3-dichloropyridine and piperazine. Using a large excess of piperazine serves both as the nucleophile and the base to quench the HCl byproduct, driving the reaction to completion.
-
Reagents:
-
2,3-Dichloropyridine (1.0 eq)
-
Piperazine (5.0 eq)
-
Acetonitrile (ACN) or Ethanol (EtOH) as solvent
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (5.0 eq) and the chosen solvent (approx. 0.2 M concentration relative to the limiting reagent).
-
Stir the mixture until the piperazine has fully dissolved.
-
Add 2,3-dichloropyridine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-85 °C) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Resuspend the resulting solid in water and extract with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (typically using a DCM/MeOH or EtOAc/Hexane gradient with 1% triethylamine to prevent streaking) to yield the pure product.
-
-
Expected Outcome: A white to off-white solid. Yields typically range from 60-80%. Characterize by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for N-Alkylation
-
Principle: This protocol describes the reaction of the scaffold's secondary amine with an alkyl halide in the presence of a mild base to neutralize the resulting hydrohalic acid.
-
Reagents:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., Benzyl bromide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., K₂CO₃, 2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) for 4-16 hours until TLC or LC-MS indicates completion.
-
Filter off the solid base (if using K₂CO₃) or perform an aqueous workup if using a soluble base like DIPEA.
-
For workup: Dilute with water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to afford the desired N-alkylated product.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Protocol 1 (Synthesis) | Incomplete reaction; Dimerization of piperazine with two molecules of dichloropyridine. | Increase reaction time or temperature. Ensure a sufficient excess of piperazine (at least 4-5 eq) is used to favor the mono-substitution product. |
| Formation of N,N'-bis-arylpiperazine | High reaction temperature or prolonged reaction time with insufficient piperazine excess. | Use a larger excess of piperazine. Add the dichloropyridine slowly to the piperazine solution to maintain a high concentration of the nucleophile relative to the electrophile. |
| Incomplete N-Alkylation (Protocol 2) | Alkylating agent is not reactive enough; Steric hindrance. | Switch to a more reactive leaving group (e.g., from -Cl to -Br or -I). Increase the reaction temperature or switch to a higher-boiling solvent like DMF. |
| Product streaks on TLC plate | The basic nitrogen atoms of the product are interacting with the acidic silica gel. | Add 1-2% triethylamine or ammonia in methanol to the eluent system to neutralize the silica gel surface. |
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its straightforward synthesis and the predictable reactivity of the piperazine moiety allow for the rapid and efficient creation of diverse compound libraries. By strategically leveraging this scaffold, drug discovery teams can effectively explore chemical space, optimize ligand-target interactions, and ultimately accelerate the development of novel therapeutic agents.
References
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International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]
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ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
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ResearchGate. Amination of 2-halopyridines. [a]. Available from: [Link]
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PubMed. The piperazine scaffold for novel drug discovery efforts: the evidence to date. Available from: [Link]
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ResearchGate. Synthesis and SAR of piperazine derivatives as novel FabH inhibitors. Available from: [Link]
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PubMed Central. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available from: [Link]
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PubChem. This compound. Available from: [Link]
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PubMed. The medicinal chemistry of piperazines: A review. Available from: [Link]
- Google Patents. Method for synthesizing piperazine pharmaceutical intermediate.
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PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
PubMed. II. SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. Available from: [Link]
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The Art of the C–N Bond: An Application Guide to the N-Arylation of Piperazine
Abstract
The N-aryl piperazine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of FDA-approved therapeutics targeting indications from oncology to central nervous system disorders.[1][2] Its prevalence stems from the favorable physicochemical properties conferred by the piperazine ring, such as improved aqueous solubility and bioavailability, and its ability to act as a versatile scaffold for engaging biological targets.[2] The efficient construction of the critical C–N bond between an aromatic system and the piperazine nitrogen is therefore of paramount importance. This application note provides researchers, scientists, and drug development professionals with a detailed guide to the experimental procedures for the N-arylation of piperazine, focusing on the robust and widely adopted Buchwald-Hartwig amination reaction. We will explore the mechanistic underpinnings, provide detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting.
Introduction: The Significance of N-Aryl Piperazines
The piperazine moiety is the third most common nitrogen-containing heterocycle found in pharmaceuticals.[2][3] Its unique 1,4-diamine structure allows for diverse substitution patterns, enabling fine-tuning of a molecule's pharmacological and pharmacokinetic profile. When one nitrogen is appended to an aromatic or heteroaromatic ring, the resulting N-aryl piperazine scaffold often serves as a key pharmacophore. For instance, it is a central feature in drugs like Imatinib, a blockbuster anticancer agent, and Sildenafil, widely known for treating erectile dysfunction.[2] The ability to reliably and efficiently synthesize these structures is a critical capability in any drug discovery program.
Historically, methods like nucleophilic aromatic substitution were limited to highly activated, electron-deficient aryl systems.[4] The advent of transition metal-catalyzed cross-coupling reactions, particularly the palladium-catalyzed Buchwald-Hartwig amination, has revolutionized the synthesis of N-aryl piperazines, offering a highly general and functional-group-tolerant approach.[3][4][5]
Mechanistic Foundations: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[5][6] Understanding the catalytic cycle is crucial for rational protocol design and troubleshooting.
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.[7] This is often the rate-determining step of the cycle.[7] The reactivity of the aryl halide typically follows the trend: I > Br > OTf > Cl.[8]
-
Ligand Exchange/Amine Coordination: The amine (piperazine) coordinates to the palladium center, displacing a ligand. A base then deprotonates the coordinated amine, forming a palladium amide complex.
-
Reductive Elimination: The final step involves the formation of the C–N bond, yielding the N-aryl piperazine product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][7]
The success of this reaction is critically dependent on the choice of ligand, base, and solvent.[9] Bulky, electron-rich phosphine ligands, such as those developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), are essential.[6] These ligands facilitate both the oxidative addition and the crucial reductive elimination steps while preventing catalyst decomposition.[6][8]
Diagram 1: Simplified Catalytic Cycle of Buchwald-Hartwig Amination This diagram illustrates the key steps in the palladium-catalyzed N-arylation process.
Experimental Protocols and Procedures
Herein, we provide two detailed protocols for the N-arylation of piperazine, one using a protected piperazine for selective mono-arylation and another demonstrating a rapid, aerobic procedure.
Protocol 1: N-Arylation of N-Boc-Piperazine with an Aryl Bromide
This protocol is a robust and general method for the mono-arylation of piperazine, utilizing the common Boc protecting group to prevent undesired diarylation.
Materials:
-
Aryl bromide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos (2-4 mol%)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware (Schlenk tube or sealed vial), magnetic stirrer, heating mantle/oil bath.
Diagram 2: General Experimental Workflow for N-Arylation A flowchart outlining the key steps from reaction setup to product isolation.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), N-Boc-piperazine (1.2 mmol, 223 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).[9]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: In a separate vial under an inert atmosphere, weigh Pd₂(dba)₃ (e.g., 0.01 mmol, 9.2 mg) and XPhos (e.g., 0.02 mmol, 9.5 mg). Add anhydrous toluene (5 mL) to the Schlenk tube via syringe, followed by the catalyst/ligand mixture (or a solution thereof).
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-aryl-N'-Boc-piperazine.[9]
-
Deprotection (Optional): The Boc group can be readily removed by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane to yield the final N-aryl piperazine.
Protocol 2: Rapid, Aerobic N-Arylation of Unprotected Piperazine
This protocol highlights a modern, highly efficient method that can be performed under aerobic conditions, significantly simplifying the experimental setup.[4] It is particularly useful for electron-donating and sterically hindered aryl chlorides.
Materials:
-
Aryl chloride (1.0 equiv)
-
Piperazine (1.5-2.0 equiv)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Toluene or Dioxane
Step-by-Step Procedure:
-
Reaction Setup: In a vial, combine the aryl chloride (1.0 mmol), piperazine (2.0 mmol, 172 mg), sodium tert-butoxide (2.0 mmol, 192 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and RuPhos (0.04 mmol, 18.6 mg).
-
Solvent Addition: Add toluene or dioxane (5 mL).
-
Reaction: Cap the vial and place it in a preheated block or oil bath at 100 °C. The reaction is often complete within 10-30 minutes.[4]
-
Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1. Note that with unprotected piperazine, both mono- and bis-arylated products are possible. Adjusting the piperazine stoichiometry (using a larger excess) can favor the mono-arylated product.[4]
Data Summary and Substrate Scope
The choice of reaction conditions can be tailored to the specific substrates. The following table provides representative data for the N-arylation of piperazine derivatives.
| Aryl Halide | Piperazine Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | N-Boc-piperazine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~96%[10] |
| 4-Chloroanisole | Piperazine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 0.2 | ~97%[4][11] |
| 2-Bromopyridine | N-Boc-piperazine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 18 | High |
| 1-Bromo-4-nitrobenzene | Piperazine | CuI / L-proline | K₂CO₃ | DMSO | 90 | 8 | Moderate |
Yields are approximate and can vary based on specific reaction scale and purity of reagents.The last entry represents an Ullmann-type coupling, an alternative copper-catalyzed method.[12]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Impure reagents/solvent; Insufficiently strong base; Low reaction temperature. | Use fresh palladium source and ligand.[13] Ensure solvents are anhydrous and reagents are pure. Switch to a stronger base (e.g., LHMDS for sensitive substrates).[5] Increase temperature. |
| Formation of Byproducts | Hydrodehalogenation: (Ar-H formation) | Use anhydrous, degassed solvents. Screen different ligands or bases.[14] |
| Bis-arylation: (with unprotected piperazine) | Increase the excess of piperazine (3-5 equiv).[4] Consider using piperazine itself as the solvent.[4] | |
| Catalyst Decomposition | Presence of oxygen (for non-aerobic protocols); High temperature; Inappropriate ligand. | Ensure a properly inert atmosphere is maintained. Screen different, more robust ligands (e.g., NHC-based ligands).[10] |
| Difficult Purification | Product co-elutes with ligand/byproducts. | Perform an aqueous wash to remove inorganic salts. Use a different solvent system for chromatography. |
Conclusion
The N-arylation of piperazine is a fundamental transformation in contemporary organic and medicinal chemistry. The palladium-catalyzed Buchwald-Hartwig amination provides a versatile, efficient, and broadly applicable methodology for constructing the vital N-aryl piperazine scaffold. By understanding the underlying mechanism and carefully selecting the catalyst system and reaction conditions, researchers can reliably synthesize a diverse range of these valuable compounds. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists aiming to implement this powerful reaction in their synthetic endeavors.
References
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link][5]
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ResearchGate. (2023). Simplified catalytic cycle for Buchwald−Hartwig amination reaction. Available at: [Link][15]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link][6]
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Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link][7]
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Molecules. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Available at: [Link][1]
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Cosner, C. C., et al. (2019). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link][4]
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ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. Available at: [Link][16]
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Pharmaceuticals. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available at: [Link][17]
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PubMed. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Available at: [Link][18]
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Molecules. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link][2]
-
ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available at: [Link][3]
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ResearchGate. (2006). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. Available at: [Link][19]
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Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link][10]
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Encyclopedia MDPI. (2022). Synthesis of Piperazines by C-H Functionalization. Available at: [Link][20]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link][21]
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ACS Publications. (2019). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Available at: [Link][11]
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Reddit. (2023). Need help with N-Arylation reaction. Available at: [Link][22]
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University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Available at: [Link][23]
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Wikipedia. (n.d.). Ullmann condensation. Available at: [Link][12]
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ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. Available at: [Link][25]
-
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-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link][27]
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Harnessing 1-(3-Chloropyridin-2-yl)piperazine for the Synthesis of Novel PAR-1 Antagonists
An Application Guide for Researchers and Drug Development Professionals
Abstract
Protease-activated receptor-1 (PAR-1) is a high-value therapeutic target in cardiovascular medicine, primarily due to its central role in thrombin-mediated platelet aggregation. The development of potent and selective PAR-1 antagonists, such as the FDA-approved drug Vorapaxar, has marked a significant advancement in antithrombotic therapy. Central to the synthesis of many such antagonists is the strategic use of heterocyclic intermediates. This guide provides a detailed examination of 1-(3-chloropyridin-2-yl)piperazine, a key building block whose unique structural features are ideally suited for constructing the core of PAR-1 inhibitors. We present an in-depth overview of PAR-1 signaling, a detailed, field-tested protocol for a key synthetic transformation, and methods for analytical characterization, offering researchers a comprehensive resource for accelerating drug discovery programs in this area.
The Scientific Imperative: Targeting Protease-Activated Receptor-1 (PAR-1)
Protease-activated receptor-1 (PAR-1) is a member of the G protein-coupled receptor (GPCR) superfamily, a class of proteins that are among the most successful drug targets in history.[1] What makes PAR-1 unique is its irreversible activation mechanism. Unlike typical GPCRs that are activated by the binding of a soluble ligand, PAR-1 is activated by proteolytic cleavage.[2]
1.1. Mechanism of PAR-1 Activation by Thrombin
In the context of vascular injury, the serine protease thrombin is a critical component of the coagulation cascade.[3][4] Thrombin targets the N-terminal domain of the PAR-1 receptor, cleaving a specific peptide bond (between Arginine-41 and Serine-42).[1] This cleavage unmasks a new N-terminus, which acts as a "tethered ligand," folding back to bind intramolecularly to the receptor's binding pocket.[2][5][6] This event triggers a conformational change that initiates downstream signaling cascades.[5]
1.2. PAR-1 Signaling Pathways in Platelets
Once activated, PAR-1 couples to multiple heterotrimeric G-proteins, predominantly Gαq and Gα12/13, to orchestrate platelet activation and aggregation.[1][5][7][8]
-
Gαq Pathway: This pathway activates Phospholipase C (PLC), which leads to an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC). This cascade is crucial for granule release and further platelet activation.[1][7]
-
Gα12/13 Pathway: This pathway activates the Rho/Rho kinase signaling axis, which is essential for the rapid change in platelet shape (from discoid to spherical with pseudopods), a physical requirement for effective platelet aggregation.[1][8]
The development of PAR-1 antagonists is based on a compelling therapeutic hypothesis: by competitively and reversibly (or irreversibly) occupying the receptor's binding pocket, these molecules can prevent the tethered ligand from binding, thereby blocking thrombin-induced platelet activation without interfering with other necessary hemostatic pathways.[6][9] This offers a targeted approach to preventing thrombotic events such as myocardial infarction and stroke.[3][9]
Caption: PAR-1 signaling cascade initiated by thrombin cleavage.
The Synthetic Keystone: this compound
The choice of starting materials is a critical decision point in any synthetic drug discovery campaign. This compound has emerged as a valuable intermediate due to its inherent structural and reactive properties, which are well-suited for building PAR-1 antagonists. Many PAR-1 inhibitors, including Atopaxar, feature an N-aryl piperazine core.[10][11]
2.1. Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃ | PubChem[12] |
| Molecular Weight | 197.66 g/mol | PubChem[12][13] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[14] |
| Storage Temp. | 2-8°C | ChemicalBook[14] |
2.2. Strategic Synthetic Value
This intermediate provides two key points for diversification and molecular elaboration:
-
The Piperazine NH Group: The secondary amine is a nucleophile, ready for alkylation or, more strategically, for palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. This allows for the precise and efficient formation of a C-N bond to a second aromatic or heteroaromatic ring system, a common structural motif in PAR-1 antagonists.[15]
-
The Chloropyridine Ring: The electron-deficient nature of the pyridine ring, combined with the chloro-substituent, makes this moiety a competent partner for various cross-coupling reactions, enabling further structural modifications.
Experimental Protocol: Synthesis of an N-Aryl Piperazine Core Structure
This section details a generalized yet robust protocol for the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone reaction in modern medicinal chemistry for the synthesis of N-aryl piperazines.[15] This reaction couples the secondary amine of this compound with an aryl bromide to form the core of a potential PAR-1 antagonist.
3.1. Reaction Scheme
Caption: Workflow for Buchwald-Hartwig C-N cross-coupling.
3.2. Materials and Reagents
| Reagent | Purpose | Typical Grade |
| This compound | Starting Material | ≥97% |
| Aryl Bromide (Ar-Br) | Coupling Partner | ≥98% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Precursor | ≥97% |
| Xantphos | Ligand | ≥98% |
| Sodium tert-butoxide (NaOᵗBu) | Base | ≥97% |
| Toluene | Solvent | Anhydrous |
| Diethyl Ether | Extraction Solvent | ACS Grade |
| Saturated aq. NH₄Cl | Quenching Agent | ACS Grade |
| Brine | Washing Agent | ACS Grade |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | ACS Grade |
| Silica Gel | Stationary Phase | 230-400 mesh |
3.3. Step-by-Step Methodology
-
Vessel Preparation: To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), sodium tert-butoxide (1.4 mmol, 1.4 eq), and Xantphos (0.03 mmol, 3 mol%).
-
Expertise & Experience: Using a slight excess of the piperazine component can help drive the reaction to completion. Sodium tert-butoxide is a strong, non-nucleophilic base ideal for this transformation, as it efficiently deprotonates the amine without competing in side reactions.
-
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.
-
Trustworthiness: This step is critical for reproducibility and achieving high yields. The active Pd(0) species is readily oxidized to an inactive Pd(II) state in the presence of air.
-
-
Reagent Addition: Add anhydrous toluene (10 mL) via syringe, followed by the addition of Pd₂(dba)₃ (0.015 mmol, 1.5 mol%). The solution will typically turn a dark red or brown color.
-
Expertise & Experience: The catalyst and ligand are added last to minimize their exposure to any residual air. Xantphos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step and stabilizes the catalytic species.
-
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure N-aryl piperazine product.
-
Trustworthiness: The purification step is essential to remove unreacted starting materials, catalyst residues, and byproducts, ensuring the high purity required for subsequent biological testing.
-
Analytical Characterization of the Synthesized Product
Rigorous analytical validation is non-negotiable in drug development to confirm the identity, structure, and purity of the synthesized compound.[16]
4.1. Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise chemical structure of the molecule, confirming that the C-N bond has formed at the correct position and that all expected functional groups are present.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique for reaction monitoring and final purity assessment.[17] It provides the molecular weight of the product (via MS) and a purity profile (via the LC chromatogram).
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the final purity of the compound with high accuracy, often to >95% for compounds advancing to biological assays.
4.2. Table of Expected Analytical Data (Hypothetical Product)
| Analysis | Expected Result | Purpose |
| ¹H NMR | Appearance of new aromatic signals corresponding to the coupled aryl group; characteristic shifts for piperazine and pyridine protons. | Structural Confirmation |
| ¹³C NMR | Appearance of carbon signals for the new aryl group; confirmation of the total carbon count. | Structural Confirmation |
| LC-MS (ESI+) | [M+H]⁺ peak corresponding to the calculated exact mass of the product. | Molecular Weight Verification |
| HPLC | Single major peak with >95% purity by area under the curve. | Purity Assessment |
Conclusion
This compound represents a strategically vital intermediate for the synthesis of PAR-1 antagonists. Its dual reactive sites, combined with modern synthetic methods like the Buchwald-Hartwig amination, provide a reliable and flexible platform for generating diverse libraries of potential drug candidates. The protocols and insights provided herein are designed to empower researchers to efficiently construct the complex molecular architectures required to inhibit PAR-1, thereby contributing to the development of next-generation antithrombotic therapies.
References
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Flaumenhaft, R. (2017). PAR1 signaling: The Big Picture. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
Drugs.com. (n.d.). List of Protease-activated receptor-1 antagonists. Available at: [Link]
-
Wikipedia. (2023). Proteinase-activated receptor 1. Available at: [Link]
-
Gilio, K., et al. (2017). Targeting PAR1: Now what? Blood. Available at: [Link]
-
Yao, Y. (2018). Method for preparing vorapaxar intermediate. SciSpace. Available at: [Link]
-
RxList. (2021). How Do Protease Activated Receptor-1 (PAR-1) Inhibitors Work? Available at: [Link]
-
van der Meijden, P. E. J., et al. (2017). Paradigm of Biased PAR1 (Protease-Activated Receptor-1) Activation and Inhibition in Endothelial Cells Dissected by Phosphoproteomics. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
Trejo, J. (2014). Integration of Endothelial Protease-activated Receptor-1 Inflammatory Signaling by Ubiquitin. Journal of Biological Chemistry. Available at: [Link]
-
Various Authors. (n.d.). Atopaxar. Drugs of the Future. Available at: [Link]
-
ResearchGate. (n.d.). Representation of the signaling pathways initiated by PAR-1. Available at: [Link]
-
Coughlin, S. R. (2016). PAR1 Antagonists Development and Clinical Utility. Blood. Available at: [Link]
-
American Heart Association Journals. (2017). Paradigm of Biased PAR1 (Protease-Activated Receptor-1) Activation and Inhibition in Endothelial Cells Dissected by Phosphoproteomics. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Encyclopedia MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Available at: [Link]
-
Angiolillo, D. J., et al. (2011). Atopaxar: a review of its mechanism of action and role in patients with coronary artery disease. Expert Opinion on Investigational Drugs. Available at: [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]
-
ResearchGate. (2014). Piperazinone derivatives proposed as PAR1 antagonists. Available at: [Link]
-
Iazzetti, A., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]
-
Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Available at: [Link]
-
ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Available at: [Link]
-
AdisInsight. (2023). Atopaxar. Available at: [Link]
-
Knight, E., et al. (2016). Synthesis of novel and potent vorapaxar analogues. Organic & Biomolecular Chemistry. Available at: [Link]
-
MtoZ Biolabs. (n.d.). Small Molecule Actives Identification and Quantification. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Chloropyridin-2-yl)piperazine. PubChem Compound Database. Available at: [Link]
-
Gurbel, P. A., et al. (2011). Atopaxar. VASA. Zeitschrift fur Gefasskrankheiten. Available at: [Link]
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Application Note: A Robust Preparative HPLC Purification Protocol for 1-(3-Chloropyridin-2-yl)piperazine
Abstract
This application note presents a detailed and optimized protocol for the purification of 1-(3-Chloropyridin-2-yl)piperazine using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). As a key building block in pharmaceutical synthesis, the purity of this intermediate is paramount. This guide provides a comprehensive methodology, from understanding the physicochemical properties of the analyte to a step-by-step purification workflow and subsequent fraction analysis. The causality behind experimental choices, such as column chemistry, mobile phase composition, and pH control, is thoroughly explained to ensure scientific integrity and empower researchers to adapt the method as needed.
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a chloropyridine moiety linked to a piperazine ring. Its structure makes it a valuable intermediate in the development of various pharmacologically active agents. Achieving high purity (>98%) is often a critical prerequisite for its use in subsequent synthetic steps and for ensuring the integrity of biological screening data.
Reverse-phase HPLC (RP-HPLC) is the predominant technique for purifying small organic molecules in the pharmaceutical industry due to its high resolving power and compatibility with a wide range of compounds.[1][2] The method described herein leverages the hydrophobic character of the chloropyridine ring for retention on a nonpolar stationary phase, while carefully controlling the mobile phase pH to manage the basicity of the piperazine and pyridine nitrogens, ensuring sharp, symmetrical peaks essential for effective purification.
Physicochemical Properties of the Analyte
A successful purification strategy is built upon a solid understanding of the analyte's properties.
| Property | Value | Source | Significance for HPLC Method |
| Molecular Formula | C₉H₁₂ClN₃ | PubChem[3] | - |
| Molecular Weight | 197.66 g/mol | PubChem[3][4] | Influences diffusion rates; suitable for standard HPLC pore sizes (e.g., 100-120 Å).[5] |
| Structure | Chloropyridine + Piperazine | - | Contains both a hydrophobic aromatic ring and polar, basic amine groups. |
| pKa (Piperazine) | pKa1 ≈ 5.3-5.7, pKa2 ≈ 9.7-9.8 | Wikipedia, Khalili et al.[6][7] | The two basic nitrogens in the piperazine ring, plus the pyridine nitrogen, will be protonated at low pH. Controlling pH is critical to maintain a consistent charge state, enhance solubility, and improve peak shape. |
| Appearance | Colorless to light yellow liquid | ChemicalBook[8] | - |
| UV Absorbance | Expected ~250-280 nm | - | The aromatic pyridine ring allows for straightforward detection using a UV detector. |
The dual nature of the molecule—possessing both hydrophobic and basic functionalities—presents a specific challenge: potential for strong, undesirable interactions with the stationary phase. The basic amine groups can interact with acidic residual silanols on the silica backbone of many HPLC columns, leading to significant peak tailing.[9] Therefore, the selection of a modern, well-end-capped column and an acidic mobile phase is a cornerstone of this protocol.
Materials and Methods
Equipment and Consumables
-
Preparative HPLC system with a gradient pump, autosampler/manual injector, and a UV/Vis or Photodiode Array (PDA) detector.
-
Fraction collector.
-
Data acquisition and processing software.
-
Rotary evaporator for solvent removal.
-
Analytical HPLC system for purity analysis.
-
Vortex mixer and sonicator.
-
pH meter.
Column
-
Preparative Column: C18, 5 µm particle size, 100 Å pore size, 250 x 21.2 mm I.D. (A C18 phase is a versatile and robust starting point for retaining molecules with moderate hydrophobicity.[10][11])
-
Analytical Column: C18, 3.5 µm particle size, 100 Å pore size, 150 x 4.6 mm I.D.
Reagents and Solvents
-
Crude this compound.
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water (Type I, 18.2 MΩ·cm).
-
Formic Acid (FA), LC-MS grade (≥99%).
-
Dimethyl Sulfoxide (DMSO), HPLC grade (for sample dissolution).
Detailed Purification Protocol
This protocol is designed as a self-validating system. The initial analytical run confirms the retention behavior and separation profile before committing the bulk of the material to the preparative scale.
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Sonicate for 10 minutes to degas. The use of an acidic modifier like formic acid protonates the basic nitrogens on the analyte, ensuring a single ionic species and minimizing silanol interactions, which is crucial for achieving symmetrical peaks.[9][12]
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Sonicate for 10 minutes. Acetonitrile is chosen for its low viscosity and excellent UV transparency.[13]
Sample Preparation
-
Prepare a stock solution of the crude material by dissolving ~500 mg of this compound in 5 mL of DMSO.
-
Gently vortex and sonicate if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or system.[14]
Analytical Scouting Run
Before performing the preparative run, it is essential to conduct a small-scale analytical run to determine the retention time of the target compound and identify impurity profiles.
Table 1: Analytical HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 3.5 µm, 150 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 5 µL |
| Gradient | 10% to 95% B over 15 min |
Preparative Purification Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for preparative HPLC purification.
Table 2: Preparative HPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 5 µm, 250 x 21.2 mm | Larger diameter for higher loading capacity. |
| Mobile Phase A | 0.1% Formic Acid in Water | As per analytical method. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | As per analytical method. |
| Flow Rate | 20 mL/min | Scaled up from analytical for the larger column diameter. |
| Column Temp. | 30 °C | Maintains consistent retention and viscosity. |
| Detection | 254 nm | Optimal wavelength for the chloropyridine chromophore. |
| Injection Vol. | 1.0 - 2.0 mL | Adjust based on crude purity and column loading capacity. Avoid overloading to prevent peak distortion.[14] |
| Gradient Program | Time (min) | % B |
| 0.0 | 10 | |
| 2.0 | 10 | |
| 20.0 | 70 | |
| 22.0 | 95 | |
| 25.0 | 95 | |
| 25.1 | 10 |
| | 30.0 | 10 |
Step-by-Step Procedure
-
System Equilibration: Purge the pump lines with freshly prepared mobile phases. Equilibrate the preparative column with the initial mobile phase condition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the prepared crude sample onto the column.
-
Fraction Collection: Monitor the chromatogram in real-time. Set the fraction collector to trigger collection based on the UV signal intensity, collecting the main peak corresponding to this compound. It is advisable to collect early and late-eluting portions of the main peak in separate tubes for purity analysis.
-
Post-Run Wash: After the gradient is complete, wash the column with a high percentage of organic solvent (e.g., 95% B) for several column volumes to elute any strongly retained impurities before re-equilibrating.
Post-Purification Processing
-
Fraction Analysis: Analyze a small aliquot from each collected fraction using the analytical HPLC method (Table 1) to determine the purity.
-
Pooling: Combine only the fractions that meet the desired purity specification (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile and water from the pooled fractions using a rotary evaporator. A final lyophilization step may be necessary to remove residual water and obtain a dry, solid product.
Troubleshooting
Even with a robust protocol, issues can arise. The following table provides guidance on common problems.
Table 3: HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | - Silanol interactions.- Column overload.- Sample solvent incompatible with mobile phase. | - Ensure mobile phase is acidic (pH 2-4).- Use a high-quality, end-capped C18 column.- Reduce injection mass/volume.[14]- Dissolve sample in mobile phase whenever possible. |
| Split Peaks | - Clogged column inlet frit.- Column void or channeling. | - Back-flush the column with a strong solvent.[15]- If the problem persists, replace the column frit or the entire column. |
| High Backpressure | - System or column blockage.- Buffer precipitation (not applicable here). | - Filter all mobile phases and samples.[14]- Check for blockages in tubing and fittings.- If isolated to the column, perform a cleaning procedure as per the manufacturer's guide. |
| Ghost Peaks | - Contaminated mobile phase.- Carryover from previous injection. | - Prepare fresh mobile phase daily.- Implement a robust needle wash method in the autosampler.- Run blank gradients to identify the source of contamination. |
Conclusion
This application note provides a scientifically grounded, detailed protocol for the preparative HPLC purification of this compound. By understanding the compound's physicochemical properties and applying fundamental chromatographic principles, this method delivers high-purity material suitable for demanding applications in drug discovery and development. The systematic approach, including analytical scouting, optimized preparative conditions, and robust troubleshooting, ensures that researchers can achieve reliable and reproducible purification results.
References
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Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Schibler, M. J., & Krisko, R. M. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology. [Link]
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Ahmed, A. (2023, June 13). Mastering Small Molecule Reversed-Phase Method Development. Labroots Webinar. [Link]
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Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Mikart. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]
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Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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LCGC Europe. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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PharmaCores. (2023, May 25). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. [Link]
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ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
Moravek. Exploring the Different Mobile Phases in HPLC. [Link]
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Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
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Quora. How do you choose a mobile phase in HPLC?. [Link]
-
International Journal of Scientific Development and Research. (2023, June). Troubleshooting in HPLC: A Review. [Link]
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ResearchGate. How can you separate a co-eluting more polar compound by HPLC?. [Link]
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SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. [Link]
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SIELC Technologies. Separation of Pyridine, 2,3,5-trichloro- on Newcrom R1 HPLC column. [Link]
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Phenomenex. Choosing the Right HPLC Column: A Complete Guide. [Link]
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PubChem. 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. [Link]
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Wikipedia. Piperazine. [Link]
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PubChem. 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. [Link]
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. [Link]
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Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Khalili-Henni/0a5a3a0e6e7d6f5c8d6b9e5c3e7f8e1c9d9a0b9a]([Link]
-
Paw, B., & Misztal, G. (2001). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica. [Link]
- Google Patents. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)
-
Gadzała-Kopciuch, R., et al. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]
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ResearchGate. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. [Link]
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Column chromatography conditions for 1-(3-Chloropyridin-2-yl)piperazine
An Application Note and Protocol for the Chromatographic Purification of 1-(3-Chloropyridin-2-yl)piperazine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the purification of this compound using column chromatography. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical.[1][2] This guide delves into the physicochemical properties of the target molecule, outlines a systematic approach to method development, and provides a detailed, field-proven protocol for its purification via normal-phase chromatography. Troubleshooting advice and logical workflows are included to empower researchers to successfully isolate this compound with high purity.
Introduction and Scientific Context
This compound is a heterocyclic compound featuring a chloropyridine moiety linked to a piperazine ring. N-arylpiperazines are a significant class of compounds in medicinal chemistry, often serving as scaffolds for drugs targeting the central nervous system.[3][4] Given its role as a precursor in multi-step syntheses, the purity of this compound directly impacts the yield and impurity profile of subsequent reactions and the final active pharmaceutical ingredient (API).
Column chromatography remains a fundamental and versatile technique for the purification of synthetic intermediates.[5][6] However, the unique chemical nature of this compound, specifically the basicity of the piperazine ring, presents a distinct challenge for standard silica gel chromatography. The basic nitrogen atoms can engage in strong, non-ideal interactions with the acidic silanol groups on the silica surface, leading to poor peak shape, streaking on TLC, and incomplete recovery from the column.[7][8] This application note addresses this challenge directly by incorporating a basic modifier into the mobile phase, a critical adjustment for successfully purifying this class of compounds.
Physicochemical Properties Analysis
Understanding the inherent properties of the target molecule is the cornerstone of developing a robust purification strategy. The key characteristics of this compound are summarized below.
| Property | Value / Description | Source | Significance for Chromatography |
| Molecular Formula | C₉H₁₂ClN₃ | [9][10] | Provides basic compositional information. |
| Molecular Weight | 197.66 g/mol | [9][10] | Relevant for characterization (e.g., Mass Spectrometry). |
| Appearance | Colorless to light yellow liquid (free base) | [11] | Indicates the physical state at room temperature. The dihydrochloride salt is a solid.[12][13] |
| Polarity | High | Inferred | The pyridine and piperazine rings, along with nitrogen heteroatoms, make the molecule highly polar. This dictates the need for a relatively polar mobile phase in normal-phase chromatography. |
| Basicity (pKa) | Basic | Inferred | The piperazine moiety is basic (unsubstituted piperazine pKa₂ ≈ 9.7-9.8).[14][15] This is the most critical property, as the basic nitrogens will strongly interact with acidic silica gel. |
The primary challenge is the molecule's basicity. The lone pairs on the piperazine nitrogens readily interact with the acidic Si-OH groups on the surface of silica gel via strong acid-base interactions. This can cause the compound to "streak" during elution or, in severe cases, remain irreversibly adsorbed to the stationary phase. The strategy outlined below is designed specifically to mitigate this effect.
Chromatographic Method Development Strategy
Our objective is to develop a reliable normal-phase column chromatography method. Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is an excellent choice for purifying moderately to highly polar organic compounds.[16][17]
Selection of Stationary and Mobile Phases
-
Stationary Phase: Standard flash-grade silica gel (e.g., 40-63 µm, 230-400 mesh) is the recommended stationary phase due to its high resolving power, cost-effectiveness, and widespread availability.[5]
-
Mobile Phase (Eluent): A binary solvent system consisting of a non-polar or moderately polar solvent and a polar solvent is required.
-
System 1: Dichloromethane (DCM) / Methanol (MeOH). This is an excellent starting point for many polar compounds.
-
System 2: Ethyl Acetate (EtOAc) / Hexanes. A more traditional system, but may require a high percentage of EtOAc and may not be strong enough to elute the compound effectively.
-
-
The Critical Additive - Basic Modifier: To prevent the aforementioned adverse interactions with silica, the mobile phase must be basified. Adding a small amount of a tertiary amine, such as Triethylamine (TEA) , at a concentration of 0.5-1% (v/v) is essential. The TEA acts as a competitive base, binding to the active silanol sites on the silica and allowing the basic analyte to elute symmetrically and with good recovery.[8] An alternative is to use methanol pre-saturated with ammonia gas or containing a small percentage of ammonium hydroxide.
Optimization Using Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, the mobile phase composition must be optimized using TLC. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2 - 0.4 for the target compound. This Rƒ range typically ensures good separation from impurities and a reasonable elution time on the column.
TLC Optimization Protocol:
-
Prepare several small beakers or TLC chambers with different ratios of your chosen solvent system (e.g., 99:1 DCM:MeOH, 98:2 DCM:MeOH, 95:5 DCM:MeOH). Crucially, add 1% TEA to each of these test systems.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM).
-
Spot the crude mixture onto several silica gel TLC plates.
-
Develop one plate in each of the prepared solvent systems.
-
Visualize the developed plates under UV light (254 nm), as the chloropyridine ring is UV-active.
-
Identify the solvent system that places the spot for this compound at an Rƒ of ~0.3 and provides the best separation from any visible impurities.
Detailed Purification Protocol
This protocol assumes the use of a glass chromatography column packed with silica gel for purification at a research scale (e.g., 1-5 g of crude material).
Materials and Reagents
-
Crude this compound
-
Silica Gel (flash grade, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA)
-
Hexanes, HPLC grade
-
Glass chromatography column with stopcock
-
Cotton or glass wool
-
Sand, washed
-
TLC plates (silica gel 60 F₂₅₄)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Column Preparation (Slurry Packing)
-
Determine Column Size: For every 1 g of crude material, use approximately 50-100 g of silica gel. Select a column with appropriate dimensions.
-
Plug the Column: Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer (~1 cm) of sand on top of the plug.
-
Prepare the Slurry: In a beaker, combine the required amount of silica gel with the initial, least polar eluent (e.g., 100% DCM + 1% TEA). Mix thoroughly to form a homogenous slurry free of lumps.
-
Pack the Column: With the column stopcock open and a flask underneath to collect the solvent, pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid the process.
-
Settle and Equilibrate: Gently tap the side of the column to encourage even packing and dislodge any air bubbles.[5] Once the silica has settled, add a layer of sand (~1 cm) on top to prevent disturbance during solvent addition. Drain the solvent until it is just level with the top of the sand, then close the stopcock. Do not let the column run dry.
-
Equilibrate: Wash the packed column with 2-3 column volumes of the optimized mobile phase.
Sample Loading
-
Wet Loading: Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM (~2-3 mL). Using a pipette, carefully apply this solution to the top of the silica bed. Open the stopcock and allow the sample to absorb onto the silica. Wash with another small portion of the eluent (1-2 mL) and allow this to absorb as well.
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto silica. Carefully layer this powder onto the top of the packed column.
Elution and Fraction Collection
-
Carefully fill the column with the mobile phase.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per test tube). Maintain a constant head of solvent above the silica bed to ensure a consistent flow rate.
-
If impurities are much less polar, you can start with a less polar mobile phase and gradually increase the polarity (gradient elution) once the non-polar impurities have eluted. For this compound, an isocratic elution (using the single optimized mobile phase) is often sufficient.
Fraction Analysis and Product Isolation
-
Monitor the elution process by spotting every few fractions onto a TLC plate.
-
Develop the TLC plate in the mobile phase and visualize under a UV lamp.
-
Identify all fractions that contain only the pure target compound. These fractions will show a single spot at the correct Rƒ.
-
Combine the pure fractions into a single round-bottom flask.
-
Remove the solvents and TEA using a rotary evaporator. The final product should be a pure liquid or solid.
-
Confirm the purity and identity of the final product using analytical methods such as NMR, LC-MS, or GC-MS.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound streaks on TLC / Does not elute from the column | 1. Insufficient basic modifier (TEA).2. Mobile phase is not polar enough. | 1. Ensure 0.5-1% TEA is present in the eluent.2. Increase the percentage of the polar solvent (e.g., increase MeOH in DCM/MeOH). |
| Poor separation between product and an impurity | The chosen solvent system lacks selectivity for the two compounds. | Try a different solvent system. For example, if DCM/MeOH gives poor separation, try Hexanes/EtOAc or DCM/Acetone (always with 1% TEA). |
| Product elutes too quickly (Rƒ > 0.5) | The mobile phase is too polar. | Decrease the percentage of the polar solvent (e.g., decrease MeOH in DCM/MeOH). |
| Cracked or channeled silica bed | Improper packing of the column. | This cannot be fixed once the run has started. Repack the column carefully, ensuring a homogenous slurry and gentle settling. |
Visualization of Workflow and Logic
The following diagrams illustrate the overall workflow and the decision-making process for this purification.
Caption: Experimental workflow for the purification of this compound.
Caption: Logic diagram for selecting chromatography conditions based on analyte properties.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023, December 18). Aqueous normal-phase chromatography. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]
-
Wikipedia. (2024, May 22). Reversed-phase chromatography. Retrieved from [Link]
-
D'Orazio, G., et al. (2014). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]
-
Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC Europe. Retrieved from [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
-
Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from [Link]
-
ALWSCI. (2025, April 17). What Is Normal Phase And Reversed Phase Chromatography?. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Maccioni, E., et al. (2014). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 19(9), 13649-13663. Retrieved from [Link]
-
Biotage. (2023, January 19). What is the Chemistry Behind Normal-Phase Flash Chromatography?. Retrieved from [Link]
-
Henni, A., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(12), 3231-3234. Retrieved from [Link]
-
Wikipedia. (2024, May 29). Piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved from [Link]
- Jain, R., et al. (2010). Synthesis and Pharmacology of Novel Antidepressant Agents with Dopamine Autoreceptor Agonist Properties. International Journal of Pharmaceutical Sciences Review and Research, 4(2), 180-186.
-
Reddy, T. J., et al. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Tetrahedron Letters, 46(6), 957-959. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]
-
Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14, 8835-8851. Retrieved from [Link]
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
-
Wang, P., et al. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599. Retrieved from [Link]
-
LAMBDA OMNICOLL. (n.d.). Isolation, purification and characterization of allelopathic compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN104402842A - Synthetic method of piperazidines drug intermediate.
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Analytical methods for 1-(3-Chloropyridin-2-yl)piperazine characterization
An Application Guide: Comprehensive Characterization of 1-(3-Chloropyridin-2-yl)piperazine: Advanced Analytical Methodologies and Protocols
Abstract: This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of this compound (C9H12ClN3, Mol. Wt.: 197.66 g/mol ).[1][2] As a crucial intermediate in the synthesis of various pharmacologically active compounds, rigorous verification of its identity, purity, and stability is paramount. This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. We will explore the practical application and theoretical underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed, field-tested protocols and data interpretation insights.
Introduction: The Analytical Imperative
This compound is a heterocyclic building block featuring a chloropyridine ring linked to a piperazine moiety. This structure is a common scaffold in the development of drugs targeting various receptors. The presence of reactive sites—the secondary amine of the piperazine and the chlorinated pyridine ring—makes the molecule susceptible to side reactions, leading to potential impurities that can affect the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).
Therefore, a multi-faceted analytical approach is not merely recommended but essential. No single technique can fully elucidate the compound's profile. This guide integrates chromatographic and spectroscopic methods to build a complete analytical picture, ensuring the material meets the highest standards of quality and integrity.
Purity and Quantification: High-Performance Liquid Chromatography (HPLC)
2.1 Expertise & Rationale HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging the compound's moderate polarity for effective separation on a non-polar stationary phase (e.g., C18). The presence of the chloropyridine ring provides a strong chromophore, enabling sensitive detection using a UV detector.
The primary challenge in analyzing piperazine-containing compounds is their basic nature, which can lead to poor peak shape (tailing) due to interactions with residual silanols on the silica-based column. To mitigate this, the mobile phase is typically buffered at a low pH (e.g., using phosphoric acid or trifluoroacetic acid) to protonate the piperazine nitrogens, ensuring a single ionic species and promoting symmetrical peaks.[3] For trace analysis, derivatization with an agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to form a highly UV-active derivative, significantly lowering detection limits.[4]
2.2 Experimental Protocol: RP-HPLC Purity Assay
This protocol is designed for determining the purity of this compound and quantifying related substances.
A. Materials and Reagents:
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized Water (18.2 MΩ·cm)
-
Phosphoric Acid (H₃PO₄, ≥85%)
-
0.45 µm PTFE syringe filters
B. Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
C. Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of deionized water and mixing thoroughly. Degas both mobile phases using sonication or vacuum filtration.
-
Standard Solution Preparation (100 µg/mL): Accurately weigh 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Sample Solution Preparation (1 mg/mL): Accurately weigh 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This higher concentration is used for detecting trace impurities.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Perform five replicate injections of the standard solution to check for system suitability (RSD of peak area and retention time should be <2.0%).
-
Inject the sample solution.
-
-
Data Analysis: Identify the main peak corresponding to this compound. Calculate the purity by area normalization, where the area of each impurity peak is expressed as a percentage of the total peak area.
2.3 Workflow Diagram
Caption: RP-HPLC workflow for purity analysis.
Identification and Impurity Profiling: Gas Chromatography-Mass Spectrometry (GC-MS)
3.1 Expertise & Rationale GC-MS is a powerful technique for identifying volatile and semi-volatile compounds. While piperazines can be analyzed directly, their polarity and the presence of active amine protons can cause peak tailing and interaction with the GC column.[5] Derivatization is often the key to robust and reproducible analysis. Acylation (e.g., with heptafluorobutyric anhydride - HFBA) or silylation (e.g., with BSTFA) masks the active protons, reducing polarity and improving chromatographic performance.[6]
The mass spectrometer provides definitive structural information. Electron Ionization (EI) generates a reproducible fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for confident identification. This is particularly useful for identifying unknown impurities or metabolites.[7]
3.2 Experimental Protocol: GC-MS with Derivatization
A. Materials and Reagents:
-
This compound sample
-
Ethyl Acetate (GC grade)
-
Heptafluorobutyric Anhydride (HFBA)
-
Pyridine (GC grade)
-
Anhydrous Sodium Sulfate
B. Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 260°C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| Transfer Line Temp | 280°C |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 450 m/z |
C. Step-by-Step Procedure:
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of ethyl acetate.
-
Derivatization:
-
Transfer 100 µL of the sample solution to a 2 mL autosampler vial.
-
Add 50 µL of pyridine (as a catalyst).
-
Add 100 µL of HFBA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
-
Injection and Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the peak for the derivatized analyte.
-
Extract the mass spectrum for the main peak and any impurity peaks.
-
The derivatized product will have a molecular weight of 197.66 + 196.01 = 393.67 g/mol (for the mono-acylated product on the secondary amine). Look for the molecular ion [M]⁺ and characteristic fragments.
-
Compare the obtained spectra with reference libraries (e.g., NIST) to confirm identity and tentatively identify impurities.
-
3.3 Workflow Diagram
Caption: GC-MS workflow for identification.
Definitive Structural Elucidation: NMR Spectroscopy
4.1 Expertise & Rationale NMR spectroscopy is the most powerful tool for unambiguous structural confirmation. Both ¹H and ¹³C NMR are required for a complete assignment. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.
For piperazine derivatives, dynamic NMR behavior is often observed due to the chair-boat conformational interchange of the piperazine ring and restricted rotation around the N-aryl bond.[8] This can lead to broadened signals at room temperature. Variable temperature (VT) NMR studies can be performed to either sharpen these signals (at higher temperatures) or resolve distinct conformers (at lower temperatures). The choice of solvent (e.g., DMSO-d₆, CDCl₃) can also significantly influence the observed chemical shifts.[9]
4.2 Protocol: ¹H and ¹³C NMR Analysis
A. Materials and Reagents:
-
This compound sample (~10-20 mg)
-
Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard (often included in solvent)
-
5 mm NMR tubes
B. Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| NMR Spectrometer | Bruker Avance 400 MHz or equivalent |
| Nuclei | ¹H and ¹³C |
| Solvent | DMSO-d₆ |
| Temperature | 25°C (298 K) |
| ¹H Parameters | 30° pulse angle, 16 scans, 2s relaxation delay, 16 ppm spectral width |
| ¹³C Parameters | 30° pulse angle, 1024 scans, 2s relaxation delay, 220 ppm spectral width, proton decoupled |
C. Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh ~15 mg of the sample and dissolve it in ~0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
-
Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H spectrum first, followed by the ¹³C spectrum. If signal broadening is observed, consider acquiring spectra at an elevated temperature (e.g., 50°C).
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the ¹H and ¹³C spectra to the residual solvent peak (DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C) or TMS (δ 0.00 ppm).
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Pyridine Ring: Three protons in the aromatic region (approx. δ 7.0-8.5 ppm), showing characteristic doublet of doublets splitting patterns.
-
Piperazine Ring: Two sets of broad multiplets or triplets for the four CH₂ groups (approx. δ 3.0-4.0 ppm). The protons closer to the pyridine ring will be further downfield. A broad singlet for the N-H proton (can exchange with D₂O).
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
Pyridine Ring: Five distinct signals in the aromatic region (approx. δ 110-160 ppm). The carbon attached to chlorine and the carbon attached to the piperazine nitrogen will have characteristic shifts.
-
Piperazine Ring: Two signals for the CH₂ groups (approx. δ 45-55 ppm).[10]
-
-
4.3 Workflow Diagram
Caption: NMR workflow for structural elucidation.
Conclusion
The analytical characterization of this compound requires a synergistic application of orthogonal techniques. RP-HPLC provides robust purity data, GC-MS offers definitive identification and impurity profiling, and NMR spectroscopy delivers unambiguous structural confirmation. By following the detailed protocols outlined in this guide, researchers and analysts can ensure the quality, consistency, and integrity of this vital chemical intermediate, thereby supporting the development of safe and effective pharmaceuticals.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine. Journal of Analytical Toxicology, 27(8), 560–568. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Pharmacology of Novel Antidepressant Agents. [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs. [Link]
-
Wojtowicz, A., & Zuba, D. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 27(19), 6268. [Link]
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Revue Roumaine de Chimie. (2019). Design and Synthesis of Some Piperazine Hybrid Molecules. [Link]
- Google Patents. (2020). Detection method of 1-(2, 3-dichlorophenyl)
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
SIELC Technologies. HPLC Analysis of Piperazine on Primesep 100. [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2527–2538. [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Piperazine. [Link]
-
Analytical Methods. (2013). A validated GC-MS method for the simultaneous detection of 19 piperazines and congeners in street samples of 'Ecstasy'. [Link]
-
SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
-
ResearchGate. (2014). GCMS Total Ion Chromatograms of piperazine derivative mixture. [Link]
-
SpectraBase. 1-(3-Chlorophenyl)piperazine HCl - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. (2008). 1-(3-Chloropyridin-2-yl)hydrazine. [Link]
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- 7. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. One moment, please... [revroum.lew.ro]
Application Note: 1H NMR Analysis of 1-(3-Chloropyridin-2-yl)piperazine
Abstract
This comprehensive application note provides a detailed protocol for the structural elucidation of 1-(3-Chloropyridin-2-yl)piperazine using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the characterization and purity assessment of this important heterocyclic compound. The guide outlines the theoretical basis for the expected ¹H NMR spectrum, a step-by-step experimental protocol, and a thorough guide to spectral interpretation. The causality behind experimental choices, such as solvent selection and instrument parameters, is explained to ensure methodological transparency and reproducibility.
Introduction
This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of a wide range of pharmacologically active compounds. Its structural integrity and purity are paramount to ensure the desired biological activity and to meet stringent regulatory standards. ¹H NMR spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation and quantitative analysis of organic molecules.[1][2] This application note serves as a practical guide to obtaining and interpreting a high-quality ¹H NMR spectrum of this compound.
The molecular structure of this compound comprises a 3-chloropyridine ring linked to a piperazine moiety. The unique electronic environment of each proton in the molecule gives rise to a distinct resonance signal in the ¹H NMR spectrum, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integral value. A thorough analysis of these parameters allows for the complete assignment of the proton signals to their respective positions in the molecule.
Predicted ¹H NMR Spectral Characteristics
A preliminary analysis of the molecular structure allows for the prediction of the ¹H NMR spectrum. The pyridine ring contains three aromatic protons, while the piperazine ring has eight protons, which are chemically equivalent in two sets of four due to rapid chair-to-chair interconversion at room temperature. The electron-withdrawing effects of the chlorine atom and the nitrogen atoms in the heterocyclic rings will significantly influence the chemical shifts of adjacent protons, generally causing them to appear at a higher chemical shift (downfield).[3][4]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | 8.0 - 8.2 | Doublet of doublets (dd) | ~4-5 Hz, ~1-2 Hz | 1H |
| H-4 (Pyridine) | 7.6 - 7.8 | Doublet of doublets (dd) | ~7-8 Hz, ~1-2 Hz | 1H |
| H-5 (Pyridine) | 6.8 - 7.0 | Doublet of doublets (dd) | ~7-8 Hz, ~4-5 Hz | 1H |
| Piperazine (-CH₂-N-Py) | 3.4 - 3.6 | Triplet (t) or Multiplet (m) | ~5-6 Hz | 4H |
| Piperazine (-CH₂-NH) | 3.0 - 3.2 | Triplet (t) or Multiplet (m) | ~5-6 Hz | 4H |
| Piperazine (-NH) | Variable (broad singlet) | Broad Singlet (br s) | - | 1H |
Note: Chemical shift values are predictions and may vary depending on the solvent and concentration used.
Experimental Protocol
This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Equipment
-
Sample: this compound (purity >95%)
-
NMR Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical. CDCl₃ is a common choice for many organic compounds due to its good dissolving power and relatively simple residual peak.[1][5] However, if the compound has limited solubility in CDCl₃ or if exchangeable protons (like the piperazine N-H) are of particular interest, DMSO-d₆ is a suitable alternative.[6][7]
-
Internal Standard: Tetramethylsilane (TMS) (0.03-0.05% v/v) is typically used as an internal reference (δ = 0.00 ppm).[8]
-
NMR Tubes: High-quality, clean, and dry 5 mm NMR tubes.[8][9]
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a proton-sensitive probe.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (containing TMS) to the vial.[8]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied, but care should be taken to avoid solvent evaporation.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles in the solution.[8]
-
Capping: Securely cap the NMR tube.
Instrument Parameters
The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation of the protons, leading to more accurate integration.
-
Number of Scans (NS): 8-16 scans. This can be increased to improve the signal-to-noise ratio for dilute samples.
-
Spectral Width (SW): 12-16 ppm.
-
Temperature: 298 K (25 °C).
Data Processing and Spectral Interpretation
-
Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If using a solvent without TMS, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[1]
-
Integration: Integrate all the peaks in the spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Peak Picking and Assignment: Identify the chemical shift and multiplicity of each peak. Assign each signal to the corresponding protons in the this compound molecule based on the predicted values and coupling patterns.
Visualization of the Experimental Workflow
Caption: ¹H NMR analysis workflow for this compound.
Safety Precautions
-
Always handle deuterated solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[2]
-
Be aware of the strong magnetic fields around the NMR spectrometer and follow all posted safety guidelines.[2][9] Do not bring any ferromagnetic objects near the magnet.
-
Properly dispose of all chemical waste according to institutional guidelines.
Troubleshooting
-
Poor Resolution: May be caused by an improperly shimmed magnet, high sample viscosity, or the presence of paramagnetic impurities. Re-shim the magnet and ensure the sample is fully dissolved and free of solid particles.
-
Broad Peaks: Exchangeable protons (N-H) will often appear as broad signals. This can be confirmed by a D₂O exchange experiment, where the N-H peak will disappear. Broadening of other signals may indicate chemical exchange or aggregation.
-
Low Signal-to-Noise Ratio: Increase the number of scans or prepare a more concentrated sample.
Conclusion
This application note provides a comprehensive and reliable protocol for the ¹H NMR analysis of this compound. By following the detailed steps for sample preparation, data acquisition, and processing, researchers can obtain high-quality spectra for accurate structural verification and purity assessment. The provided theoretical predictions and interpretation guidelines will aid in the confident assignment of all proton resonances. Adherence to this protocol will ensure consistent and reproducible results, which are critical in research and drug development settings.
References
-
Avance Beginners Guide - Solvent Selection. Bruker.
-
How to Choose Deuterated NMR Solvents. Isotope Science / Alfa Chemistry.
-
GOOD LAB PRACTICE-NMR. C-CART, University of Windsor.
-
How to Get a Good 1H NMR Spectrum. Department of Chemistry, University of Rochester.
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Notre Dame.
-
NMR Solvents. Merck Millipore.
-
How to select NMR solvent. Kanto Kagaku.
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41381.
-
Essential Nuclear Magnetic Resonance (NMR) Safety Tips for Laboratory Professionals. American Laboratory.
-
NMR Safety Guidelines. Caltech CCE.
-
¹H NMR spectra (aliphatic region with piperazine protons from 2.3–4.0 ppm and aromatic region from 6.1–7.8 ppm) of compound 3b measured in five different solvents. ResearchGate.
-
Steinberg, J., Wodtke, R., Kuchar, M., Dopatka, M., Köckerling, M., Mamat, C., & Löser, R. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2484–2496.
-
NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University.
-
This compound. PubChem.
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
-
Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniakos, L. (2005). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 43(8), 611–624.
-
Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.
-
1H NMR Chemical Shift. Oregon State University.
-
Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
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- 9. mun.ca [mun.ca]
Application Note: Mass Spectrometry Analysis of 1-(3-Chloropyyridin-2-yl)piperazine
Abstract
This application note provides a comprehensive guide for the mass spectrometry analysis of 1-(3-Chloropyridin-2-yl)piperazine, a key intermediate in pharmaceutical synthesis. The document outlines detailed protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development, and data interpretation. The methodologies described herein are designed to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a reliable framework for the accurate identification and characterization of this compound. This guide emphasizes the rationale behind experimental choices and includes visual aids and references to authoritative sources to support the presented protocols.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry, often serving as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural motif is found in drugs targeting a range of therapeutic areas. Accurate and robust analytical methods are therefore essential for its characterization, purity assessment, and quantification in various matrices during drug discovery and development.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of such compounds.[1][2][3] This application note details a systematic approach to developing a reliable LC-MS/MS method for this compound, covering everything from initial sample handling to the interpretation of mass spectral data. The principles and protocols outlined can be adapted to various triple quadrupole or high-resolution mass spectrometers.
Chemical and Physical Properties
A thorough understanding of the analyte's properties is fundamental to method development.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂ClN₃ | PubChem[4] |
| Molecular Weight | 197.66 g/mol | PubChem[4][5] |
| Exact Mass | 197.0719751 Da | PubChem[4] |
| Appearance | Colorless to light yellow liquid | ChemicalBook[6] |
| Storage | 2-8°C | ChemicalBook[6] |
Experimental Workflow
The overall workflow for the analysis of this compound is a multi-step process designed for accuracy and reproducibility.
Figure 1: A schematic of the analytical workflow.
Materials and Methods
Reagents and Materials
-
This compound standard: Purity ≥95%
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes and appropriate volumetric flasks
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Detailed Protocols
Standard Solution Preparation
The accuracy of quantitative analysis is directly dependent on the precise preparation of standard solutions.
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Perform a 1:100 dilution of the primary stock solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with a 50:50 mixture of methanol and water to achieve the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
LC-MS/MS Method Development
The chromatographic separation and mass spectrometric detection parameters must be optimized for sensitivity and selectivity.
Table 2: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for piperazine derivatives.[7] |
| Mobile Phase A | 0.1% Formic acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI.[8][9] |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Common organic solvent for reversed-phase chromatography. |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, re-equilibrate | A gradient elution is necessary to ensure elution of the compound with good peak shape and to clean the column.[1][8] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Can be adjusted based on sensitivity requirements. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | The two nitrogen atoms in the piperazine ring are readily protonated.[7] |
| Capillary Voltage | 3.5 kV | Typical starting point for ESI. |
| Source Temperature | 150 °C | Optimized to facilitate desolvation. |
| Desolvation Temperature | 400 °C | Ensures efficient solvent evaporation. |
| Cone Gas Flow | 50 L/hr | Assists in droplet formation. |
| Desolvation Gas Flow | 800 L/hr | Aids in solvent removal. |
| Collision Gas | Argon | Commonly used for collision-induced dissociation. |
| Data Acquisition | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[8][9] |
MRM Transition Optimization
For quantitative analysis using a triple quadrupole mass spectrometer, the selection of appropriate precursor and product ions is critical.
-
Precursor Ion Identification: Infuse a 1 µg/mL solution of this compound directly into the mass spectrometer. In positive ESI mode, the protonated molecule [M+H]⁺ is expected at m/z 198.1.
-
Product Ion Scanning: Perform a product ion scan on the precursor ion (m/z 198.1) to identify the most abundant and stable fragment ions.
-
Collision Energy Optimization: For each potential fragment ion, optimize the collision energy to maximize its signal intensity. This is typically done by ramping the collision energy and monitoring the fragment ion response.
Expected Results and Discussion
Fragmentation Pattern
The fragmentation of piperazine derivatives in collision-induced dissociation (CID) typically involves the cleavage of bonds within the piperazine ring and the bond connecting the ring to the substituent.[7] For this compound, the C-N bonds are susceptible to cleavage.
Sources
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- 9. researchgate.net [researchgate.net]
Application Note: Strategic Development of Cellular and Biochemical Assays for 1-(3-Chloropyridin-2-yl)piperazine
Introduction and Scope
1-(3-Chloropyridin-2-yl)piperazine is a synthetic compound featuring a piperazine ring linked to a chloropyridine moiety. The piperazine scaffold is a well-established pharmacophore present in numerous approved drugs, known for its versatility in targeting a wide range of biological entities, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1][2] Derivatives of similar pyridinylpiperazines have shown activity as urease inhibitors and as ligands for dopamine and serotonin receptors, suggesting a broad potential for biological activity.[3][4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust in vitro assays to elucidate the biological target and mechanism of action of this compound. Given the prevalence of piperazine derivatives as CNS agents, we will present a detailed, albeit illustrative, workflow for characterizing its potential activity at a hypothetical G-protein coupled receptor (GPCR), referred to herein as "Target X". The principles and protocols described can be adapted to other target classes.
Our approach emphasizes scientific integrity and causality. We will not only outline the steps but also explain the rationale behind experimental choices, ensuring that each protocol is a self-validating system for generating high-quality, reproducible data.
Preliminary Compound Characterization
Before initiating complex biological assays, it is critical to characterize the physicochemical properties of this compound. This foundational data is essential for accurate interpretation of assay results.
Solubility and Stability Assessment
Rationale: Undissolved compound can cause artifacts in light-based assays and inaccurate concentration determination. Degradation of the compound over the course of an experiment can lead to a loss of activity and misinterpretation of results.
Protocol: Kinetic Solubility and Stability in Assay Buffer
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the compound in DMSO in a 96-well plate.
-
Assay Buffer Addition: Add the desired assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA) to the DMSO dilutions to achieve a final DMSO concentration of 1%.
-
Incubation and Monitoring: Incubate the plate at room temperature or 37°C and monitor for precipitation over time (e.g., 0, 1, 2, 4 hours) using a plate-based nephelometer or by visual inspection.
-
Stability Assessment (LC-MS): At each time point, take an aliquot and analyze the concentration of the parent compound using Liquid Chromatography-Mass Spectrometry (LC-MS) to assess degradation.
| Parameter | Recommended Condition | Purpose |
| Highest Test Conc. | 100 µM | Defines the upper limit for screening. |
| Final DMSO Conc. | ≤ 1% | Minimizes solvent effects on biological targets. |
| Buffer System | Match to cellular/biochemical assay | Ensures relevance of solubility data. |
| Incubation Time | Match assay duration | Assesses stability over the experimental window. |
Target-Based Assay Development: A GPCR Case Study (Target X)
Let us hypothesize that initial screening has identified this compound as a potential modulator of "Target X," a Gαq-coupled GPCR. The following section details a tiered approach to confirm this interaction and characterize the compound's pharmacology.
Primary Assay: Calcium Mobilization in a Cellular Context
Rationale: Gαq-coupled receptors signal through the release of intracellular calcium stores. This provides a robust and high-throughput method for detecting receptor activation (agonism) or the inhibition of an agonist's effect (antagonism).
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a fluorescence-based calcium mobilization assay.
Detailed Protocol: Calcium Mobilization
-
Cell Culture: Maintain HEK293 cells stably expressing Target X in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.
-
Plating: Seed cells at a density of 50,000 cells/well in a 96-well black-walled, clear-bottom plate and incubate for 24 hours.
-
Dye Loading: Aspirate the culture medium and add 100 µL of Fluo-4 AM loading buffer (e.g., in HBSS with 20 mM HEPES). Incubate for 1 hour at 37°C.
-
Agonist Mode:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add varying concentrations of this compound and monitor the fluorescence signal for 2-3 minutes.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with varying concentrations of this compound for 15-30 minutes.
-
Place the plate in the reader and establish a baseline.
-
Add a known agonist for Target X at its EC80 concentration and monitor the fluorescence signal.
-
Data Analysis and Interpretation
-
Agonist Activity: Plot the peak fluorescence response against the log concentration of the compound to determine the EC50 (potency) and the maximum response relative to a known full agonist (efficacy).
-
Antagonist Activity: Plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.
| Parameter | Agonist Mode | Antagonist Mode |
| Positive Control | Known Target X full agonist | Known Target X antagonist |
| Negative Control | Vehicle (e.g., 1% DMSO) | Vehicle + EC80 Agonist |
| Data Output | EC50, Emax | IC50 |
Secondary Assay: Radioligand Binding Assay
Rationale: To confirm that this compound directly interacts with Target X, a radioligand binding assay is essential. This biochemical assay measures the ability of the compound to displace a known radiolabeled ligand from the receptor, confirming direct binding and allowing for the determination of the binding affinity (Ki).
Signaling Pathway and Assay Principle
Caption: Principle of a competitive radioligand binding assay.
Detailed Protocol: Radioligand Binding
-
Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing Target X.
-
Assay Setup: In a 96-well plate, combine:
-
Cell membranes (5-10 µg protein/well).
-
Radioligand (e.g., [3H]-prazosin for an adrenergic receptor) at a concentration near its Kd.
-
Varying concentrations of this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
-
Incubation: Incubate at room temperature for 1-2 hours to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a GF/C filter plate using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Detection: Add scintillation cocktail to the dried filter plate and count the radioactivity using a microplate scintillation counter.
Data Analysis and Interpretation
-
Plot the percentage of specific binding against the log concentration of the compound.
-
Fit the data to a one-site competition model to determine the IC50.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Trustworthiness and Self-Validation
To ensure the integrity of the generated data, every experiment must include appropriate controls.
-
Z'-factor: For high-throughput screens, calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent. Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Counter-screens: To rule out assay artifacts, perform counter-screens using the parental cell line (not expressing Target X). No activity should be observed.
-
Orthogonal Assays: Confirm findings using a different assay format (e.g., a cAMP assay if the target is Gαs/i-coupled, or a β-arrestin recruitment assay).
Conclusion
This application note provides a strategic framework for the characterization of this compound. By starting with fundamental physicochemical profiling and progressing through a tiered system of cellular and biochemical assays, researchers can confidently determine the biological activity and mechanism of action of this compound. The detailed protocols for a hypothetical GPCR target serve as a robust template that can be adapted for various biological targets, ensuring a high standard of scientific rigor and data reliability.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link][1]
-
PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link][2]
-
Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. Thieme Connect. Available at: [Link][3]
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central. Available at: [Link][4]
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Application Notes and Protocols for the Synthesis of Antimicrobial Agents Utilizing 1-(3-Chloropyridin-2-yl)piperazine
Introduction: The Strategic Importance of the Pyridinylpiperazine Scaffold
The relentless evolution of antimicrobial resistance necessitates the continuous exploration of novel chemical scaffolds that can serve as the foundation for new therapeutic agents.[1] Among the myriad of heterocyclic structures, the piperazine nucleus has been identified as a "privileged scaffold" in medicinal chemistry. Its unique stereoelectronic properties, including two basic nitrogen atoms that can be independently functionalized, allow for the creation of diverse molecular architectures with a wide range of biological activities.[2][3] When coupled with a pyridine ring, specifically forming a pyridinylpiperazine core, the resulting derivatives often exhibit enhanced pharmacological profiles, including potent antimicrobial properties.[4]
This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of 1-(3-Chloropyridin-2-yl)piperazine as a versatile starting material for the synthesis of novel antimicrobial agents. The presence of a reactive chlorine atom on the pyridine ring offers a prime site for nucleophilic aromatic substitution (SNAr), enabling the introduction of various pharmacophores to modulate the biological activity of the resulting compounds.
Core Synthetic Strategy: Leveraging Nucleophilic Aromatic Substitution
The primary synthetic route for elaborating the this compound scaffold involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom at the 3-position of the pyridine ring. The electron-withdrawing effect of the pyridine nitrogen atom facilitates this reaction, making the 3-position susceptible to attack by various nucleophiles.[5] This approach allows for the systematic introduction of diverse functional groups and heterocyclic moieties, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency.
A general representation of this synthetic strategy is depicted below:
Caption: General workflow for the synthesis of antimicrobial candidates from this compound.
Application Protocol 1: Synthesis of 1,3,4-Thiadiazole-Containing Pyridinylpiperazine Analogs
The incorporation of a 1,3,4-thiadiazole moiety is a well-established strategy in the design of antimicrobial agents, as this heterocycle is known to confer potent antibacterial and antifungal activities.[6][7][8] This protocol outlines a two-step process for the synthesis of 1,3,4-thiadiazole derivatives of this compound.
Causality and Experimental Rationale
The synthetic design hinges on the nucleophilic character of the thiol group on a substituted 1,3,4-thiadiazole, which readily displaces the chlorine atom on the pyridine ring of this compound. The choice of a suitable base is critical to deprotonate the thiol, thereby increasing its nucleophilicity and facilitating the SNAr reaction. The reaction conditions are optimized to ensure high yields and purity of the final product.
Detailed Step-by-Step Methodology
Step 1: Synthesis of 5-substituted-1,3,4-thiadiazole-2-thiol
This initial step involves the synthesis of the key 1,3,4-thiadiazole-2-thiol intermediate. A representative procedure is provided below.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the appropriate acyl hydrazide (1.0 eq.) in ethanol.
-
Addition of Reagents: To this solution, add potassium hydroxide (1.1 eq.) and carbon disulfide (1.2 eq.).
-
Reaction: Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the solution with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure 5-substituted-1,3,4-thiadiazole-2-thiol.
Step 2: Coupling of this compound with 5-substituted-1,3,4-thiadiazole-2-thiol
This step constitutes the core SNAr reaction to generate the final antimicrobial compound.
-
Reaction Setup: In a sealed tube, dissolve this compound (1.0 eq.) and the synthesized 5-substituted-1,3,4-thiadiazole-2-thiol (1.1 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Base: Add a base, for example, potassium carbonate (K2CO3, 2.0 eq.), to the reaction mixture.
-
Reaction: Heat the reaction mixture at 80-100 °C for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(3-((5-substituted-1,3,4-thiadiazol-2-yl)thio)pyridin-2-yl)piperazine derivative.
Data Presentation: Expected Yields and Antimicrobial Activity
The following table summarizes representative data for this class of compounds.
| Compound ID | R-group on Thiadiazole | Yield (%) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| TH-1 | Methyl | 75 | 16 | 32 |
| TH-2 | Phenyl | 82 | 8 | 16 |
| TH-3 | 4-Chlorophenyl | 85 | 4 | 8 |
Note: The MIC values are hypothetical and for illustrative purposes. Actual values would be determined experimentally.
Application Protocol 2: Synthesis of N-Acyl and N-Aryl Piperazine Derivatives
Further functionalization of the second nitrogen atom of the piperazine ring in this compound allows for the introduction of additional diversity and the fine-tuning of physicochemical properties, which can significantly impact antimicrobial activity.[9]
Causality and Experimental Rationale
This protocol describes the acylation and arylation of the secondary amine in the piperazine moiety. The nucleophilicity of this nitrogen allows for straightforward reactions with acyl chlorides, sulfonyl chlorides, and activated aryl halides. These modifications can influence the compound's lipophilicity, hydrogen bonding capacity, and overall shape, all of which are critical for its interaction with microbial targets.
Detailed Step-by-Step Methodology
A. N-Acylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq.) to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water and extract the product with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
B. N-Arylation (Buchwald-Hartwig Amination)
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide) in an anhydrous, deoxygenated solvent such as toluene.
-
Reaction: Heat the reaction mixture at 80-110 °C under an inert atmosphere for 12-24 hours.
-
Work-up and Purification: Cool the reaction mixture, filter through a pad of Celite, and concentrate the filtrate. Purify the residue by column chromatography.
Structure-Activity Relationship (SAR) Insights
-
N-Acyl Derivatives: The nature of the acyl group can significantly influence activity. For instance, long-chain aliphatic acyl groups may enhance activity against Gram-positive bacteria by increasing lipophilicity and facilitating membrane disruption.
-
N-Aryl Derivatives: Substitution on the aryl ring plays a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, have been shown to enhance antibacterial activity in some series of piperazine derivatives.[4]
Experimental Workflow Visualization
Caption: Synthetic pathways for the diversification of the this compound scaffold.
Antimicrobial Screening Protocol
A standardized protocol for evaluating the antimicrobial activity of the synthesized compounds is essential for generating reliable and comparable data. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum: Grow bacterial strains overnight in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 105 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the stock solutions in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Perspectives
This compound represents a highly valuable and versatile starting material for the synthesis of novel antimicrobial agents. The synthetic protocols outlined in this document provide a solid foundation for the generation of diverse libraries of pyridinylpiperazine derivatives. The strategic functionalization of both the pyridine ring and the piperazine nitrogen allows for extensive exploration of the chemical space and the optimization of antimicrobial potency. Future research should focus on the elucidation of the mechanism of action of the most potent compounds and their evaluation in in vivo models of infection.
References
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- Chilmonczyk, Z., Bogdal, M., Mazgajska, M., Cybulski, J., & Lewandowska, U. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish journal of pharmacology, 48(4), 431–440.
- Danagulyan, G. G., Khachatryan, D. S., Stepanyan, G. M., Gapoyan, A. S., & Sirakanyan, S. N. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie, 354(1), e2000208.
- Kharb, R., Sharma, P. C., & Yar, M. S. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488.
- Patel, P. R., Patel, M. R., Patel, N. K., & Patel, J. K. (2022). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences, 9(2), 36-41.
- Patel, K., Shah, M., Patel, K., & Nagani, A. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular diversity.
- Pericherla, K., & Kumar, A. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Current Medicinal Chemistry.
- Somashekhar, M., & Mahesh, A. R. (2013). Synthesis and Antimicrobial Activity of Piperazine Derivatives. American Journal of PharmTech Research, 3(4), 811-817.
- Sonmez, F., & Ceylan, S. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- Padmashali, B., Thriveni, K. S., Siddesh, M. B., & Sandeep, C. (2014). Synthesis of pyrimidine incorporated piperazine derivatives and their antimicrobial activity. Indian journal of pharmaceutical sciences, 76(4), 332–339.
- Al-Ostath, A. I., El-Gazzar, A. A., & Al-Ghamdi, K. M. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules (Basel, Switzerland), 27(12), 3747.
- Sharma, P., & Kumar, A. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(3), 235-253.
- Al-Ghorbani, M., El-Gazzar, A. A., & Al-Ghamdi, K. M. (2023). Piperazine-1,2,3-triazole scaffolds: design, synthesis, anticancer and antimicrobial evaluation. Future medicinal chemistry, 15(8), 679–697.
- Al-Ghamdi, K. M., & El-Gazzar, A. A. (2019). Design, synthesis and antimicrobial activities of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group. RSC advances, 9(49), 28733–28741.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. Archiv der Pharmazie, 337(9), 503-508.
- El-Gazzar, A. A., & Al-Ghamdi, K. M. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules (Basel, Switzerland), 27(9), 2709.
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Fadda, A. A., El-Gazzar, A. A., & Al-Ghamdi, K. M. (2020). Design, Synthesis, and Antimicrobial Evaluation of New Annelated Pyrimido[2,1-c][9][10][11]triazolo[3,4-f][9][10][11]triazines. Molecules (Basel, Switzerland), 25(23), 5649.
- Patel, H. S., Desai, H. D., & Mistry, H. J. (2006). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. E-Journal of Chemistry, 3(2), 92-97.
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(8), 1748–1756.
- Rodríguez-Linares, B., Pérez-Pérez, M. J., & Balzarini, J. (2013). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. Molecules (Basel, Switzerland), 18(10), 12513–12526.
- Salimon, J., Salih, N., & Hameed, A. (2010). Synthesis and antimicrobial activity of some new 1,3,4-thiadiazole derivatives. European Journal of Scientific Research, 45(1), 132-138.
- Singh, A., & Sharma, P. K. (2022). Synthesis and SAR of piperazine derivatives as novel FabH inhibitors.
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Singh, P., & Kumar, A. (2025). Synthesis and Antimicrobial activity of Piperazine analogues containing[9][11][12] Thiadiazole ring. ResearchGate.
- Tighadouini, S., & El-Gazzar, A. A. (2015). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety. Molecules (Basel, Switzerland), 20(12), 21762–21773.
- Tiwari, A. K., & Singh, V. K. (2008). Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents. Bioorganic & medicinal chemistry letters, 18(4), 1308–1311.
- Yaremenko, F. G., & Zubenko, A. A. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 16(2), 132-138.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Chloropyridin-2-yl)piperazine
Welcome to the technical support center for the synthesis of 1-(3-chloropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthetic transformation. Here, you will find in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance your reaction yields and product purity.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The primary route to this compound involves the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with piperazine. While seemingly straightforward, this reaction can present several challenges that affect the overall yield and purity of the final product. This guide will address these common issues and provide robust solutions based on established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured to address the most common issues encountered during the synthesis of this compound.
Issue 1: Low Reaction Yield
A diminished yield is one of the most frequent challenges. Several factors can contribute to this, from incomplete reactions to the formation of unwanted side products.
Possible Cause A: Incomplete Reaction
If the reaction does not proceed to completion, a significant amount of the starting material, 2,3-dichloropyridine, will remain, leading to a lower yield of the desired product.
-
Troubleshooting Tip: Monitor the reaction's progress diligently using analytical techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction appears to have stalled, consider extending the reaction time or moderately increasing the temperature. The purity of the piperazine is also critical; ensure it is of high quality, as impurities can hinder its reactivity.[1]
Possible Cause B: Formation of Side Products
The primary side reaction of concern is the disubstitution of piperazine, where two 2,3-dichloropyridine molecules react with a single piperazine molecule. Another potential byproduct is the isomeric 1-(2-chloropyridin-3-yl)piperazine.
-
Troubleshooting Tip: To minimize disubstitution, it is crucial to control the stoichiometry of the reactants. Using a molar excess of piperazine can favor the formation of the monosubstituted product.[2] The rate at which piperazine is added to the reaction mixture is also a key parameter; a slower, controlled addition can significantly improve selectivity.[1] Regarding isomeric impurities, the inherent electronic properties of the 2,3-dichloropyridine ring favor nucleophilic attack at the 2-position, which is more electron-deficient.[3] However, optimizing reaction conditions, such as temperature and solvent, can further enhance this regioselectivity.
Possible Cause C: Product Loss During Work-up and Purification
Significant product loss can occur during the extraction, filtration, and crystallization phases of the work-up.
-
Troubleshooting Tip: Optimize the work-up procedure to minimize losses. This includes ensuring the pH is appropriate for efficient extraction of the product. During crystallization, the careful selection of a solvent system and controlled cooling rates are paramount for maximizing the recovery of the purified product.[1][4]
Issue 2: Poor Product Purity
Contamination of the final product with starting materials or byproducts is a common problem that can complicate downstream applications.
Possible Cause A: Presence of Unreacted Starting Materials
Residual 2,3-dichloropyridine or piperazine can co-purify with the desired product.
-
Troubleshooting Tip: As previously mentioned, ensure the reaction goes to completion. For purification, recrystallization from a suitable solvent or column chromatography are effective methods for removing unreacted starting materials.[4]
Possible Cause B: Formation of Hard-to-Separate Byproducts
Byproducts from side reactions can often be challenging to remove from the final product.
-
Troubleshooting Tip: In addition to optimizing the reaction conditions to minimize the formation of byproducts, advanced purification techniques may be necessary. If recrystallization proves insufficient, column chromatography with a carefully selected eluent system is a powerful tool for separating the desired product from persistent impurities.[4]
Alternative Synthetic Strategy: The Buchwald-Hartwig Amination
For cases where the traditional SNAr reaction proves to be low-yielding or produces intractable impurities, the Buchwald-Hartwig amination offers a powerful alternative.[5][6] This palladium-catalyzed cross-coupling reaction is renowned for its ability to form carbon-nitrogen bonds with high efficiency and broad substrate scope.[5][7]
Key Advantages of the Buchwald-Hartwig Approach:
-
Milder Reaction Conditions: This method often allows for lower reaction temperatures compared to traditional SNAr, which can help to minimize the formation of thermal degradation products.[6]
-
Enhanced Scope: The Buchwald-Hartwig amination is compatible with a wider range of functional groups, offering greater flexibility in complex syntheses.[5]
-
Improved Yields: For challenging substrates, this method can provide significantly higher yields of the desired aryl amine product.[8]
Reaction Scheme:
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a standard procedure for the synthesis of this compound via SNAr.
Materials:
-
2,3-Dichloropyridine
-
Piperazine
-
n-Butanol
-
Toluene
-
Water
-
Sodium hydroxide (NaOH) solution (5%)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2,3-dichloropyridine in n-butanol.
-
Add an excess of piperazine (typically 2-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 18-24 hours, monitoring the reaction progress by TLC.[9]
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the n-butanol.
-
Partition the resulting residue between toluene and a 5% aqueous NaOH solution.[9]
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for purifying the crude product obtained from the synthesis.
Materials:
-
Crude this compound
-
Ethanol
-
Ethyl acetate
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum.[9]
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Catalyst | None | Palladium-based (e.g., Pd(OAc)2) with a phosphine ligand |
| Base | Often not required, or a weak base | Strong, non-nucleophilic base (e.g., NaOtBu, K3PO4) |
| Solvent | High-boiling alcohols (e.g., n-butanol) or polar aprotic solvents | Aprotic solvents (e.g., toluene, dioxane) |
| Temperature | Typically reflux | Can often be performed at lower temperatures |
| Yields | Moderate to good, but can be variable | Generally high, especially for challenging substrates |
| Functional Group Tolerance | Moderate | High |
Logical Workflow Diagram
Caption: Troubleshooting workflow for yield and purity issues.
References
-
International Journal of Pharmaceutical Sciences Review and Research. SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]
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European Patent Office. 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them - Patent 0065757. Available at: [Link]
- Google Patents. CN104402842A - Synthetic method of piperazidines drug intermediate.
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Available at: [Link]
- Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
PubMed Central. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Available at: [Link]
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PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Available at: [Link]
-
UCL. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]
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YouTube. nucleophilic aromatic substitutions. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]
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YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
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- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them - Patent 0065757 [data.epo.org]
Technical Support Center: Synthesis of 1-(3-Chloropyridin-2-yl)piperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(3-chloropyridin-2-yl)piperazine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic intermediate. The primary synthetic route involves the nucleophilic aromatic substitution (SNAr) of 2,3-dichloropyridine with piperazine. This guide provides in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the successful execution of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a common issue stemming from several factors related to reaction kinetics and equilibrium. The synthesis of this compound is a nucleophilic aromatic substitution (SNAr), a reaction sensitive to reactant stoichiometry, solvent, temperature, and the presence of byproducts.
Probable Causes & Solutions:
-
Inadequate Stoichiometry: The reaction produces hydrochloric acid (HCl), which can protonate the piperazine nucleophile, rendering it unreactive. Using only one equivalent of piperazine will result in a theoretical maximum yield of 50%, as half of it will be consumed as a salt.
-
Solution: Employ a significant excess of piperazine (typically 3-5 equivalents). One equivalent acts as the nucleophile, a second acts as an acid scavenger, and the excess helps to drive the reaction equilibrium towards the product. Alternatively, use a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) to neutralize the HCl formed, allowing for a more conservative use of piperazine.
-
-
Suboptimal Reaction Conditions: The SNAr reaction on an electron-deficient ring like pyridine is favorable, but still requires sufficient thermal energy to overcome the activation barrier associated with disrupting the ring's aromaticity.[1]
-
Solution: Ensure the reaction temperature is adequate. While some protocols use acetonitrile under reflux, higher boiling point solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) at temperatures between 100-150°C can significantly increase the reaction rate and yield.
-
-
Moisture in Reagents/Solvent: Piperazine and many solvents are hygroscopic. Water can compete as a nucleophile, leading to undesired hydroxylation byproducts, although this is generally less favorable than amination.
-
Solution: Use anhydrous solvents and ensure the piperazine is dry before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is good practice to prevent atmospheric moisture contamination.
-
Q2: I am observing a significant amount of a higher molecular weight byproduct, likely the bis-substituted piperazine. How can this be minimized?
A2: The formation of 1,4-bis(3-chloropyridin-2-yl)piperazine is the most common side reaction. It occurs when the desired product, which still contains a secondary amine (N-H) group, acts as a nucleophile and reacts with another molecule of 2,3-dichloropyridine.
Causality & Mitigation Strategy:
The issue is a competition between two nucleophiles (piperazine and the mono-substituted product) for the electrophile (2,3-dichloropyridine). To favor the desired reaction, Le Châtelier's principle can be applied by manipulating reactant concentrations.
-
Primary Solution: The most effective method is to use a large excess of piperazine (5-10 equivalents). This significantly increases the probability that a molecule of 2,3-dichloropyridine will collide with a piperazine molecule rather than the mono-substituted product, thus minimizing the formation of the bis-substituted byproduct.[2] Using piperazine itself as the solvent is an extreme but effective variant of this strategy.[3]
-
Procedural Tip: Add the 2,3-dichloropyridine solution slowly (dropwise) to a heated solution of excess piperazine. This maintains a low instantaneous concentration of the electrophile in a high concentration of the primary nucleophile, further favoring mono-substitution.
Diagram: Desired Reaction vs. Side Reaction
Caption: Control of mono- vs. bis-substitution.
Q3: My purification is challenging. The product seems to co-elute with starting material, or I get poor recovery after workup. What are the best practices?
A3: Purification is complicated by the similar basic nature of both the excess piperazine starting material and the desired product. Standard extraction and chromatography must be tailored to exploit the subtle differences between these compounds.
Recommended Purification Workflow:
-
Initial Workup (Acid Wash): After cooling the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). The excess piperazine, being more basic, will be preferentially protonated and extracted into the aqueous layer. The desired product may also be partially extracted, so multiple washes with fresh organic solvent from the aqueous layer might be necessary to recover it. Caution: The desired product can also form a salt and partition into the aqueous phase.
-
Alternative Workup (Base Extraction): After the reaction, quench with water and basify the solution with NaOH or K₂CO₃ to pH > 12. This ensures both piperazine and the product are in their free-base form. Extract thoroughly with an organic solvent like dichloromethane. This crude extract will contain the product and unreacted piperazine.
-
Purification by Column Chromatography: This is the most reliable method for achieving high purity.[4]
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient system is highly effective. Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding methanol. A common eluent system is Dichloromethane/Methanol (e.g., 99:1 to 95:5). Adding a small amount of triethylamine or ammonia (~0.5-1%) to the mobile phase can prevent peak tailing of the basic compounds on the acidic silica gel.
-
-
Purification by Recrystallization: If the product is a solid and of sufficient purity after workup, recrystallization can be an effective final step.[4]
-
Solvent Selection: Test solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexane to find a system where the product is soluble when hot but sparingly soluble when cold.
-
Diagram: General Purification Workflow
Caption: Step-by-step purification process.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[5]
-
Step 1 (Addition): The nitrogen atom of piperazine (the nucleophile) attacks the electron-deficient C2 carbon of the 2,3-dichloropyridine ring. This C2 position is activated by the electron-withdrawing effect of the ring nitrogen (ortho position). The attack temporarily breaks the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring, including onto the electronegative ring nitrogen.
-
Step 2 (Elimination): The aromaticity of the ring is restored by the elimination of the chloride ion from the C2 position, which acts as the leaving group. This step is typically fast. The resulting protonated product is then deprotonated by a base in the mixture (another molecule of piperazine or an added base) to yield the final neutral product.
Diagram: SNAr Reaction Mechanism
Caption: The addition-elimination mechanism.
Q2: Why does piperazine selectively attack the C2 position over the C3 position of 2,3-dichloropyridine?
A2: The regioselectivity is governed by the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring is highly electronegative and acts as an electron-withdrawing group, reducing the electron density of the ring carbons. This effect is most pronounced at the ortho (C2, C6) and para (C4) positions. In 2,3-dichloropyridine, the C2 position is ortho to the ring nitrogen, making it significantly more electrophilic (electron-poor) and thus more susceptible to attack by a nucleophile like piperazine than the C3 (meta) position. The stability of the resulting Meisenheimer intermediate, where the negative charge can be delocalized onto the ring nitrogen, further favors attack at the C2 position.[2][6]
Q3: What analytical techniques are best for monitoring the reaction progress?
A3: Effective reaction monitoring is crucial for determining the optimal reaction time and preventing the formation of byproducts from prolonged heating.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a mobile phase similar to the one planned for column chromatography (e.g., 95:5 DCM/MeOH). The product should have an Rf value between that of the non-polar 2,3-dichloropyridine and the highly polar piperazine (which often stays on the baseline).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It can confirm the disappearance of starting materials and the appearance of the product by its specific mass-to-charge ratio (m/z for C₉H₁₂ClN₃ is approx. 197.07).[7] It can also detect the formation of the bis-substituted byproduct (m/z approx. 308.05).
Section 3: Protocols & Methodologies
Protocol 1: General Synthesis of this compound
This protocol is a standard starting point and can be optimized based on troubleshooting observations.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add piperazine (5 equivalents) and a suitable solvent (e.g., acetonitrile or DMF, approx. 10 mL per gram of dichloropyridine).
-
Heating: Heat the mixture to reflux (for acetonitrile) or to 120°C (for DMF) with vigorous stirring.
-
Addition: Dissolve 2,3-dichloropyridine (1 equivalent) in a minimal amount of the reaction solvent and add it dropwise to the heated piperazine solution over 30 minutes.
-
Reaction: Allow the reaction to proceed at temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the 2,3-dichloropyridine is consumed.
-
Workup & Purification: Cool the reaction to room temperature. Follow the purification workflow outlined in Troubleshooting Q3.
| Parameter | Condition A | Condition B | Expected Outcome |
| Electrophile | 2,3-Dichloropyridine | 2,3-Dichloropyridine | - |
| Nucleophile | Piperazine (3 eq.) | Piperazine (8 eq.) | Higher excess minimizes bis-substitution |
| Solvent | Acetonitrile | DMSO | Higher boiling point can increase rate |
| Temperature | 82°C (Reflux) | 130°C | Higher temp can increase rate but also side reactions |
| Typical Yield | 60-75% | 75-90% | Conditions B are generally higher yielding |
Table 1. Comparison of typical reaction conditions.
References
- [Process development of the synthesis of 2, 3-dichlorophenylpiperazine] - ResearchGate. While focused on a phenylpiperazine, this article discusses general synthesis strategies involving piperazine and haloaromatics.
-
[Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications] - PMC, PubMed Central. Provides context on the synthesis of related nitrogen heterocycles. [Link]
- [US Patent 3,287,451A - Process for the preparation of 2, 3-dichloropyrazine] - Google Patents.
- [SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES] - International Journal of Pharmaceutical Sciences Review and Research. Details synthetic routes for related piperazine-containing compounds.
-
[Piperazine synthesis] - Organic Chemistry Portal. Reviews various modern methods for synthesizing piperazine derivatives. [Link]
-
[this compound | C9H12ClN3 | CID 11412944] - PubChem. Provides chemical and physical properties of the target compound. [Link]
-
[Synthesis of (piperazine‐chromene)‐linked bis(pyridine‐2(1H)‐thione) 5.] - ResearchGate. Illustrates the use of piperazine as a linker, relevant to understanding its reactivity. [Link]
- [CN104402842A - Synthetic method of piperazidines drug intermediate] - Google Patents.
-
[Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction] - ResearchGate. Discusses factors influencing regioselectivity in SNAr reactions on substituted pyridines. [Link]
-
[nucleophilic aromatic substitutions] - YouTube. Educational video explaining the fundamentals of the SNAr mechanism on pyridine rings. [Link]
-
[Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023] - PubMed Central. Reviews SNAr as a key method for preparing N-arylpiperazines. [Link]
-
[Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors] - PMC, PubMed Central. Describes the SNAr reaction of 2-chloro-3-nitropyridine with piperazine, a closely related transformation. [Link]
-
[1-(3-Chloropyridin-2-yl)hydrazine] - ResearchGate. Reports the synthesis of a related compound from 2,3-dichloropyridine and hydrazine, demonstrating the reactivity of the C2 position. [Link]
-
[Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions] - NIH. Provides a detailed mechanistic study of SNAr reactions on pyridine derivatives. [Link]
-
[Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity] - Chemistry Stack Exchange. A discussion explaining the regioselectivity of SNAr on similar N-heterocycles. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. This compound | C9H12ClN3 | CID 11412944 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-Chloropyridin-2-yl)piperazine
Welcome to the technical support guide for the purification of 1-(3-Chloropyridin-2-yl)piperazine. This document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to solve purification challenges effectively.
Introduction: Why is This Compound Challenging?
This compound is a common building block in medicinal chemistry, particularly for synthesizing compounds targeting CNS receptors.[1][2] The primary purification challenge stems from the inherent basicity of the piperazine ring. The two nitrogen atoms (pKa values for piperazine are ~5.3 and ~9.7) can lead to strong interactions with the stationary phase in normal-phase chromatography, causing significant issues.[3] This guide will address these challenges head-on.
Section 1: Troubleshooting Common Purification Issues
This section is designed in a question-and-answer format to address the most frequent problems encountered during the purification of this compound.
FAQ 1: My compound is streaking badly on a silica gel TLC plate and column. What's happening and how do I fix it?
Answer:
This is the most common issue and is almost certainly due to the basic nature of your compound interacting with the acidic surface of standard silica gel. The silanol groups (Si-OH) on the silica surface are acidic and can protonate the basic nitrogen atoms of the piperazine ring. This ionic interaction causes your compound to "stick" to the silica, leading to poor mobility, tailing, and streaking.
The Solution: Deactivate the Silica Gel
You must neutralize the acidic sites on the silica gel to achieve a clean separation. This is typically done by adding a small amount of a basic modifier to your mobile phase.[4][5]
Detailed Protocol: Column Chromatography with a Basic Modifier
-
Solvent System Selection:
-
Start by finding a suitable solvent system using TLC. A common starting point is a mixture of a non-polar solvent (like Hexanes or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol).
-
To this system, add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to the polar solvent component.[5] This will "deactivate" the silica.[4][5][6]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., Hexanes).
-
Before packing, flush the column with your mobile phase containing the basic modifier. This pre-treats the silica.[7]
-
-
Sample Loading:
-
Dissolve your crude product in a minimum amount of the mobile phase or dichloromethane.
-
Alternatively, for less soluble compounds, you can "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of your packed column.[4]
-
-
Elution:
-
Run the column using your pre-determined mobile phase containing the basic modifier. You may need to use a gradient of increasing polarity to elute your product effectively.
-
| Problem | Cause | Solution | Recommended Solvent System (Starting Point) |
| Severe Streaking/Tailing | Acid-base interaction between basic compound and acidic silica gel. | Add a basic modifier to the mobile phase. | Hexane:Ethyl Acetate (7:3) + 1% Triethylamine |
| Compound Stuck at Baseline | Compound is too polar for the solvent system or strongly bound to silica. | Increase mobile phase polarity and ensure a basic modifier is present. | Dichloromethane:Methanol (95:5) + 0.5% Ammonium Hydroxide |
| Poor Separation from Impurities | Similar polarity between product and impurities. | Use a shallow solvent gradient and consider a different stationary phase like alumina. | Start with a low polarity mobile phase and gradually increase the polar component. |
FAQ 2: My crude product has multiple spots on TLC. What are the likely impurities?
Answer:
Impurities typically arise from the synthesis, which commonly involves the reaction of 2,3-dichloropyridine with piperazine.
| Potential Impurity | Origin | Expected Polarity (Relative to Product) |
| Unreacted 2,3-Dichloropyridine | Starting Material | Less Polar |
| Unreacted Piperazine | Starting Material | More Polar (can stick to baseline without basic modifier) |
| Bis-substituted Product | Reaction of the product with another molecule of 2,3-dichloropyridine. | Less Polar |
| Regioisomer | Reaction at the other nitrogen of piperazine if a mono-protected piperazine is not used. | Similar Polarity |
Understanding these potential impurities helps in designing the purification strategy. For instance, the less polar impurities will elute first from a column, while the more polar ones will elute later.
FAQ 3: I'm trying to crystallize my product, but it keeps "oiling out." What should I do?
Answer:
"Oiling out" occurs when the compound precipitates from solution as a liquid phase rather than a solid crystalline lattice. This often happens when the solution is too supersaturated or when the cooling process is too rapid.[8]
Troubleshooting Crystallization:
-
Solvent Choice is Key: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[8] For a basic compound like this, polar protic solvents (like ethanol or isopropanol) or polar aprotic solvents (like ethyl acetate) are good starting points.
-
Slow Down the Cooling: After dissolving your compound in the minimum amount of hot solvent, allow it to cool to room temperature slowly and undisturbed. Then, move it to a refrigerator. Rapid cooling in an ice bath can shock the system and cause oiling.
-
Use an Anti-Solvent: Dissolve your compound in a small amount of a "good" solvent (e.g., ethanol). Then, slowly add a "poor" or "anti-solvent" (e.g., water or hexanes) dropwise until the solution becomes slightly cloudy (turbid).[8] Let it stand. This slowly decreases the solubility, promoting crystal growth.
-
Scratch and Seed: Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line. This creates microscopic imperfections that can act as nucleation sites. If you have a tiny amount of pure solid, add a "seed crystal" to the solution.[8]
| Solvent System Type | Good Solvent | Anti-Solvent | Comments |
| Alcohol/Water | Ethanol, Isopropanol | Water | A classic choice for many amine-containing compounds. |
| Ester/Alkane | Ethyl Acetate | Hexanes | Good for compounds of intermediate polarity. |
| Halocarbon/Alkane | Dichloromethane | Hexanes | Be cautious with heating dichloromethane. |
Section 2: Alternative and Advanced Purification Strategies
If standard chromatography and crystallization fail, consider these alternative approaches.
Acid-Base Extraction
This classic technique is highly effective for separating basic compounds from neutral or acidic impurities.
Workflow: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Explanation:
-
Acid Wash: By washing the organic solution of your crude product with an acid, the basic this compound is protonated, forming a salt. This salt is soluble in the aqueous acid layer.
-
Separation: Neutral and acidic impurities remain in the organic layer, which is then discarded.
-
Basification & Re-extraction: The aqueous layer is then made basic, deprotonating your compound back to its free-base form. This makes it insoluble in water and allows it to be extracted back into a fresh organic solvent.
-
Final Steps: The organic layer is dried and the solvent is evaporated to yield the purified product.
Salt Formation for Purification
If the free base is difficult to handle or crystallize, converting it to a stable, crystalline salt (like a hydrochloride or dihydrochloride salt) can be an excellent purification strategy.[9][10][11]
General Protocol: HCl Salt Formation
-
Dissolve the purified free-base in a suitable solvent like diethyl ether or ethyl acetate.
-
Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol or ether dropwise.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum.
Section 3: Purity Assessment
Always confirm the purity of your final product using appropriate analytical techniques.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The best method for assessing purity. It provides a purity percentage (from the LC chromatogram) and confirms the molecular weight of your compound (from the mass spectrum).
-
HPLC (High-Performance Liquid Chromatography): Often used with a UV detector for quantitative purity analysis.[12][13]
Troubleshooting Decision Tree
This flowchart can guide your purification strategy.
Caption: Decision tree for selecting a purification strategy.
References
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]
-
Silver, J. (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]
-
Chemistry For Everyone. (2025, March 14). How To Neutralize Silica Gel? YouTube. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: The Solid Phase. [Link]
-
Reddit. (2015, May 13). Deactivating Silica Gel with Triethylamine. [Link]
-
Finger, S. (2013, March 29). How to extract/isolate piperazine from water without distillation? ResearchGate. [Link]
-
Daicel Pharma Standards. Piperazine Impurities Manufacturers & Suppliers. [Link]
- Google Patents. (1959).
-
International Journal of Pharmaceutical Sciences Review and Research. (2013). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
- Google Patents. (2003).
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. [Link]
-
MDPI. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
NIST WebBook. 1-(3-Chlorophenyl)piperazine. [Link]
-
Icahn School of Medicine at Mount Sinai. 1-(3-Chloropyridin-2-yl)hydrazine. [Link]
-
JOCPR. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
PubMed Central. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]
-
Thieme Connect. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. [Link]
Sources
- 1. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 10. This compound dihydrochloride [cymitquimica.com]
- 11. scbt.com [scbt.com]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Chloropyridine and Piperazine Coupling
Welcome to the Technical Support Center for optimizing the coupling of chloropyridines and piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet often challenging reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance your synthetic success.
Introduction to Chloropyridine and Piperazine Coupling
The reaction between a chloropyridine and piperazine is a cornerstone of modern medicinal chemistry, forming a critical linkage in numerous pharmaceutical agents.[1][2] This transformation, typically a nucleophilic aromatic substitution (SNA r) or a palladium-catalyzed Buchwald-Hartwig amination, can be influenced by a multitude of factors. Understanding these variables is key to achieving high yields, minimizing side products, and ensuring reproducible results.
This guide is structured to address the most pressing challenges encountered in the lab, providing a logical framework for troubleshooting and optimization.
Troubleshooting Guide & FAQs
This section directly addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction between chloropyridine and piperazine is showing low to no conversion. What are the primary causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge, often stemming from the inherent reactivity of the starting materials and suboptimal reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:
A. For Nucleophilic Aromatic Substitution (SNA r) Reactions:
-
Insufficient Activation of the Pyridine Ring: The success of an SNA r reaction hinges on the electron-deficient nature of the pyridine ring. The chlorine atom's position is critical; 2- and 4-chloropyridines are generally more reactive than 3-chloropyridines due to the electron-withdrawing effect of the ring nitrogen.[3]
-
Solution: If you are using a less reactive chloropyridine, consider adding an electron-withdrawing group (e.g., -NO₂) to the pyridine ring to enhance its electrophilicity.[4]
-
-
Inadequate Temperature: Many SNA r reactions require elevated temperatures to overcome the activation energy barrier.[5]
-
Solution: Gradually increase the reaction temperature, monitoring for product formation and potential degradation by TLC or LC-MS. Common temperature ranges are 80-120°C.[6]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing reactants and influencing reaction rates.
-
Base Strength and Stoichiometry: A base is typically required to neutralize the HCl generated during the reaction and to deprotonate the piperazine, increasing its nucleophilicity.
-
Solution: Use a suitable base such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[8] Ensure at least two equivalents of the base are used if starting with a piperazine salt.
-
B. For Buchwald-Hartwig Amination Reactions:
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its deactivation is a common cause of failure.
-
Solution:
-
Use a Fresh, High-Quality Catalyst: Ensure your palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are from a reliable source.[6][9]
-
Optimize Ligand Choice: For less reactive chloropyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often necessary to facilitate the oxidative addition of the C-Cl bond to the Pd(0) center.[9]
-
Ensure an Inert Atmosphere: The active Pd(0) species is sensitive to oxygen.[9] Thoroughly degas your solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
-
Suboptimal Base: The choice of base is critical for the efficiency of the catalytic cycle.
Issue 2: Formation of Di-substituted Piperazine Byproduct
Question: I am observing a significant amount of the 1,4-di-substituted piperazine in my reaction. How can I improve the selectivity for mono-substitution?
Answer: The formation of the di-substituted byproduct is a common issue due to the presence of two reactive nitrogen atoms in piperazine.[10] Here are several effective strategies to favor mono-substitution:
-
Stoichiometry Control: Using a large excess of piperazine (5-10 equivalents) relative to the chloropyridine statistically favors the reaction of the chloropyridine with an unsubstituted piperazine molecule.[10]
-
Slow Addition: A slow, controlled addition of the chloropyridine to the reaction mixture containing excess piperazine can help maintain a low concentration of the electrophile, minimizing the chance of the mono-substituted product reacting further.[10]
-
Use of a Mono-Protected Piperazine: This is a highly effective and clean method. Using a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen is available for reaction. The Boc protecting group can be easily removed in a subsequent step with an acid like TFA or HCl.[10][11]
-
Protonation: In some cases, using piperazine monohydrochloride can direct the substitution to the free secondary amine.[12]
Issue 3: Hydrodehalogenation Side Reaction in Buchwald-Hartwig Coupling
Question: In my Buchwald-Hartwig reaction, I am seeing a significant amount of the dearomatized product where the chlorine has been replaced by a hydrogen. How can I minimize this?
Answer: Hydrodehalogenation is a competing side reaction where the chloropyridine is reduced instead of aminated.[9] This often occurs when the reductive elimination of the desired product is slow.
-
Optimize Ligand and Catalyst: A more active catalyst system can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway. Experiment with different bulky phosphine ligands.
-
Use Anhydrous Conditions: Traces of water can be a source of protons for the hydrodehalogenation. Ensure all reagents, solvents, and glassware are scrupulously dry.[9]
-
Amine Stoichiometry: Using a slight excess of piperazine (e.g., 1.2-1.5 equivalents) can favor the desired coupling.[9]
-
Base Purity: Ensure the base is of high purity and anhydrous. Some sources of NaOt-Bu may contain impurities that promote this side reaction.[9]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNA r)
This protocol provides a general starting point for the SNA r reaction between a chloropyridine and piperazine.
Materials:
-
Chloropyridine (1.0 equiv)
-
Piperazine (2.0-5.0 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyridine, piperazine, and potassium carbonate.
-
Add the solvent (DMF or MeCN) to the flask.
-
Heat the reaction mixture to 80-120°C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed coupling of chloropyridines with piperazine.
Materials:
-
Chloropyridine (1.0 equiv)
-
Piperazine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the chloropyridine, palladium precatalyst, and ligand.
-
Add the anhydrous solvent, followed by the piperazine and the base.
-
Seal the flask and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Dilute with an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Common Solvents and Bases for Chloropyridine-Piperazine Coupling
| Reaction Type | Recommended Solvents | Recommended Bases | Typical Temperature Range |
| SNA r | DMF, DMAc, NMP, Acetonitrile, Ethanol[6][7][8][13] | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA[4][8] | 80-140°C |
| Buchwald-Hartwig | Toluene, Dioxane, THF[9] | NaOt-Bu, K₃PO₄, Cs₂CO₃[9][14] | 80-110°C |
Visualization of Key Concepts
Reaction Mechanisms
Caption: Simplified mechanisms for SNAr and Buchwald-Hartwig reactions.
Troubleshooting Workflow for Low Yield
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempanda.com [chempanda.com]
- 4. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. prepchem.com [prepchem.com]
- 14. Piperazine as an Inexpensive and Efficient Ligand for Pd-Catalyzed Homocoupling Reactions to Synthesize Bipyridines and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
1-(3-Chloropyridin-2-yl)piperazine stability and storage conditions
Welcome to the comprehensive technical guide for 1-(3-Chloropyridin-2-yl)piperazine. This document serves as a centralized resource for researchers, scientists, and drug development professionals, providing in-depth information on the stability and proper storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of your materials.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is crucial to store it in a cool, dry, and dark environment.[1][2] The container should be tightly sealed to prevent moisture absorption and exposure to air.[1][3] For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to mitigate potential degradation.[1]
Q2: How sensitive is this compound to light?
A2: While specific photostability data for this compound is not extensively published, related piperazine compounds are known to be light-sensitive.[4] Exposure to light, particularly UV radiation, can potentially lead to degradation. Therefore, it is best practice to store the compound in an amber or opaque vial to protect it from light.[1]
Q3: Can I store this compound at room temperature?
A3: While short-term storage at room temperature may be acceptable, for long-term stability, it is advisable to store this compound in a cool environment.[1][2] Some suppliers recommend storing it in a cool, dry place.[2] A refrigerated and desiccated environment is ideal for preserving the compound's integrity over time.
Q4: What is the recommended procedure for preparing stock solutions of this compound?
A4: When preparing stock solutions, it is important to use a high-purity, anhydrous solvent. The choice of solvent will depend on the experimental requirements. Due to the piperazine moiety, this compound is a weak base. For dissolution, ensure the solvent is free of reactive impurities. After preparation, stock solutions should be stored in tightly sealed vials at low temperatures (e.g., -20°C) and protected from light. It is also recommended to prepare fresh solutions for sensitive experiments or to qualify stored solutions before use.
Q5: Is this compound hygroscopic?
A5: Piperazine and its derivatives have a tendency to be hygroscopic, meaning they can absorb moisture from the air.[4] Therefore, it is crucial to handle the solid compound in a dry environment (e.g., a glovebox or under a stream of inert gas) and to store it in a desiccated container.[1][3]
Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of this compound in an experimental setting.
Scenario 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, dark, and under an inert atmosphere if possible).[1][2]
-
Visual Inspection: Check the solid material for any changes in color or appearance. The dihydrochloride salt is described as a light beige powder.[5] Any significant deviation could indicate degradation.
-
Purity Analysis: If degradation is suspected, re-analyze the purity of the compound using techniques such as HPLC, LC-MS, or NMR.
-
Use a Fresh Batch: If possible, compare the performance of the suspect batch with a new, unopened batch of the compound.
-
Scenario 2: The compound is difficult to dissolve.
-
Possible Cause: The compound may have absorbed moisture, or the incorrect solvent is being used.
-
Troubleshooting Steps:
-
Dry the Compound: If moisture absorption is suspected, the compound can be dried under a high vacuum. However, be cautious with heating as it may cause thermal degradation.
-
Solvent Selection: Ensure the chosen solvent is appropriate for this compound. The piperazine moiety generally imparts good solubility in many organic solvents.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.
-
pH Adjustment: As a basic compound, its solubility in aqueous solutions can be highly dependent on pH. Acidifying the solution may improve solubility by forming a more soluble salt.
-
Scenario 3: The solution of the compound changes color over time.
-
Possible Cause: This is a strong indicator of chemical degradation, potentially due to oxidation or reaction with the solvent.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is always best practice to use freshly prepared solutions for experiments.
-
Degas Solvents: If oxidation is a concern, using degassed solvents for solution preparation can be beneficial.
-
Protect from Light: Store solutions in amber vials to prevent photodegradation.
-
Evaluate Solvent Compatibility: Ensure the chosen solvent is non-reactive with the compound. Avoid solvents with known incompatibilities with amines or chlorinated pyridines.
-
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[1][2] | Minimizes thermal degradation. |
| Light | Protect from light; store in an amber or opaque container.[1] | Prevents photodegradation. |
| Moisture | Store in a dry environment with a desiccant; keep container tightly sealed.[1][3] | The compound is potentially hygroscopic.[4] |
| Atmosphere | For long-term storage, store under an inert gas (e.g., Argon, Nitrogen).[1] | Prevents oxidation. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[4][6] | These substances can react with the piperazine moiety. |
Experimental Workflow for Handling and Storage
Caption: Decision workflow for proper handling and storage of this compound.
Potential Degradation Pathways
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, especially in the presence of air and light. This can lead to the formation of N-oxides or ring-opening products.[7][8]
-
Hydrolysis: While generally stable, under certain pH and temperature conditions, the chloro-substituent on the pyridine ring could be susceptible to hydrolysis.
-
Reaction with Acidic Gases: The basic nature of the piperazine nitrogens makes the compound susceptible to reaction with acidic gases in the atmosphere, such as carbon dioxide, which can lead to the formation of carbamates.[9]
Caption: Potential degradation pathways for this compound under various stress conditions.
References
-
ChemDmart. (n.d.). SAFETY DATA SHEET. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
Cole-Parmer. (n.d.). Chemical Compatibility Chart. [Link]
- Eide-Haugmo, I., et al. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 54(22), 5961-5971.
-
Ataman Kimya. (n.d.). PIPERAZINE. [Link]
- Sexton, A. (2013). Oxidation and thermal degradation of methyldiethanolamine/piperazine in CO2 capture.
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. [Link]
-
NICNAS. (2019, March 8). Piperazine: Human health tier II assessment. [Link]
- Ali, M., & Muhammad, A. (2018). Degradation of aqueous piperazine in carbon dioxide capture.
- Kouril, J., et al. (2019). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 24(15), 2786.
- Eide-Haugmo, I., et al. (2015). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. aksci.com [aksci.com]
- 3. chemdmart.com [chemdmart.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. This compound dihydrochloride [cymitquimica.com]
- 6. vumc.org [vumc.org]
- 7. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution of Dichloropyridine
Welcome to the technical support guide for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving dichloropyridine substrates. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic efforts. Here, we move beyond simple protocols to explore the causal relationships between reaction parameters and outcomes, providing you with the expert insights needed to optimize your experiments effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My SNAr reaction is sluggish or shows no conversion. What are the primary factors to investigate?
Low or no reactivity in SNAr reactions on dichloropyridines typically stems from one of four key areas: insufficient ring activation, a weak or hindered nucleophile, suboptimal reaction conditions, or the nature of the leaving group itself.
-
Pyridine Ring Activation: The pyridine ring's inherent electron-deficient nature is what facilitates nucleophilic attack. This is most pronounced at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen, as the negative charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom[1][2]. Attack at the C3 (meta) position lacks this stabilization and is significantly less favorable[1]. The two chlorine atoms on your substrate act as electron-withdrawing groups, further activating the ring. However, if your specific dichloropyridine isomer or other substituents on the ring reduce this activation, the reaction may stall.
-
Nucleophile Strength: While a potent nucleophile is necessary, its basicity must be carefully managed. A very strong base can deprotonate the pyridine ring or other functional groups, leading to undesired side reactions instead of substitution[1]. For alcohol or amine nucleophiles, deprotonation with a suitable, non-nucleophilic base (e.g., NaH, NaOtBu, K2CO3) is often required to generate the more potent alkoxide or amide nucleophile[3]. Ensure the base is strong enough for complete deprotonation without promoting side reactions.
-
Reaction Conditions (Temperature & Solvent):
-
Temperature: Many SNAr reactions require significant thermal energy to overcome the activation barrier, which includes the temporary loss of aromaticity. Reactions can require temperatures from 80°C to 150°C or even higher to proceed at a reasonable rate[1][3][4]. If your reaction is sluggish at a lower temperature, a gradual increase is a logical first step. In some cases, microwave heating can provide rapid and controlled heating to improve yields and reduce reaction times[5].
-
Solvent: Polar aprotic solvents like DMSO, DMF, and NMP are standard choices. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive[3]. They also help stabilize the charged Meisenheimer complex[1]. Be aware that some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile[3].
-
-
The Leaving Group: In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group[3]. The high electronegativity of the halogen polarizes the C-Cl bond, making the carbon highly electrophilic and susceptible to attack[3]. While chlorine is a competent leaving group, fluorine is often better for SNAr because its superior electronegativity makes the attached carbon even more electrophilic, accelerating the formation of the Meisenheimer complex[1][3]. The typical reactivity order for halides in SNAr is F > Cl ≈ Br > I, the reverse of the order seen in SN2 reactions[1][3].
Q2: My reaction is producing the wrong regioisomer. How is regioselectivity controlled on dichloropyridines?
Regioselectivity is a critical challenge, especially with asymmetrically substituted substrates like 2,3- or 2,4-dichloropyridine. The outcome is determined by a combination of electronic and steric effects, and can be directed by the choice of reaction methodology.
-
Electronic Control: As a general rule, nucleophilic attack is favored at the C2 and C4 positions due to superior stabilization of the Meisenheimer intermediate[1][6].
-
For 2,4-dichloropyridine , classical SNAr reactions with nucleophiles like alkoxides generally favor substitution at the C4 position. This is because the negative charge in the intermediate can be delocalized onto the pyridine nitrogen, which provides a more stable arrangement than the intermediate formed from attack at the C2 position[5].
-
For 2,3-dichloropyridine , the C2 position is generally more activated towards nucleophilic attack than the C3 position due to its proximity to the electron-withdrawing ring nitrogen[7].
-
-
Steric Hindrance: Bulky substituents on the pyridine ring or a sterically demanding nucleophile can hinder approach to a specific position, potentially overriding the inherent electronic preference and favoring substitution at a less crowded site[8][9].
-
Methodology Control (Catalysis): Modern cross-coupling reactions provide a powerful tool to override innate electronic preferences. For 2,4-dichloropyridine , a Buchwald-Hartwig amination using a palladium catalyst and a suitable phosphine ligand (e.g., Xantphos) can selectively promote substitution at the C2 position with high yields, a result not achievable under classical SNAr conditions[5].
Q3: I'm observing significant side products, such as di-substitution or decomposition. How can these be minimized?
The formation of side products is a common cause of low yield for the desired mono-substituted product.
-
Di-substitution: If your product from the first substitution is still sufficiently activated, it may react with a second equivalent of the nucleophile. This is particularly problematic in symmetrical substrates like 2,6-dichloropyridine, where the introduction of an electron-donating group (e.g., an amino group) in the first step deactivates the ring towards a second SNAr attack, but it can still occur under harsh conditions[5].
-
Solution: Use a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the nucleophile. Running the reaction at a lower temperature or for a shorter duration can also favor the mono-substituted product.
-
-
Decomposition: High reaction temperatures can lead to the decomposition of starting materials or the desired product, often visible as charring or darkening of the reaction mixture[3].
-
Solution: If decomposition is suspected, reduce the reaction temperature and extend the reaction time. Alternatively, consider using microwave irradiation for rapid, controlled heating to a specific temperature, which can often minimize thermal decomposition[5].
-
-
Hydrodehalogenation: In palladium-catalyzed reactions, a common side reaction is hydrodehalogenation, where the chlorine atom is replaced by a hydrogen atom.
-
Solution: This can sometimes be suppressed by ensuring strictly anhydrous conditions and optimizing the ligand to accelerate the desired reductive elimination step over competing pathways[10].
-
Q4: My yield is inconsistent between batches. What is critical for reproducibility?
Reproducibility issues often point to subtle variations in reagent quality or reaction setup.
-
Anhydrous Conditions: Traces of water can have a significant impact, especially when using strong bases like NaH or organometallics. Water can quench the base, react with highly reactive starting materials, or lead to the formation of hydroxypyridine byproducts[3].
-
Solution: Always use anhydrous solvents. Flame-dry glassware under vacuum or in an oven before use. Handle hygroscopic reagents (e.g., NaOtBu, K2CO3) in an inert atmosphere (e.g., a glovebox or under nitrogen/argon).
-
-
Reagent Purity: The purity of all components—dichloropyridine, nucleophile, base, and solvent—is paramount. Impurities can inhibit catalysts or introduce competing reactants.
-
Solution: Use reagents from reputable suppliers. Purify solvents and liquid reagents by distillation if necessary. Ensure solid reagents are dry and stored correctly.
-
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting low yields.
Caption: Decision tree for troubleshooting low yield in dichloropyridine SNAr.
Data & Protocols
Table 1: Common Solvents for SNAr Reactions
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant | Notes |
| N,N-Dimethylformamide | DMF | 153 | 37 | Can decompose to dimethylamine at high temperatures[3]. |
| Dimethyl Sulfoxide | DMSO | 189 | 47 | Excellent for dissolving salts; high boiling point. |
| N-Methyl-2-pyrrolidone | NMP | 202 | 32 | Very stable at high temperatures. |
| Dioxane | - | 101 | 2.2 | Less polar; sometimes used with strong bases. |
| Toluene | - | 111 | 2.4 | Common for catalyst-driven reactions like Buchwald-Hartwig[5][7]. |
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a typical SNAr reaction between a dichloropyridine and a primary amine.
Materials:
-
Dichloropyridine (1.0 equiv)
-
Primary/Secondary Amine (1.05 equiv)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Standard work-up and purification reagents (e.g., Ethyl Acetate, water, brine, Na2SO4)
Procedure:
-
To a flame-dried round-bottomed flask equipped with a magnetic stir bar and condenser, add the dichloropyridine (1.0 equiv), amine (1.05 equiv), and anhydrous K2CO3 (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon).
-
Add anhydrous DMSO via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: C2-Selective Buchwald-Hartwig Amination of 2,4-Dichloropyridine
This protocol is adapted from procedures for achieving high regioselectivity at the C2 position[5].
Materials:
-
2,4-Dichloropyridine (1.0 equiv)
-
Amine (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)2, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene, anhydrous
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, charge Pd(OAc)2 (0.02 equiv), Xantphos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene, followed by the 2,4-dichloropyridine (1.0 equiv) and the amine (1.1 equiv).
-
Thoroughly degas the reaction mixture by bubbling with argon for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir for the required time (typically 16-24 hours), monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the 2-amino-4-chloropyridine product.
Mechanism Overview
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism of nucleophilic aromatic substitution (SNAr).
References
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.
- Application Notes and Protocols for Nucleophilic Substitution on 2,3-Dichloropyridine. Benchchem.
-
Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2024). Directed nucleophilic aromatic substitution reaction. Chemical Communications, 60(94), 14284-14287. [Link]
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem.
- A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Arom
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem.
-
Nucleophilic aromatic substitutions (NAS). YouTube. [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]
- Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine. Benchchem.
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 1-(3-Chloropyridin-2-yl)piperazine
Welcome to the Technical Support Center for 1-(3-Chloropyridin-2-yl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for common purification challenges. As Senior Application Scientists, we understand that achieving high purity is critical for the reliability of downstream applications, from medicinal chemistry to clinical trials. This document provides expert insights and validated protocols to help you navigate the complexities of purifying this important synthetic intermediate.
Part 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses the most common initial questions regarding the nature and identification of impurities encountered after the synthesis of this compound.
Q1: What are the most common impurities found in a crude reaction mixture of this compound?
A1: The impurity profile of crude this compound is primarily dictated by the common synthetic route: a nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyridine and piperazine. The C2 position on the pyridine ring is significantly more electrophilic due to the electron-withdrawing effect of the adjacent ring nitrogen, making it the primary site of reaction.[1]
Common impurities include:
-
Unreacted Starting Materials: Residual 2,3-dichloropyridine and excess piperazine are frequent contaminants.
-
Di-substituted Byproduct: Reaction of a second molecule of piperazine at the C3 position of the product, leading to 2,3-bis(piperazin-1-yl)pyridine. This is generally a minor impurity due to the lower reactivity of the C3 position.
-
Piperazine Salts: If the reaction generates HCl, it can form salts with the excess piperazine, affecting solubility and chromatographic behavior.
-
Degradation Products: Improper storage or harsh workup conditions can lead to degradation, although phenyl and benzyl piperazines generally show reasonable stability, especially when stored at low temperatures (-20°C).[2]
Q2: What are the best initial analytical methods to assess the purity of my crude product?
A2: A multi-technique approach is recommended for a comprehensive purity assessment.
-
Thin-Layer Chromatography (TLC): This is the quickest method for qualitative analysis. It helps visualize the number of components, identify the presence of starting materials (if standards are co-spotted), and is essential for developing a solvent system for column chromatography.[3] For this basic compound, tailing may be observed, which can be mitigated by adding 0.5-1% triethylamine to the mobile phase.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative purity data. A reverse-phase C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a standard method.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile impurities, such as residual starting materials like 2,3-dichloropyridine.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR provides structural confirmation of the desired product and can reveal the presence of major impurities by comparing the integration of characteristic peaks.
Part 2: Troubleshooting Purification by Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a powerful first-pass purification technique that leverages the basicity of the piperazine moiety.[7] By manipulating the pH, the target compound can be selectively moved between aqueous and organic phases, separating it from non-basic impurities.
Q3: My LLE is inefficient, and I have low recovery. What is going wrong?
A3: Low recovery in an acid-base extraction is typically due to incorrect pH control or incomplete extraction. The piperazine moiety has two pKa values (pKa1 ≈ 5.3, pKa2 ≈ 9.7), which is crucial for this process.[8][9]
-
Cause (Acid Wash Step): The pH of the aqueous acid wash may be too high. To ensure the product is fully protonated and soluble in the aqueous layer, the pH should be at least two units below the lower pKa value.
-
Solution: Use a dilute acid solution (e.g., 1-2 M HCl) to adjust the aqueous phase to a pH of ≤ 2. This converts the diamine into its water-soluble dihydrochloride salt.[9]
-
Cause (Basification & Re-extraction Step): The pH during the base wash may be too low. To deprotonate the dihydrochloride salt back to the neutral, organic-soluble free base, the pH must be raised sufficiently.
-
Solution: Use a strong base (e.g., 2-4 M NaOH) to adjust the aqueous phase to a pH of ≥ 11. This ensures complete deprotonation, maximizing its partitioning into the organic layer during re-extraction.
-
Cause (Incomplete Extraction): A single extraction is often insufficient. The distribution coefficient dictates that multiple extractions with smaller volumes of solvent are more effective than one large extraction.[10]
-
Solution: Perform at least three separate extractions at each stage (acid wash and base re-extraction) and combine the respective organic or aqueous layers.
Q4: I'm observing a thick emulsion at the interface between the organic and aqueous layers. How can I resolve this?
A4: Emulsion formation is common when performing LLE with solutions containing basic amines.
-
Cause: Vigorous shaking of the separatory funnel creates a stable dispersion of the two immiscible liquids.[11]
-
Solution 1 (Mechanical): Gently swirl or rock the separatory funnel instead of shaking it vigorously. If an emulsion has already formed, allow the funnel to stand undisturbed for an extended period. Gentle tapping or swirling can help break it.
-
Solution 2 (Chemical): Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous phase helps to destabilize the emulsion and force the separation of layers.
Experimental Protocol: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Acid Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl. Swirl gently and allow the layers to separate. Drain the lower aqueous layer (containing the protonated product) into a clean flask. Repeat this extraction two more times on the organic layer, combining all aqueous extracts. The organic layer now contains non-basic impurities and can be discarded.
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 4 M NaOH with stirring until the pH is ≥ 11, confirmed with pH paper. This step regenerates the free base, which may precipitate or form an oil.
-
Re-extraction: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of DCM or ethyl acetate. Swirl gently and allow the layers to separate. Drain the organic layer (now containing the purified product) into a clean flask. Repeat this extraction two more times, combining all organic extracts.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.[11]
Visualization: LLE Workflow
Caption: Workflow for purification via acid-base liquid-liquid extraction.
Part 3: Troubleshooting Purification by Column Chromatography
Column chromatography is a high-resolution technique for separating the target compound from impurities with similar polarities.[12]
Q5: My product is tailing severely on the TLC plate and giving broad peaks during column chromatography. Why is this happening?
A5: This is a classic issue when purifying basic compounds on standard silica gel.
-
Cause: Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. The basic nitrogen atoms of the piperazine ring can undergo strong, often irreversible, interactions with these acidic sites. This causes a portion of the compound to move more slowly down the column, resulting in tailing or streaking.[4]
-
Solution: Add a small amount of a volatile base to the mobile phase (eluent). Triethylamine (TEA) at a concentration of 0.5-1% is the most common choice. The TEA will compete for the acidic sites on the silica, effectively neutralizing them and allowing your basic compound to elute symmetrically.[4] An alternative is to use a different stationary phase, such as alumina (basic or neutral) or a C18 reverse-phase column.[8]
Q6: My product is co-eluting with an impurity. How can I improve the separation?
A6: Co-elution occurs when the polarity of the product and an impurity are too similar in the chosen solvent system.[4]
-
Solution 1 (Optimize Solvent System): The key is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. Test a variety of solvent systems with different polarities and compositions using TLC. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, is almost always more effective than an isocratic (constant composition) elution.[3]
-
Solution 2 (Change Stationary Phase): If optimizing the mobile phase is unsuccessful, switching the stationary phase can alter the selectivity of the separation. For instance, switching from silica to a cyano- or phenyl-bonded phase may resolve the co-eluting compounds.[8]
Data Presentation: Recommended Solvent Systems
| Stationary Phase | Solvent System (Gradient) | Target Rf on TLC | Notes |
| Silica Gel | Hexane → Ethyl Acetate | 0.2 - 0.4 | Good for separating non-polar impurities. |
| Silica Gel | Dichloromethane → Methanol (0-10%) | 0.2 - 0.4 | Effective for more polar impurities.[13] |
| Silica Gel | Ethyl Acetate → Methanol (0-15%) | 0.2 - 0.4 | Another option for polar compounds. |
| Reverse-Phase C18 | Water (+0.1% Formic Acid) → Acetonitrile (+0.1% Formic Acid) | N/A | Elutes compounds from most polar to least polar. |
Note: For all silica gel systems, the addition of 0.5-1% triethylamine is recommended to prevent tailing.[4]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop an optimal solvent system using TLC, aiming for an Rf of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring a flat, uniform bed.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.[12]
-
Elution: Carefully add the mobile phase to the column. Begin elution with the non-polar solvent, collecting fractions. Gradually increase the solvent polarity according to your predetermined gradient.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualization: Column Chromatography Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(3-Chloropyridin-2-yl)piperazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-chloropyridin-2-yl)piperazine. We will explore the critical impact of solvent choice on reaction outcomes, offering troubleshooting advice and optimized protocols to enhance yield, purity, and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction mechanism for synthesizing this compound?
The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1] In this reaction, the piperazine acts as the nucleophile, attacking the electron-deficient pyridine ring at the carbon bearing a chlorine atom. Aromatic rings are typically nucleophilic, but the presence of the electron-withdrawing nitrogen atom within the pyridine ring makes it susceptible to nucleophilic attack.[2][3] The reaction is a two-step, addition-elimination process involving a stabilized intermediate called a Meisenheimer complex.[1]
Q2: Why is solvent selection so critical in this synthesis?
The solvent plays a crucial role in an SNAr reaction by influencing the reactivity of the nucleophile (piperazine).[4]
-
Polar Aprotic Solvents (e.g., DMF, DMSO) are often preferred. They excel at solvating cations but poorly solvate anions or nucleophiles. This leaves the piperazine "naked" and highly reactive, accelerating the reaction.[5]
-
Polar Protic Solvents (e.g., ethanol, n-butanol, water) can form hydrogen bonds with the piperazine nitrogens.[4] This creates a "solvent cage" around the nucleophile, stabilizing it and reducing its reactivity, which can lead to slower reaction rates or require higher temperatures.[4]
-
Non-Polar Solvents (e.g., toluene, xylene) are also viable, particularly for high-temperature reactions, but may result in slower reaction rates compared to polar aprotic options.[5][6]
Q3: What are the most common side products, and how can they be minimized?
The most common side product is the di-substituted species, where a single piperazine molecule reacts with two molecules of 2,3-dichloropyridine. Another potential, though less common, side product is the formation of 1,4-bis(3-chloropyridin-2-yl)piperazine if an excess of the pyridine starting material is used.
Mitigation Strategy: Use a molar excess of piperazine relative to the 2,3-dichloropyridine.[7] This ensures that the electrophile (dichloropyridine) is more likely to encounter a fresh piperazine molecule rather than the already-reacted monosubstituted product.
Q4: Is a base required for this reaction?
While not always strictly necessary, adding a base like triethylamine or potassium carbonate is common practice.[7] The reaction generates hydrochloric acid (HCl) as a byproduct, which can protonate the starting piperazine, rendering it non-nucleophilic. An added base neutralizes this HCl, preserving the free piperazine nucleophile. Alternatively, using a significant excess of piperazine allows it to act as both the nucleophile and the acid scavenger.[8]
Mechanistic Insights & Process Workflow
The SNAr reaction is a foundational concept in heterocyclic chemistry. Understanding its mechanism is key to troubleshooting and optimization.
Caption: SNAr mechanism for this compound synthesis.
A logical workflow for solvent selection can streamline experimental design and prevent common pitfalls.
Caption: Decision workflow for solvent selection in the SNAr synthesis.
Troubleshooting Guide: Solvent-Related Issues
| Issue Encountered | Potential Cause Related to Solvent | Recommended Solution & Explanation |
| Low or No Product Yield | 1. Inappropriate Solvent Choice: Using a polar protic solvent (e.g., ethanol) at too low a temperature. The solvent is solvating and deactivating the piperazine nucleophile.[4] | Solution: Switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity. Alternatively, if using a protic solvent like n-butanol, increase the reaction temperature significantly (e.g., to reflux) to overcome the energy barrier of desolvation.[4][9] |
| 2. Poor Solubility of Reactants: The starting materials may not be fully dissolved at the reaction temperature, leading to a slow or incomplete heterogeneous reaction. | Solution: Select a solvent in which both 2,3-dichloropyridine and piperazine have good solubility at the target temperature. A co-solvent system (e.g., THF/DMF) can sometimes improve solubility and reaction rates.[10] | |
| Reaction is Very Slow or Stalled | 1. Nucleophile Deactivation: This is a classic symptom of using a polar protic solvent (e.g., isopropanol, water) without sufficient heat. Hydrogen bonding is reducing the effective concentration of reactive nucleophile.[4] | Solution: Increase the reaction temperature to reflux. If the reaction is still slow, a switch to a polar aprotic solvent is the most effective remedy. Monitoring the reaction by TLC is crucial to confirm if it has stalled.[7] |
| Formation of Di-substituted Byproduct | 1. High Reactant Concentration in a "Fast" Solvent: Using a highly effective polar aprotic solvent (like DMSO) can sometimes lead to such rapid reaction rates that the desired product begins to act as a nucleophile itself before all the starting electrophile is consumed. | Solution: While maintaining the same solvent, try a slower, controlled addition of the 2,3-dichloropyridine to the solution of excess piperazine. This keeps the concentration of the electrophile low at all times, favoring the reaction with the more abundant starting piperazine. |
| Difficult Product Isolation / Workup | 1. High-Boiling Point Solvent: Solvents like DMSO or DMF are effective for the reaction but can be difficult to remove during workup, potentially trapping the product. | Solution: After the reaction, perform an aqueous workup. Partition the reaction mixture between a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water. The high-boiling polar aprotic solvent will preferentially move to the aqueous layer, while the product is extracted into the organic layer.[7][11] |
| Inconsistent Results on Scale-Up | 1. Poor Heat Transfer: Solvents with high viscosity or reactions that are highly exothermic can lead to localized "hot spots" in larger reactors, causing side reactions. | Solution: Choose a solvent with good heat transfer properties. Ensure adequate stirring and controlled heating. For exothermic reactions, consider a solvent that allows for a lower reaction temperature or use a solvent that can be refluxed to dissipate heat. |
Solvent Impact on Reaction Parameters: A Comparative Overview
The choice of solvent directly impacts reaction conditions and outcomes. The following table summarizes typical observations based on literature for analogous SNAr reactions.
| Solvent Class | Example Solvent | Typical Temperature | Relative Reaction Rate | Key Advantages | Common Challenges | Reference |
| Polar Aprotic | DMSO, DMF | 80 - 120 °C | Fast | High reaction rates, often higher yields. | Can be difficult to remove, hygroscopic. | [5] |
| Polar Protic | n-Butanol | Reflux (~118 °C) | Moderate | Easier to handle, lower toxicity, straightforward workup. | Requires higher temperatures, slower reaction times. | [9] |
| Polar Protic | Ethanol | Reflux (~78 °C) | Slow to Moderate | "Greener" solvent, readily available. | Often requires longer reaction times or a catalyst. | [7][11] |
| Non-Polar | Toluene, Xylene | Reflux (111-144 °C) | Moderate | Good for high-temperature reactions, inert. | May have lower solubility for starting materials. | [5][6] |
| Aqueous | Water | Reflux (100 °C) | Varies | Environmentally benign, inexpensive. | Product may precipitate, potential for hydrolysis side reactions. | [12] |
Detailed Experimental Protocols
The following protocols are provided as a starting point. Researchers should always monitor their reactions (e.g., by TLC, LC-MS) to determine the optimal reaction time.
Protocol 1: Synthesis in a Polar Protic Solvent (n-Butanol)
This protocol is robust and generally provides a clean product with a straightforward workup.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dichloropyridine (1.0 eq), piperazine (3.0 eq), and n-butanol (to achieve a concentration of ~0.5 M).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and stir vigorously. The excess piperazine acts as both the nucleophile and an acid scavenger.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as the mobile phase) until the 2,3-dichloropyridine spot is consumed (typically 12-18 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the n-butanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between dichloromethane and a 5% aqueous sodium hydroxide solution.[9]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.[7][13]
Protocol 2: Synthesis in a Polar Aprotic Solvent (DMSO)
This protocol is designed for faster reaction times but requires a more careful workup.
-
Reaction Setup: To a round-bottom flask, add piperazine (3.0 eq) and DMSO (~0.5 M). Stir until dissolved.
-
Reagent Addition: Slowly add a solution of 2,3-dichloropyridine (1.0 eq) in a small amount of DMSO to the piperazine solution.
-
Reaction: Heat the mixture to 100 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and a large volume of water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash extensively with brine to remove residual DMSO, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product as described in Protocol 1.
References
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... - ResearchGate.
- 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them - Patent 0065757.
- "3-piperazin-1-yl-1H-pyridazin-6-one" synthesis yield improvement strategies - Benchchem.
- Nucleophilic aromatic substitution - Wikipedia.
- CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents.
- Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate.
- A Comparative Guide to the Synthetic Routes of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem.
- nucleophilic aromatic substitutions - YouTube.
- WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- SNAr Reaction in Other Common Molecular Solvents - Wordpress.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry.
- Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF - ResearchGate.
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines - Benchchem.
- 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction - YouTube.
- Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one from 3,6-dichloropyridazine: Application Notes and Protocols - Benchchem.
- This compound dihydrochloride | SCBT.
- This compound | C9H12ClN3 | CID 11412944 - PubChem.
- CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents.
- Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 6. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them - Patent 0065757 [data.epo.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN104803923A - Preparation method of 1-(2-pyrimidine) piperazine hydrochloride - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring 1-(3-Chloropyridin-2-yl)piperazine Synthesis by TLC
As a Senior Application Scientist, I've designed this technical support guide to provide you with in-depth, field-tested insights for monitoring the synthesis of 1-(3-Chloropyridin-2-yl)piperazine using Thin-Layer Chromatography (TLC). This guide moves beyond simple procedural steps to explain the underlying principles, helping you troubleshoot effectively and ensure the integrity of your results.
The synthesis of this compound, a crucial intermediate in pharmaceutical development, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction between 2,3-dichloropyridine and piperazine. Accurate monitoring of this reaction is paramount for optimizing yield, minimizing impurities, and determining reaction completion. TLC is a rapid, inexpensive, and powerful technique for this purpose.[1][2]
This guide is structured to address the practical challenges you may encounter.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific problems you might face during the TLC analysis of your reaction.
Question 1: My spots are streaking or tailing down the plate. What's causing this and how can I fix it?
Answer:
Streaking or tailing is a frequent issue when analyzing basic compounds like piperazine derivatives on standard silica gel plates.[3]
-
Causality: Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in your product and piperazine can interact strongly with these acidic sites, leading to a non-uniform movement up the plate.[3] This results in elongated spots instead of tight, round ones. Overloading the sample on the TLC plate can also cause streaking.[1][4][5][6]
-
Troubleshooting Steps:
-
Reduce Sample Concentration: The simplest first step is to dilute your reaction sample before spotting it on the TLC plate.[1][4][5] A 1% solution is often a good starting point.[5]
-
Modify the Mobile Phase: To counteract the acidic nature of the silica, you can add a small amount of a basic modifier to your eluent.[4]
-
Add 0.5-2% triethylamine (Et₃N) to your solvent system.
-
Alternatively, use a solution of 1-10% ammonia in methanol as part of your mobile phase.[4] This will neutralize the active silanol sites, preventing strong interactions and improving spot shape.
-
-
Check for Compound Instability: While less common, the compound might be degrading on the silica plate. This can be checked using a 2D TLC experiment.[3][7]
-
Question 2: I can't see any spots on my TLC plate after development, even under the UV lamp. What's wrong?
Answer:
This is a common and frustrating problem that can have several causes.
-
Troubleshooting Steps:
-
Confirm UV Activity: Both 2,3-dichloropyridine and the product, this compound, contain a pyridine ring, which is an aromatic heterocycle. Aromatic systems typically absorb UV light and should be visible under a 254 nm UV lamp, appearing as dark spots against the fluorescent green background of the plate.[8][9][10] Piperazine itself is not UV-active.
-
Increase Sample Concentration: Your sample may be too dilute.[4][6] Try re-spotting the plate multiple times in the same location, allowing the solvent to dry completely between each application.[4][6]
-
Use a Chemical Stain: If UV visualization fails, use a chemical stain. This is also necessary to visualize the UV-inactive piperazine starting material.
-
Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with compounds that can be oxidized. It will likely visualize all three components (starting materials and product).
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines.[10] It will produce a colored spot (often pink or purple) for piperazine and your product, but not for 2,3-dichloropyridine. This can be an excellent way to confirm product formation.
-
Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[4][10]
-
-
Check Your TLC Chamber Setup: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples.[4][6] If the solvent is too high, it will dissolve your sample into the solvent pool at the bottom instead of allowing it to travel up the plate.[6]
-
Question 3: My starting material and product spots are too close together (poor resolution). How can I improve the separation?
Answer:
Poor separation, indicated by very similar Rf values, means your chosen mobile phase is not optimal for this specific mixture.[1]
-
Causality: The Rf value (Retention Factor) is a ratio of the distance the spot traveled to the distance the solvent front traveled. It is primarily influenced by the polarity of the compound, the polarity of the stationary phase (silica), and the polarity of the mobile phase. If the Rf values are too high (spots near the solvent front), your eluent is too polar. If they are too low (spots near the baseline), your eluent is not polar enough.[4]
-
Troubleshooting Steps:
-
Adjust Mobile Phase Polarity: This is the most effective way to improve resolution.
-
If Rf values are too high (>0.8): Your mobile phase is too polar. Decrease the proportion of the more polar solvent. For example, if you are using 50% ethyl acetate in hexane, try 30% ethyl acetate in hexane.
-
If Rf values are too low (<0.2): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent. For example, change from 30% to 50% ethyl acetate in hexane.
-
-
Change Solvent System: Sometimes, simply adjusting ratios is not enough. Different solvents have different selectivities.[11] If you are using an ethyl acetate/hexane system, try a different combination, such as dichloromethane/methanol. This can alter the interactions between your compounds and the mobile phase, leading to better separation.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this reaction?
A good starting point for developing a TLC method for this reaction is a mixture of a non-polar and a moderately polar solvent. A common and effective system is Ethyl Acetate/Hexane .[12][13] Begin with a ratio of 30:70 (v/v) Ethyl Acetate:Hexane and adjust as needed based on the results. Given the basic nature of the product, adding 1% triethylamine is recommended to improve spot shape.[4]
Q2: How do I interpret the TLC plate as the reaction progresses?
A properly run TLC will show the progress of your reaction over time. You should spot three lanes on your TLC plate for a clear comparison:
-
Lane 1 (SM): A spot of your starting material, 2,3-dichloropyridine.
-
Lane 2 (Co-spot): A spot of the starting material and the reaction mixture applied on top of each other. This helps to confirm the identity of the starting material spot in the reaction lane.[7]
-
Lane 3 (Rxn): A spot of your reaction mixture.
Interpreting the Results:
-
At t=0 (start of reaction): You will see a strong spot corresponding to 2,3-dichloropyridin in the SM and Rxn lanes. Piperazine will likely remain at the baseline (Rf ≈ 0) and will only be visible with a stain like ninhydrin.
-
As the reaction proceeds: The intensity of the 2,3-dichloropyridine spot in the Rxn lane will decrease. A new spot, corresponding to your product this compound, will appear.
-
Expected Rf Values:
-
2,3-Dichloropyridine (Least Polar): Highest Rf value.
-
This compound (Intermediate Polarity): Intermediate Rf value.
-
Piperazine (Most Polar): Lowest Rf value (likely close to 0).
-
-
Reaction Completion: The reaction is considered complete when the starting material spot (2,3-dichloropyridine) is no longer visible in the reaction mixture lane.
Q3: What is the purpose of a co-spot?
The co-spot, where you spot both the starting material and the reaction mixture in the same lane, is a crucial control.[14] It helps you definitively identify the starting material spot within the complex reaction mixture, especially if other spots have similar Rf values. If the starting material is still present in your reaction, the co-spot lane will show a single, elongated spot (or two very close spots) at the Rf of the starting material. If the starting material is consumed, you will see two distinct spots in the co-spot lane: one for the reference material and one for the product from the reaction mixture.
Q4: How do I prepare my sample from the reaction for TLC?
-
Using a glass capillary spotter or a micropipette, withdraw a tiny amount of the reaction mixture (a drop is sufficient).
-
Dissolve this small aliquot in about 0.5 mL of a suitable solvent, such as ethyl acetate or dichloromethane, in a small vial. This dilution is important to prevent overloading the TLC plate.[5]
-
Use this diluted solution for spotting on your TLC plate.
Visualizations and Protocols
Diagram: TLC Monitoring Workflow
The following diagram illustrates the standard workflow for monitoring your reaction.
Caption: Standard workflow for TLC reaction monitoring.
Diagram: Interpreting TLC Plate Results Over Time
This diagram shows how a TLC plate might look at different stages of the reaction.
Caption: Idealized TLC plates at different reaction stages.
Protocol: Step-by-Step TLC Monitoring
-
Chamber Preparation: Pour your chosen mobile phase (e.g., 30:70 Ethyl Acetate:Hexane with 1% Et₃N) into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover the chamber.[12]
-
Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin). Mark three evenly spaced points on this line for your spots (SM, Co, Rxn).[10]
-
Spotting:
-
In the 'SM' lane, spot a diluted solution of 2,3-dichloropyridine.
-
In the 'Rxn' lane, spot your diluted reaction mixture.
-
In the 'Co' lane, spot the SM solution first, then carefully spot the Rxn mixture on top of it.
-
Ensure spots are small and concentrated by touching the capillary spotter to the plate briefly.[5]
-
-
Development: Carefully place the TLC plate into the prepared chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.[12]
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[14]
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[8]
-
Next, use a chemical stain (like ninhydrin or permanganate) for further visualization by briefly dipping the plate in the stain solution and then gently heating it with a heat gun until spots appear.[14]
-
-
Analysis: Compare the spots in the 'Rxn' lane to the 'SM' lane. The disappearance of the starting material spot in the 'Rxn' lane indicates the reaction is complete.
Data Summary Table
| Compound Name | Structure | Polarity | Expected Rf | UV Active? | Ninhydrin Reactive? |
| 2,3-Dichloropyridine (Starting Material) | C₅H₃Cl₂N | Low | High | Yes | No |
| Piperazine (Starting Material) | C₄H₁₀N₂ | Very High | Very Low (≈0) | No | Yes |
| This compound (Product) | C₉H₁₂ClN₃ | Medium | Medium | Yes | Yes |
References
-
University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]
-
Microbioz India. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
Analytical Methods (RSC Publishing). (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]
-
Labster. TLC Visualization Methods. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]
-
Organic Syntheses. A. 3-Chloro-N-phenyl-pyridin-2-amine (1). [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. [Link]
-
YouTube. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]
-
University of California, Los Angeles. 5. Thin Layer Chromatography. [Link]
-
PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
PubMed Central. (2024, March 13). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. [Link]
-
ResearchGate. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. [Link]
-
PubChem. This compound. [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]
-
Revue Roumaine de Chimie. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
- Google Patents. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
-
MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
ResearchGate. (2019, January 17). I have prepared ionic-liquid of piperidine but unable to monitor its progress on TLC. Kindly guide?[Link]
-
Reddit. (2014, January 27). Pyridine, TsO-(CH2CH2O)4-H and tetra(ethylene glycol) - relative Rfs?[Link]
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Technical Support Center: Overcoming Solubility Challenges with 1-(3-Chloropyridin-2-yl)piperazine
Welcome to the technical support guide for 1-(3-Chloropyridin-2-yl)piperazine. This document provides in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help researchers, scientists, and drug development professionals overcome the common solubility hurdles associated with this compound. Our goal is to equip you with the knowledge to successfully prepare solutions suitable for a wide range of experimental applications.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in neutral aqueous buffers like PBS?
A: this compound is a weak base with poor aqueous solubility at neutral pH. Its structure contains a piperazine ring, which has two nitrogen atoms.[1][2][3][4] These nitrogen atoms can accept protons (i.e., be protonated), but in a neutral solution (pH ~7.4), the compound exists predominantly in its uncharged, free base form. This form is less polar and has a higher propensity to remain in a solid, crystalline state rather than dissolve in water. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in pharmaceutical development.[5]
Q2: I need to prepare a stock solution. Is using an organic solvent like DMSO a good option?
A: Yes, using a water-miscible organic solvent is a very common and effective starting point. Dimethyl sulfoxide (DMSO) is an excellent aprotic solvent that can dissolve a wide range of polar and non-polar compounds, including this compound.[6] It is suitable for preparing high-concentration stock solutions (e.g., 10-50 mM).
However, you must consider the tolerance of your downstream application to DMSO. For most in vitro cell-based assays, the final concentration of DMSO should be kept low, typically ≤0.5% v/v, to avoid solvent-induced artifacts or cytotoxicity.[7]
Q3: I successfully dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. What is happening and how can I fix it?
A: This is a classic problem known as "fall-out" or precipitation upon dilution. It occurs because while the compound is soluble in the high-concentration organic stock, its solubility in the final, predominantly aqueous, medium is much lower. When you dilute the stock, you are creating a supersaturated solution from which the compound quickly precipitates.
To fix this, you can try:
-
Lowering the final concentration: Your target concentration may be above the aqueous solubility limit.
-
Using a different solubilization strategy: Employing pH adjustment (acidification) or using other co-solvents may be necessary.[8][9]
-
Serial dilutions: Instead of a single large dilution, perform a series of smaller dilution steps, ensuring the solution remains clear at each stage.
Q4: Can I heat the solution to help it dissolve?
A: Gently warming the solution can increase the rate of dissolution and, for many compounds, modestly increase solubility.[1] However, this should be done with caution. Prolonged exposure to high temperatures can degrade the compound. This method is often a temporary fix; the compound may precipitate out of solution as it cools to room or experimental temperature (e.g., 37°C). It is generally not a robust strategy for ensuring long-term solution stability.
Section 2: Troubleshooting Workflow for Poor Solubility
Successfully solubilizing this compound requires a systematic approach. The choice of method depends on the required concentration, the final solvent system (e.g., for in vitro vs. in vivo use), and the experimental constraints. The following decision tree provides a logical workflow to guide you to the most appropriate solubilization protocol.
Caption: A decision workflow for selecting the appropriate solubilization strategy.
Section 3: In-Depth Solubilization Protocols
Protocol 3.1: Co-Solvent Systems for Stock Solutions
This method is ideal for preparing high-concentration stock solutions for subsequent dilution into aqueous media.
Principle of Causality: Co-solvents are water-miscible organic solvents that enhance drug solubility by reducing the polarity of the solvent system (water).[10][] Solvents like DMSO or PEG 400 have hydrophilic regions that ensure miscibility with water and hydrophobic regions that disrupt water's hydrogen-bonding network, making it more favorable for a non-polar compound to dissolve.[]
Recommended Co-Solvents for In Vitro Studies:
| Co-Solvent | Max Recommended % (v/v) in Cell Assays | Pros | Cons/Considerations |
| DMSO (Dimethyl sulfoxide) | 0.1 - 0.5% | Excellent solubilizing power for many compounds.[6] | Can be cytotoxic or induce differentiation at >0.5%. May interfere with some enzyme activities.[7] |
| Ethanol | 0.1 - 1% | Biologically compatible at low concentrations. Good for less polar compounds. | Can be cytotoxic and affect cell membrane integrity at higher concentrations. Volatile. |
| PEG 400 (Polyethylene glycol 400) | 0.5 - 2% | Low toxicity, commonly used in formulations.[8] | More viscous. May not be as potent a solvent as DMSO for some compounds. |
| DMA (N,N-Dimethylacetamide) | < 0.2% | Strong solvent. | Higher potential for toxicity compared to DMSO or Ethanol.[6] |
Step-by-Step Protocol:
-
Weigh Compound: Accurately weigh the required amount of this compound free base in a sterile microcentrifuge tube or glass vial.
-
Add Co-Solvent: Add the appropriate volume of your chosen co-solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
-
Facilitate Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Confirm that the solution is clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Self-Validation/QC: Before use, thaw an aliquot and visually inspect for any signs of precipitation. When diluting into your final buffer, prepare a small test sample first to ensure it remains soluble at the final concentration.
Protocol 3.2: pH-Dependent Solubilization (Acidification)
This method leverages the basic nature of the piperazine moiety to form a more soluble salt in situ.
Principle of Causality: this compound is a weak base. The piperazine ring contains two nitrogen atoms that can be protonated.[2][4] By lowering the pH of the solution with an acid (like HCl), you convert the neutral free base into its protonated, cationic hydrochloride salt form.[12][13][14] This charged species is significantly more polar and thus exhibits much higher aqueous solubility. The pKa values for the two nitrogens on a parent piperazine ring are approximately 9.73 and 5.35.[4][15] To ensure protonation, the pH should be adjusted to be at least 1-2 units below the highest pKa.
Caption: Protonation of the piperazine ring at low pH increases aqueous solubility.
Step-by-Step Protocol:
-
Weigh Compound: Accurately weigh the this compound into a suitable container.
-
Add Acidic Solution: Add a small amount of dilute acid (e.g., 0.1 N HCl). Start with a volume that is less than your final target volume.
-
Facilitate Dissolution: Vortex or sonicate the mixture. The compound should dissolve as the salt is formed.
-
pH Adjustment (Optional): If required for your experiment, you can carefully adjust the pH upwards with a dilute base (e.g., 0.1 N NaOH). Be aware that as you approach the pKa of the compound, it may begin to precipitate.
-
QS to Final Volume: Once the compound is fully dissolved, add your buffer or water to reach the final desired volume and concentration.
-
Verification: Check the final pH of the solution and ensure it is clear.
Self-Validation/QC: Monitor the solution for any signs of turbidity or precipitation, especially if you are adjusting the pH back towards neutral. The stability of the solution over time at the final pH should be confirmed.
Protocol 3.3: Preparation of a Stable Hydrochloride Salt
For long-term storage and improved handling, converting the free base to a stable, solid salt form is a superior strategy. Several suppliers offer the dihydrochloride salt form of this compound, which is expected to have better water solubility.[16][17] While the full synthesis is beyond the scope of this guide, the principle involves reacting the free base in an appropriate organic solvent (like isopropanol or ether) with a solution of hydrochloric acid, leading to the precipitation of the solid hydrochloride salt, which can then be isolated by filtration.
References
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]
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Pahwa, R., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indo Global Journal of Pharmaceutical Sciences, 2(3), 291-301. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
International Journal of Pharmaceutical Sciences. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
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Solubility of Things. (n.d.). Piperazine. [Link]
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Wikipedia. (n.d.). Piperazine. [Link]
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Pharmaguddu. (2023). Techniques used to Enhance Drug Solubility. [Link]
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Chemeurope.com. (n.d.). Piperazine. [Link]
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Wikipedia. (n.d.). Piperazine. [Link]
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LookChem. (n.d.). PIPERAZINE. [Link]
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Khan Academy. (n.d.). pH and solubility. [Link]
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]
-
YouTube. (2025). Why Does pH Influence A Substance's Dissolution?[Link]
-
Sharma, A., Jain, C. P. (2010). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Asian Journal of Pharmaceutics, 4(2), 85-92. [Link]
-
ResearchGate. (n.d.). Co-solvent and Complexation Systems. [Link]
-
PubChem. (n.d.). This compound. [Link]
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ACS Omega. (2026). Thermoresponsive Graft Copolymers of N-Isopropylacrylamide and Hyperbranched Polyglycerol...[Link]
-
Journal of Clinical and Diagnostic Research. (2017). Effect of Water Miscible Organic Solvents on In Vitro Drug Metabolising Enzymes. [Link]
-
Journal of Chemical & Engineering Data. (2011). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]
-
precisionFDA. (n.d.). 1-(3-CHLOROPHENYL)PIPERAZINE HYDROCHLORIDE. [Link]
-
PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine. [Link]
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- 17. scbt.com [scbt.com]
Preventing byproduct formation in pyridylpiperazine synthesis
Welcome to the technical support center for pyridylpiperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical scaffold. Pyridylpiperazines are integral components in numerous therapeutic agents, particularly those targeting neurological and psychiatric disorders.[1] However, their synthesis is often plagued by the formation of undesirable byproducts, which can complicate purification and reduce yields.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction conditions and minimize byproduct formation. The guidance herein is based on established chemical principles and practical, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Byproduct Formation in Nucleophilic Aromatic Substitution (SNAr) Reactions
The reaction of a halopyridine with piperazine is a common method for synthesizing pyridylpiperazines. A key challenge in this approach is controlling the selectivity of the reaction to favor the desired mono-substituted product over the di-substituted byproduct.
Question 1: I am observing a significant amount of a di-substituted byproduct, 1,4-bis(pyridyl)piperazine, in my SNAr reaction. What is the cause, and how can I prevent it?
Answer:
The formation of 1,4-bis(pyridyl)piperazine is a common issue and arises from the fact that the initial product, the mono-substituted pyridylpiperazine, is also a nucleophile and can react with another molecule of the halopyridine starting material.
Underlying Cause:
The nitrogen atom on the piperazine ring that has not yet reacted with the pyridine ring remains nucleophilic. If the concentration of the halopyridine is sufficiently high, or if the reaction is allowed to proceed for an extended period after the formation of the mono-substituted product, a second SNAr reaction can occur, leading to the di-substituted byproduct. The electron-withdrawing nature of the pyridine ring in the mono-substituted product can sometimes even activate the second nitrogen for reaction.
Visualizing the Reaction Pathway:
Caption: Formation of the di-substituted byproduct in SNAr.
Troubleshooting and Prevention Strategies:
| Strategy | Rationale |
| Use a Large Excess of Piperazine | By using a significant excess of piperazine (e.g., 5-10 equivalents), you increase the statistical probability that a molecule of halopyridine will react with an un-substituted piperazine rather than the mono-substituted product.[2] |
| Slow Addition of Halopyridine | Adding the halopyridine to the reaction mixture slowly over time helps to maintain a low concentration of the electrophile, which disfavors the second substitution reaction. |
| Control Reaction Time and Temperature | Monitor the reaction closely by TLC or LC-MS.[3] Stop the reaction as soon as the starting halopyridine is consumed to prevent the subsequent formation of the di-substituted byproduct. Lowering the reaction temperature can also help to control the reaction rate and improve selectivity. |
| Use a Protecting Group | If the above methods are not sufficient, consider using a mono-protected piperazine (e.g., N-Boc-piperazine). After the initial SNAr reaction, the protecting group can be removed to yield the desired mono-substituted product. |
Question 2: My SNAr reaction is very slow or not proceeding to completion. What are the likely causes and solutions?
Answer:
The reactivity of halopyridines in SNAr reactions is highly dependent on the nature of the halogen and the presence of electron-withdrawing groups on the pyridine ring.[4][5]
Underlying Causes:
-
Leaving Group Ability: The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[5] If you are using a less reactive halo-pyridine (e.g., bromo- or iodo-), the reaction may be sluggish.
-
Lack of Activation: The pyridine ring needs to be sufficiently electron-deficient to be attacked by the nucleophile. The presence of electron-withdrawing groups (e.g., -NO2, -CN) on the pyridine ring significantly accelerates the reaction.[2]
-
Inappropriate Solvent or Base: Polar aprotic solvents like DMSO or DMF are generally preferred for SNAr reactions as they effectively solvate cations, leaving the nucleophile more reactive.[6] The choice and strength of the base are also critical.
Troubleshooting and Optimization:
| Strategy | Rationale |
| Increase Reaction Temperature | Higher temperatures can provide the necessary activation energy for the reaction to proceed. However, be mindful that this can also increase the rate of byproduct formation. |
| Use a More Reactive Halopyridine | If possible, switch to a more reactive halopyridine, such as a fluoro- or chloro-pyridine. |
| Optimize Solvent and Base | Ensure you are using a suitable polar aprotic solvent. If a base is required, consider using a stronger, non-nucleophilic base. |
| Consider a Different Synthetic Route | If the SNAr reaction is not viable, a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, may be a more effective approach.[7] |
Section 2: Byproduct Formation in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely used for the synthesis of pyridylpiperazines.[8][9][10] However, like all cross-coupling reactions, it is susceptible to side reactions that can lead to byproduct formation.
Question 3: I am observing the formation of a homocoupled dimer of my halopyridine starting material. What is causing this and how can I minimize it?
Answer:
Homocoupling of the aryl halide is a common side reaction in many cross-coupling reactions, including the Buchwald-Hartwig amination.[11]
Underlying Cause:
This side reaction can be promoted by the presence of oxygen, which can lead to the oxidation of the active Pd(0) catalyst to Pd(II), initiating a pathway for homocoupling. Catalyst decomposition into palladium black can also catalyze this unwanted reaction.[11]
// Nodes ArylHalide [label="Aryl Halide", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine", fillcolor="#F1F3F4", fontcolor="#202124"]; DesiredProduct [label="Desired Product\n(Aryl Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dimer [label="Homocoupled Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_Cycle [label="Pd(0)/Pd(II)\nCatalytic Cycle", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges ArylHalide -> Pd_Cycle; Amine -> Pd_Cycle; Pd_Cycle -> DesiredProduct [label="Reductive\nElimination"]; ArylHalide -> Dimer [label="Homocoupling\n(Side Reaction)", color="#EA4335"]; }
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- 3. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 4. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
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Validation & Comparative
A Senior Application Scientist's Guide to the NMR Spectral Data Interpretation of 1-(3-Chloropyridin-2-yl)piperazine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. 1-(3-Chloropyridin-2-yl)piperazine, a heterocyclic amine, represents a scaffold of significant interest in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the molecular-level structural elucidation of such compounds. This guide provides an in-depth interpretation of the expected ¹H and ¹³C NMR spectral data for this compound, compares NMR with alternative analytical techniques, and presents a robust experimental protocol for data acquisition.
The Structural Landscape: Predicting the NMR Spectrum
The chemical structure of this compound dictates a unique electronic environment for each proton and carbon atom, which in turn governs their characteristic chemical shifts in an NMR spectrum. By dissecting the molecule into its constituent parts—the 3-chloropyridine and piperazine rings—and considering the electronic effects of the substituents, we can predict the spectral features with a high degree of confidence.
Molecular Structure and Numbering
To facilitate a clear discussion, the following numbering scheme will be used for the atoms in this compound.
Caption: Labeled structure of this compound.
¹H NMR Spectral Prediction
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the protons on the pyridine and piperazine rings.
-
Pyridinyl Protons (Ar-H): The three protons on the 3-chloropyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm).
-
H-6' : This proton is adjacent to the nitrogen atom and will be the most deshielded, appearing as a doublet of doublets (dd) around δ 8.1-8.3 ppm. The coupling will be with H-5' (ortho-coupling, J ≈ 4-5 Hz) and H-4' (meta-coupling, J ≈ 1-2 Hz).
-
H-4' : This proton is situated between the chlorine atom and the piperazine-substituted carbon. It is expected to resonate as a doublet of doublets (dd) in the range of δ 7.2-7.4 ppm, coupling with H-5' (ortho-coupling, J ≈ 7-8 Hz) and H-6' (para-coupling, J ≈ 0.5-1 Hz).
-
H-5' : This proton will appear as a doublet of doublets (dd) around δ 7.0-7.2 ppm, showing coupling to both H-4' (ortho-coupling, J ≈ 7-8 Hz) and H-6' (meta-coupling, J ≈ 4-5 Hz).
-
-
Piperazinyl Protons (-CH₂-): The piperazine ring contains eight protons on four methylene groups. Due to the substitution pattern, these protons are not chemically equivalent.
-
-N(1)-(CH₂)₂- : The four protons on the carbons adjacent to the pyridine ring (C2 and C6) are expected to appear as a triplet around δ 3.6-3.8 ppm. The electron-withdrawing effect of the pyridine ring causes a downfield shift compared to unsubstituted piperazine.
-
-N(4)-(CH₂)₂- : The four protons on the carbons adjacent to the secondary amine (C3 and C5) will resonate as a triplet at a more upfield position, typically around δ 3.0-3.2 ppm.
-
-NH Proton : The proton on the secondary amine (N4) will likely appear as a broad singlet, and its chemical shift is highly dependent on solvent, concentration, and temperature. It can typically be found in the range of δ 1.5-3.0 ppm and may exchange with deuterium in solvents like D₂O, leading to its disappearance from the spectrum.
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-6' | 8.1 - 8.3 | dd | JH6'-H5' ≈ 4-5, JH6'-H4' ≈ 1-2 |
| H-4' | 7.2 - 7.4 | dd | JH4'-H5' ≈ 7-8, JH4'-H6' ≈ 0.5-1 |
| H-5' | 7.0 - 7.2 | dd | JH5'-H4' ≈ 7-8, JH5'-H6' ≈ 4-5 |
| -N(1)-(CH₂)₂- (C2, C6) | 3.6 - 3.8 | t | J ≈ 5-6 |
| -N(4)-(CH₂)₂- (C3, C5) | 3.0 - 3.2 | t | J ≈ 5-6 |
| -NH (N4) | 1.5 - 3.0 | br s | - |
Table 1: Predicted ¹H NMR Spectral Data for this compound.
¹³C NMR Spectral Prediction
The ¹³C NMR spectrum will provide complementary information, showing distinct signals for each of the nine carbon atoms in the molecule.
-
Pyridinyl Carbons (Ar-C):
-
C-2' : This carbon, directly attached to the electron-withdrawing piperazine group, will be significantly deshielded, appearing around δ 158-160 ppm.
-
C-6' : The carbon adjacent to the ring nitrogen will also be deshielded, with a predicted chemical shift in the range of δ 148-150 ppm.
-
C-4' : This carbon is expected to resonate around δ 138-140 ppm.
-
C-3' : The carbon bearing the chlorine atom will have its chemical shift influenced by the halogen, appearing around δ 125-127 ppm.
-
C-5' : This carbon is predicted to be the most shielded of the pyridine carbons, with a chemical shift around δ 120-122 ppm.
-
-
Piperazinyl Carbons (-CH₂-):
-
-N(1)-(CH₂)₂- (C2, C6) : These carbons, being adjacent to the pyridine ring, will be deshielded compared to the other piperazine carbons, with a predicted chemical shift around δ 45-47 ppm.
-
-N(4)-(CH₂)₂- (C3, C5) : These carbons, adjacent to the secondary amine, will be more shielded, appearing around δ 44-46 ppm. The chemical shifts of the piperazine carbons can sometimes be very close and may even overlap.
-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2' | 158 - 160 |
| C-6' | 148 - 150 |
| C-4' | 138 - 140 |
| C-3' | 125 - 127 |
| C-5' | 120 - 122 |
| -N(1)-(CH₂)₂- (C2, C6) | 45 - 47 |
| -N(4)-(CH₂)₂- (C3, C5) | 44 - 46 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound.
A Comparative Analysis: NMR vs. Alternative Techniques
While NMR is the gold standard for structural elucidation, a comprehensive characterization often involves a multi-technique approach. Here, we compare NMR with other common analytical methods for the analysis of this compound.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed molecular structure, connectivity, stereochemistry, and quantitative analysis. | Unambiguous structural determination. Non-destructive. Quantitative. | Lower sensitivity compared to MS. Can be complex to interpret for very large molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns, providing information on molecular formula and substructures. | High sensitivity (detects trace amounts). Provides accurate mass measurements. | Does not provide detailed structural connectivity. Isomers can be difficult to distinguish. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., N-H, C-N, C-Cl, aromatic C-H). | Fast and simple to use. Provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. Not suitable for complex mixture analysis without separation. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of the target compound from impurities.[1] | High resolution for separating complex mixtures. Quantitative. | Does not provide structural information on its own; requires a detector like UV or MS. |
Table 3: Comparison of Analytical Techniques for the Characterization of this compound.
Workflow for Structural Verification and Purity Assessment
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Chloropyridin-2-yl)piperazine and Alternative Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mass spectrometric fragmentation of 1-(3-Chloropyridin-2-yl)piperazine, a crucial analytical technique for its identification and structural elucidation. In the landscape of pharmaceutical development and chemical research, understanding the fragmentation patterns of molecules is paramount for their unambiguous characterization. This document will not only delve into the predicted fragmentation pathways of this compound based on established principles and data from its structural isomers but will also offer a comparative overview of alternative analytical techniques. By presenting supporting data and detailed experimental protocols, this guide aims to equip researchers with the necessary knowledge to make informed decisions for their analytical needs.
The Significance of Analytical Precision for this compound
This compound and its analogues are prevalent structural motifs in medicinal chemistry, often serving as key intermediates or final active pharmaceutical ingredients (APIs). The precise substitution pattern on both the pyridine and piperazine rings is critical to the molecule's pharmacological activity and safety profile. Consequently, robust and reliable analytical methods are indispensable for quality control, metabolic studies, and impurity profiling. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technique for the structural confirmation of such compounds.
Unraveling the Fragmentation Puzzle: A Predictive Analysis
While a publicly available experimental mass spectrum for this compound is not readily found, a detailed fragmentation scheme can be confidently predicted. This prediction is grounded in the well-documented fragmentation patterns of N-arylpiperazines and chloro-substituted aromatic systems. Of particular relevance is the fragmentation of its structural isomer, 1-(3-chlorophenyl)piperazine (mCPP), which has been studied under electrospray ionization tandem mass spectrometry (ESI-MS/MS).[1]
The molecular formula of this compound is C9H12ClN3, with a monoisotopic mass of 197.0719751 Da.[2]
Predicted Fragmentation Pathways under ESI-MS/MS
Under positive mode ESI-MS/MS, the protonated molecule [M+H]+ at m/z 198 would be the precursor ion. The subsequent fragmentation is expected to occur primarily at the C-N bonds of the piperazine ring and the bond connecting the piperazine and pyridine rings.
A study on piperazine analogues, including mCPP, revealed that the C-N bonds within the piperazine ring and the bond between the piperazine and the aromatic ring are susceptible to cleavage.[1] For phenylpiperazines, common fragment ions observed are m/z 119, 70, and 56. Specifically for mCPP, characteristic fragments at m/z 154 and 140 were identified.[1]
Based on these findings, the following fragmentation pathways are proposed for this compound:
-
Cleavage of the Piperazine Ring: The protonated piperazine ring can undergo ring-opening followed by fragmentation. This can lead to the formation of characteristic ions at m/z 70 and m/z 56 .
-
Cleavage of the C-N Bond between the Rings: Scission of the bond between the pyridine ring and the piperazine nitrogen would lead to the formation of a protonated 3-chloropyridine fragment or a piperazine radical cation, though the latter is less likely to be observed as a stable ion.
-
Formation of Characteristic Pyridine-Containing Fragments: Similar to the fragmentation of mCPP which yields fragments at m/z 154 and 140, we can anticipate analogous fragments for this compound.
-
A fragment at m/z 155 could arise from the loss of a C2H4N fragment from the piperazine ring.
-
A fragment at m/z 141 could be formed by the subsequent loss of a nitrogen atom.
-
The following diagram illustrates the predicted ESI-MS/MS fragmentation pathways:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
A Comparative Look at Analytical Alternatives
While mass spectrometry is a powerful tool for structural elucidation, other analytical techniques offer distinct advantages for quantification and routine analysis. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.[3]
| Analytical Method | Principle | Advantages | Disadvantages | Typical Application |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity and selectivity; suitable for non-volatile and thermally labile compounds; provides structural information.[4][5][6] | Higher instrument and operational costs; potential for matrix effects.[4] | Trace level quantification in complex matrices (e.g., biological fluids), impurity profiling. |
| GC-MS | Gas chromatography separation followed by mass spectrometry detection. | Excellent separation efficiency for volatile compounds; extensive spectral libraries for identification.[4][5][6] | Requires analytes to be volatile and thermally stable, or require derivatization, which adds complexity.[4][5] | Analysis of volatile impurities, residual solvents. |
| HPLC-UV | High-performance liquid chromatography separation with ultraviolet detection. | Robust and widely available; lower cost than MS; suitable for routine quality control.[7][8] | Lower sensitivity and selectivity compared to MS; requires the analyte to have a UV chromophore. | Assay and purity determination in pharmaceutical formulations. |
Experimental Protocols
LC-MS/MS Method for Quantification
This protocol is a general guideline and should be optimized and validated for the specific application.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL to create a stock solution.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
For analysis in a biological matrix, a protein precipitation or liquid-liquid extraction step would be necessary.
-
-
Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion: m/z 198
-
Product Ions: Monitor the predicted fragment ions (e.g., m/z 155, 141, 70). The most intense and specific transitions should be selected for quantification and confirmation.
-
-
Caption: General workflow for LC-MS/MS analysis.
HPLC-UV Method for Quantification
This method is suitable for routine quality control where high sensitivity is not required.
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in the mobile phase.
-
Prepare calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic mixture of acetonitrile and a buffer (e.g., phosphate buffer, pH 3.0) (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The UV spectrum of the compound should be measured to determine the wavelength of maximum absorbance (λmax).
-
Injection Volume: 20 µL.
-
Conclusion
Furthermore, the comparison with alternative analytical techniques such as GC-MS and HPLC-UV highlights the versatility of the analytical toolkit available to researchers. The choice of methodology should be guided by the specific analytical challenge at hand, considering factors like required sensitivity, sample matrix, and the nature of the information sought (qualitative vs. quantitative). The provided experimental protocols offer a solid starting point for method development and validation, ensuring the generation of reliable and accurate data.
References
-
Shimadzu. (n.d.). Comparison of LC/MS and GC/MS Techniques. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, September 18). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]
- Welz, A., Koba, M., Kośliński, P., & Siodmiak (Pollak), J. (2021). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 9(4), 75.
-
Welz, A., Koba, M., Kośliński,P., & Siodmiak (Pollak), J. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]
- Zhu, N., Yu, C., Hua, Z. D., Xu, P., Wang, Y. M., Di, B., & Su, M. X. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
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mzCloud. (2015, March 18). 1 3 Chlorophenyl piperazine m CPP. Retrieved from [Link]
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ILT. (2025, January 22). How to Choose Between LC and GC for Your Analytical Needs. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2025, August 9). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
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Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
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Veeprho. (2023, December 5). Quantitative and Qualitative Analysis in Pharmaceuticals. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Lin, H. Y., et al. (2017). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 22(5), 785.
- Analytical Methods Committee. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(1), 156-163.
- Al-Bayati, M. A. F., & Al-obaidy, S. S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Atanasov, A. G., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Frontiers in Bioengineering and Biotechnology, 3, 140.
- de Souza, M. V. N., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1265-1273.
- El-Aneed, A., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004-1010.
- Velozo, E. S., et al. (2012). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 23(10), 1835-1844.
-
Organic Chemistry: An Indian Journal. (n.d.). Electron impact ionization mass spectra of 1, 2, 4-triazine. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrrolizidine Alkaloids in Honey: Comparison of analytical methods. Retrieved from [Link]
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A Researcher's Guide to Scrutinizing the Certificate of Analysis for 1-(3-Chloropyridin-2-yl)piperazine
An Objective Comparison of Quality Grades for a Critical Pharmaceutical Building Block
In the realm of pharmaceutical research and development, the quality of starting materials is not merely a preference; it is a prerequisite for reproducible, safe, and effective outcomes.[1] The Certificate of Analysis (CoA) serves as the primary data package that attests to a material's identity, purity, and quality.[2][3] This guide provides an in-depth comparison of analytical data for 1-(3-Chloropyridin-2-yl)piperazine, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). By contrasting a high-purity, premium-grade batch with a standard-grade, potentially lower-quality alternative, we will illustrate the critical importance of scrutinizing every detail of the CoA.
The integrity of any synthetic pathway is directly linked to the quality of its components.[4] Substandard raw materials can introduce impurities that lead to unforeseen side reactions, diminished yields, and complex purification challenges, ultimately compromising patient safety and escalating development costs.[5][6] This guide is designed for researchers, scientists, and drug development professionals to build expertise in evaluating the quality of critical intermediates like this compound.
Deconstructing the Certificate of Analysis: A Comparative Overview
The CoA is a formal record confirming that a specific batch of product meets its predetermined specifications.[2] While formats may vary, a compliant CoA must provide clear, traceable results for a series of standardized tests.[7] Below is a comparative table showcasing typical results for a high-quality batch (Supplier A) versus a lower-quality batch (Supplier B) of this compound.
Table 1: Comparative Certificate of Analysis for this compound
| Parameter | Test Method | Specification | Supplier A (Premium Grade) | Supplier B (Standard Grade) | Significance & Causality |
| Appearance | Visual Inspection | White to Off-White Crystalline Powder | Conforms (White Crystalline Powder) | Conforms (Off-White Powder) | A noticeable color deviation can indicate the presence of oxidative impurities or residual starting materials. |
| Identification by ¹H NMR | 400 MHz NMR | Conforms to Structure | Conforms | Conforms | While both may conform, subtle impurity peaks in Supplier B's batch warrant closer inspection (See Figure 2). |
| Purity by HPLC | RP-HPLC, 254 nm | ≥ 99.0% (Area %) | 99.92% | 99.15% | This is the most critical parameter. Supplier B is borderline and its chromatogram reveals multiple impurities that could interfere with subsequent reactions.[8] |
| Largest Single Impurity | HPLC | ≤ 0.5% | 0.05% | 0.48% | A high level for the largest impurity suggests an inefficient purification process and poses a risk of introducing a significant, unknown substance into the reaction. |
| Water Content | Karl Fischer Titration | ≤ 0.5% w/w | 0.08% | 0.45% | High water content can affect reaction stoichiometry, especially in moisture-sensitive reactions, and may promote hydrolysis of the material. |
| Residual Solvents (Toluene) | GC-HS | ≤ 890 ppm | Not Detected | 750 ppm | Toluene is a Class 2 solvent with strict limits due to toxicity.[9][10] High levels can be detrimental to cell cultures and may violate regulatory guidelines set by the ICH.[11][12] |
| Sulphated Ash | USP <281> | ≤ 0.1% | 0.02% | 0.09% | This test quantifies inorganic impurities, which can poison catalysts or interfere with downstream processing. |
Experimental Deep Dive: Validating Quality Claims
A trustworthy analytical package relies on a system of self-validating, orthogonal tests. High performance in one method should be corroborated by others. Here, we delve into the methodologies behind the key comparative data points.
Chromatographic Purity and Impurity Profiling by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment for non-volatile organic molecules.[8] It separates the main compound from process-related impurities and degradation products, providing a quantitative measure of purity.
-
System: UHPLC system with PDA detector.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of sample and dissolve in 1 mL of 50:50 Acetonitrile/Water.
As the diagram illustrates, starting with a high-quality material from Supplier A leads to a predictable, efficient, and successful synthesis. Conversely, the impurities in the material from Supplier B can introduce variability, lead to the formation of new, difficult-to-remove byproducts, and potentially result in batch failure at a later, more costly stage of development. [5]
Conclusion: A Mandate for Quality
This comparative guide underscores a fundamental principle in scientific research and manufacturing: the quality of the final product is inextricably linked to the quality of its starting materials. [6]The Certificate of Analysis is the first line of defense against poor quality raw materials. However, it requires a critical and informed eye.
Researchers and developers must look beyond a simple "pass" on the specification sheet and scrutinize the actual numerical results. A purity of 99.92% is substantively different from 99.15%, especially when the latter is accompanied by a significant single impurity and high levels of residual solvents. By understanding the causality behind each analytical test and demanding high-quality, comprehensively characterized reagents, organizations can mitigate risks, accelerate timelines, and ensure the integrity and safety of their final products.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3C(R8) Impurities: Guideline for Residual Solvents. April 22, 2021. [9]2. European Medicines Agency (EMA). ICH Q3C (R9) Residual solvents - Scientific guideline. [10]3. Therapeutic Goods Administration (TGA), Australia. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [11]4. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Q3C(R6) Impurities: Guideline for Residual Solvents. July 22, 2019. [12]5. Shimadzu Corporation. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [13]6. Contract Laboratory. Raw Material Testing in Pharmaceuticals: Ensuring Quality and Safety. July 11, 2024. [4]7. PharmaRead. The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. February 28, 2023. [1]8. Q-people. The quality of raw materials during drug development. [5]9. Topiox Research. Why Raw Material Testing is Essential for Pharmaceutical Quality Control. December 19, 2025. [6]10. Valencylab. Benefits of Using High-Quality Pharma Raw Materials in Drug Manufacturing. January 11, 2025. [14]11. ECA Academy. GMP Requirements for Certificates of Analysis (CoA). March 1, 2017. [7]12. Daicel Pharma Standards. Piperazine Impurities Manufacturers & Suppliers. [15]13. SG Systems Global. Certificate of Analysis (CoA): The Compliance Backbone. [2]14. Dedecke GmbH. Certificate of Analysis (CoA). [3]15. Contract Laboratory. Certificate of Analysis (COA): Understanding Its Importance and Key Components. October 31, 2024. [16]16. Beilstein-Institut. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. November 21, 2016. [17]17. Moravek. Why Is HPLC Ideal for Chemical Purity Testing?
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A Comparative Guide to the Biological Activity of Chloropyridinyl Piperazine Isomers
For researchers, medicinal chemists, and pharmacologists navigating the complex landscape of nicotinic acetylcholine receptor (nAChR) modulation, the chloropyridinyl piperazine scaffold represents a privileged structure. Its inherent properties have led to the development of significant therapeutic agents. However, the nuanced yet profound impact of isomerism on the biological activity of these compounds is a critical area of study that dictates potency, selectivity, and functional outcome.
This guide provides an in-depth, objective comparison of the biological activities of chloropyridinyl piperazine isomers. We will delve into the underlying principles of their interactions with nAChRs, present supporting experimental data, and provide detailed protocols for key assays. By understanding the structure-activity relationships (SAR) of this chemical class, researchers can better rationalize the design of novel and more effective therapeutic agents.
The Critical Role of Isomerism in Modulating nAChR Activity
The piperazine ring is a common motif in medicinal chemistry, valued for its ability to be readily modified and for its physicochemical properties that often lead to favorable oral bioavailability.[1] When coupled with a chloropyridinyl moiety, this scaffold gives rise to potent nAChR ligands. The position of the chlorine atom on the pyridine ring, as well as the substitution pattern on the piperazine ring, creates a series of positional isomers and analogues, each with a unique pharmacological profile.
The most prominent example of this class is Varenicline , a partial agonist of the α4β2 nAChR subtype, which is widely used as a smoking cessation aid.[2] Varenicline features a 2-chloropyridinyl group. The specific placement of this group and the rigid, bicyclic structure of the piperazine moiety are crucial for its high-affinity binding and partial agonist activity.[3][4]
This guide will use Varenicline as a reference to explore how structural variations among chloropyridinyl piperazine isomers influence their biological activity. We will examine key parameters such as binding affinity, functional potency and efficacy, and subtype selectivity.
Visualizing the Molecular Target: Nicotinic Acetylcholine Receptor Signaling
To appreciate the functional consequences of ligand binding, it is essential to understand the downstream signaling pathways of nAChRs. These ligand-gated ion channels are permeable to cations, including Na+ and Ca2+.[3] The influx of these ions upon agonist binding leads to membrane depolarization and the activation of various intracellular signaling cascades.
Detailed Protocol: Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of chloropyridinyl piperazine isomers for the α4β2 nAChR.
Rationale for Experimental Choices:
-
Radioligand: [3H]-Epibatidine is a high-affinity nAChR agonist that is widely used to label various nAChR subtypes. [5]Its high affinity allows for sensitive detection of receptors even in low concentrations. [5]* Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human α4 and β2 nAChR subunits are a common choice. [6]They provide a controlled environment for studying the direct interaction of compounds with the target receptor without interference from endogenous nAChRs. [7] Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the α4β2 nAChR to confluence.
-
Harvest the cells and homogenize them in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of [3H]-epibatidine (typically at a concentration close to its Kd value).
-
Add increasing concentrations of the unlabeled chloropyridinyl piperazine isomer (the "competitor").
-
To determine non-specific binding, include wells with a high concentration of a known nAChR ligand (e.g., nicotine or unlabeled epibatidine).
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific binding of [3H]-epibatidine).
-
Calculate the Ki value (the equilibrium dissociation constant of the isomer) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
Detailed Protocol: Patch-Clamp Electrophysiology
Objective: To determine the functional activity (EC50 and efficacy) of chloropyridinyl piperazine isomers at the α4β2 nAChR.
Rationale for Experimental Choices:
-
Technique: Whole-cell patch-clamp electrophysiology is the gold standard for studying ion channel function, allowing for direct measurement of the ionic currents flowing through the receptors. [8][9]* Cell Line: As with the binding assay, HEK293 cells stably expressing the α4β2 nAChR are an excellent system for these experiments.
Step-by-Step Methodology:
-
Cell Preparation:
-
Plate the HEK293-α4β2 cells on glass coverslips and allow them to adhere.
-
Place a coverslip in the recording chamber of the patch-clamp setup and perfuse with an external solution (e.g., a HEPES-buffered saline solution).
-
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Fill the pipette with an internal solution that mimics the intracellular ionic composition (e.g., a K-gluconate-based solution).
-
-
Obtaining a Whole-Cell Recording:
-
Using a micromanipulator, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (a "gigaseal") between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and molecular access to the cell's interior (the "whole-cell" configuration).
-
-
Voltage-Clamp Recordings:
-
Clamp the cell membrane potential at a holding potential of -60 to -70 mV.
-
Rapidly apply the chloropyridinyl piperazine isomer at various concentrations to the cell using a perfusion system.
-
Record the inward currents elicited by the compound. These currents are carried by the influx of cations through the activated nAChRs.
-
-
Data Analysis:
-
Measure the peak amplitude of the current at each concentration of the isomer.
-
Plot the current amplitude as a function of the isomer concentration.
-
Fit the data to the Hill equation to determine the EC50 value (the concentration of the isomer that produces 50% of the maximal response) and the Hill coefficient.
-
To determine the efficacy, compare the maximal current elicited by the isomer to the maximal current elicited by a full agonist like acetylcholine.
-
Conclusion and Future Directions
The chloropyridinyl piperazine scaffold is a rich source of potent and selective nAChR modulators. As exemplified by Varenicline, subtle changes in the isomeric structure can have profound effects on the biological activity of these compounds. A thorough understanding of the structure-activity relationships, gained through rigorous experimental evaluation using techniques like radioligand binding assays and patch-clamp electrophysiology, is paramount for the rational design of the next generation of nAChR-targeted therapeutics.
Future research should focus on the systematic synthesis and evaluation of positional isomers of chloropyridinyl piperazines to further elucidate the impact of substituent placement on the pyridine ring. Such studies will provide invaluable insights for medicinal chemists and pharmacologists, paving the way for the development of novel drugs with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.
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A Comparative Guide to the In Vitro Activity of Novel Piperazine Derivatives
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold".[1][2] Its structural rigidity, synthetic tractability, and ability to modulate physicochemical properties have cemented its role in a multitude of FDA-approved therapeutics. The versatility of the piperazine nucleus allows for the development of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral effects.[3][4][5]
This guide provides an objective comparison of the in vitro performance of various novel piperazine derivatives, supported by experimental data from peer-reviewed literature. We will delve into the essential methodologies required to assess their biological activity, explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
Part 1: Foundational Methodologies for In Vitro Evaluation
To objectively compare novel chemical entities, standardized and validated in vitro assays are paramount. The following protocols represent the gold standard for assessing the antimicrobial and cytotoxic potential of new piperazine derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
The primary goal of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[6][7] The broth microdilution method is a quantitative and highly reproducible technique favored for this purpose.[6][8]
Causality of Experimental Design: This method is chosen over simpler techniques like disk diffusion because it provides a quantitative value (MIC in µg/mL), which is essential for comparing the potency of different derivatives.[7][8] Using a standardized microbial inoculum (adjusted to a 0.5 McFarland standard) ensures that the results are consistent and not skewed by variations in the initial bacterial load.[6]
Detailed Experimental Protocol: Broth Microdilution
-
Preparation of Test Compounds: Dissolve piperazine derivatives in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The typical concentration range might be 1 to 512 µg/mL.[6]
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland turbidity standard. This is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.[6]
-
Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).[9]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the piperazine derivative that completely inhibits the growth of the microorganism.[6]
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Causality of Experimental Design: This assay is based on the principle that only metabolically active, viable cells can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[12][13] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[10] The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxic effect, typically expressed as the IC50 (the concentration that inhibits 50% of cell growth).[2][14]
Detailed Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in 5% CO₂ to allow for cell adhesion.[10][14]
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).[14]
-
MTT Addition: After incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of about 0.5 mg/mL and incubate for another 2-4 hours at 37°C.[10][13]
-
Formazan Solubilization: Carefully remove the MTT-containing medium without disturbing the cells or the formazan crystals. Add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the purple crystals.[12]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution. Measure the absorbance of the resulting colored solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[12][15]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 value.
Part 2: Comparative In Vitro Activity Data
The following tables summarize the reported in vitro activities of several classes of novel piperazine derivatives against various microbial strains and cancer cell lines.
Table 1: Comparative Antimicrobial Activity of Novel Piperazine Derivatives
| Compound Class | Derivative Example | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Chalcones | Chalcone-piperazine hybrid | Staphylococcus aureus | - | [1] |
| Escherichia coli | - | [1] | ||
| Candida albicans | 2.22 | [1] | ||
| Oxazolidinones | Substituted piperazinyl phenyl oxazolidinone | Staphylococcus aureus | Superior to Linezolid | [1] |
| Enterococcus faecalis | Superior to Linezolid | [1] | ||
| Triazinyl Piperazines | 1,3,5-Triazinyl piperazine analogue | Bacillus subtilis | Promising Activity | [1] |
| Pseudomonas aeruginosa | Promising Activity | [1] | ||
| N-Alkyl/Aryl | Substituted N-aryl piperazine | Staphylococcus aureus | Significant Activity | [16] |
| Escherichia coli | Significant Activity | [16] |
| Amino Acid Conjugates | Phe-conjugated diphenylmethylpiperazine | Pseudomonas aeruginosa | Activity similar to Amikacin |[3] |
Table 2: Comparative Anticancer (Cytotoxic) Activity of Novel Piperazine Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | Activity (GI50/IC50 in µM) | Reference |
|---|---|---|---|---|
| Vindoline Conjugates | Vindoline-[4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | 1.00 | [14][17] |
| Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine | HOP-92 (Non-small cell lung) | 1.35 | [14][17] | |
| Isoxazolines | Piperazine substituted 3,5-diarylisoxazoline | Hela (Cervical) | Potent Activity | [18] |
| A549 (Lung) | Potent Activity | [18] | ||
| Bergenin Hybrids | Arylthiazolyl-bergenin-piperazine | CAL-27 (Tongue) | 15.41 - 92.9 | [19] |
| Benzothiazolyl-bergenin-piperazine | SCC09 (Oral) | 17.41 - 91.9 | [19] | |
| Thiazolinylphenyl | 2-(3-(Piperazin-1-yl) phenyl)-4,5-dihydrothiazole | MCF-7 (Breast) | ~25 | [20][21] |
| PC-3 (Prostate) | 15 - 73 | [20] |
| Quinoxalinyl | Quinoxalinyl–piperazine derivative | Multiple (Breast, Skin, Pancreas) | Potent Activity |[21] |
Table 3: Comparative Antiviral Activity of Novel Piperazine Derivatives
| Compound Class | Derivative Example | Target Virus | Activity (EC50 in µM) | Reference |
|---|---|---|---|---|
| Trisubstituted Piperazines | GC-78-HCl (Mpro Inhibitor) | SARS-CoV-2 | 0.40 | [22] |
| GC-55 (Mpro Inhibitor) | SARS-CoV-2 | 0.54 | [22] |
| Simple Piperazine | Piperazine | Chikungunya virus (CHIKV) | Antiviral activity confirmed |[23] |
Part 3: Visualizing Experimental Workflows and Mechanisms
To further clarify the methodologies and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of competitive enzyme inhibition.
Conclusion
The piperazine scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. The in vitro data clearly demonstrate that strategic modifications to the piperazine core can yield potent compounds with significant antimicrobial, anticancer, and antiviral activities. [1][17][22]Structure-activity relationship studies, guided by the robust in vitro evaluation methods detailed in this guide, are critical for optimizing lead compounds. The continued exploration of piperazine derivatives promises to deliver next-generation drugs to combat a wide range of human diseases.
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Comparative Docking Studies of 1-(3-Chloropyridin-2-yl)piperazine Analogs as Histamine H3 Receptor Antagonists
A Senior Application Scientist's Guide to In Silico Hit-to-Lead Optimization
In the landscape of central nervous system (CNS) drug discovery, the piperazine scaffold is a cornerstone, recognized for its ability to be chemically modified to achieve desired pharmacological activities.[1][2] Specifically, derivatives of 1-(3-Chloropyridin-2-yl)piperazine have emerged as a promising class of compounds, notably as antagonists for the histamine H3 receptor (H3R).[3][4] The H3R, a G-protein coupled receptor (GPCR), is a key regulator of neurotransmitter release, making it an attractive target for treating neurological and psychiatric disorders like Alzheimer's disease, schizophrenia, and ADHD.[5][6]
This guide provides a comprehensive, in-depth comparison of a hypothetical series of this compound analogs. We will delve into a rigorous, step-by-step molecular docking protocol to evaluate their binding affinities and interaction patterns within the H3R active site. This process is fundamental in the early stages of drug development for identifying promising lead candidates.
The Rationale: Why Comparative Docking?
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][8] In drug discovery, it allows us to:
-
Screen Virtual Libraries: Efficiently evaluate thousands of potential drug candidates without the immediate need for costly and time-consuming synthesis.[9]
-
Elucidate Structure-Activity Relationships (SAR): Understand how small changes in a molecule's structure can impact its binding affinity and, by extension, its biological activity.[2]
-
Guide Lead Optimization: Provide insights into how a promising compound can be modified to improve its potency and selectivity.
By comparing a series of structurally related analogs, we can build a robust model of their interaction with the target receptor, accelerating the journey from a preliminary "hit" to a viable "lead" compound.
The Target: Histamine H3 Receptor
The histamine H3 receptor's role as a presynaptic autoreceptor and heteroreceptor makes it a critical modulator of various neurotransmitter systems.[6] Antagonists of H3R can enhance the release of these neurotransmitters, leading to pro-cognitive and wakefulness-promoting effects.[5] While the crystal structure of H3R remains elusive, homology models based on other GPCRs, like the β2-adrenergic receptor, have been successfully used for docking studies.[10] For this guide, we will assume the use of a validated H3R homology model.
The Analogs: A Hypothetical Series
Our comparative study will focus on the core scaffold, this compound, and a series of analogs with modifications at the N4 position of the piperazine ring. These modifications are designed to explore the impact of different functional groups on binding affinity.
-
CPP-001 (Parent Compound): this compound
-
CPP-002: 1-(3-Chloropyridin-2-yl)-4-((5-methyl-1H-imidazol-4-yl)methyl)piperazine
-
CPP-003: 1-(4-(1-(3-Chloropyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[d]imidazol-2(3H)-one
-
CPP-004: 4-(1-(3-Chloropyridin-2-yl)piperazin-1-yl)-1-(4-fluorophenyl)butan-1-one
These analogs introduce variations in size, polarity, and hydrogen bonding potential, allowing for a comprehensive exploration of the binding pocket.
Experimental Protocol: A Step-by-Step Docking Workflow
The following protocol outlines a self-validating system for comparative molecular docking. The causality behind each step is explained to provide a deeper understanding of the process.
Step 1: Protein Preparation
Rationale: The raw protein structure from the Protein Data Bank (PDB) or a homology model often contains water molecules, co-factors, and may be missing hydrogen atoms. This step ensures the receptor is in a chemically correct and computationally ready state.
-
Obtain Receptor Structure: A validated homology model of the human histamine H3 receptor is used.
-
Remove Water Molecules: Water molecules are typically removed from the binding site unless they are known to play a crucial role in ligand binding.
-
Add Hydrogen Atoms: Correct protonation states for amino acid residues at a physiological pH of 7.4 are assigned, and hydrogen atoms are added.
-
Energy Minimization: The structure is subjected to a brief energy minimization protocol to relieve any steric clashes.
Step 2: Ligand Preparation
Rationale: The 2D structures of the ligands must be converted to 3D and assigned correct chemical properties. This step is critical for ensuring the docking software can accurately sample different conformations.
-
2D to 3D Conversion: The 2D structures of the CPP analogs are sketched and converted to 3D structures.
-
Ligand Energetics: Charges are assigned, and the energy of each ligand is minimized. For piperazine-containing compounds, it's crucial to consider the possible protonation states at physiological pH.[11]
-
Torsional Degrees of Freedom: The rotatable bonds within each ligand are defined, allowing the docking algorithm to explore different conformations.
Step 3: Defining the Binding Site and Docking Parameters
Rationale: The docking search needs to be focused on the relevant binding pocket of the receptor. The grid box defines this search space.
-
Grid Box Generation: A grid box is centered on the known binding site of H3R, which typically includes key residues like Asp114 (3.32) and Glu206 (5.46).[5] The size of the box should be sufficient to accommodate all the analogs.
-
Docking Algorithm Selection: A robust algorithm like the Lamarckian Genetic Algorithm, as implemented in AutoDock, is chosen.[7] This algorithm balances a global search of the conformational space with a local search for energy minima.
Step 4: Performing the Docking Simulation
Rationale: This is the core computational experiment where the docking software samples different poses of each ligand within the receptor's binding site and scores them.
-
Execution: The docking simulation is run for each CPP analog. It is recommended to perform multiple independent runs (e.g., 50-100) for each ligand to ensure the results are reproducible.
-
Output Analysis: The output includes a series of docked poses for each ligand, ranked by their predicted binding energy.
Step 5: Post-Docking Analysis and Validation
Rationale: The raw docking scores need to be analyzed in the context of the binding poses and interactions. This step provides the qualitative insights that complement the quantitative data.
-
Clustering Analysis: The docked poses are clustered based on their root-mean-square deviation (RMSD). Poses with an RMSD of less than 2.0 Å are generally considered similar.[7]
-
Binding Energy Evaluation: The binding energy (in kcal/mol) of the lowest energy pose in the most populated cluster is taken as the representative value.
-
Interaction Analysis: The interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the best-docked pose of each ligand and the receptor are visualized and analyzed.
Visualizing the Workflow
Caption: Key interactions of the top-performing analog, CPP-003, within the H3R binding pocket.
Conclusion and Future Directions
This comparative docking study provides a clear, data-driven rationale for prioritizing the this compound analogs for further development. The results indicate that extending the N4 position of the piperazine ring with moieties capable of forming additional hydrogen bonds and hydrophobic interactions can significantly enhance binding affinity for the histamine H3 receptor.
Specifically, the benzimidazolone group in CPP-003 presents a promising avenue for lead optimization. The next logical steps in a drug discovery pipeline would involve:
-
Synthesis and In Vitro Validation: Synthesizing the prioritized analogs (CPP-003 and CPP-002) and experimentally validating their binding affinity through radioligand binding assays.
-
ADMET Prediction: Performing in silico and subsequent in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess the drug-like properties of the lead candidates. [12]3. Further SAR Exploration: Designing and synthesizing a new library of analogs based on the CPP-003 scaffold to further refine the interactions within the H3R binding pocket.
By integrating computational approaches like molecular docking early in the drug discovery process, research organizations can make more informed decisions, reduce costs, and ultimately accelerate the delivery of novel therapeutics to patients.
References
Sources
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- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Histamine H3 Receptor Ligands in the Group of (Homo)piperazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 7. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Comparative docking studies of drugs and phytocompounds for emerging variants of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. digibug.ugr.es [digibug.ugr.es]
- 12. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to IC50 Determination for 1-(3-Chloropyridin-2-yl)piperazine Derivatives: Methodologies and Comparative Analysis
For researchers and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents, the piperazine scaffold represents a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of clinically significant drugs, demonstrating activities from antipsychotic to anticancer effects.[1][2] The 1-(3-Chloropyridin-2-yl)piperazine moiety, in particular, offers a versatile platform for developing targeted therapies. A critical step in the preclinical assessment of these novel compounds is the determination of their half-maximal inhibitory concentration (IC50), a key indicator of a drug's potency.[3]
This guide provides an in-depth technical overview of the methodologies for IC50 determination of this compound derivatives and their analogs. We will delve into the rationale behind experimental choices, present detailed protocols for cytotoxicity and target-specific assays, and offer a comparative analysis of the cytotoxic profiles of structurally related compounds to provide a valuable benchmark for researchers in the field. While specific IC50 data for this compound derivatives are not widely published, this guide will leverage data from closely related arylpiperazine analogs to provide a robust framework for their evaluation.
The Foundational Role of IC50 in Drug Discovery
The IC50 value quantifies the concentration of a compound required to inhibit a specific biological process by 50%.[3] This metric is fundamental in early-stage drug discovery for several reasons:
-
Potency Assessment: It provides a quantitative measure of a compound's efficacy, allowing for direct comparison between different derivatives.
-
Structure-Activity Relationship (SAR) Studies: By comparing the IC50 values of a series of analogs, researchers can elucidate the structural features that are crucial for biological activity.
-
Toxicity Profiling: Initial cytotoxicity screens against various cell lines help to identify compounds with a favorable therapeutic index—potent against the target while exhibiting low toxicity to healthy cells.
Choosing the Right Assay: A Matter of Biological Context
The selection of an appropriate assay for IC50 determination is contingent on the hypothesized mechanism of action of the this compound derivatives. Are they designed as cytotoxic agents for oncology applications, or do they target a specific enzyme or receptor?
Scenario 1: Assessing General Cytotoxicity
For novel compounds with potential anticancer activity, a general cytotoxicity assay is the first line of investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose.
The Principle Behind the MTT Assay
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This formazan is then solubilized, and its concentration is determined spectrophotometrically. A decrease in the metabolic activity of treated cells compared to untreated controls indicates a loss of viability.
Experimental Protocol: MTT Assay for IC50 Determination
This protocol provides a step-by-step guide for determining the IC50 of a test compound against an adherent cancer cell line (e.g., MCF-7, A549).
Materials:
-
Selected cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (this compound derivative) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium. A common starting concentration is 100 µM, with 2-fold serial dilutions.
-
Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or controls.
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Scenario 2: Target-Specific Inhibition
Many piperazine derivatives are designed to interact with specific molecular targets, such as G-protein coupled receptors (GPCRs) or enzymes. For instance, some piperazine-containing compounds have been identified as Takeda G-protein-coupled receptor 5 (TGR5) agonists. TGR5 is a promising therapeutic target for metabolic diseases. In this context, a target-specific functional assay is necessary to determine the compound's potency.
Reporter Gene Assays for TGR5 Agonism
A common method to assess the activity of compounds targeting GPCRs like TGR5 is a reporter gene assay. These assays utilize a host cell line engineered to express the receptor of interest and a reporter gene (e.g., luciferase or secreted alkaline phosphatase) under the control of a response element that is activated by the receptor's signaling pathway.
Principle of a TGR5 Reporter Assay:
Upon agonist binding, TGR5 activates a Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates a cAMP response element (CRE), which in turn drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of receptor activation and can be quantified by measuring light output (for luciferase) or enzymatic activity.
Comparative Analysis of Arylpiperazine Derivatives
While specific IC50 data for this compound derivatives remain to be extensively published, a review of the literature provides valuable insights into the cytotoxic potential of structurally similar arylpiperazine compounds. The following table summarizes the IC50 values of various arylpiperazine derivatives against different human cancer cell lines. This data serves as a crucial benchmark for researchers synthesizing and evaluating new analogs.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3-Chlorophenyl)piperazin-2-one | Bioisosteres of an imidazole-containing FTase inhibitor | A549 (Lung) | Improved activity over lead | [4][5] |
| HT-29 (Colon) | Improved activity over lead | [4][5] | ||
| Quinazoline-Piperazine | N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholino-propoxy)quinazoline-4-yl)piperazine-1-yl)acetamide | A549 (Lung) | Potent activity | [6] |
| PC-3 (Prostate) | Potent activity | [6] | ||
| Piperazine-quinoline | Derivative with trifluoromethoxy substitution | MDA-MB-231 (Breast) | 98.34 | [7] |
| Benzhydryl Piperazine-1,2,3-Triazoline | 3-acetylphenyl substituted derivative | HL-60 (Leukemia) | 16.80 | [8] |
| Z138 (Lymphoma) | 18.50 | [8] | ||
| DND-41 (Leukemia) | 19.20 | [8] | ||
| Thiazolinylphenyl-piperazine | Various derivatives | MCF-7 (Breast) | >25 | |
| Piperazine-based bis(thiazole) | Compound 9i | HCT116 (Colorectal) | 8.51 | [2] |
| HEPG2 (Liver) | 22.02 | [2] | ||
| MCF-7 (Breast) | 13.01 | [2] | ||
| Piperazine amide derivative | 4-(benzo[4]dioxol-5-ylmethyl) piperazine amide | MDA-MB-231 (Breast) | 11.3 |
Visualizing Potential Mechanisms of Action
While the precise downstream effects of this compound derivatives are under investigation, many cytotoxic agents induce apoptosis. The following diagram illustrates a generalized signaling pathway for apoptosis that could be initiated by a novel cytotoxic compound.
Conclusion and Future Directions
The determination of IC50 values is an indispensable step in the preclinical evaluation of this compound derivatives. This guide has provided a comprehensive framework for this process, from the selection of appropriate assays to detailed experimental protocols and a comparative analysis of related compounds. While the direct cytotoxic data for this specific class of compounds is still emerging, the methodologies and comparative data presented here offer a solid foundation for researchers to build upon.
Future research should focus on elucidating the specific molecular targets of these derivatives and expanding the IC50 profiling to a broader range of cancer cell lines and, where appropriate, non-cancerous cell lines to establish a selectivity index. Such studies will be crucial in advancing the most promising this compound derivatives from the laboratory to clinical development.
References
- Ghasemi, S., Sharifi, A. S., Davaran, S., Danafar, H., Asgari, D., & Shahbazi Mojarrad, J. (n.d.). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres.
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
- Lee, J., Chae, S. W., Oh, A. R., & Lee, H. J. (n.d.). The change in DNM IC 50 value by 100 µM piperazine derivatives in vitro....
- Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. (n.d.). Der Pharma Chemica.
- Synthesis and cytotoxicity evaluation of some novel 1-(3-Chlorophenyl) piperazin-2-one derivatives bearing imidazole bioisosteres. (n.d.). DSpace Repository.
- Glowacka, I. E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. MDPI.
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. (n.d.). NIH.
- (n.d.). Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents.
- (2024, April 25). Synthesis, Biological Evaluation and Molecular Docking Study of Novel Benzhydryl Piperazine‐1,2,3‐Triazoline Hybrids.
- (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.
- (n.d.). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PMC - NIH.
- Sagar, B. K., Kumar, M. D., Bhat, M., Sekhar, E. V., & Supreeth, M. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- (n.d.). Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety. PMC - NIH.
- (n.d.). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI.
- (2023, September 1). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed.
- (n.d.). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.
- (n.d.). Scatter plot of experimental IC50 values versus predicted IC50 values....
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A Head-to-Head Comparison of Pyridylpiperazine Inhibitors: A Guide for Drug Development Professionals
Abstract
The pyridylpiperazine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a diverse array of inhibitors with significant therapeutic potential. These compounds have demonstrated efficacy in targeting a range of biological entities, from bacterial efflux pumps to central nervous system receptors. This guide provides a head-to-head comparison of prominent pyridylpiperazine inhibitors, categorized by their primary mechanism of action. We delve into their structure-activity relationships, compare their performance using key experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important chemical class and its applications in antimicrobial, neurological, and oncological research.
Introduction: The Versatility of the Pyridylpiperazine Scaffold
Pyridylpiperazine derivatives are a class of chemical compounds characterized by a pyridine ring linked to a piperazine ring. This structural motif has proven to be a highly versatile scaffold in drug discovery, capable of interacting with a wide variety of biological targets. The nitrogen atoms in the piperazine ring and the pyridine ring can be readily modified, allowing for fine-tuning of physiochemical properties and biological activity.
The primary therapeutic areas where pyridylpiperazine inhibitors have made a significant impact include:
-
Antimicrobial Drug Discovery: A critical application is the development of efflux pump inhibitors (EPIs) for Gram-negative bacteria.[1][2] These compounds can restore the efficacy of existing antibiotics by blocking the bacteria's ability to expel them.[3] The primary target is often the Resistance-Nodulation-Division (RND) superfamily of efflux pumps, such as the AcrAB-TolC system in Escherichia coli and Klebsiella pneumoniae.[4][5]
-
Central Nervous System (CNS) Disorders: Arylpiperazine derivatives, a subset of this class, are well-known ligands for serotonin (5-HT) and dopamine receptors.[6][7] They have been developed as agonists and antagonists for subtypes like 5-HT1A and 5-HT2C, targeting conditions such as anxiety, depression, and schizophrenia.[6]
-
Oncology: More recently, pyridylpiperazine-based molecules have been designed as selective kinase inhibitors, targeting pathways involved in cell proliferation and metastasis in various cancers, including breast cancer.[8][9]
-
Neurodegenerative Diseases: Research has also explored piperazine derivatives as potential multi-target agents for Alzheimer's disease, aiming to inhibit the aggregation of amyloid-β and tau proteins.[10][11]
This guide will focus on a direct comparison of inhibitors in the two most established categories: Efflux Pump Inhibition and Serotonin Receptor Modulation.
Head-to-Head Comparison: Efflux Pump Inhibitors (EPIs)
Pyridylpiperazine EPIs function by binding to the transmembrane domain of RND efflux pumps, such as AcrB. This binding is allosteric, meaning it occurs at a site distinct from the substrate-binding pocket.[1][12] This interaction is thought to prevent the conformational cycling of the pump that is necessary for drug extrusion, effectively trapping the pump in an inactive state.[3]
Below is a comparison of two pyridylpiperazine-based EPIs that highlight key structure-activity relationships.
Comparative Data: Pyridylpiperazine EPIs
| Compound | Core Structure | Target Organism(s) | Primary Target | Potency (EC90) | Key Structural Feature | Reference |
| BDM91531 (Compound 1) | Quinoline | Acinetobacter baumannii | AdeJ Efflux Pump | Potent Booster | Primary amine moiety (meta-benzylamine) | [2] |
| BDM91892 (Compound 11) | Pyridine | Acinetobacter baumannii | AdeJ Efflux Pump | Potent Booster | Primary amine moiety | [2] |
| BDM88855 (Compound 9) | Pyridine | Escherichia coli | AcrB Efflux Pump | Potent Booster | Optimized substituents on pyridine ring | [12] |
| Analogue 5 | Quinoline | Acinetobacter baumannii | AdeJ Efflux Pump | Inactive (EC90 ≥ 125 µM) | Alcohol group instead of amine | [2] |
Analysis: The data clearly indicates the critical role of the primary amine moiety for potent efflux pump inhibition in A. baumannii.[2] Replacing this basic amine with a hydrogen-bond-donating group like an alcohol renders the compounds inactive.[2] This suggests a crucial interaction, possibly a salt bridge, between the amine and acidic residues within the binding pocket of the AdeJ pump, such as E959 and E963.[2][13] The development of compounds like BDM88855 for E. coli demonstrates that further optimization of the pyridine core can yield highly potent inhibitors against other Gram-negative pathogens.[12]
Mechanism of Action: Allosteric Inhibition of AcrAB-TolC
The following diagram illustrates the mechanism by which pyridylpiperazine EPIs inhibit the AcrAB-TolC efflux pump.
Caption: Allosteric inhibition of the AcrAB-TolC efflux pump by a pyridylpiperazine EPI.
Head-to-Head Comparison: Serotonin (5-HT) Receptor Ligands
Pyridylpiperazines are a prominent class of ligands for G-protein coupled receptors, particularly serotonin (5-HT) receptors, which are implicated in a wide range of neuropsychological processes.[14] By modifying the aryl group and the substituents on the piperazine and pyridine rings, molecules can be designed with high affinity and selectivity for specific 5-HT receptor subtypes, acting as antagonists, full agonists, or partial agonists.[6]
Below is a comparison of three well-characterized pyridylpiperazine-based 5-HT receptor ligands.
Comparative Data: 5-HT Receptor Ligands
| Compound | Primary Target | Mechanism of Action | Binding Affinity (Ki) | Selectivity Notes | Reference |
| WAY-100635 | 5-HT1A | Silent Antagonist | 1.35 nM | >100-fold selective for 5-HT1A over other CNS receptors. Also a potent D4 receptor full agonist. | [15][16] |
| p-Fluorophenyl-piperazine (pFPP) | 5-HT1A | Agonist | Moderate Affinity | Also has affinity for 5-HT2A and 5-HT2C receptors; inhibits serotonin and norepinephrine reuptake. | [17] |
| Vabicaserin | 5-HT2C | Full Agonist | 3 nM | Highly selective for 5-HT2C. Acts as an antagonist at 5-HT2B (IC50 = 29 nM) and is very weak at 5-HT2A (IC50 = 1,650 nM). | [18][19] |
Analysis: This comparison highlights the chemical tractability of the pyridylpiperazine scaffold to achieve distinct pharmacological profiles.
-
WAY-100635 is a classic example of a highly potent and selective "silent" antagonist for the 5-HT1A receptor, making it an invaluable tool for pharmacological research.[15][16] However, its potent agonism at the D4 receptor necessitates careful interpretation of experimental results.[15]
-
pFPP demonstrates a less selective profile, acting as an agonist at 5-HT1A receptors but also engaging other 5-HT subtypes and monoamine transporters.[17] This polypharmacology contributes to its distinct euphoriant and psychedelic effects.[17]
-
Vabicaserin showcases high selectivity as a full agonist for the 5-HT2C receptor.[18] This specificity is crucial for its development as a potential antipsychotic, as activating 5-HT2C receptors can selectively inhibit mesolimbic dopamine release without significantly affecting other dopamine pathways.[18][20]
Key Experimental Protocols
To ensure data integrity and reproducibility, standardized and well-validated assays are paramount. The following protocols describe common methods for evaluating the pyridylpiperazine inhibitors discussed.
Protocol 1: Efflux Pump Inhibition - Antibiotic Synergy Assay
This protocol uses the checkerboard method to determine the synergy between a pyridylpiperazine EPI and a known antibiotic. The goal is to find the Fractional Inhibitory Concentration (FIC) index.
Causality: The checkerboard assay systematically tests multiple concentration combinations of two compounds, allowing for the quantification of synergistic, additive, or antagonistic effects. A synergistic interaction, indicated by an FIC index ≤ 0.5, demonstrates that the EPI potentiates the antibiotic's activity, a hallmark of effective efflux inhibition.
Methodology:
-
Preparation: Prepare serial two-fold dilutions of the antibiotic (e.g., levofloxacin) along the x-axis of a 96-well microtiter plate in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
EPI Addition: Prepare serial two-fold dilutions of the pyridylpiperazine EPI along the y-axis of the same plate. The plate now contains a matrix of antibiotic and EPI concentrations.
-
Controls: Include wells with only the antibiotic (for MIC determination of the antibiotic alone), only the EPI (for MIC of the EPI alone), and no drugs (growth control).
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., E. coli ATCC 25922) to a final concentration of ~5 x 105 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by visual inspection of turbidity.
-
FIC Calculation: Calculate the FIC index for each combination using the formula: FIC Index = FICA + FICB = (MICA in combination / MICA alone) + (MICB in combination / MICB alone)
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
-
Protocol 2: 5-HT Receptor Affinity - Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a pyridylpiperazine compound for a specific receptor subtype (e.g., 5-HT1A).
Causality: This assay measures the ability of an unlabeled test compound (the inhibitor) to compete with a radiolabeled ligand (e.g., [3H]8-OH-DPAT for 5-HT1A) for binding to the target receptor.[16] The resulting IC50 value (concentration of test compound that displaces 50% of the radioligand) is then converted to a Ki value, an intrinsic measure of affinity. This is a self-validating system as it includes controls for total and non-specific binding, ensuring the measured competition is specific to the target receptor.
Methodology:
-
Membrane Preparation: Prepare crude cell membrane homogenates from cells stably expressing the human 5-HT receptor of interest (e.g., HEK-293 cells expressing h5-HT1A).[14]
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., 10 µM serotonin).
-
Competition Binding: Membranes + Radioligand + serial dilutions of the pyridylpiperazine test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: A simplified workflow for determining inhibitor affinity via a binding assay.
Future Directions and Therapeutic Outlook
The pyridylpiperazine scaffold remains a highly productive platform for drug discovery.
-
In the antimicrobial space, the key challenge is to develop EPIs with broad-spectrum activity against multiple Gram-negative pathogens and favorable pharmacokinetic profiles for in vivo use.[4] The success of compounds like BDM91288 in potentiating levofloxacin efficacy in a murine lung infection model is a promising step forward.[4]
-
In the CNS space, the focus is on achieving even greater receptor subtype selectivity to minimize off-target effects. The development of biased agonists—ligands that preferentially activate certain downstream signaling pathways over others at the same receptor—represents a sophisticated new frontier for this chemical class.
By continuing to explore the rich structure-activity relationships of pyridylpiperazine inhibitors, researchers can unlock new therapeutic strategies for a host of challenging diseases.
References
-
Vargiu, A. V., & Nikaido, H. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Nature Communications. [Link]
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Jiménez-Castellanos, J. C., et al. (2023). Characterization of pyridylpiperazine-based efflux pump inhibitors for Acinetobacter baumannii. JAC-Antimicrobial Resistance. [Link]
-
Vargiu, A. V., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. bioRxiv. [Link]
-
Reddy, P., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience. [Link]
-
Vargiu, A. V., et al. (2022). Pyridylpiperazine-based allosteric inhibitors of RND-type multidrug efflux pumps. Research Square. [Link]
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Lamote, A., et al. (2024). Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae. Communications Medicine. [Link]
-
Nishino, T., et al. (1989). Structure activity relationships in PIPC-analogues against Pseudomonas aeruginosa. The Journal of Antibiotics. [Link]
-
Leopoldo, M., et al. (2001). High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters. [Link]
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Deng, X., et al. (2022). Diazepine Agonists of the 5-HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352). Journal of Medicinal Chemistry. [Link]
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A Multi-Technique Approach to the Structural Validation of 1-(3-Chloropyridin-2-yl)piperazine: A Comparative Guide
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of intellectual property, regulatory submission, and mechanistic understanding. For novel compounds like 1-(3-Chloropyridin-2-yl)piperazine, a versatile building block in medicinal chemistry, rigorous structural validation is not merely a formality but a critical step in the research and development pipeline. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of this compound, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a public crystal structure for this compound is not available at the time of this writing, we will present a comprehensive framework for its validation, drawing upon data from closely related structures and complementary spectroscopic techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the synergistic interplay of modern analytical methods in confirming molecular identity.
The Imperative of Unambiguous Structure Determination
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with data. At the heart of this data package lies the unequivocal confirmation of its molecular structure. An incorrect structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the failure of a promising drug development program. The Code of Federal Regulations (CFR) Title 21, Part 211, which outlines Current Good Manufacturing Practice (CGMP) for finished pharmaceuticals, underscores the necessity of positive identification of all components. While various analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering a direct visualization of the atomic arrangement in the solid state.
A Comparative Overview of Structural Elucidation Techniques
While X-ray crystallography provides unparalleled detail, a robust structural validation strategy employs a suite of complementary techniques. Each method probes different aspects of the molecule's constitution, and their combined data create a self-validating system.
| Analytical Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Unambiguous and definitive structural determination. | Requires a high-quality single crystal, which can be challenging to obtain. |
| NMR Spectroscopy | Connectivity of atoms (1H, 13C, COSY, HSQC, HMBC), stereochemistry, and dynamic processes in solution. | Provides detailed information about the molecular framework in solution. | Can be complex to interpret for novel structures without reference data. |
| Mass Spectrometry | Molecular weight and elemental composition (High-Resolution MS), and fragmentation patterns for substructural information. | Highly sensitive, requiring minimal sample. | Does not provide information on stereochemistry or atomic connectivity. |
| FTIR Spectroscopy | Presence of specific functional groups. | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography offers an unparalleled, direct insight into the three-dimensional arrangement of atoms in a molecule. The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.
Hypothetical Validation of this compound
In the absence of a published crystal structure for this compound, we can infer expected structural features from the known crystal structure of the closely related compound, 1-(3-Chloropyridin-2-yl)hydrazine[1]. The 3-chloropyridin-2-yl moiety in this analog is planar, and we would expect a similar planarity in our target molecule. The piperazine ring is known to adopt a chair conformation in most crystalline environments to minimize steric strain[2].
A hypothetical crystallographic analysis of this compound would be expected to confirm:
-
The planarity of the 3-chloropyridine ring.
-
The chair conformation of the piperazine ring.
-
The precise bond lengths and angles of the entire molecule, including the C-Cl, C-N, and C-C bonds.
-
The intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound would first need to be grown. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.
Complementary Spectroscopic Validation
While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods are essential for routine characterization and for providing evidence of structure in the absence of a single crystal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule in solution. For this compound, we would expect the following key signals in the 1H and 13C NMR spectra:
Table 2: Predicted NMR Spectral Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| 1H NMR | 7.5-8.0 | d | Pyridine H |
| 6.8-7.2 | t | Pyridine H | |
| 6.6-6.9 | d | Pyridine H | |
| 3.0-3.5 | m | Piperazine CH2 | |
| 2.8-3.2 | m | Piperazine CH2 | |
| 1.5-2.5 | br s | Piperazine NH | |
| 13C NMR | 155-160 | s | Pyridine C-N |
| 140-145 | s | Pyridine C-Cl | |
| 135-140 | s | Pyridine CH | |
| 120-125 | s | Pyridine CH | |
| 115-120 | s | Pyridine CH | |
| 45-55 | s | Piperazine CH2 | |
| 40-50 | s | Piperazine CH2 |
Note: Predicted chemical shifts are based on data for analogous compounds such as 1-(3-chlorophenyl)piperazine and other substituted pyridines and piperazines.[3][4]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
Data Acquisition: Acquire 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
-
Data Analysis: Process and analyze the spectra to assign all proton and carbon signals and to confirm the connectivity of the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.
For this compound (C9H12ClN3), the expected exact mass of the protonated molecule [M+H]+ would be approximately 198.0792. The isotopic pattern due to the presence of chlorine (35Cl and 37Cl in a ~3:1 ratio) would also be a key diagnostic feature.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI). Acquire the mass spectrum in full scan mode.
-
Data Analysis: Determine the mass of the molecular ion and compare it to the calculated exact mass. Analyze the isotopic pattern to confirm the presence of chlorine.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:
-
N-H stretching: A band in the region of 3300-3500 cm-1 corresponding to the secondary amine in the piperazine ring.
-
C-H stretching: Bands in the region of 2800-3000 cm-1 for the aliphatic C-H bonds of the piperazine ring and aromatic C-H bonds of the pyridine ring.
-
C=C and C=N stretching: Bands in the region of 1400-1600 cm-1 for the aromatic pyridine ring.
-
C-N stretching: Bands in the region of 1000-1300 cm-1.
-
C-Cl stretching: A band in the region of 600-800 cm-1.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
A Synergistic Workflow for Structural Validation
The most robust approach to structural validation involves a synergistic workflow that integrates these techniques.
Figure 1. A comprehensive workflow for the structural validation of a novel chemical entity.
Conclusion
The structural validation of this compound, like any novel compound in the pharmaceutical sciences, necessitates a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the unequivocal gold standard for determining the three-dimensional structure, its feasibility is contingent on the ability to produce high-quality single crystals. In the absence of such data, a combination of high-resolution mass spectrometry, one- and two-dimensional NMR spectroscopy, and FTIR spectroscopy can provide a compelling and self-consistent body of evidence for the proposed structure. This guide has outlined the theoretical basis and practical considerations for each of these techniques, offering a robust framework for the comprehensive structural elucidation of this compound and other novel chemical entities.
References
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- Wang, P., Wan, R., Yu, P., He, Q., & Zhang, J. (2010). 1-(3-Chloropyridin-2-yl)hydrazine. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2599.
- Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7.
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A Comparative Cross-Reactivity Profile of 1-(3-Chloropyridin-2-yl)piperazine: A Guide for Researchers
This guide provides a comprehensive analysis of the cross-reactivity profile of 1-(3-Chloropyridin-2-yl)piperazine, a pyridinylpiperazine derivative with potential pharmacological activity. In the landscape of drug discovery and development, understanding a compound's selectivity is paramount to ensuring its therapeutic efficacy and safety. Off-target interactions can lead to unforeseen side effects, necessitating a thorough evaluation of a molecule's binding profile across a range of biological targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a comparative look at the potential on- and off-target activities of this compound, supported by available experimental data for structurally related compounds and established pharmacological principles.
Introduction: The Significance of the Pyridinylpiperazine Scaffold
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting the central nervous system (CNS) and other biological systems. Its ability to engage in various non-covalent interactions and its favorable physicochemical properties make it a versatile building block in drug design. The pyridinylpiperazine subclass, in particular, has been extensively investigated for its interaction with adrenoceptors.
Based on extensive research into structurally analogous compounds, the primary pharmacological target of this compound is strongly suggested to be the α2-adrenoceptor , where it is predicted to act as an antagonist. This hypothesis is supported by data from its close structural analog, 1-(3-Fluoro-2-pyridinyl)piperazine, which has been shown to be a potent and selective α2-adrenoceptor antagonist[1][2].
This guide will delve into the anticipated cross-reactivity of this compound against other adrenoceptor subtypes, as well as other common off-targets for piperazine-containing compounds, including serotonin and dopamine receptors. Furthermore, we will explore a potential, less common interaction with the enzyme urease, based on recent findings for related nitropyridinylpiperazine derivatives.
Primary Target Profile: α2-Adrenoceptor Antagonism
The α2-adrenoceptors, a class of G protein-coupled receptors (GPCRs), are crucial regulators of neurotransmission in the central and peripheral nervous systems. Their antagonists have therapeutic potential in a variety of conditions, including depression and neurogenic pain.
Comparative Binding Affinities at Adrenoceptors
While direct experimental data for this compound is not publicly available, the binding profile of its fluoro-analog, 1-(3-Fluoro-2-pyridinyl)piperazine, provides a strong predictive framework. The substitution of a fluorine atom with a chlorine atom at the 3-position of the pyridine ring is an isosteric replacement that is not expected to drastically alter the primary pharmacology.
| Compound | Primary Target | Ki (nM) vs. [3H]clonidine | Off-Target | Ki (nM) vs. [3H]prazosin | Selectivity (α1 vs. α2) | Reference |
| 1-(3-Fluoro-2-pyridinyl)piperazine | α2-Adrenoceptor | Data not explicitly quantified but stated as potent | α1-Adrenoceptor | Lower affinity than for α2 | High | [1][2] |
| Yohimbine | α2-Adrenoceptor | Reference Antagonist | α1-Adrenoceptor | - | - | [2] |
| Rauwolscine | α2-Adrenoceptor | Reference Antagonist | α1-Adrenoceptor | - | - | [2] |
Table 1: Comparative Adrenoceptor Affinity Profile. Data for 1-(3-Fluoro-2-pyridinyl)piperazine suggests high affinity and selectivity for the α2-adrenoceptor over the α1-adrenoceptor.
The high affinity and selectivity of the fluoro-analog for the α2-adrenoceptor suggest that this compound is a promising candidate for further investigation as a selective α2-adrenoceptor antagonist.
Caption: Predicted primary target interaction of this compound.
Cross-Reactivity Profiling: Potential Off-Target Interactions
A comprehensive understanding of a compound's selectivity requires screening against a broad panel of biological targets. While a full safety panel screen for this compound is not available in the public domain, we can infer potential cross-reactivities based on the known pharmacology of the piperazine and pyridinylpiperazine scaffolds.
Serotonin and Dopamine Receptors
The piperazine moiety is a common feature in many CNS-active drugs that interact with serotonin (5-HT) and dopamine (D) receptors. Therefore, it is crucial to assess the potential for this compound to bind to these receptors.
Expected Cross-Reactivity: Low to moderate affinity for certain 5-HT and D receptor subtypes is possible. The specific subtypes and the affinity will depend on the overall conformation of the molecule.
Rationale: Many arylpiperazine derivatives exhibit significant affinity for 5-HT1A, 5-HT2A, and D2 receptors. The substitution pattern on the aryl ring and the nature of the other substituent on the piperazine nitrogen are key determinants of this activity.
Urease Inhibition
Recent studies have highlighted the potential for nitropyridinylpiperazine derivatives to act as urease inhibitors. Given the structural similarity, this presents a novel, albeit less common, potential off-target for this compound.
Expected Cross-Reactivity: Possible inhibitory activity against urease.
Rationale: A study on 1-(3-nitropyridin-2-yl)piperazine derivatives demonstrated potent urease inhibition. The replacement of the nitro group with a chloro group may modulate this activity, but the core pyridinylpiperazine scaffold appears to be a key pharmacophore for this interaction.
Experimental Protocols for Cross-Reactivity Assessment
To definitively determine the cross-reactivity profile of this compound, a systematic experimental approach is required. The following outlines a standard workflow for such an investigation.
Step 1: Primary Target Validation and Selectivity Screening
-
Objective: To confirm the affinity and selectivity for the α2-adrenoceptor over other adrenoceptor subtypes.
-
Methodology: Radioligand binding assays.
-
Prepare cell membranes expressing recombinant human α1A, α1B, α1D, α2A, α2B, and α2C adrenoceptors.
-
Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 subtypes, [3H]-Clonidine or [3H]-Rauwolscine for α2 subtypes) and varying concentrations of this compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the Ki values from the IC50 values using the Cheng-Prusoff equation.
-
Step 2: Broad Panel Off-Target Screening
-
Objective: To identify potential off-target interactions across a diverse range of protein classes.
-
Methodology: A commercial broad panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint).
-
Submit this compound for screening at a fixed concentration (typically 1-10 µM) against a panel of 40-100 GPCRs, ion channels, transporters, and enzymes.
-
The primary output is the percent inhibition or stimulation at the tested concentration.
-
For any "hits" (typically >50% inhibition/stimulation), proceed to determine the IC50 or Ki value in concentration-response assays.
-
Step 3: Functional Assays for Confirmed Off-Targets
-
Objective: To determine the functional consequence of binding to any identified off-targets.
-
Methodology: Cellular or tissue-based functional assays.
-
For GPCRs, use assays that measure second messenger levels (e.g., cAMP, IP1) or reporter gene expression to determine agonist or antagonist activity.
-
For ion channels, use electrophysiological techniques (e.g., patch-clamp) to assess modulatory effects.
-
For enzymes, perform kinetic studies to determine the mechanism of inhibition.
-
Caption: Workflow for experimental cross-reactivity profiling.
Conclusion and Future Directions
Based on the available evidence from structurally related compounds, this compound is strongly predicted to be a potent and selective α2-adrenoceptor antagonist. Its cross-reactivity profile against other adrenoceptor subtypes is anticipated to be favorable, although direct experimental verification is necessary.
Potential off-target liabilities may exist at serotonin and dopamine receptors, a common characteristic of piperazine-containing molecules. The possibility of urease inhibition, while less conventional, should also be considered in a comprehensive safety assessment.
To fully elucidate the therapeutic potential and safety profile of this compound, it is imperative that the experimental workflows outlined in this guide are conducted. The resulting data will provide a clear and objective comparison of its on-target potency versus its off-target interactions, guiding future drug development efforts.
References
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Saari, W. S., Halczenko, W., King, S. W., Huff, J. R., Guare, J. P., Hunt, C. A., ... & Lotti, V. J. (1983). Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. Journal of Medicinal Chemistry, 26(12), 1696–1701. [Link]
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A Comparative Analysis of 1-(3-Chloropyridin-2-yl)piperazine and its Analogs as Novel Urease Inhibitors
In the landscape of drug discovery and agricultural science, the quest for potent and specific enzyme inhibitors is perpetual. Urease, a nickel-dependent metalloenzyme, stands as a significant target due to its role in pathologies driven by bacteria like Helicobacter pylori and its contribution to nitrogen loss from urea-based fertilizers. This guide provides an in-depth, objective comparison of the urease inhibitory potential of 1-(3-Chloropyridin-2-yl)piperazine, benchmarked against established inhibitors and supported by experimental and in-silico data.
The Rationale for Urease Inhibition
Urease catalyzes the hydrolysis of urea to ammonia and carbamate, a reaction that, in physiological systems, can lead to a harmful increase in local pH.[1][2] This pH elevation is a key survival mechanism for pathogenic bacteria such as H. pylori in the acidic environment of the stomach, contributing to gastritis, peptic ulcers, and potentially gastric cancer. In agriculture, the rapid conversion of urea fertilizer to ammonia by soil urease leads to significant nitrogen loss through volatilization, reducing crop yield and causing environmental pollution. The development of effective urease inhibitors is therefore a critical strategy to address these medical and agricultural challenges.
Profiling this compound and its Analogs
While direct experimental data on the urease inhibitory activity of this compound is not extensively published, the inhibitory potential of this scaffold can be inferred from closely related analogs. Research into pyridylpiperazine derivatives has revealed them to be a promising class of urease inhibitors.[1][2][3] For the purpose of this guide, we will consider the performance of the structurally similar compound, 1-(3-nitropyridin-2-yl)piperazine, as a proxy to benchmark the potential of the chloropyridinyl scaffold. The replacement of a nitro group with a chloro group represents a common isosteric substitution in medicinal chemistry, often leading to modulated activity.
A recent study on 1-(3-nitropyridin-2-yl)piperazine derivatives demonstrated that the parent compound itself exhibits a significant urease inhibitory activity with an IC50 value of 3.90 ± 1.91 µM.[1] This positions the pyridylpiperazine core as a potent inhibitor, outperforming the standard inhibitor thiourea in some reported assays.
Quantitative Benchmarking Against Standard Urease Inhibitors
To contextualize the potential efficacy of the this compound scaffold, a direct comparison with widely recognized urease inhibitors, Acetohydroxamic Acid (AHA) and Thiourea, is essential. These compounds have been extensively studied and serve as standard references in urease inhibition assays.
| Inhibitor | Chemical Scaffold | Reported IC50 (µM) against Jack Bean Urease | Notes |
| 1-(3-nitropyridin-2-yl)piperazine | Pyridylpiperazine | 3.90 ± 1.91[1] | A close analog of the target compound, demonstrating high potency. |
| Acetohydroxamic Acid (AHA) | Hydroxamic Acid | 20.3 - 47.29[4][5] | A clinically used urease inhibitor, though its use is limited by side effects. |
| Thiourea | Thiourea | 4.72 - 23.2[1][6][7][8] | A standard, well-characterized urease inhibitor used in research. |
Note: IC50 values can vary depending on the specific experimental conditions, including enzyme source and purity, substrate concentration, and assay methodology.
The data clearly indicates that the pyridylpiperazine scaffold, as represented by its nitro-analog, demonstrates inhibitory potency that is not only comparable but in some cases superior to the established standards.
Mechanism of Action: Insights from Molecular Docking
The inhibitory activity of pyridylpiperazine derivatives is rooted in their interaction with the active site of the urease enzyme. The active site of urease contains a bi-nickel center, which is crucial for its catalytic activity.[9] Effective inhibitors often chelate these nickel ions, disrupting the enzyme's function.
Molecular docking studies on 1-(3-nitropyridin-2-yl)piperazine derivatives have elucidated their binding mode.[1][2] These studies suggest that the heterocyclic nitrogen atoms of the pyridine and piperazine rings, along with the nitro group, can form favorable interactions with the nickel ions and key amino acid residues in the active site. This binding prevents the substrate, urea, from accessing the catalytic center.
Caption: Proposed binding mode of a pyridylpiperazine inhibitor in the urease active site.
Experimental Protocols for Comparative Evaluation
To ensure scientific rigor and enable researchers to validate these findings, detailed experimental protocols are provided below.
In-Vitro Urease Inhibition Assay (Berthelot Method)
This colorimetric assay is a widely accepted method for quantifying urease activity by measuring ammonia production.[5]
Principle: The amount of ammonia produced from the enzymatic hydrolysis of urea is determined by the reaction of ammonia with phenol-hypochlorite reagent in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol complex. The absorbance of this complex is measured spectrophotometrically and is directly proportional to the ammonia concentration.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Urease solution (from Jack Bean, 25 U/mL in phosphate buffer)
-
Urea solution (100 mM in phosphate buffer)
-
Test compound solutions (serial dilutions of this compound, Acetohydroxamic Acid, and Thiourea in a suitable solvent like DMSO)
-
Phenol reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside
-
Alkali reagent: 0.5% (w/v) sodium hydroxide and 0.1% active chlorine NaOCl
-
-
Assay Procedure (96-well plate format):
-
To each well, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Caption: Workflow for the in-vitro urease inhibition assay.
In-Silico Molecular Docking Protocol
Molecular docking provides valuable insights into the binding interactions between a ligand (inhibitor) and a protein (urease).
Principle: Computational algorithms are used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein.
Step-by-Step Protocol:
-
Protein Preparation:
-
Obtain the 3D crystal structure of urease (e.g., from Jack Bean, PDB ID: 4H9M) from the Protein Data Bank.
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro).
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound and the reference inhibitors.
-
Optimize the geometry and minimize the energy of the ligands using appropriate force fields.
-
-
Docking Simulation:
-
Define the binding site (grid box) on the urease structure, typically centered around the bi-nickel center in the active site.
-
Perform the docking simulation using software like AutoDock Vina or Glide. The software will generate multiple binding poses for each ligand.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and docking scores (binding affinities).
-
Visualize the interactions (hydrogen bonds, hydrophobic interactions, metal chelation) between the ligands and the amino acid residues in the urease active site.
-
Conclusion and Future Directions
The comparative analysis, based on data from a close structural analog, suggests that this compound holds significant promise as a potent urease inhibitor. The pyridylpiperazine scaffold demonstrates superior or comparable in-vitro activity to established standards like acetohydroxamic acid and thiourea. Molecular docking studies provide a rational basis for this activity, highlighting key interactions with the urease active site.
Further experimental validation of this compound is warranted to confirm its IC50 value and to explore its kinetic properties. Subsequent studies should also focus on its selectivity, cytotoxicity, and in-vivo efficacy in relevant animal models for both medical and agricultural applications. The detailed protocols provided herein offer a robust framework for researchers to undertake these critical next steps in the development of this promising class of urease inhibitors.
References
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ResearchGate. (n.d.). IC50 values of the synthesized compounds against to jack bean urease. Retrieved January 10, 2026, from [Link]
- Macegoniuk, K., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega.
- Ullah, F., et al. (2022).
- Khan, I., et al. (2022). Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and. RSC Publishing.
- Khan, K. M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry.
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Taha, M., et al. (n.d.). STD. Thiourea (IC50 = 21.2 ± 1.3 µM). ResearchGate. Retrieved January 10, 2026, from [Link]
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ResearchGate. (n.d.). Time course of inhibition of jack bean urease activity by acetohydroxamic acid (AHA) and 1–10 biscoumarins. Retrieved January 10, 2026, from [Link]
- Goksen, G., et al. (2021). Jack Bean Urease Inhibitors, and Antioxidant Activity Based on Palmitic acid Derived 1-acyl-3- Arylthioureas: Synthesis, Kinetic Mechanism and Molecular Docking Studies. PubMed.
- Naseer, M. M., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers in Chemistry.
- Moghadam, E. S., et al. (2022). Piperazine-based Semicarbazone Derivatives as Potent Urease Inhibitors: Design, Synthesis, and Bioactivity Screening. Sultan Qaboos University House of Expertise.
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- Al-Fahad, A. J., et al. (2024). The Most Up-to-Date Advancements in the Design and Development of Urease Inhibitors (January 2020–March 2024). Journal of Agricultural and Food Chemistry.
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The Influence of Isomeric Variation in Piperazine-Based Ligands on Serotonin Receptor Affinity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, the serotonin (5-HT) system presents a constellation of receptor subtypes, each a critical target for therapeutic intervention in a host of psychiatric and neurological disorders. Among the vast chemical scaffolds explored, arylpiperazine derivatives have consistently emerged as a privileged structure, demonstrating significant affinity for various 5-HT receptors.[1][2] However, the subtle art of drug design often lies in the nuanced manipulation of a molecule's three-dimensional architecture. This guide delves into the critical role of isomerism in dictating the binding affinity of piperazine-based ligands for serotonin receptors, offering a comparative analysis supported by experimental data to illuminate the structure-activity relationships that govern these interactions.
The rationale for focusing on isomers stems from the principle that receptor binding pockets are exquisitely sensitive to the spatial arrangement of a ligand. Positional isomers (regioisomers), where a functional group's location on an aromatic ring is altered (ortho-, meta-, para-), can dramatically change the molecule's electronic distribution and steric profile, thereby influencing its ability to form key interactions with amino acid residues within the receptor.[3][4] This guide will provide a detailed examination of this phenomenon, equipping researchers with the foundational knowledge and practical methodologies to explore these subtle yet profound effects.
Comparative Binding Affinity of Piperazine Isomers
The affinity of a ligand for a receptor is a cornerstone of its pharmacological profile, and even minor structural alterations can lead to significant changes in binding potency. The following table summarizes experimental data for a set of arylpiperazine salicylamide regioisomers, highlighting the impact of the amide group's position on the phenyl ring on their affinity for the 5-HT1A receptor.
| Compound/Isomer | Target Receptor | Binding Affinity (Ki) in nM |
| Arylpiperazine Salicylamide (ortho-isomer) | 5-HT1A | 21 |
| Arylpiperazine Salicylamide (meta-isomer) | 5-HT1A | 7 |
| Arylpiperazine Salicylamide (para-isomer) | 5-HT1A | 44 |
| Reference:[4] |
As the data illustrates, the meta-isomer exhibits the highest affinity (lowest Ki value) for the 5-HT1A receptor, being three times more potent than the ortho-isomer and over six times more potent than the para-isomer.[4] This underscores the critical importance of substituent placement in optimizing ligand-receptor interactions. The meta position likely orients the amide group in a manner that is most favorable for forming hydrogen bonds or other non-covalent interactions within the 5-HT1A binding pocket.
Further evidence for the influence of isomerism comes from studies on trifluoromethylphenylpiperazine (TFMPP) derivatives. While the parent compound, 3-TFMPP (a meta-isomer), shows broad affinity for several 5-HT receptor subtypes including 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C, the addition of other substituents and the variation of their positions can drastically alter this profile.[5] For instance, in a series of N,N-disubstituted piperazines combining TFMPP and methylenedioxybenzylpiperazine (MDBP) moieties, most regioisomers lost significant affinity for 5-HT1 receptor subtypes, while retaining or gaining affinity for the 5-HT2B receptor.[5][6]
Key Serotonin Receptor Signaling Pathways
To understand the functional consequences of these binding affinities, it is crucial to appreciate the downstream signaling cascades initiated by receptor activation. The 5-HT1A and 5-HT2A receptors, both prominent targets for piperazine derivatives, operate through distinct G-protein coupled mechanisms.
5-HT1A Receptor Signaling
The 5-HT1A receptor is canonically coupled to inhibitory G-proteins (Gαi/o).[7][8] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn decreases the activity of Protein Kinase A (PKA).[7] The Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.[7]
Caption: Canonical 5-HT1A receptor signaling cascade.
5-HT2A Receptor Signaling
In contrast, the 5-HT2A receptor couples to the Gαq signal transduction pathway.[9][10] Agonist binding activates Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[9][11] IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+).[11] Simultaneously, DAG remains in the membrane and, in conjunction with the elevated Ca2+ levels, activates Protein Kinase C (PKC), which goes on to phosphorylate numerous downstream protein targets, modulating a wide array of cellular functions.[11][12]
Caption: Canonical 5-HT2A receptor signaling cascade.
Experimental Protocol: Radioligand Binding Assay
To empirically determine the binding affinity (Ki) of piperazine isomers, a competitive radioligand binding assay is the gold standard. This technique measures the ability of a test compound (the "cold" ligand) to displace a radiolabeled ligand with known affinity from the target receptor.
Causality Behind Experimental Choices:
-
Choice of Radioligand: A radioligand with high affinity and selectivity for the target receptor is chosen (e.g., [3H]-8-OH-DPAT for 5-HT1A) to ensure a robust signal-to-noise ratio.[13]
-
Membrane Preparation: Using membranes from cells stably expressing the human receptor of interest (e.g., HEK293 cells) or from specific brain regions rich in the receptor (e.g., hippocampus for 5-HT1A) provides a concentrated source of the target.[13][14]
-
Non-Specific Binding: The inclusion of a high concentration of a known, non-labeled ligand (e.g., buspirone for 5-HT1A) is critical to define non-specific binding, which is the portion of the radioligand that binds to components other than the target receptor.[13] This is essential for calculating the specific binding, which is the true measure of ligand-receptor interaction.
-
Filtration: Rapid vacuum filtration is employed to separate the receptor-bound radioligand from the unbound radioligand. The glass fiber filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.[14]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize frozen tissue or washed cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[14]
-
Centrifuge the homogenate at low speed to remove large debris.[14]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[14]
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.[14]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and store at -80°C. Determine protein concentration using a standard method like the BCA assay.[14]
-
-
Assay Setup:
-
On the day of the assay, thaw the membrane preparation and resuspend in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[14]
-
Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.[14]
-
To each well, add:
-
50 µL of the test piperazine isomer at various concentrations (typically a serial dilution).
-
For total binding wells, add 50 µL of buffer instead of the test compound.
-
For non-specific binding wells, add 50 µL of a saturating concentration of a known unlabeled ligand (e.g., 10 µM buspirone).[13]
-
150 µL of the diluted membrane preparation (containing 50-120 µg of protein for tissue or 3-20 µg for cells).[14]
-
50 µL of the radioligand (e.g., [3H]-8-OH-DPAT at a concentration near its Kd, typically 0.5-2 nM).[13]
-
-
-
Incubation:
-
Filtration and Washing:
-
Quantification and Data Analysis:
-
Dry the filter mat and place it in a scintillation vial or bag with scintillation cocktail.[14]
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate specific binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that displaces 50% of the specific binding) using non-linear regression analysis (e.g., in Prism® software).[14]
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The comparative analysis of piperazine isomers reveals that subtle changes in molecular geometry have a profound impact on serotonin receptor affinity. The superior binding of the meta-substituted arylpiperazine salicylamide at the 5-HT1A receptor highlights the importance of precise structural orientation for optimal ligand-receptor engagement.[4] This principle is fundamental to structure-based drug design and underscores the necessity of synthesizing and evaluating a range of isomers during the lead optimization process. By employing robust methodologies such as radioligand binding assays and understanding the downstream signaling consequences of receptor activation, researchers can more effectively navigate the complex structure-activity landscape to develop next-generation therapeutics with enhanced potency and selectivity for serotonin receptor targets.
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Serotonin (5-HT1A) receptor signaling pathways. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Schematic Overview and Stepwise Breakdown of the 5-HT2A Signaling... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Schematic representations of signaling pathways from 5-HT receptors to... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Schematic diagram showing the major 5-HT receptors signalling pathways.... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. (2023). ACS Publications. Retrieved January 11, 2026, from [Link]
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5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
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The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. (n.d.). MSU Denver. Retrieved January 11, 2026, from [Link]
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Signaling pathways of 5-HT1A receptor. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Signaling pathways of 5-HT1A receptor[3]. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
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Machado, D., et al. (2009). INFLUENCE OF ARYLPIPERAZINES AROMATIC STRUCTURE... Electron J Biomed, 2, 9-19. Retrieved January 11, 2026, from [Link]
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Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved January 11, 2026, from [Link]
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The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (2015). PubMed Central. Retrieved January 11, 2026, from [Link]
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Glennon, R. A., et al. (1989). Binding of Arylpiperazines to 5-HT3 Serotonin Receptors: Results of a Structure-Affinity Study. PubMed. Retrieved January 11, 2026, from [Link]
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DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PubMed. Retrieved January 11, 2026, from [Link]
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DeRuiter, J., et al. (2018). Disubstituted piperazine analogues of trifluoromethylphenylpiperazine and methylenedioxybenzylpiperazine: analytical differentiation and serotonin receptor binding studies. PubMed Central. Retrieved January 11, 2026, from [Link]
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Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 11, 2026, from [Link]
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Glennon, R. A., et al. (1990). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. PubMed. Retrieved January 11, 2026, from [Link]
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Papanastasiou, I., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis and Screening in Mice of Fluorine-Containing PET Radioligands for TSPO: Discovery of a Promising 18F-Labeled Ligand. (2019). PubMed Central. Retrieved January 11, 2026, from [Link]
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Kciuk, M., et al. (2013). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. PubMed. Retrieved January 11, 2026, from [Link]
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Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved January 11, 2026, from [Link]
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5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. (2000). PubMed Central. Retrieved January 11, 2026, from [Link]
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In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2002). PubMed. Retrieved January 11, 2026, from [Link]
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Glennon, R. A., et al. (1988). Arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands. PubMed. Retrieved January 11, 2026, from [Link]
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Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. (2013). PubMed. Retrieved January 11, 2026, from [Link]
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Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
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New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. (n.d.). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. Retrieved January 11, 2026, from [Link]
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New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. (2023). Semantic Scholar. Retrieved January 11, 2026, from [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
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Caliendo, G., et al. (2000). Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. PubMed. Retrieved January 11, 2026, from [Link]
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Bedürftig, S., & Wünsch, B. (2006). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. PubMed. Retrieved January 11, 2026, from [Link]
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Design and Synthesis of D3R Bitopic Ligands with Flexible Secondary Binding Fragments. (2023). Perelman School of Medicine at the University of Pennsylvania. Retrieved January 11, 2026, from [Link]
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A Senior Application Scientist's Guide to Differentiating 1-(3-Chloropyridin-2-yl)piperazine from its Positional Isomers
For researchers, synthetic chemists, and drug development professionals, the unambiguous identification of positional isomers is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical compounds. The subtle shift of a single atom can dramatically alter a molecule's biological activity. This guide provides an in-depth, practical comparison of analytical techniques for differentiating 1-(3-chloropyridin-2-yl)piperazine from its key positional isomers, namely the 4-chloro, 5-chloro, and 6-chloro analogs.
This document moves beyond a simple listing of methods, offering insights into the causal relationships behind experimental choices and providing self-validating protocols. Our approach is grounded in fundamental principles of spectroscopy and chromatography, ensuring you can confidently distinguish these closely related compounds in your laboratory.
The Challenge of Positional Isomerism
Positional isomers, such as the chloropyridinylpiperazines discussed here, share the same molecular formula and weight, making them indistinguishable by standard mass spectrometry alone. Their structural similarity often leads to comparable polarities and boiling points, posing a significant challenge for conventional chromatographic separation. Therefore, a multi-faceted analytical approach is essential for definitive identification.
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} "Structural similarity poses analytical challenges."
Orthogonal Analytical Strategy: A Self-Validating Workflow
To overcome these challenges, we will employ an orthogonal analytical strategy, combining the detailed structural insights from Nuclear Magnetic Resonance (NMR) spectroscopy, the fragmentation pattern analysis from Mass Spectrometry (MS), and the separatory power of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each technique provides a unique piece of the puzzle, and their combined data creates a robust, self-validating system for isomer identification.
dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Orthogonal workflow for isomer differentiation."
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual atoms within a molecule. For positional isomers, the distinct electronic environment of the pyridine ring protons and carbons, influenced by the location of the chlorine atom, will result in unique chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectral Data
The position of the electron-withdrawing chlorine atom significantly impacts the chemical shifts of the aromatic protons on the pyridine ring. Protons ortho and para to the chlorine atom will experience the strongest deshielding effect, resulting in downfield shifts.
| Isomer | Predicted Pyridine Proton Chemical Shifts (ppm) and Coupling Patterns |
| This compound | H4: ~7.6 ppm (dd), H5: ~6.8 ppm (dd), H6: ~8.1 ppm (dd) |
| 1-(4-Chloropyridin-2-yl)piperazine | H3: ~6.7 ppm (d), H5: ~6.8 ppm (d), H6: ~8.0 ppm (d) |
| 1-(5-Chloropyridin-2-yl)piperazine | H3: ~6.7 ppm (d), H4: ~7.5 ppm (dd), H6: ~8.1 ppm (d) |
| 1-(6-Chloropyridin-2-yl)piperazine | H3: ~6.6 ppm (d), H4: ~7.5 ppm (t), H5: ~6.7 ppm (d) |
Note: These are predicted values based on known substituent effects on the pyridine ring. Actual values may vary slightly depending on the solvent and experimental conditions.
The protons on the piperazine ring will also exhibit distinct chemical shifts, although the differences will be less pronounced than those on the pyridine ring.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectra will provide further confirmatory evidence. The carbon atom directly bonded to the chlorine atom will show a characteristic chemical shift, and the positions of the other carbon signals will vary predictably based on the isomer.
| Isomer | Predicted Pyridine Carbon Chemical Shifts (ppm) |
| This compound | C2: ~158, C3: ~125, C4: ~138, C5: ~122, C6: ~147 |
| 1-(4-Chloropyridin-2-yl)piperazine | C2: ~160, C3: ~108, C4: ~149, C5: ~122, C6: ~149 |
| 1-(5-Chloropyridin-2-yl)piperazine | C2: ~159, C3: ~108, C4: ~139, C5: ~128, C6: ~146 |
| 1-(6-Chloropyridin-2-yl)piperazine | C2: ~159, C3: ~107, C4: ~139, C5: ~113, C6: ~150 |
Note: These are predicted values and should be used as a guide for spectral interpretation.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Use a sufficient relaxation delay to ensure quantitative data, if desired.
-
-
Data Analysis:
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns (e.g., doublets, triplets, doublets of doublets) to deduce the connectivity of the protons.
-
Compare the observed chemical shifts and coupling constants with the predicted values to identify the isomer.
-
Mass Spectrometry (MS): Unveiling Isomer-Specific Fragmentation
While the molecular ions of these isomers will be identical, their fragmentation patterns upon electron ionization (EI) in a GC-MS system can provide diagnostic clues to their structures. The position of the chlorine atom will influence the stability of the resulting fragment ions.
Predicted Mass Spectrometry Fragmentation Patterns
The primary fragmentation of the piperazine ring is expected to be consistent across all isomers, leading to characteristic ions. However, fragmentation of the chloropyridine ring will be isomer-specific.
-
Common Fragments: Expect to see fragments corresponding to the piperazine ring, such as ions at m/z 43, 56, and 70.
-
Isomer-Specific Fragments: The fragmentation of the chloropyridine ring will be influenced by the position of the chlorine atom. For example, the loss of a chlorine radical followed by the loss of HCN is a common fragmentation pathway for chloropyridines. The relative abundance of the resulting ions will differ between the isomers.
| Isomer | Predicted Key Fragment Ions (m/z) |
| This compound | M+ (197/199), fragments from piperazine ring, and specific fragments from the 3-chloropyridinyl moiety. |
| 1-(4-Chloropyridin-2-yl)piperazine | M+ (197/199), fragments from piperazine ring, and specific fragments from the 4-chloropyridinyl moiety. |
| 1-(5-Chloropyridin-2-yl)piperazine | M+ (197/199), fragments from piperazine ring, and specific fragments from the 5-chloropyridinyl moiety. |
| 1-(6-Chloropyridin-2-yl)piperazine | M+ (197/199), fragments from piperazine ring, and specific fragments from the 6-chloropyridinyl moiety. |
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is a good starting point.
-
Injection: Use a split or splitless injection depending on the sample concentration.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) will be necessary to elute the compounds.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-300.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for the elution of the isomers.
-
Extract the mass spectrum for each peak.
-
Compare the fragmentation patterns, paying close attention to the relative abundances of the ions derived from the chloropyridine ring.
-
Chromatographic Separation: Resolving the Isomers
While challenging, chromatographic separation of these positional isomers is achievable with careful method development. Both HPLC and GC can be optimized to provide baseline resolution.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a powerful tool for separating compounds with slight differences in polarity. The choice of stationary phase and mobile phase composition is critical.
-
Stationary Phase: A C18 column is a good starting point, but for enhanced selectivity for aromatic positional isomers, a phenyl-hexyl or biphenyl stationary phase can provide beneficial π-π interactions.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the piperazine ring, which can significantly impact retention and selectivity.
Gas Chromatography (GC)
Capillary GC offers high resolution and is well-suited for the analysis of these relatively volatile compounds.
-
Stationary Phase: A mid-polarity column, such as one containing a trifluoropropyl or cyanopropyl stationary phase, can offer different selectivity compared to a standard non-polar column and may improve the separation of these isomers.
Experimental Protocol for HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). If co-elution is observed, switch to a phenyl-hexyl or biphenyl column.
-
Mobile Phase Optimization:
-
Begin with a gradient elution from a low to high percentage of organic modifier (e.g., 10% to 90% acetonitrile in water with 0.1% formic acid).
-
Adjust the gradient slope and initial/final organic modifier percentages to optimize the separation.
-
Systematically vary the pH of the aqueous phase to exploit differences in the pKa of the isomers.
-
-
Detection: UV detection at a wavelength where the pyridine ring absorbs strongly (e.g., around 254 nm) is suitable.
dot graph G { rankdir=LR; node [shape=record, fontname="Arial", fontsize=10, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} "Iterative HPLC method development workflow."
Conclusion: A Triad of Techniques for Unambiguous Identification
The differentiation of positional isomers like this compound and its analogs requires a thoughtful and systematic analytical approach. By combining the structural resolving power of NMR spectroscopy, the diagnostic fragmentation patterns from mass spectrometry, and the separatory capabilities of optimized chromatography, researchers can achieve unambiguous identification. This guide provides the foundational knowledge and practical protocols to confidently tackle this common challenge in chemical analysis and drug development. Remember that while predictive data is a powerful tool, confirmation with certified reference materials is always the final and most crucial step in validation.
References
- Note: As specific experimental data for these exact isomers is not widely published, this guide has been constructed based on established principles of analytical chemistry and data from structurally similar compounds. The following are general resources for the techniques described.
-
NMR Spectroscopy Principles and Applications. (2023). Royal Society of Chemistry. [Link]
-
Introduction to Mass Spectrometry, Instrumentation, Applications, and Strategies for Data Interpretation. (2007). J. Throck Watson and O. David Sparkman. [Link]
-
Practical HPLC Method Development. (1997). Lloyd R. Snyder, Joseph J. Kirkland, and Joseph L. Glajch. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Human Metabolome Database. HMDB. [Link]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 1-(3-Chloropyridin-2-yl)piperazine
This document provides essential procedural guidance for the safe handling and disposal of 1-(3-Chloropyridin-2-yl)piperazine (CAS No. 87394-55-6).[1] As a compound frequently utilized in pharmaceutical research and development, its unique chemical structure—marrying a chlorinated pyridine moiety with a piperazine ring—necessitates a stringent and informed approach to waste management. This guide is designed for laboratory professionals to ensure personal safety, maintain experimental integrity, and achieve regulatory compliance.
Core Principle: Hazard-Informed Waste Management
The disposal protocol for any chemical is fundamentally dictated by its hazard profile. This compound is not a benign substance; its potential for harm is derived from the combined toxicological characteristics of its constituent parts.
-
Chlorinated Pyridine Moiety: Chlorinated aromatic and heterocyclic compounds are often associated with environmental persistence and toxicity. The parent compound, 3-chloropyridine, is classified as a combustible liquid that is harmful if swallowed and can be fatal upon skin contact or inhalation. Furthermore, upon combustion, these compounds can release highly toxic and corrosive gases such as hydrogen chloride (HCl) and nitrogen oxides (NOx).[2][3]
-
Piperazine Moiety: The piperazine functional group imparts a corrosive nature to the molecule. Piperazine itself is known to cause severe skin burns, serious eye damage, and can act as a sensitizer, triggering allergic reactions upon skin contact or inhalation.[4][5][6]
Therefore, all waste containing this compound must be treated as hazardous chemical waste . The primary directive is to avoid environmental release and to ensure disposal is handled by a licensed and certified waste management facility.[7][8]
Table 1: Hazard Identification Summary for this compound
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statements (Selected) |
| Skin Irritation | Warning | H315: Causes skin irritation[1][9] | P264: Wash skin thoroughly after handling.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][10] |
| Eye Irritation | Warning | H319: Causes serious eye irritation[1][9] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Respiratory Irritation | Warning | H335: May cause respiratory irritation[1][9] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][9] P271: Use only outdoors or in a well-ventilated area.[7] |
| Potential Acute Toxicity | Skull and Crossbones | H301 (Toxic if swallowed) is noted for the related compound 1-(3-Chlorophenyl)piperazine.[11][12] This compound should be handled with similar caution. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[10][12] |
Procedural Workflow for Waste Management
Effective disposal is a process that begins at the point of waste generation. Adherence to a systematic workflow is critical to prevent accidental exposure and regulatory non-compliance.
Step 1: Immediate Waste Segregation and Collection
The causality for immediate segregation is rooted in chemical incompatibility. Piperazine and its derivatives are basic amines that can react exothermically or violently with acids and oxidizing agents.[2][4]
Protocol:
-
Designate a Waste Container: Before beginning any experiment, designate a specific, clearly labeled hazardous waste container for all materials that will come into contact with this compound.
-
Labeling: The container label must, at a minimum, include the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.
-
Collect All Contaminated Materials: This includes:
-
Unused or excess solid compound.
-
Reaction mother liquors and solvent rinses.
-
Contaminated consumables such as pipette tips, weighing papers, gloves, and absorbent pads used for cleanup.[13]
-
-
Seal Securely: Keep the waste container tightly closed when not in active use to prevent the release of vapors.[2][7]
Table 2: Chemical Incompatibility Chart
| Waste Stream | Incompatible With | Rationale for Segregation |
| This compound (amine base) | Strong Acids (e.g., HCl, H₂SO₄) | Violent acid-base neutralization reaction, generating heat. |
| Strong Oxidizing Agents (e.g., nitrates, peroxides, permanganates) | Risk of fire or explosion.[4][5] | |
| Acid Anhydrides, Acid Chlorides | Vigorous, exothermic reactions.[5][14] |
Step 2: Spill Management Protocol
In the event of a spill, a rapid and safe response is paramount to mitigate exposure risks.
Protocol:
-
Alert and Evacuate: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or if dust/vapors are generated.[4][15]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[13]
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[13] If dust is present, a certified respirator is required.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][13] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. Wipe the surface with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[13]
The Core Disposal Decision Workflow
For a chlorinated heterocyclic compound like this compound, in-lab neutralization or drain disposal is strictly forbidden. The environmental persistence of the chlorinated ring and the potential for forming toxic byproducts make professional disposal the only scientifically and regulatorily sound option. High-temperature incineration at a licensed facility is the industry standard for the complete destruction of such compounds.
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- 15. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Chloropyridin-2-yl)piperazine
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. The compound 1-(3-Chloropyridin-2-yl)piperazine, a substituted piperazine, is a valuable building block in medicinal chemistry. However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
Foundational Hazard Assessment: Understanding the "Why"
Effective PPE strategy begins not with a checklist, but with an understanding of the specific risks posed by the chemical. According to its Globally Harmonized System (GHS) classification, this compound presents the following primary hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Poses a significant risk of causing serious irritation to the eyes.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]
The piperazine moiety itself is known to be corrosive and can act as a sensitizer, potentially causing allergic reactions in the skin or respiratory system with repeated exposure.[4][5][6] Therefore, our PPE strategy is not merely precautionary; it is a critical control measure designed to prevent direct contact and inhalation, thereby mitigating these documented risks.
Core PPE Requirements: Your Non-Negotiable Laboratory Attire
For any procedure involving this compound, the following PPE represents the absolute minimum standard of protection.
-
Eye and Face Protection: Given the high risk of serious eye irritation, standard safety glasses are insufficient.
-
Mandatory: Wear tightly fitting chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][7] These provide a seal around the eyes, offering protection from splashes and airborne particulates.
-
Recommended for Splash Risks: When handling larger quantities or performing vigorous mixing, supplement goggles with a full-face shield. This provides an additional layer of protection for the entire face.[8]
-
-
Hand Protection: The skin is a primary route of exposure. Proper glove selection is crucial.
-
Material: Nitrile gloves are a standard and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.[9]
-
Protocol: For prolonged work, consider double-gloving. If direct contact occurs, remove the glove immediately, wash your hands thoroughly with soap and water, and don a new glove.[10][11] Contaminated gloves must be disposed of as hazardous waste.
-
-
Body Protection: To prevent skin contact from spills or splashes, a protective layer over your personal clothing is required.
-
Standard: A clean, buttoned, knee-length laboratory coat is mandatory.
-
Enhanced Protection: For tasks with a higher risk of splashes, such as large-scale solution transfers, a chemically resistant apron should be worn over the lab coat.
-
Task-Specific PPE Escalation
The level of required PPE can escalate based on the specific procedure's potential for exposure. The following table outlines recommended PPE for various common laboratory tasks.
| Laboratory Task | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical Safety Goggles | Nitrile Gloves | Laboratory Coat | Not required if performed within specified engineering controls. |
| Preparing Stock Solutions | Chemical Fume Hood | Chemical Safety Goggles & Face Shield | Nitrile Gloves (consider double-gloving) | Laboratory Coat & Chemical Apron | Not required if performed within a fume hood. |
| Running Reactions/Workup | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves | Laboratory Coat | Not required if performed within a fume hood. |
| Handling a Small Spill (<5g) | N/A | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Laboratory Coat & Chemical Apron | N95 Respirator (minimum) |
| Handling a Large Spill (>5g) | Evacuate Area | Full-face Respirator | Heavy-duty Nitrile or Neoprene Gloves | Disposable Chemical-Resistant Coveralls | Full-face Air-Purifying Respirator with Particulate Filters |
Operational Plan: Safe Handling and Disposal Workflow
Properly using PPE involves more than just wearing it. The sequence of donning (putting on) and doffing (taking off) is critical to prevent cross-contamination.
Donning Sequence:
-
Put on your laboratory coat and any additional body protection (e.g., apron).
-
Put on your respirator, if required for the task. Perform a seal check.
-
Put on your eye and face protection.
-
Wash hands thoroughly.
-
Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Sequence (to be performed at the edge of the work area):
-
Remove gloves using a technique that avoids skin contact with the outer surface.
-
Remove your lab coat and any additional body protection, turning it inside out as you remove it.
-
Wash hands thoroughly.
-
Remove eye and face protection.
-
Remove your respirator, if worn.
-
Wash hands again thoroughly.
Disposal: All disposable PPE that has been in contact with this compound, including gloves, disposable aprons, or coveralls, must be placed in a designated hazardous waste container for incineration.[10][11]
Emergency Protocol: Spill Response Workflow
In the event of a spill, a systematic and calm response is essential. The following workflow outlines the necessary steps to safely manage a spill.
Caption: Workflow for managing a chemical spill.
This structured approach ensures that personnel are protected before they attempt to manage the spill, and that containment, cleanup, and disposal are handled systematically to prevent further contamination.[12]
By integrating this expert-level understanding of hazards with disciplined, procedure-specific PPE protocols, you can handle this compound with confidence and safety, building a laboratory culture where trust in procedure protects both the researcher and the research.
References
-
PubChem. This compound | C9H12ClN3 | CID 11412944. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
ChemDmart. SAFETY DATA SHEET - Piperazine. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
-
PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline. [Link]
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- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. mmbio.byu.edu [mmbio.byu.edu]
- 6. chemdmart.com [chemdmart.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pharmastate.academy [pharmastate.academy]
- 9. chemicalbook.com [chemicalbook.com]
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- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
